molecular formula C4H7NaO2 B1602971 Sodium butyrate-4-13C CAS No. 286367-75-7

Sodium butyrate-4-13C

カタログ番号: B1602971
CAS番号: 286367-75-7
分子量: 111.08 g/mol
InChIキー: MFBOGIVSZKQAPD-YTBWXGASSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium butyrate-4-13C is a useful research compound. Its molecular formula is C4H7NaO2 and its molecular weight is 111.08 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium butyrate-4-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium butyrate-4-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium butyrate-4-13C including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

sodium;(413C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635688
Record name Sodium (4-~13~C)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286367-75-7
Record name Sodium (4-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-75-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Sodium Butyrate-4-¹³C: A Stable Isotope Tracer for Advanced Metabolic and Epigenetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, stands at the crossroads of metabolism and epigenetic regulation.[1][2] It is a primary energy source for colonocytes and a well-characterized inhibitor of histone deacetylases (HDACs), making it a molecule of intense interest in fields ranging from gut health and immunology to oncology and neurology.[1][2][3][4] The introduction of a stable isotope, Carbon-13 (¹³C), at the fourth carbon position (Sodium butyrate-4-¹³C) transforms this bioactive molecule into a powerful analytical tool. This guide provides a comprehensive overview of Sodium butyrate-4-¹³C, detailing its fundamental principles, core applications, and field-proven methodologies for its use in sophisticated research settings. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this tracer for precise, quantitative, and mechanistically insightful studies.

Physicochemical Properties and Core Principles

Understanding the fundamental nature of Sodium butyrate-4-¹³C is paramount for its effective application. The molecule is identical to its unlabeled counterpart in its chemical and biological activity, yet the ¹³C label provides a non-radioactive, traceable signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Key Properties
PropertyValue (Labeled, 4-¹³C)Value (Unlabeled)Source(s)
Chemical Formula ¹²C₃¹³CH₇NaO₂C₄H₇NaO₂[4]
Molecular Weight ~111.09 g/mol 110.09 g/mol [4]
Isotopic Purity Typically ≥98%N/A[5]
Physical Form Crystalline solid / White powderCrystalline solid / White powder[4][6]
Solubility Soluble in PBS (~10 mg/ml), Ethanol (~5 mg/ml)Soluble in PBS (~10 mg/ml), Ethanol (~5 mg/ml)[6]
Storage Room temperature, protected from light and moistureRoom temperature[5]
The Duality of Butyrate: A Bioactive Molecule and a Metabolic Substrate

The scientific utility of ¹³C-labeled butyrate stems from its dual biological roles. It is not merely an inert tracer but an active participant in cellular processes.

  • HDAC Inhibition: Butyrate inhibits class I and II histone deacetylases (HDACs), leading to the hyperacetylation of histones.[4][7] This relaxes chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis, particularly in cancer cells.[1][4][8]

  • Metabolic Fuel: Butyrate is a key energy source, especially for intestinal epithelial cells.[9] It is readily taken up by cells and converted into butyryl-CoA, which is then oxidized to acetyl-CoA. This acetyl-CoA can enter the TCA cycle for ATP production or be used as a building block for fatty acid synthesis.[10][11]

  • GPCR Signaling: Butyrate acts as a ligand for G protein-coupled receptors (GPCRs), such as GPR41 and GPR43, modulating host metabolism and immune responses.[12]

The ¹³C label allows researchers to dissect these interconnected functions with unprecedented clarity.

The Power of Stable Isotope Tracing

The ¹³C atom at the C-4 position acts as a tracer. When Sodium butyrate-4-¹³C is introduced into a biological system, the ¹³C label is carried through metabolic pathways. By using analytical techniques like MS, researchers can track the incorporation of this heavy carbon into downstream metabolites (e.g., citrate, glutamate, fatty acids, and even acetyl groups on histones). This allows for the precise quantification of metabolic flux—the rate at which metabolites are processed through a pathway.[3][10] This provides a dynamic view of metabolism that is impossible to achieve with static concentration measurements alone.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_nucleus Nucleus butyrate Sodium Butyrate-4-¹³C butyryl_coa Butyryl-CoA (¹³C) butyrate->butyryl_coa ACS acetyl_coa_cyt Acetyl-CoA (¹³C) butyryl_coa->acetyl_coa_cyt β-oxidation acetyl_coa_mit Acetyl-CoA (¹³C) butyryl_coa->acetyl_coa_mit β-oxidation fa_synthesis Fatty Acid Synthesis acetyl_coa_cyt->fa_synthesis hat HATs acetyl_coa_cyt->hat Substrate tca TCA Cycle acetyl_coa_mit->tca citrate Citrate (¹³C) tca->citrate acetylated_histones Acetylated Histones (¹³C) hat->acetylated_histones Acetylation histones Histones histones->acetylated_histones

Caption: Metabolic fate of Sodium Butyrate-4-¹³C.

Key Research Applications & Methodologies

The unique properties of Sodium butyrate-4-¹³C enable its use in a variety of cutting-edge research applications.

Dissecting Epigenetics: HDAC Inhibition vs. Acetyl-CoA Donation

A central question in butyrate research is the relative contribution of its two main effects on histone acetylation: its role as an HDAC inhibitor versus its role as a carbon source for acetyl-CoA, the substrate for histone acetyltransferases (HATs).[10]

  • The Challenge: Both mechanisms result in histone hyperacetylation. Distinguishing their relative importance has been difficult.

  • The ¹³C Solution: By treating cells with ¹³C-butyrate, researchers can directly measure the incorporation of the ¹³C label into histone acetyl groups using high-resolution mass spectrometry.[10] This provides definitive proof and quantification of butyrate's contribution as a carbon donor. A 2021 study in Cell Metabolism used this exact approach to demonstrate that the gut microbiota supplies carbon from dietary fiber for host histone acetylation via butyrate.[10]

butyrate Butyrate hdac HDACs butyrate->hdac Inhibits acetyl_coa Acetyl-CoA butyrate->acetyl_coa Metabolized to histone Histone Acetylation hdac->histone Removes Acetyl Groups hat HATs hat->histone Adds Acetyl Groups acetyl_coa->hat Substrate for gene Gene Expression Changes histone->gene start Acclimatize Mice & Establish Baseline admin Administer Sodium Butyrate-4-¹³C (e.g., oral gavage) start->admin time Wait for Defined Time Period (e.g., 1-4 hours) admin->time collect Collect Blood, Tissues (Colon, Liver, Brain, etc.) time->collect flash Flash Freeze Tissues in Liquid N₂ collect->flash extract Homogenize & Extract Metabolites flash->extract analyze Analyze Extracts via LC-MS/MS extract->analyze end Data Analysis: Isotopologue Distribution analyze->end

Caption: Workflow for an in vivo ¹³C-butyrate tracing experiment.

Methodology:

  • Acclimatization: House mice in a controlled environment and provide a standard diet for at least one week.

    • Rationale: This minimizes stress and ensures metabolic consistency across the cohort.

  • Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water.

    • Rationale: Fasting depletes endogenous energy stores, synchronizing the metabolic state of the animals and maximizing the signal from the administered tracer. [13]3. Tracer Administration: Administer a bolus of Sodium butyrate-4-¹³C dissolved in saline via oral gavage. A typical dose might range from 200-800 mg/kg body weight. [1] * Rationale: Oral gavage mimics the physiological route of butyrate absorption from the gut. The dose should be sufficient to produce a detectable signal without causing adverse effects.

  • Tissue Collection: At a predetermined time point post-administration (e.g., 60 minutes), euthanize the mice via an approved method.

    • Rationale: The time point is critical and should be based on known pharmacokinetic data for butyrate, aiming to capture peak absorption and metabolism.

  • Sample Processing: Rapidly dissect tissues of interest (e.g., colon, liver, brain, blood) and immediately flash-freeze them in liquid nitrogen.

    • Rationale: As with in vitro work, rapid freezing is essential to halt metabolism and preserve the in vivo metabolic state.

  • Metabolite Extraction: Homogenize the frozen tissue in a cold extraction buffer and perform a polar metabolite extraction as described in Protocol 1. Blood samples should be processed to separate plasma, followed by protein precipitation and extraction. [13]7. Analysis: Analyze tissue and plasma extracts by LC-MS/MS to determine the enrichment of ¹³C in butyrate and its downstream metabolites across different organs.

Data Analysis and Interpretation

The final and most crucial phase is the analysis of data from MS or NMR instruments.

  • Mass Spectrometry: The primary output from an MS-based tracing experiment is the mass isotopologue distribution (MID) for each metabolite. An unlabeled metabolite will have a single peak at its monoisotopic mass (M+0). As the ¹³C label from butyrate is incorporated, additional peaks will appear at M+1, M+2, etc., corresponding to molecules containing one, two, or more ¹³C atoms.

  • Interpreting MIDs: The relative abundance of these isotopologues reveals the extent and pathway of label incorporation. For example, after administering Sodium butyrate-4-¹³C, butyrate itself is oxidized to two molecules of acetyl-CoA. Since the label is on the C-4 position, one of the resulting acetyl-CoA molecules will be labeled (¹³C₂-acetyl-CoA) and one will be unlabeled. When this ¹³C₂-acetyl-CoA enters the TCA cycle, it will produce citrate that is M+2 heavier than unlabeled citrate. Observing a prominent M+2 citrate peak is direct evidence of butyrate oxidation via the TCA cycle. [14][15]

Conclusion and Future Perspectives

Sodium butyrate-4-¹³C is more than a simple chemical reagent; it is a sophisticated probe for interrogating the dynamic interplay between metabolism and cellular regulation. Its application allows researchers to move beyond correlational studies to establish direct, quantitative, and causal links between butyrate and its diverse biological functions. From clarifying the dual epigenetic roles of butyrate in cancer to tracing the metabolic connections of the gut-brain axis, this stable isotope tracer provides a level of mechanistic detail that is essential for advancing drug development and our fundamental understanding of physiology. Future applications will likely involve more complex multi-tracer studies, single-cell metabolomics, and integration with other 'omics' datasets to build comprehensive models of cellular and systemic metabolism.

References

  • Li, M., et al. (2020). Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats. Journal of Cerebral Blood Flow & Metabolism, 40(10), 2037-2051. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5222465, Sodium butyrate. Retrieved from [Link]

  • Pietrzak, A., et al. (2021). Sodium Butyrate Effectiveness in Children and Adolescents with Newly Diagnosed Inflammatory Bowel Diseases—Randomized Placebo-Controlled Multicenter Trial. Nutrients, 13(7), 2297. Retrieved from [Link]

  • Andriulli, A., et al. (2001). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Alimentary Pharmacology & Therapeutics, 15(7), 981-988. Retrieved from [Link]

  • Lund, J. R., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism, 33(10), 2054-2068.e9. Retrieved from [Link]

  • Boren, J., et al. (2003). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Journal of Biological Chemistry, 278(30), 28395-28402. Retrieved from [Link]

  • Williams, M. R., et al. (2023). Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. Metabolites, 13(4), 513. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Retrieved from [Link]

  • Głąbień, M., et al. (2023). Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. Journal of Clinical Medicine, 12(19), 6296. Retrieved from [Link]

  • Bagherniya, M., et al. (2021). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Trials, 22(1), 529. Retrieved from [Link]

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. Journal of Nutrition, 133(7 Suppl), 2485S-2493S. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Butyrate Supplementation Improves Intestinal Health and Growth Performance in Livestock: A Review. Animals, 13(15), 2496. Retrieved from [Link]

  • Chang, M. C., et al. (2021). Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts. Journal of Dental Sciences, 16(1), 139-145. Retrieved from [Link]

  • Nieto-Villar, J. M., et al. (2023). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Nutrients, 15(18), 3981. Retrieved from [Link]

  • Canani, R. B., et al. (2011). Butyrate: A Double-Edged Sword for Health? Current Opinion in Gastroenterology, 27(2), 143-148. Retrieved from [Link]

  • Zhang, L., et al. (2020). Sodium Butyrate Ameliorates Gut Microbiota Dysbiosis in Lupus-Like Mice. Frontiers in Immunology, 11, 597082. Retrieved from [Link]

  • Hernández-López, E., et al. (2023). The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. Acta Biológica Colombiana, 28(2), 223-231. Retrieved from [Link]

  • Li, J., et al. (2018). Effects of Intravenous Infusion With Sodium Butyrate on Colonic Microbiota, Intestinal Development- and Mucosal Immune-Related Gene Expression in Normal Growing Pigs. Frontiers in Microbiology, 9, 1898. Retrieved from [Link]

  • Leone, V., et al. (2022). Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(19), 11211. Retrieved from [Link]

Sources

Sodium butyrate-4-13C chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Sodium Butyrate-4-


C — Physicochemical Properties and Metabolic Flux Applications

Executive Summary

Sodium Butyrate-4-


C is a stable isotope-labeled isotopologue of the short-chain fatty acid (SCFA) sodium butyrate, specifically enriched with Carbon-13 at the terminal methyl position (C4).[1][2][3][4] Unlike uniformly labeled variants (

C

), this specific isotopomer is a precision tool for metabolic flux analysis (MFA). It allows researchers to differentiate between the metabolic fates of the butyrate carbon skeleton's terminal end versus its carboxyl end during

-oxidation and subsequent tricarboxylic acid (TCA) cycle anaplerosis.

This guide details the chemical specifications, handling protocols, and experimental frameworks for utilizing Sodium Butyrate-4-


C in high-resolution NMR spectroscopy and mass spectrometry-based metabolomics.

Part 1: Physicochemical Characterization

Chemical Identity & Specifications

The precise labeling at the C4 position alters the mass and magnetic resonance properties without affecting the biochemical kinetics (negligible kinetic isotope effect), making it an ideal tracer.

PropertySpecificationNotes
Chemical Name Sodium Butyrate-4-

C
Sodium butanoate-4-

C
Formula NaO

C-CH

-CH

-

CH

Label is on the

-carbon (terminal methyl)
Molecular Weight 111.10 g/mol +1.00335 Da shift vs. unlabeled (110.09)
Isotopic Purity

99 atom %

C
Critical for quantitative flux modeling
Appearance White, hygroscopic crystalline powderHighly water-soluble
Solubility Water: > 100 mg/mL; Ethanol: ~5 mg/mLDissolves readily in PBS/media
pKa 4.82 (Butyric acid moiety)Exists as butyrate anion at physiological pH
NMR Spectral Signature

In


C-NMR, the labeled C4 carbon dominates the spectrum. The high signal-to-noise ratio of this enriched position allows for detection at micromolar concentrations in complex biological matrices (e.g., fecal water, cell lysates).
  • 
    C-NMR Shift (D
    
    
    
    O, ref. TSP):
    • C4 (Labeled Methyl):

      
       13.4 – 13.8 ppm (High Intensity Singlet)
      
    • C3 (Methylene):

      
       ~19.0 ppm (Weak doublet, 
      
      
      
      coupling to C4)
    • C2 (Methylene):

      
       ~39.0 ppm
      
    • C1 (Carboxyl):

      
       ~184.0 ppm
      

Expert Insight: When analyzing biofluids, the C4 methyl signal is in a relatively "quiet" region of the NMR spectrum (upfield), avoiding overlap with glucose or amino acid resonances, which typically crowd the 30–100 ppm region.

Part 2: Synthesis & Quality Control Workflow

To ensure experimental integrity, the purity of the isotope must be verified before cell culture or in vivo administration.

QC Workflow Diagram

QC_Workflow Raw Raw Material (Sodium Butyrate-4-13C) Sol Solubilization (D2O + Internal Std TSP) Raw->Sol HNMR 1H-NMR (Check Chemical Purity) Sol->HNMR Step 1 CNMR 13C-NMR (Verify Isotopic Enrichment) HNMR->CNMR Step 2 Release Batch Release (>99% Enrichment) CNMR->Release Pass

Figure 1: Quality Control workflow for verifying isotopic purity prior to metabolic studies.

Purity Verification Protocol
  • Preparation: Dissolve 5 mg of Sodium Butyrate-4-

    
    C in 600 µL D
    
    
    
    O containing 0.05% TSP (Trimethylsilylpropanoic acid) as a chemical shift reference.
  • Acquisition: Run a standard proton-decoupled

    
    C-NMR sequence (e.g., zgpg30 on Bruker systems).
    
  • Validation:

    • Confirm a massive singlet at ~13.6 ppm.

    • Check for satellite peaks in the

      
      H-NMR methyl triplet (
      
      
      
      0.89 ppm) due to
      
      
      coupling (~125 Hz), confirming the
      
      
      C label is attached to the protons.

Part 3: Metabolic Flux Analysis (MFA) Applications

The primary utility of Sodium Butyrate-4-


C is tracing the carbon flow from the gut microbiome or exogenous supplementation into host mitochondrial metabolism.
Mechanistic Pathway: The Fate of Carbon-4

When Butyrate-4-


C enters the mitochondria, it undergoes 

-oxidation. This process cleaves the 4-carbon chain into two Acetyl-CoA molecules. Crucially, the labeling pattern is distinct:
  • Cleavage: Butyrate (C4-C3-C2-C1)

    
     Acetyl-CoA (C1-C2) + Acetyl-CoA (C3-C4).
    
  • Result: One Acetyl-CoA is unlabeled. The second Acetyl-CoA is labeled at the methyl position (C2 of Acetyl-CoA).

  • TCA Entry: This [2-

    
    C]Acetyl-CoA enters the TCA cycle, condensing with oxaloacetate to form Citrate labeled at C4.
    
Pathway Visualization

Metabolic_Fate Butyrate Butyrate-4-13C (Label at Methyl) BetaOx Mitochondrial Beta-Oxidation Butyrate->BetaOx AcCoA_Unlabeled Acetyl-CoA (Unlabeled) BetaOx->AcCoA_Unlabeled C1-C2 Fragment AcCoA_Labeled Acetyl-CoA (Methyl-13C Labeled) BetaOx->AcCoA_Labeled C3-C4 Fragment TCA TCA Cycle Entry (Citrate Synthase) AcCoA_Labeled->TCA Citrate Citrate-4-13C TCA->Citrate Glutamate Glutamate-4-13C (1st Turn) Citrate->Glutamate Alpha-KG Transamination

Figure 2: Metabolic fate of the C4 label. The terminal methyl of butyrate becomes the methyl of Acetyl-CoA, eventually labeling Citrate and Glutamate.

Experimental Protocol: Cell Culture Tracing

Objective: Determine the contribution of butyrate to mitochondrial respiration in colonocytes.

  • Media Prep: Prepare glucose-free DMEM supplemented with 2 mM Glutamine and 10% dialyzed FBS (to remove background fatty acids).

  • Treatment: Add Sodium Butyrate-4-

    
    C to a final concentration of 1.0 mM.
    
  • Incubation: Culture cells for 24 hours.

  • Extraction:

    • Wash cells 2x with cold PBS.

    • Quench metabolism with 500 µL cold 80% Methanol (-80°C).

    • Scrape and centrifuge (14,000 x g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS or GC-MS.

  • Data Interpretation: Look for the M+1 isotopologue in Citrate and Glutamate.

    • Why M+1? Because the label enters as a single carbon unit in Acetyl-CoA. If you used U-

      
      C
      
      
      
      butyrate, you would see M+2 patterns. The M+1 signature specifically validates the scission of the butyrate backbone.

Part 4: Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: Sodium butyrate is extremely hygroscopic. Exposure to air will cause the powder to clump and degrade (hydrolysis).

  • Storage: Store at room temperature (15-25°C) in a desiccator. For long-term storage (>1 year), -20°C is recommended, but the vial must be equilibrated to room temperature before opening to prevent condensation.

  • Solution Stability: Aqueous solutions (pH 7.0) are stable for 24 hours at 4°C. Do not store aqueous stock solutions long-term; prepare fresh.

Hyperpolarization Note

While


C-hyperpolarized MRI often uses [1-

C]butyrate (carboxyl label) due to its long

relaxation time (approx. 30-40s), Sodium Butyrate-4-

C
is generally unsuitable for hyperpolarization studies. The protons on the methyl group (

) facilitate rapid dipole-dipole relaxation, resulting in a

of <2 seconds, which is insufficient for imaging timeframes.

References

  • Chemical Structure & Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 24872393, Sodium butyrate-13C4. (Note: Reference for general salt properties; specific 4-13C data derived from CIL/Sigma technical sheets). Link

  • Metabolic Tracing Methodology: Buescher, J. M., et al. (2015). A roadmap for interpreting

    
    C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link
    
  • Butyrate Metabolism: Donohoe, D. R., et al. (2011). The Warburg Effect Dictates the Therapeutic Efficacy of Butyrate in Colon Cancer. Cell Metabolism, 13(5), 517-526. (Demonstrates the entry of butyrate into the TCA cycle). Link

  • NMR Chemical Shifts: Biological Magnetic Resonance Data Bank (BMRB). Metabolite Chemical Shifts. Link

  • Product Specification: Cambridge Isotope Laboratories. Sodium Butyrate (4-13C) Technical Data Sheet. Link

Sources

Sodium Butyrate-4-13C: Mechanistic Tracing & Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers & Drug Developers

Executive Summary

Sodium Butyrate (NaB) is a short-chain fatty acid (SCFA) that functions as a dual-modulator of cellular physiology: it acts as a pharmacological inhibitor of Histone Deacetylases (HDACs) and a primary metabolic substrate for colonocytes.[1][2] The stable isotope-labeled variant, Sodium Butyrate-4-13C , is not merely a passive tracer; it is a precision tool used to deconvolute these two roles. By labeling the methyl-terminal carbon (C4), researchers can distinguish exogenous butyrate oxidation from endogenous fatty acid pools and quantify the "metabolic bridge" between mitochondrial beta-oxidation and nuclear epigenetic regulation.

Part 1: The Molecule & The Isotope

Why Sodium Butyrate-4-13C? While generic Sodium Butyrate induces phenotypic changes (growth arrest, differentiation), the 4-13C isotopologue is required to map the fate of the carbon skeleton.

  • Chemical Specificity: The label is located at the methyl end (

    
    -CH2-CH2-COO-Na).
    
  • Metabolic Tracking: During mitochondrial

    
    -oxidation, butyrate is cleaved into two Acetyl-CoA units.
    
    • Carboxyl-end labels (1-13C) track the carbonyl carbon of the first Acetyl-CoA.

    • Methyl-end labels (4-13C) track the methyl carbon of the second Acetyl-CoA unit.

  • Utility: This specific labeling pattern is critical for Metabolic Flux Analysis (MFA) to differentiate between Acetyl-CoA derived from glucose (via pyruvate) versus Acetyl-CoA derived from fatty acid oxidation.

Part 2: Mechanisms of Action
1. The Metabolic Mechanism: Mitochondrial

-Oxidation

The primary utility of the 4-13C label is quantifying the flux of butyrate into the TCA cycle. In colonocytes, butyrate provides ~70% of energy requirements.[2]

  • Uptake: NaB enters via MCT1 (Monocarboxylate Transporter 1) or SMCT1.

  • Oxidation: Inside the mitochondria, it is converted to Butyryl-CoA, then undergoes

    
    -oxidation.
    
  • The 4-13C Fate: The C4 label becomes the C2 (methyl) carbon of Acetyl-CoA. This labeled Acetyl-CoA enters the TCA cycle, incorporating the 13C isotope into Citrate,

    
    -Ketoglutarate, and subsequent intermediates.
    
2. The Epigenetic Mechanism: The "Metabolic Bridge"

Classically, NaB is known to inhibit HDACs, preventing the removal of acetyl groups from histones. However, recent isotope tracing studies using 13C-butyrate have revealed a second, equally critical mechanism: Acyl-CoA Provisioning .

  • Direct Incorporation: The 13C-labeled Acetyl-CoA generated from butyrate oxidation does not just fuel the TCA cycle; it exits the mitochondria (via citrate-malate shuttle) and enters the nuclear Acetyl-CoA pool.

  • HAT Utilization: Histone Acetyltransferases (HATs) use this labeled Acetyl-CoA to acetylate histones (H3, H4).

  • Result: The 4-13C label appears physically on the histone tails. This proves that butyrate drives epigenetics not only by stopping deacetylation (HDACi) but by fueling acetylation (Substrate provision).

3. The Signaling Mechanism: GPCR Activation

Note: The isotope label is not required for receptor binding but is used to control for metabolic vs. signaling effects in complex phenotypes.

  • Receptors: GPR43 (FFAR2) and GPR109A.

  • Pathway: Activation reduces cAMP (via

    
    ) and activates the MAPK pathway, independent of butyrate metabolism.
    
Part 3: Visualization of Pathways
Diagram 1: The Metabolic Bridge (Mitochondria to Nucleus)

This diagram illustrates how Sodium Butyrate-4-13C (Red Node) flows through


-oxidation to become the substrate for Histone Acetylation, linking metabolism to gene regulation.

MetabolicBridge Butyrate Sodium Butyrate-4-13C (Extracellular) ButyrylCoA Butyryl-CoA (4-13C Labeled) Butyrate->ButyrylCoA MCT1 Uptake & Activation HDAC HDAC Enzymes Butyrate->HDAC Inhibition Mito Mitochondria AcetylCoA_Mito Acetyl-CoA (Methyl-13C) ButyrylCoA->AcetylCoA_Mito Beta-Oxidation Citrate Citrate AcetylCoA_Mito->Citrate TCA Entry AcetylCoA_Nuc Nuclear Acetyl-CoA (13C Labeled) Citrate->AcetylCoA_Nuc Citrate Shuttle (ACL Enzyme) AcetylatedHistone Acetylated Histone (13C-Ac) AcetylCoA_Nuc->AcetylatedHistone HATs (Substrate) HDAC->AcetylatedHistone Blocks Removal Histone Histone H3/H4 Histone->AcetylatedHistone Acetylation AcetylatedHistone->Histone Deacetylation

Caption: 13C-Butyrate acts as both an HDAC inhibitor and a direct carbon source for histone acetylation via the citrate shuttle.

Diagram 2: GPCR Signaling Cascade

This diagram details the receptor-mediated pathway, which functions independently of the 13C metabolic flux.

GPCRSignaling NaB Sodium Butyrate GPR43 GPR43 / FFAR2 (Cell Membrane) NaB->GPR43 Ligand Binding Gi Gi Protein GPR43->Gi Activation NFkB NF-kB (Inflammation) GPR43->NFkB Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces

Caption: GPR43 activation by butyrate suppresses cAMP and inflammatory NF-kB signaling.

Part 4: Experimental Protocol

Workflow: 13C-Butyrate Flux Analysis in Colonocytes

This protocol validates the incorporation of butyrate carbon into the TCA cycle and histone acetyl groups.

Phase 1: Cell Culture & Tracer Addition

  • Seeding: Seed colonocytes (e.g., Caco-2 or primary colonic crypts) in 6-well plates.

  • Equilibration: Starve cells of fatty acids for 4 hours using serum-free media.

  • Labeling: Replace media with defined medium containing 1-5 mM Sodium Butyrate-4-13C .

    • Control: Parallel wells with unlabeled Sodium Butyrate.

    • Duration: Incubate for 6–24 hours (steady-state flux) or 0–60 mins (dynamic flux).

Phase 2: Extraction & Derivatization

  • Metabolite Extraction: Wash cells with cold PBS. Quench metabolism with -80°C 80% Methanol.

  • Histone Extraction (Optional): If tracing epigenetics, perform acid extraction of histones from the pellet after methanol removal.

  • Derivatization:

    • TCA Intermediates: Dry supernatant. Derivatize with MOX/TBDMS (Methoxyamine/N-tert-butyldimethylsilyl) for GC-MS.

    • Histones: Digest with trypsin. Propionylate lysine residues for LC-MS analysis.

Phase 3: MS Analysis & Data Interpretation

  • Measurement: Analyze via GC-MS (metabolites) or LC-MS/MS (peptides).

  • Calculation: Calculate Mass Isotopomer Distribution (MID).

    • M+0: Unlabeled.

    • M+1/M+2: Indicates incorporation of 13C.[3][4]

    • Correction: Correct for natural abundance of 13C (1.1%).

Part 5: Data Presentation & Interpretation[1][3][5][6]

Table 1: Expected Labeling Patterns (Sodium Butyrate-4-13C Input)

MetaboliteDetected Mass ShiftInterpretation
Butyryl-CoA M+1 (single 13C)Direct activation of tracer.
Acetyl-CoA M+1 (methyl labeled)Product of

-oxidation.[5][6][7]
Citrate M+1 / M+2Entry into TCA cycle. M+1 indicates one turn; M+2 suggests multiple turns or recombination.
Histone H3-K9ac M+1 (acetyl group)Crucial Proof: The acetyl group on the histone came directly from the butyrate tracer.

Self-Validating Logic: If you observe M+1 Acetyl-CoA but no M+1 Histone Acetylation, the HDAC inhibition mechanism is dominant. If you observe high M+1 Histone Acetylation, the "Metabolic Bridge" (substrate provisioning) is active.

References
  • Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Source:[8] Donohoe, D. R., et al. (2012). Molecular Cell. URL:[Link] Relevance: Foundational paper establishing the "Metabolic Bridge" mechanism using 13C-butyrate.

  • Butyrate Attenuates Hepatic Steatosis Induced by a High-Fat and Fiber-Deficient Diet via the Hepatic GPR41/43-CaMKII/HDAC1-CREB Pathway. Source:[9] Zhou, D., et al. (2022). Advanced Science. URL:[Link] Relevance: Defines the GPCR signaling pathway and HDAC1 interaction.

  • Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Source: Li, B., et al. (2019). Cell Reports. URL:[Link] Relevance: Provides the specific methodology for in vivo flux analysis using labeled butyrate.

  • Sodium butyrate inhibits histone deacetylation in cultured cells. Source: Candido, E. P., et al. (1978).[10] Cell. URL:[Link] Relevance: The classic reference establishing NaB as an HDAC inhibitor.[10]

Sources

Advanced Metabolic Tracing of the Gut-Host Interface: The Role of Sodium Butyrate-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Sodium Butyrate-4-13C (sodium butyrate labeled at the methyl carbon) in gut microbiome research. Unlike uniformly labeled (


) or carboxyl-labeled (

) isotopologues, the

variant offers unique specificity for tracing the metabolic fate of butyrate into downstream anabolic sinks—specifically host histone acetylation and lipogenesis—while distinguishing these pathways from oxidative decarboxylation. This document outlines the mechanistic rationale, experimental protocols, and data interpretation frameworks required for high-fidelity metabolic flux analysis (MFA) at the host-microbe interface.

Part 1: The Isotopic Advantage (Mechanistic Rationale)

Why Sodium Butyrate-4-13C?

In metabolic tracing, the position of the isotopic label dictates the biological question you can answer. Butyrate (


) is the primary energy source for colonocytes, but its carbon backbone has divergent fates.[1][2]
  • Sodium Butyrate-1-13C (Carboxyl Label): During mitochondrial

    
    -oxidation, butyrate is cleaved into two acetyl-CoA units. The C1 label becomes the C1 of acetyl-CoA. Upon entering the TCA cycle, this carbon is susceptible to rapid loss as 
    
    
    
    during the isocitrate dehydrogenase reaction. Use case: Measuring total oxidation rates (energy production).
  • Sodium Butyrate-4-13C (Methyl Label): The C4 methyl group becomes the C2 (methyl) of acetyl-CoA. This carbon is retained in the TCA cycle intermediates (citrate, malate) for multiple turns. Crucially, this labeled acetyl-CoA pool is exported to the cytosol (via the citrate shuttle) to fuel histone acetylation (via HATs) and fatty acid synthesis .

Key Insight: Use Sodium Butyrate-4-13C when your research objective is to prove causality between microbial metabolites and host epigenetic regulation or tissue anabolism, rather than just energy expenditure.

The "Warburg Switch" in Oncology

In colorectal cancer (CRC) studies, Sodium Butyrate-4-13C is the gold standard for distinguishing normal vs. malignant metabolism.

  • Normal Colonocytes: Oxidize butyrate (mitochondrial

    
    -oxidation). The 
    
    
    
    label appears in TCA metabolites (Citrate m+2, Malate m+2).
  • Cancerous Colonocytes: Exhibit the Warburg effect (glycolytic shift).[3] They downregulate

    
    -oxidation. Butyrate accumulates in the nucleus, acting as an HDAC inhibitor rather than a metabolic substrate.[4] The 
    
    
    
    label does not enrich the acetyl-CoA pool.

Part 2: Experimental Design & Methodology

Administration Protocols

To ensure the tracer reaches the distal colon without being absorbed in the small intestine, specific delivery methods are required.

MethodDosage (Mouse Model)ProsCons
Intracolonic Enema 100-200 mM (100 µL volume)Direct delivery to colonocytes; bypasses small bowel absorption.Invasive; requires anesthesia; acute timeframe (30-60 mins).
Encapsulated Diet 1-2% w/w in chowChronic exposure study; non-invasive.High cost; variable delivery due to transit time; potential small bowel absorption.
Ex Vivo Colon Culture 1-5 mM in mediaPrecise control of concentration and time; easy sampling.Lacks systemic hormonal/neural inputs; tissue viability limits duration (<4 hrs).
Sample Collection & Quenching

Metabolic turnover is rapid (seconds). Proper quenching is critical to preserve the isotopic enrichment pattern.

  • Tissue Harvesting: Rapidly excise colon tissue. Wash in ice-cold PBS to remove fecal matter.

  • Metabolism Quench: Immediately clamp tissue with Wollenberger tongs pre-cooled in liquid nitrogen, or drop directly into liquid

    
    .
    
  • Histone Extraction (for Epigenetics): If tracing into histones, use an acid-extraction protocol (sulfuric acid) followed by propionylation to derivatize lysine residues for MS analysis.

Mass Spectrometry Workflow
  • Platform: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred for TCA intermediates and amino acids due to high chromatographic resolution of small molecules.

  • Derivatization:

    • TCA Intermediates: Methoxyamine/TBDMS (tert-butyldimethylsilyl) derivatization.

    • Short Chain Fatty Acids: Propyl chloroformate (PCF) derivatization.

Part 3: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent fates of the C4 label. Note how the label (marked in red logic) persists into the Acetyl-CoA pool for histone acetylation, unlike C1 which is prone to oxidation.

ButyrateFate cluster_nuc Nucleus Butyrate Sodium Butyrate-4-13C (Exogenous Tracer) Mito Mitochondria (Beta-Oxidation) Butyrate->Mito Transport (MCT1/SMCT1) AcCoA Acetyl-CoA (Methyl-13C Labeled) Mito->AcCoA Beta-Oxidation TCA TCA Cycle (Citrate/Malate m+1/m+2) AcCoA->TCA Energy Production CitrateShuttle Citrate Shuttle TCA->CitrateShuttle Anaplerosis CO2 13CO2 (Oxidation) TCA->CO2 Respiration CytosolicAcCoA Cytosolic Acetyl-CoA (13C Enriched) CitrateShuttle->CytosolicAcCoA Export HATs Histone Acetyltransferases (HATs) CytosolicAcCoA->HATs Substrate Provision Lipids De Novo Lipogenesis (Fatty Acids) CytosolicAcCoA->Lipids Anabolism Histones Histone Acetylation (H3K9ac, H3K27ac) HATs->Histones Epigenetic Regulation

Caption: Metabolic fate of Sodium Butyrate-4-13C. The C4 label incorporates into the Acetyl-CoA pool, driving histone acetylation and lipid synthesis.

Part 4: Data Analysis & Interpretation[5]

Mass Isotopomer Distribution (MID)

Raw MS data must be corrected for natural abundance (using a matrix-based correction algorithm) to yield the Mass Isotopomer Distribution.

  • M+0: Unlabeled metabolite (Endogenous source).

  • M+2: Metabolite containing two

    
     atoms.
    
    • Example: If Butyrate-4-13C is cleaved, the resulting Acetyl-CoA is singly labeled (

      
      ). However, if two labeled Acetyl-CoA units condense to form Acetoacetyl-CoA, or if Citrate is formed from labeled OAA and labeled Acetyl-CoA, higher isotopologues (
      
      
      
      ) appear.
Calculating Fractional Enrichment

To quantify the contribution of the microbiome (exogenous butyrate) to host metabolism:



Where:

  • 
     = abundance of isotopomer with 
    
    
    
    labeled carbons.
  • 
     = total number of carbon atoms in the metabolite.
    
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low Enrichment in TCA Rapid dilution by endogenous glucose/glutamine.Increase tracer concentration or use "pulse-chase" design.
High M+0 in Butyrate Incomplete derivatization or endogenous production.Verify derivatization efficiency; check for bacterial contamination in ex vivo samples.
Label Scrambling Extensive TCA cycling.Use non-steady-state metabolic flux analysis (INST-MFA) for kinetic resolution.

Part 5: Advanced Workflow Visualization

The following diagram outlines the rigorous protocol for a "Stable Isotope Probing" (SIP) experiment targeting histone acetylation.

Workflow cluster_analysis Dual-Stream Analysis Start Study Initiation (Germ-Free or Antibiotic-Treated Mice) Admin Administer Sodium Butyrate-4-13C (Enema or Diet) Start->Admin Incubation Metabolic Window (30 min - 4 hours) Admin->Incubation Harvest Harvest Colon Epithelium (Liquid N2 Snap Freeze) Incubation->Harvest StreamA Stream A: Metabolomics Harvest->StreamA StreamB Stream B: Proteomics/Epigenetics Harvest->StreamB ExtractA Extraction (MeOH/Water) Derivatization (TBDMS) StreamA->ExtractA ExtractB Acid Extraction of Histones Propionylation of Lysine StreamB->ExtractB GCMS GC-MS Analysis (TCA Intermediates) ExtractA->GCMS LCMS LC-MS/MS (Histone Peptides) ExtractB->LCMS Output Data Integration: Flux vs. Acetylation State GCMS->Output LCMS->Output

Caption: Dual-stream workflow for correlating metabolic flux (Stream A) with epigenetic modifications (Stream B).

References

  • Donohoe, D. R., et al. (2011).[4] The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon. Cell Metabolism, 13(5), 517–526.[4][5] [Link]

  • Donohoe, D. R., et al. (2012).[3][5] The Warburg Effect Dictates the Mechanism of Butyrate-Mediated Histone Acetylation and Cell Proliferation.[3] Molecular Cell, 48(4), 612–626.[3][4] [Link]

  • Krautkramer, K. A., et al. (2016). Diet-Microbiota Interactions Mediate Global Epigenetic Programming in Multiple Host Tissues. Molecular Cell, 64(5), 982–992. [Link]

  • Zeng, X., et al. (2019). Microbiota Depletion Impairs Thermogenesis of Brown Adipose Tissue and Browning of White Adipose Tissue.[6] Cell Reports, 26(10), 2702–2714. [Link]

  • Rose, S., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases.[3] Oncotarget, 9(43), 27092–27103. [Link]

Sources

An In-depth Technical Guide to Sodium Butyrate-4-¹³C and Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Sodium Butyrate-4-¹³C, focusing on its role as a histone deacetylase (HDAC) inhibitor and its application in advanced research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to investigate epigenetic regulation and cellular metabolism.

Section 1: The Central Role of Histone Acetylation in Gene Regulation

Gene expression is not solely dictated by the DNA sequence. The dynamic modification of histone proteins, around which DNA is wound, plays a critical role in controlling chromatin structure and, consequently, gene transcription. Histone acetylation, the addition of an acetyl group to lysine residues on histone tails, is a key epigenetic mark. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, often referred to as "euchromatin," which allows transcription factors and RNA polymerase greater access to DNA, generally leading to transcriptional activation.[1]

Conversely, the removal of acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure ("heterochromatin"), which is typically associated with transcriptional repression.[1] The balance between the activity of histone acetyltransferases (HATs) and HDACs is therefore crucial for the precise regulation of gene expression.

Histone Deacetylases (HDACs): The "Erasers" of Acetylation

HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins.[2] Their activity is integral to a wide range of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a significant target for therapeutic intervention.[3]

Section 2: Sodium Butyrate as a Prototypical HDAC Inhibitor

Sodium butyrate, a short-chain fatty acid, is a well-established inhibitor of class I and IIa histone deacetylases.[1][4] Produced naturally in the colon by the fermentation of dietary fiber by gut microbiota, it serves as a primary energy source for colonocytes and plays a vital role in maintaining gut homeostasis.[4]

Mechanism of HDAC Inhibition

Sodium butyrate exerts its inhibitory effect on HDACs, leading to an accumulation of acetylated histones (hyperacetylation) within the cell.[5] This hyperacetylation results in a more open chromatin state, which can lead to the re-expression of silenced genes, including tumor suppressor genes.[6][7] The inhibition of HDAC activity by butyrate has been shown to induce a variety of cellular responses, including:

  • Cell Cycle Arrest: Butyrate can cause cell cycle arrest, often in the G1 or G2 phase, by upregulating the expression of cell cycle inhibitors like p21.[8][9]

  • Induction of Apoptosis: In cancer cells, butyrate can trigger programmed cell death through both intrinsic and extrinsic pathways.[10][11]

  • Cellular Differentiation: It can promote the differentiation of various cell types, including stem cells.[12]

The widespread effects of butyrate on gene expression underscore the therapeutic potential of HDAC inhibitors. However, it's important to note that HDAC inhibition affects the expression of only a fraction of genes, estimated to be around 2% in mammalian cells, indicating a high degree of specificity in its action.[5][7]

Section 3: The Advantage of ¹³C Labeling: Introducing Sodium Butyrate-4-¹³C

While sodium butyrate is a powerful tool for studying the consequences of HDAC inhibition, understanding its metabolic fate and direct contribution to cellular processes requires a more sophisticated approach. This is where stable isotope labeling with Carbon-13 (¹³C) becomes invaluable.

Sodium Butyrate-4-¹³C is a variant of sodium butyrate where the carbon atom at the 4th position (the terminal methyl group) is replaced with the stable, non-radioactive ¹³C isotope. This isotopic label acts as a tracer, allowing researchers to follow the molecule's journey through various metabolic pathways.

Why Use Stable Isotope Labeling?

Stable isotope labeling offers several key advantages for in-depth cellular research:

  • Metabolic Flux Analysis: It allows for the quantitative measurement of metabolic pathway activity, providing a dynamic view of cellular metabolism that is not possible with traditional methods that only measure metabolite concentrations.[13]

  • Tracing Molecular Fates: Researchers can precisely track the incorporation of the ¹³C label into downstream metabolites and macromolecules, such as lipids, amino acids, and even the acetyl groups on histones.[14][15]

  • Unambiguous Identification: The mass shift introduced by the ¹³C label facilitates the clear identification and quantification of labeled molecules using mass spectrometry.[16]

  • Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them suitable for a wide range of in vitro and in vivo studies.[17]

A Dual Role Revealed: Butyrate as Both Inhibitor and Carbon Source

Recent studies using ¹³C-labeled butyrate have revealed a fascinating dual mechanism of action. In addition to directly inhibiting HDACs, butyrate can also be metabolized to acetyl-CoA, which is the direct donor for histone acetylation by HATs.[15] Isotope tracing experiments have unequivocally shown that carbon atoms from butyrate are incorporated into the acetyl groups of histones.[15] This finding suggests a metabolic link between the gut microbiota, which produces butyrate, and the epigenetic landscape of the host.

The extent to which butyrate acts as an HDAC inhibitor versus a supplier of acetyl-CoA likely depends on its concentration and the metabolic state of the cell.[15] The ability to dissect these dual roles is a key advantage afforded by using Sodium Butyrate-4-¹³C.

Section 4: Experimental Workflows and Protocols

The following section outlines core experimental protocols for utilizing Sodium Butyrate-4-¹³C in cell culture-based research.

Preparation and Handling of Sodium Butyrate-4-¹³C

Proper preparation of stock solutions is critical for experimental reproducibility.

Parameter Specification
Molecular Formula ¹³CH₃(CH₂)₂CO₂Na
Molecular Weight ~111.08 g/mol
Purity ≥98%
Isotopic Purity ≥99 atom % ¹³C
Solubility Soluble in water (e.g., up to 900 mM)[4]
Storage Store powder at 4°C, protected from light.[4]

Protocol 4.1.1: Preparation of a 100 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh 11.1 mg of Sodium Butyrate-4-¹³C powder.

  • Dissolution: Add 1 mL of sterile, nuclease-free water to the powder.

  • Mixing: Gently vortex or pipette to ensure complete dissolution. If a precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes.[4]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. It is recommended to use freshly made stock solutions for optimal results.[4]

Cell Culture Treatment

The optimal concentration and duration of sodium butyrate treatment are cell-type dependent and should be determined empirically.

Protocol 4.2.1: General Cell Treatment Protocol

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Pre-warming: Pre-warm the cell culture medium and the Sodium Butyrate-4-¹³C stock solution to 37°C.[4]

  • Treatment Preparation: Dilute the 100 mM stock solution into fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Include a vehicle-only control (e.g., sterile water).

  • Medium Exchange: Aspirate the old medium from the cells and replace it with the treatment-containing medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours). The timing will depend on the specific endpoint being measured (e.g., histone acetylation levels often peak between 24 and 48 hours).[18]

  • Cell Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., histone extraction, protein analysis, RNA isolation).

Histone Extraction

Acid extraction is a common and effective method for isolating histone proteins.

Protocol 4.3.1: Acid Extraction of Histones

  • Cell Lysis: Harvest cells and wash with ice-cold PBS containing a protease and HDAC inhibitor (e.g., 5 mM sodium butyrate). Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Nuclear Isolation: Centrifuge to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation at 4°C for several hours or overnight.

  • Protein Precipitation: Centrifuge to remove nuclear debris. Add trichloroacetic acid (TCA) to the supernatant to precipitate the histone proteins. Incubate on ice.

  • Washing: Centrifuge to pellet the histones. Wash the pellet with ice-cold acetone to remove residual acid.

  • Solubilization: Air-dry the histone pellet and resuspend in sterile water or a suitable buffer for downstream analysis.

Analysis of ¹³C Incorporation by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for detecting and quantifying the incorporation of the ¹³C label into histones.

Workflow 4.4.1: Bottom-Up Proteomics for Histone PTM Analysis

  • Protein Digestion: The extracted histone proteins are digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[19]

  • Data Analysis: The MS data is analyzed to identify histone peptides and their post-translational modifications. The incorporation of the ¹³C label from Sodium Butyrate-4-¹³C into acetyl groups will result in a characteristic mass shift in the corresponding peptide fragments. Specialized software is used to quantify the relative abundance of labeled versus unlabeled peptides, providing a direct measure of butyrate's contribution to the acetyl-CoA pool for histone acetylation.[20]

Section 5: Visualizing the Pathways

Diagrams created using Graphviz (DOT language) help to illustrate the key concepts discussed.

HDAC_Inhibition cluster_chromatin Chromatin State DNA HDAC Histone Deacetylase (HDAC) Acetylated_Histone Euchromatin (Active Transcription) Deacetylated_Histone Heterochromatin (Repressed Transcription) Acetylated_Histone->Deacetylated_Histone Deacetylation HAT HAT HAT->Acetylated_Histone Acetylation Sodium_Butyrate Sodium Butyrate Sodium_Butyrate->HDAC Inhibition

Caption: Mechanism of HDAC Inhibition by Sodium Butyrate.

Butyrate_Metabolism_Workflow cluster_cell Cellular Processes cluster_analysis Downstream Analysis NaB_13C Sodium Butyrate-4-¹³C (Extracellular) Metabolism Metabolism to ¹³C-Acetyl-CoA NaB_13C->Metabolism HDAC_Inhibition Direct HDAC Inhibition NaB_13C->HDAC_Inhibition HAT_Activity HAT Activity (Substrate) Metabolism->HAT_Activity Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Prevents Deacetylation HAT_Activity->Histone_Hyperacetylation Provides ¹³C-Acetyl Groups Histone_Extraction Histone Extraction Histone_Hyperacetylation->Histone_Extraction LC_MS LC-MS/MS Analysis Histone_Extraction->LC_MS Data Quantification of ¹³C-labeled Acetyl Groups LC_MS->Data

Caption: Experimental workflow for tracing Sodium Butyrate-4-¹³C.

References

  • The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. (2021-12-11). NIH.
  • Butyrate inhibits histone deactylases (HDAC), allowing increased... | Download Scientific Diagram.
  • Sodium butyrate | Non-selective HDACs. Tocris Bioscience.
  • Sodium butyrate, a histone deacetylase inhibitor as a novel agent. Walsh Medical Media.
  • Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. (2025-04-12).
  • Histone deacetylase inhibitor sodium butyrate suppresses DNA double strand break repair induced by etoposide more effectively in MCF-7 cells than in HEK293 cells. PubMed Central.
  • The Inhibitor of Histone Deacetylases Sodium Butyrate Enhances the Cytotoxicity of Mitomycin C. (2012-10-01). AACR Journals.
  • The (13)C-butyrate breath test: a new non-invasive method for assessing colitis in a murine model. PubMed.
  • Sodium butyrate in both prevention and supportive tre
  • The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. PNAS.
  • 04-0005 - Stemolecule™ Sodium Butyr
  • Inhibition of Histone Deacetylase Activity by Butyrate1,2. (2016-08-03).
  • The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. scielo.sa.cr.
  • Butyrate Histone Deacetylase Inhibitors. PMC - NIH.
  • Sodium Butyr
  • Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges. PubMed Central.
  • Inhibition of histone deacetylase activity by butyr
  • Sodium butyrate-4-13C 13C 99
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.
  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry.
  • Mass spectrometry-based strategies for characterization of histones and their post-translational modific
  • Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Tre
  • Stable Isotope Labeling in Omics Research: Techniques and Applications.
  • Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts. (2024-11-13). PMC.
  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019-04-01). PMC.
  • Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetyl
  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019-05-06). YouTube.

Sources

Tracing the Dual Fate of Butyrate: A Technical Guide to [4-13C]Sodium Butyrate Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium butyrate is more than a short-chain fatty acid (SCFA); it is a metabolic checkpoint that determines cell fate. In normal colonocytes, it is the primary oxidative fuel; in colorectal cancer cells, it accumulates to inhibit histone deacetylases (HDACs), driving apoptosis—a phenomenon known as the "Butyrate Paradox."

This guide details the technical framework for using Sodium Butyrate-4-13C to disentangle these conflicting roles. Unlike uniformly labeled tracers ([U-13C]), the [4-13C] isotopolog provides a precise "methyl-tag" for Acetyl-CoA, allowing researchers to distinguish between mitochondrial oxidation (TCA cycle flux) and nuclear signaling (histone acetylation) with atom-level resolution.

Part 1: The Tracer Logic & Atom Mapping

To interpret the data, you must understand the specific fate of the Carbon-4 label. Unlike glucose tracing, butyrate oxidation introduces an inherent "dilution" factor that must be accounted for in your mass isotopomer distribution (MID) calculations.

The 50% Dilution Rule

Sodium Butyrate-4-13C (


) enters the mitochondria and is converted to Butyryl-CoA. Through 

-oxidation, the 4-carbon chain is cleaved into two 2-carbon Acetyl-CoA units.[1]
  • Cleavage 1: The carboxyl end (C1-C2) forms the first Acetyl-CoA. This is unlabeled.

  • Cleavage 2: The terminal end (C3-C4) forms the second Acetyl-CoA. The C4 label becomes the methyl group (C2) of this Acetyl-CoA.[1]

Crucial Insight: For every mole of [4-13C]Butyrate oxidized, you generate 0.5 moles of [2-13C]Acetyl-CoA and 0.5 moles of unlabeled Acetyl-CoA . If your flux models assume 100% label transfer to Acetyl-CoA, your calculated oxidation rates will be underestimated by half.

Pathway Visualization

The following diagram illustrates the bifurcation of the C4 label between bioenergetics and epigenetics.

Butyrate_Metabolism Butyrate Sodium Butyrate-4-13C (Extracellular) ButyrylCoA Butyryl-CoA (Mitochondrial) Butyrate->ButyrylCoA Transport & Activation BetaOx Beta-Oxidation ButyrylCoA->BetaOx AcetylCoA_Unlabeled Acetyl-CoA (Unlabeled) BetaOx->AcetylCoA_Unlabeled C1-C2 Cleavage AcetylCoA_Labeled [2-13C]Acetyl-CoA (Methyl Labeled) BetaOx->AcetylCoA_Labeled C3-C4 Cleavage TCA TCA Cycle (Citrate M+1) AcetylCoA_Labeled->TCA Oxidation (Warburg Low) Histones Histone Acetylation (H3/H4 Lysine Acyl) AcetylCoA_Labeled->Histones Nuclear Transfer (Warburg High)

Figure 1: Metabolic fate of the C4 label.[2] Note the generation of both labeled and unlabeled Acetyl-CoA species.[1]

Part 2: Experimental Design & Protocols

Cell Culture Treatment Strategy

The "Warburg Effect" dictates butyrate utilization.[3] Cancer cells (Warburg-active) will accumulate butyrate, leading to high histone labeling but low TCA labeling. Normal cells will show the reverse.

  • Dose Dependency:

    • Physiological (0.5 – 1.0 mM): Promotes proliferation in normal cells; oxidized efficiently.

    • Pharmacological (2.0 – 5.0 mM): Overwhelms oxidative capacity; acts as HDAC inhibitor; induces apoptosis in cancer cells.

  • Tracer Concentration: Use 100% [4-13C]Sodium Butyrate in glucose-free or glucose-reduced media (to force fatty acid oxidation) for 6–24 hours.

Quenching & Extraction (The "Self-Validating" Step)

Metabolic turnover of Acetyl-CoA is rapid (<2 seconds). Slow quenching leads to artifactual isotopic scrambling.

  • Step 1: Rapidly aspirate media.

  • Step 2: Immediately add -80°C 80% Methanol/20% Water . This simultaneously lyses cells and quenches enzymatic activity.

  • Step 3: Scrape cells on dry ice.

  • Step 4: Vortex and centrifuge (14,000 x g, 4°C, 10 min).

  • Validation: Spike a deuterated internal standard (e.g., d3-Acetate) into the methanol before extraction to calculate recovery rates.

Analytical Workflow (GC-MS vs. LC-MS)
FeatureGC-MS (TBDMS Derivatization)LC-MS/MS (HILIC)
Target TCA Intermediates (Citrate, Malate, Glutamate)Acyl-CoAs (Acetyl-CoA, Butyryl-CoA)
Sensitivity High for organic acidsHigh for CoA thioesters
Derivatization Required (MTBSTFA + 1% TBDMCS)None required
Key Analyte Glutamate: The C4 label of butyrate ends up at C4 of Glutamate.Acetyl-CoA: Direct measurement of the M+1 enrichment.
GC-MS Derivatization Protocol (TBDMS)[4]
  • Dry supernatant under

    
     gas.
    
  • Add 50

    
    L MTBSTFA + 1% TBDMCS  and 50 
    
    
    
    L Pyridine.
  • Incubate at 60°C for 60 minutes .

  • Analyze on a DB-5MS column.

Part 3: Data Interpretation & Calculation

When [2-13C]Acetyl-CoA (derived from [4-13C]Butyrate) enters the TCA cycle, it condenses with Oxaloacetate.

Mass Isotopomer Distribution (MID)

You must analyze the Mass Shift (M+X) relative to the unlabeled standard.

  • Acetyl-CoA: Look for M+1 (The methyl carbon).

  • Citrate:

    • Turn 1: Acetyl-CoA (M+1) + OAA (M+0)

      
       Citrate (M+1 ).
      
    • Note: If the cell is recycling carbon (multiple turns), you will see M+2 or M+3.

  • Glutamate:

    • The C4 label of butyrate becomes C4 of

      
      -Ketoglutarate, which becomes C4 of Glutamate.
      
    • Marker: Glutamate M+1 is the primary indicator of butyrate oxidation flux.

Calculation of Fractional Contribution

To determine how much of the Acetyl-CoA pool comes from butyrate:



Note the 0.5 correction factor discussed in Part 1.

Part 4: Advanced Application - Histone Acetylation Tracing

Recent studies (Lund et al., 2022) utilize this tracer to link microbiome activity to host epigenetics.

Workflow Visualization

Experimental_Workflow Culture Cell Culture (+/- Warburg Inhibitor) Tracer Add [4-13C]Butyrate (1mM vs 5mM) Culture->Tracer Split Sample Splitting Tracer->Split 12-24h Incubation Path_Met Metabolite Extraction (MeOH -80C) Split->Path_Met Path_His Acid Extraction of Histones Split->Path_His GCMS GC-MS Analysis (TCA Flux) Path_Met->GCMS Proteomics LC-MS/MS Proteomics (Acyl-Lysine ID) Path_His->Proteomics

Figure 2: Dual-stream workflow for simultaneous metabolic and epigenetic analysis.

Protocol for Histone Analysis
  • Nuclei Isolation: Lyse cells in hypotonic buffer; pellet nuclei.

  • Acid Extraction: Resuspend nuclei in 0.2 M

    
     overnight at 4°C.
    
  • Digestion: Propionylate lysine residues (to block unmodified sites) then digest with Trypsin.

  • LC-MS Analysis: Search for specific mass shifts on Histone H3 peptides (e.g., K9ac, K27ac) corresponding to the +1 Da shift from the 13C-methyl group.

References

  • Donohoe, D. R., et al. (2011). The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon. Cell Metabolism. [Link]

  • Donohoe, D. R., et al. (2012).[5] The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[5] Molecular Cell. [Link]

  • Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[6] Cell Reports. [Link]

  • Zhang, Y., et al. (2025). Metabolomics analysis of sodium butyrate's effects on lipid metabolism. ResearchGate. [Link]

  • Crown, S. B., et al. (2015). Experimental Design and Data Analysis in 13C-Metabolic Flux Analysis. Methods in Molecular Biology. [Link]

Sources

Precision Tracing of Cellular Metabolism & Epigenetics: A Guide to Sodium Butyrate-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Butyrate-4-13C is not merely a metabolic tracer; it is a molecular probe capable of distinguishing between the energetic (oxidation) and epigenetic (HDAC inhibition/HAT substrate) fates of butyrate. This guide addresses the technical implementation of this tracer in cell culture models, specifically targeting the metabolic switch between normal colonocytes (oxidative) and colorectal cancer cells (Warburg phenotype).

Unlike C1-labeled variants, Sodium Butyrate-4-13C retains its isotopic label through the beta-oxidation spiral into the methyl group of Acetyl-CoA. This retention is critical for long-term TCA cycle tracing and lipid/histone incorporation studies, as the label is not immediately lost as CO


 during decarboxylation events.

Part 1: Mechanistic Basis & Tracer Logic

To design a valid experiment, one must understand the atomic fate of the label. Sodium butyrate (a 4-carbon Short-Chain Fatty Acid) undergoes mitochondrial


-oxidation.
The "Methyl Retention" Advantage

When using Butyrate-4-13C (label at the methyl tail):

  • 
    -Oxidation:  Butyrate is cleaved into two Acetyl-CoA molecules.[1]
    
    • Cleavage 1: The carboxyl end (C1-C2) forms the first Acetyl-CoA. This molecule is unlabeled .

    • Cleavage 2: The methyl end (C3-C4) forms the second Acetyl-CoA. The C4 label becomes the C2 (methyl) carbon of this Acetyl-CoA.

  • TCA Entry: The labeled Acetyl-CoA (m+1) enters the TCA cycle.

  • Label Fate: The methyl carbon of Acetyl-CoA is more resistant to oxidative loss (decarboxylation) in the first turn of the TCA cycle compared to the carbonyl carbon. This allows for robust labeling of downstream metabolites (Citrate, Glutamate, Aspartate) and cytosolic export for histone acetylation.

Diagram 1: Metabolic Fate of Butyrate-4-13C

This diagram illustrates the conversion of C4-labeled butyrate into Methyl-labeled Acetyl-CoA and its subsequent divergence into energetics (TCA) or epigenetics (Histones).

ButyrateMetabolism Butyrate Sodium Butyrate-4-13C (Label at Methyl Tail) ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA ACSM3/ACSS2 BetaOx Mitochondrial Beta-Oxidation ButyrylCoA->BetaOx AcetylCoA_Unlabeled Acetyl-CoA #1 (Unlabeled) BetaOx->AcetylCoA_Unlabeled Cleavage of C1-C2 AcetylCoA_Labeled Acetyl-CoA #2 (13C at Methyl-C2) BetaOx->AcetylCoA_Labeled Conversion of C3-C4 TCA TCA Cycle (Citrate m+1) AcetylCoA_Labeled->TCA Oxidation (Energy) Histones Histone Acetylation (H3/H4 Lysine) AcetylCoA_Labeled->Histones Nuclear HAT Activity (Epigenetics)

Caption: Figure 1. Butyrate-4-13C yields methyl-labeled Acetyl-CoA, enabling simultaneous tracing of oxidative flux and histone modification.

Part 2: Experimental Design Strategy

Concentration vs. Toxicity (The Apoptotic Threshold)

Butyrate acts as an HDAC inhibitor (HDACi) at high concentrations, inducing apoptosis in colorectal cancer cells (Warburg effect) while serving as fuel for normal colonocytes.

  • Metabolic Tracing (Physiological): 0.5 mM – 2.0 mM.

  • HDAC Inhibition/Apoptosis Studies: 5.0 mM – 10.0 mM.

  • Recommendation: For metabolic flux analysis (MFA), maintain concentrations

    
     2 mM to ensure cell viability during the labeling period.
    
Media Formulation

Standard DMEM contains high glucose (25 mM), which generates a massive pool of unlabeled Acetyl-CoA, diluting your tracer signal.

  • Optimization: Use low-glucose (5 mM) or glucose-free media supplemented with the tracer to force butyrate oxidation.

  • Glutamine: Maintain physiological levels (2-4 mM) as it is an alternative anaplerotic source.

The Self-Validating Control

Every experiment must include a "No-Tracer" control (natural abundance correction) and a "Dead-Cell" or "Transport-Inhibitor" control (e.g., Phloretin to block MCT1) to confirm that 13C enrichment is due to active metabolism, not background noise or extracellular sticking.

Part 3: Detailed Protocol (The Dual-Fate Assay)

Objective: Trace Butyrate-4-13C incorporation into TCA intermediates (Metabolism) and Histone H3 (Epigenetics) in HCT116 cells.

Materials
  • Tracer: Sodium Butyrate-4-13C (99% enrichment).

  • Cell Line: HCT116 (Colorectal Carcinoma).

  • Extraction: 80% Methanol (Metabolites), Acid Extraction (Histones).

Step-by-Step Workflow
Phase 1: Cell Culture & Pulse
  • Seed: Plate

    
     cells in 6-well plates. Adhere overnight in standard DMEM.
    
  • Wash: PBS wash x2 to remove residual glucose/lactate.

  • Pulse: Add experimental media:

    • Base: Glucose-free DMEM.

    • Supplement: 1 mM Sodium Butyrate-4-13C + 1 mM Glucose (to prevent starvation stress but encourage butyrate use).

  • Incubation: 6 to 24 hours. (6h for TCA flux; 24h for histone turnover).

Phase 2: Dual Extraction (The "Split-Plate" Method)

Harvest parallel wells for Metabolites and Histones.

A. Metabolite Extraction (for LC-MS/GC-MS)

  • Quench: Place plate on dry ice. Aspirate media rapidly.

  • Extract: Add 1 mL 80% Methanol (-80°C) . Scrape cells.

  • Cycle: Freeze-thaw x3 (Liquid N2 / 37°C) to lyse organelles.

  • Clarify: Centrifuge 15,000 x g, 10 min, 4°C. Supernatant = Metabolites.

B. Histone Extraction (for Proteomics/MS)

  • Lyse: Harvest cells in hypotonic lysis buffer (10 mM Tris-HCl, pH 8.0, 1 mM KCl, 1.5 mM MgCl2) to isolate nuclei.

  • Acid Extract: Resuspend nuclei in 0.2 N H2SO4 (Sulfuric Acid) overnight at 4°C. This solubilizes histones while precipitating DNA/other proteins.

  • Precipitate: Add TCA (Trichloroacetic acid) to supernatant, wash with acetone.

  • Digest: Propionylate and digest with Trypsin for LC-MS analysis of specific lysine residues (e.g., H3K9ac).

Diagram 2: Experimental Workflow

Visualizing the critical steps from seeding to dual-stream analysis.

Workflow cluster_Metabolites Path A: Metabolism cluster_Histones Path B: Epigenetics Seed Seed Cells (HCT116) Wash PBS Wash (Remove Glucose) Seed->Wash Pulse Pulse: 1mM Butyrate-4-13C (6-24h) Wash->Pulse Split Split Replicates Pulse->Split Quench Quench (-80°C MeOH) Split->Quench Nuclei Nuclei Isolation Split->Nuclei GCMS GC-MS/LC-MS (TCA Intermediates) Quench->GCMS AcidEx Acid Extraction (0.2N H2SO4) Nuclei->AcidEx Proteomics LC-MS/MS (Histone Peptides) AcidEx->Proteomics

Caption: Figure 2.[1] The "Split-Plate" workflow allows simultaneous assessment of metabolic flux and epigenetic modification from a single tracer pulse.

Part 4: Data Interpretation & Analysis[2]

Mass Isotopomer Distribution (MID)

Data should be corrected for natural abundance using a matrix-based correction algorithm (e.g., IsoCor).

Table 1: Expected Mass Shifts (Butyrate-4-13C)
MetaboliteExpected IsotopologueExplanation
Butyrate (Intracellular) M+1Direct uptake of tracer.
Acetyl-CoA M+1Generated from the C3-C4 fragment of butyrate.
Citrate M+1Condensation of M+1 Acetyl-CoA + Unlabeled OAA.
Citrate (Cycle 2) M+2 / M+3Re-entry of labeled intermediates.
Glutamate M+1Derived from M+1 Alpha-Ketoglutarate.
Histone Acetyl-Lysine Mass Shift +1 DaAcetylation using M+1 Acetyl-CoA donor.
Critical Analysis: The Warburg Check
  • Scenario A (Normal Colonocyte): High enrichment in TCA intermediates (Citrate M+1, Glutamate M+1). Butyrate is being oxidized for ATP.

  • Scenario B (Cancer/Warburg): Low enrichment in TCA, but high accumulation of intracellular Butyrate M+1 and high Histone Acetylation M+1.

    • Interpretation: The mitochondria are dysfunctional or suppressing oxidation; butyrate accumulates in the nucleus, inhibiting HDACs and acting as a direct HAT substrate (Donohoe et al., 2012).

References

  • Donohoe, D. R., et al. (2012). The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[2][3] Molecular Cell, 48(4), 612-626.[2][3]

  • Bultman, S. J. (2014). Molecular pathways: probable role of butyrate and other short-chain fatty acids in colorectal cancer. Clinical Cancer Research, 20(4), 795-803.

  • Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384. (Reference for MFA methodology and isotopomer analysis).

  • Rose, S., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Oncotarget, 9(20), 15096.

Sources

In Vivo Metabolic Tracing with Sodium Butyrate-4-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Applications of Sodium Butyrate-4-13C Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Butyrate (NaB) is more than a histone deacetylase (HDAC) inhibitor; it is the primary energetic fuel for colonocytes and a critical mediator of the gut-brain axis. While generic NaB is sufficient for therapeutic phenotyping, Sodium Butyrate-4-13C is the requisite tool for mechanistic validation.

This guide details the specific application of the 4-13C isotopologue . Unlike carboxyl-labeled (1-13C) variants, the 4-13C label (methyl group) offers superior retention in the Tricarboxylic Acid (TCA) cycle, allowing for deep metabolic flux analysis (MFA) into amino acid synthesis (glutamate/GABA) and histone acetylation downstream of the initial oxidation event.

Part 1: The Isotopic Advantage (The "Why")

The Methyl-Retention Mechanism

The selection of the 4-13C isotopologue is not arbitrary; it is a strategic choice to maximize signal retention during metabolic flux analysis.

When Butyrate-4-13C undergoes mitochondrial


-oxidation, it yields two molecules of Acetyl-CoA. Due to the position of the label on the methyl tail (C4), the cleavage results in a distinct labeling pattern:
  • Acetyl-CoA (1): Derived from C1-C2 of butyrate. Unlabeled.

  • Acetyl-CoA (2): Derived from C3-C4 of butyrate. Labeled at C2 (Methyl).

The Critical Difference:

  • If you use Butyrate-1-13C: The label becomes C1 (Carboxyl) of Acetyl-CoA. Upon entering the TCA cycle, this carbon becomes C5 of Citrate and is lost as CO2 at the

    
    -Ketoglutarate Dehydrogenase step. It cannot trace downstream flux into succinate or fumarate effectively in the first turn.
    
  • If you use Butyrate-4-13C: The label becomes C2 (Methyl) of Acetyl-CoA. This carbon becomes C4 of Citrate. Crucially, this carbon is retained through the decarboxylation steps, persisting into Succinyl-CoA, Malate, and Oxaloacetate. This allows for the detection of label incorporation into the glutamate/glutamine pool and histone acetyl-lysine residues .

Carbon Fate Map

The following diagram illustrates the persistence of the 4-13C label compared to the rapid loss of C1 labels.

MetabolicFate Butyrate Butyrate-4-13C (Methyl Label) BetaOx Beta-Oxidation (Mitochondria) Butyrate->BetaOx AcCoA_Unlabeled Acetyl-CoA (Unlabeled) BetaOx->AcCoA_Unlabeled  C1-C2 AcCoA_Labeled Acetyl-CoA (C2-Methyl Labeled) BetaOx->AcCoA_Labeled  C3-C4 Citrate Citrate (C4 Labeled) AcCoA_Labeled->Citrate + Oxaloacetate AlphaKG α-Ketoglutarate (C4 Labeled) Citrate->AlphaKG Glutamate Glutamate/GABA (Labeled) AlphaKG->Glutamate Transamination SuccinylCoA Succinyl-CoA (Label Retained) AlphaKG->SuccinylCoA Label Survives CO2 CO2 Loss (From C1/C6) AlphaKG->CO2

Figure 1: Metabolic fate of the C4-methyl label. Note that the label survives the decarboxylation step at


-KG, allowing tracing into the amino acid pool (Glutamate).

Part 2: Experimental Protocols

In Vivo Administration Guidelines

To ensure reproducibility, strict adherence to dosage and vehicle preparation is required. Sodium butyrate has a short half-life; therefore, the mode of administration dictates the readout.

ParameterSpecificationRationale
Tracer Dose 200 mg/kg High enough to detect M+1/M+2 isotopomers by MS, but below the toxicity threshold (~1.2 g/kg) and minimizes "shock" HDAC inhibition.
Vehicle Sterile PBS (pH 7.4)Physiological neutrality. Avoid DMSO as it can perturb membrane permeability.
Route: Oral GavagePreferred for colonocyte and liver flux analysis. Mimics physiological production by microbiota.
Route: IP IntraperitonealPreferred for Brain/BBB studies. Bypasses first-pass hepatic metabolism to deliver higher concentrations to the systemic circulation.
Fasting 6-12 HoursEssential to deplete endogenous glycogen and lower background acetyl-CoA pools, increasing tracer enrichment.
Protocol: Gut-Brain Axis Flux Analysis

This workflow is designed to trace butyrate carbons into brain neurochemistry and colon histone acetylation simultaneously.

Materials:

  • Sodium Butyrate-4-13C (99% atom enrichment).

  • Liquid Nitrogen (LN2).

  • Pre-cooled Wollenberger clamp (optional but recommended for brain).

Step-by-Step Workflow:

  • Preparation: Dissolve Sodium Butyrate-4-13C in sterile PBS to a concentration of 20 mg/mL.

  • Administration: Administer 200 mg/kg via IP injection (for brain focus) or Oral Gavage (for gut focus).

  • Metabolic Window: Wait 45 minutes .

    • Why 45 mins? This is the peak window for incorporation into TCA intermediates. For histone acetylation (epigenetics), extend to 3-6 hours .

  • Harvest (Critical):

    • Anesthetize mouse (Isoflurane).

    • Brain: Rapidly decapitate and drop head directly into LN2 or use a pre-cooled clamp to stop metabolism instantly (<10 seconds post-mortem). Post-mortem ischemia alters lactate/pyruvate ratios within seconds.

    • Colon: Flush with ice-cold saline to remove feces. Scrape mucosa on ice. Snap freeze in LN2.

  • Extraction: Pulverize tissue in LN2. Extract using a cold methanol:acetonitrile:water (40:40:20) solution to precipitate proteins while retaining polar metabolites.

Analytical Workflow Diagram

Workflow cluster_Harvest Harvest & Quench Start Start: Fasted Mouse (C57BL/6) Admin Administer NaB-4-13C (200 mg/kg IP/PO) Start->Admin Wait Metabolic Processing (45 min - 4 hrs) Admin->Wait Brain Brain: Snap Freeze (Stop Ischemia) Wait->Brain Colon Colon: Mucosal Scrape (Ice Cold) Wait->Colon Extract Metabolite Extraction (MeOH:ACN:H2O) Brain->Extract Colon->Extract Analysis LC-MS/MS Analysis (Target: Acyl-CoAs & TCA) Extract->Analysis Data Data: Isotopomer Distribution (M+1, M+2) Analysis->Data

Figure 2: Experimental workflow ensuring metabolic quenching and accurate isotopomer detection.

Part 3: Applications & Data Interpretation

Colonocyte Energetics & Cancer (Warburg Effect)

In normal colonocytes, butyrate is the primary energy source (70% of ATP). In colorectal cancer (CRC), cells shift to the Warburg effect (aerobic glycolysis) and downregulate the transporter MCT1, accumulating butyrate in the nucleus instead of oxidizing it.

  • The Experiment: Compare 4-13C enrichment in Citrate M+2 vs. Lactate M+2 .

  • Interpretation:

    • Healthy: High Citrate M+2 (High oxidation).

    • Cancer: Low Citrate M+2, High intracellular Butyrate (unmetabolized).

    • Causality: The 4-13C label allows you to quantify exactly how much butyrate is entering the mitochondria versus acting as an HDAC inhibitor in the nucleus.

Epigenetic Tracing (The "Metabolic Bridge")

Butyrate links the microbiome to host gene regulation. The 4-13C carbons are incorporated into the acetyl group of Acetyl-CoA, which is the substrate for Histone Acetyltransferases (HATs).

  • Target: Acetylated Histone H3/H4 peptides.

  • Method: Acid extraction of histones -> Trypsin digestion -> LC-MS.

  • Result: Detection of M+2 acetyl-lysine residues confirms that the acetyl group originated directly from the administered butyrate, validating the "metabolic bridge" hypothesis [1].

Brain Metabolism

While glucose is the brain's primary fuel, butyrate can cross the BBB.

  • Target: Glutamate and GABA.

  • Logic: If Butyrate-4-13C enters the brain TCA cycle, the label will transfer from

    
    -Ketoglutarate to Glutamate.
    
  • Detection: Look for Glutamate M+1 or M+2 . The presence of this isotopomer proves butyrate is not just signaling at the BBB (via FFAR3) but is being actively metabolized by astrocytes/neurons.

References

  • Lund, P. J., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[1] Cell Reports.

  • Donohoe, D. R., et al. (2011). The Warburg effect dictates the therapeutic efficacy of butyrate in colon cancer. Molecular Cell.

  • Bourassa, M. W., et al. (2016). Butyrate, neuroepigenetics and the gut microbiome: Can a high fiber diet improve brain health? Neuroscience Letters.

  • Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature.

Sources

An In-Depth Technical Guide to Exploring Butyrate Metabolism in Colonocytes Using ¹³C Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Centrality of Butyrate to Colonic Health

In the intricate ecosystem of the human gut, the dialogue between the microbiota and the host epithelium is fundamental to homeostasis. Central to this conversation is butyrate, a four-carbon short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber.[1][2] For the epithelial cells lining the colon—the colonocytes—butyrate is not merely a signaling molecule but their principal energy source, fueling an estimated 70-80% of their metabolic needs.[3][4] This profound metabolic reliance underscores butyrate's role in maintaining the intestinal barrier, modulating immune responses, and influencing cellular proliferation and differentiation.[5][6][7][8]

Disruptions in butyrate production or its utilization by colonocytes are implicated in pathologies ranging from Inflammatory Bowel Disease (IBD) to colorectal cancer. Therefore, understanding the precise metabolic fate of butyrate within these critical cells is paramount for researchers and drug development professionals. Stable isotope tracing, utilizing non-radioactive heavy isotopes like Carbon-13 (¹³C), offers a powerful and safe methodology to map the intricate pathways of cellular metabolism.[9][10] This guide provides a technical and conceptual framework for designing, executing, and interpreting ¹³C-butyrate tracing experiments to elucidate the complexities of colonocyte metabolism.

Section 1: The Journey of Butyrate: From Lumen to Mitochondria

Before designing a tracer experiment, it is crucial to understand the biological journey of butyrate. This journey begins in the colonic lumen and terminates in the metabolic machinery of the colonocyte.

Cellular Uptake: Crossing the Apical Membrane

At the physiological pH of the colon, butyrate exists primarily in its ionized form and requires dedicated transport mechanisms to enter the colonocyte.[1] The uptake is a two-pronged process:

  • Carrier-Mediated Transport: This is the primary route. Key proteins include the proton-linked Monocarboxylate Transporter 1 (MCT1) and the Sodium-coupled Monocarboxylate Transporter 1 (SMCT1, encoded by the SLC5A8 gene).[1][5][11][12] These transporters actively move butyrate from the lumen into the cell's cytoplasm. The expression and function of these transporters can be a critical regulatory point in butyrate availability.

  • Passive Diffusion: The un-ionized, lipid-soluble form of butyrate can diffuse passively across the cell membrane, a process more prevalent in the more acidic environment of the proximal colon.[5][13]

Principal Metabolic Fates of Intracellular Butyrate

Once inside the colonocyte, butyrate is rapidly metabolized, primarily for two distinct but interconnected purposes: energy production and cellular regulation.

  • Energy Production via β-Oxidation: The overwhelming fate of butyrate in a healthy colonocyte is its conversion into acetyl-CoA within the mitochondria. This process, known as β-oxidation, feeds the Tricarboxylic Acid (TCA) cycle, driving oxidative phosphorylation to generate vast amounts of ATP.[1][3] This high rate of oxygen consumption by colonocytes is essential for maintaining the steep oxygen gradient between the epithelium and the lumen, thereby preserving the anaerobic environment required by the butyrate-producing microbiota.[7][14]

  • Biosynthesis and Epigenetic Regulation: The acetyl-CoA derived from butyrate is not only a fuel but also a fundamental building block for synthesizing lipids.[3] Furthermore, butyrate that is not immediately oxidized can act as a potent inhibitor of histone deacetylase (HDAC) enzymes.[1][2][7] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of genes involved in cell cycle arrest, apoptosis, and inflammation. Stable isotope tracing has unequivocally shown that the carbon backbone of butyrate is directly incorporated into the acetyl groups of histones, linking microbial metabolism directly to host epigenetics.[9]

Butyrate_Metabolism cluster_Cell Colonocyte cluster_Mito Mitochondrion cluster_Nuc Nucleus Lumen Colonic Lumen (Butyrate Source) Butyrate_Lumen Butyrate Membrane Colonocyte Apical Membrane Cytoplasm Cytoplasm Butyrate_Cyto Butyrate Butyrate_Lumen->Butyrate_Cyto MCT1, SMCT1 Passive Diffusion Butyryl_CoA Butyryl-CoA Butyrate_Cyto->Butyryl_CoA HDAC HDAC Inhibition Butyrate_Cyto->HDAC Acetyl_CoA_Mito Acetyl-CoA Butyryl_CoA->Acetyl_CoA_Mito β-Oxidation Acetyl_CoA_Cyto Acetyl-CoA Acetyl_CoA_Mito->Acetyl_CoA_Cyto Transport TCA TCA Cycle Acetyl_CoA_Mito->TCA Lipids Lipid Synthesis Acetyl_CoA_Cyto->Lipids Histones Histone Acetylation Acetyl_CoA_Cyto->Histones HATs ATP ATP (Energy) TCA->ATP OxPhos HDAC->Histones inhibits

Caption: Butyrate uptake and primary metabolic fates within a colonocyte.

Section 2: The ¹³C Tracing Paradigm: From Labeled Substrate to Metabolic Flux

Stable Isotope-Resolved Metabolomics (SIRM) is a technique that follows the path of isotopically labeled nutrients through metabolic networks. It provides a dynamic snapshot of cellular activity that is unattainable through conventional metabolomics, which only measures static metabolite levels.

Core Principles

The fundamental workflow of a ¹³C tracing experiment is a logical five-step process.[10]

  • Experimental Design: Define the biological question and select the appropriate ¹³C-labeled tracer (e.g., uniformly labeled [U-¹³C₄]butyrate), cell model, and experimental conditions.

  • Tracer Incubation: Introduce the labeled substrate to the biological system and allow the cells to metabolize it, incorporating the ¹³C atoms into downstream metabolites.

  • Sampling & Extraction: At defined time points, rapidly halt all metabolic activity (quenching) and extract the intracellular metabolites.

  • Analytical Measurement: Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to measure the mass isotopologue distribution (MID) for dozens to hundreds of metabolites. The MID describes the relative abundance of each isotopologue (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two ¹³C, etc.).

  • Data Analysis & Flux Estimation: Interpret the labeling patterns to trace pathway activity. For full metabolic flux analysis (¹³C-MFA), computational modeling is used to calculate the rates (fluxes) of intracellular reactions that best explain the observed MIDs.[10]

Workflow_13C A 1. Experimental Design - Select ¹³C-Butyrate Tracer - Define Conditions B 2. Cell Culture Incubation - Introduce ¹³C-Butyrate A->B C 3. Quenching & Extraction - Halt Metabolism - Isolate Metabolites B->C D 4. LC-MS/MS Analysis - Measure Mass Isotopologue  Distributions (MIDs) C->D E 5. Data Interpretation - Pathway Tracing - Metabolic Flux Calculation D->E

Caption: General workflow for a ¹³C stable isotope tracing experiment.

Section 3: A Validated Protocol for ¹³C-Butyrate Tracing in Colonocytes

The trustworthiness of any tracing study hinges on a meticulous and validated protocol. The following sections detail the critical steps and the rationale behind them.

Pre-Experimental Considerations
  • Cell Model: While primary human colonocytes are the gold standard for physiological relevance, their limited availability and difficult culture make them challenging.[15] Commonly used alternatives are human colorectal adenocarcinoma cell lines like Caco-2, which can differentiate into a polarized monolayer resembling the intestinal epithelium, and HT-29 cells.[16][17] It is vital to acknowledge that their cancerous origin may confer metabolic differences, such as a greater reliance on glycolysis (the Warburg effect), which could alter butyrate metabolism compared to healthy cells.[1]

  • Tracer Selection: For a general overview of butyrate's fate, uniformly labeled [U-¹³C₄]butyrate is an excellent choice as it labels all four carbons. This allows for tracing into the two resulting acetyl-CoA molecules (each containing two ¹³C atoms) and following them through the TCA cycle, lipid synthesis, and histone acetylation.

Step-by-Step Experimental Protocol

This protocol is optimized for adherent colonocyte cell lines (e.g., Caco-2) cultured in 6-well plates.

I. Cell Seeding and Growth

  • Seed Cells: Plate Caco-2 cells in a 6-well plate at a density that will result in ~80-90% confluency on the day of the experiment.

  • Culture: Grow cells in standard culture medium (e.g., DMEM with 10% FBS) for the required duration. For Caco-2 differentiation studies, this may be up to 21 days.

II. ¹³C-Butyrate Labeling

  • Prepare Labeling Medium: Prepare culture medium identical to the standard medium but replace unlabeled butyrate (if any) with [U-¹³C₄]butyrate at the desired final concentration (e.g., 5 mM). Pre-warm the medium to 37°C.

  • Initiate Labeling: Aspirate the standard medium from the cell culture wells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS).

  • Add Labeling Medium: Add 1 mL of the pre-warmed ¹³C-butyrate labeling medium to each well.

  • Incubate: Place the plates back into the 37°C, 5% CO₂ incubator for the desired time period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is highly recommended to observe the dynamics of label incorporation.

III. Metabolic Quenching and Metabolite Extraction (The Critical Step) Causality: This step must be performed as rapidly as possible to instantly halt enzymatic activity and prevent artifactual changes in metabolite levels or labeling patterns.

  • Prepare for Quenching: Place the cell culture plates on ice. Have a container of dry ice and a cold block/rack ready. Prepare an 80:20 Methanol:Water extraction solvent and chill it to -80°C.

  • Aspirate Medium: Quickly aspirate the labeling medium from each well.

  • Wash: Immediately and gently wash the cell monolayer with 1 mL of ice-cold normal saline (0.9% NaCl) to remove any remaining extracellular ¹³C-butyrate.[18] Aspirate the saline completely.

  • Quench and Lyse: Add 1 mL of the pre-chilled (-80°C) 80% methanol extraction solvent to each well. Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.

  • Scrape and Collect: Using a cell scraper, scrape the frozen cell lysate from the bottom of the well. Transfer the entire liquid/ice slurry into a pre-chilled microcentrifuge tube.

  • Clarify Lysate: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. This is your metabolite extract.

  • Storage: Store the extracts at -80°C until analysis.

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting (Rapid, on Ice) cluster_process Processing A1 Seed & Culture Cells (e.g., Caco-2) B Wash with PBS A1->B A2 Prepare ¹³C-Butyrate Labeling Medium C Add Labeling Medium Incubate (Time Course) A2->C B->C D Aspirate Medium C->D E Wash with Cold Saline D->E F Quench with -80°C 80% Methanol E->F G Scrape & Collect Lysate F->G H Centrifuge at 4°C G->H I Collect Supernatant (Metabolite Extract) H->I J Store at -80°C for LC-MS Analysis I->J

Caption: Detailed step-by-step workflow for ¹³C-butyrate labeling in vitro.

Section 4: Analysis and Interpretation: Translating Data into Biological Insight

The metabolite extract contains a complex mixture of labeled and unlabeled molecules. The goal of the analytical phase is to separate, identify, and quantify the mass isotopologue distribution (MID) for each metabolite of interest.

Analytical Platforms
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful platform for metabolomics.[19] LC separates the metabolites based on their chemical properties, and the MS detects them based on their mass-to-charge ratio. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are essential to accurately resolve the different isotopologues.

  • Nuclear Magnetic Resonance (NMR): While less sensitive than MS, NMR can provide unique structural information, including the specific position of ¹³C atoms within a molecule, which can be invaluable for dissecting complex pathways.[20][21]

Data Interpretation: A Hypothetical Case Study

Let's consider an experiment comparing butyrate metabolism in healthy colonocytes versus a model of colitis, where butyrate oxidation is thought to be impaired. We use [U-¹³C₄]butyrate.

Expected Observations:

  • [U-¹³C₄]Butyrate → [M+2]Acetyl-CoA: Butyrate (4 carbons) is cleaved into two molecules of acetyl-CoA (2 carbons each). Therefore, we expect to see a dominant M+2 peak for acetyl-CoA, indicating both carbons are from the tracer.

  • [M+2]Acetyl-CoA → TCA Cycle Intermediates:

    • Citrate (6 carbons): The first step of the TCA cycle combines acetyl-CoA (2C) with oxaloacetate (4C). If the acetyl-CoA is M+2 and the oxaloacetate pool is unlabeled (M+0), the resulting citrate will be M+2.

    • Glutamate (5 carbons): Glutamate is derived from the TCA cycle intermediate α-ketoglutarate. After one turn of the cycle, we expect to see M+2 glutamate.

    • Subsequent Turns: As labeled intermediates cycle through, more complex labeling patterns (M+3, M+4, etc.) will emerge.

Data Presentation:

The results are best presented in a table summarizing the fractional contribution of each isotopologue to the total pool of a given metabolite.

MetaboliteIsotopologueHealthy Colonocytes (% Total)Colitis Model (% Total)Interpretation
Citrate M+0 (unlabeled)20%75%Reduced entry of butyrate-derived carbon into TCA cycle in colitis.
M+270%20%Cells are relying on other, unlabeled sources (e.g., glucose).
M+410%5%Further reduced cycling of labeled intermediates.
Glutamate M+0 (unlabeled)30%85%Confirms reduced flux from butyrate into the TCA cycle.
M+265%13%
M+45%2%

This is hypothetical data for illustrative purposes.

From Data to Flux: The Final Step

The ultimate goal is to convert these MID patterns into quantitative flux maps. This requires specialized software (e.g., INCA, Metran) that uses mathematical algorithms to fit the experimental data to a known metabolic network model. The output is a quantitative measure of the rate of each reaction, providing an unprecedented view of cellular function.

Data_Analysis_Pipeline RawData Raw LC-MS Data (.raw, .mzXML) PeakPicking Peak Picking & Feature Detection RawData->PeakPicking MID_Extraction Isotopologue Correction & MID Extraction PeakPicking->MID_Extraction PathwayMapping Pathway Mapping & Visualization MID_Extraction->PathwayMapping Qualitative Insights FluxModeling ¹³C-Metabolic Flux Analysis (MFA) MID_Extraction->FluxModeling Quantitative Modeling FluxMap Quantitative Flux Map FluxModeling->FluxMap

Caption: A typical data analysis pipeline for ¹³C metabolomics data.

Section 5: Applications in Research and Drug Development

The ability to precisely map butyrate metabolism opens numerous avenues for both basic science and translational research.

  • Disease Pathophysiology: Compare butyrate metabolism in healthy versus diseased (e.g., IBD, colorectal cancer) colonocytes to identify metabolic nodes that are dysregulated. This can reveal novel disease mechanisms.

  • Mechanism of Action Studies: Determine how a therapeutic compound alters butyrate metabolism. Does it restore normal β-oxidation in inflamed cells? Does it enhance butyrate's HDAC inhibitory effects?

  • Nutraceutical and Prebiotic Development: Screen different dietary fibers or prebiotic compounds for their ability to not only increase butyrate production by the microbiota but also to promote its beneficial metabolism within the host colonocytes.

  • Target Validation: Use ¹³C tracing to confirm that targeting a specific enzyme (e.g., with a small molecule inhibitor) has the intended downstream metabolic consequences on the butyrate pathway.

Conclusion

Tracing the fate of ¹³C-labeled butyrate in colonocytes is a powerful, hypothesis-driven approach that moves beyond static measurements to reveal the dynamic reality of cellular metabolism. It allows researchers to ask precise questions about how this critical microbial metabolite fuels the gut epithelium, maintains homeostasis, and becomes dysregulated in disease. By combining rigorous, validated protocols with high-resolution analytical techniques and sophisticated data analysis, scientists can generate high-confidence, actionable insights into the metabolic underpinnings of colonic health, paving the way for novel therapeutic strategies targeting the host-microbe metabolic axis.

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Methodological & Application

Application Notes and Protocols for Sodium Butyrate-4-¹³C in Metabolic Tracing and Epigenetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Functionality of Butyrate as a Key Cellular Regulator

Sodium butyrate, a short-chain fatty acid, is a pleiotropic molecule at the crossroads of cellular metabolism and epigenetic regulation. Produced by microbial fermentation of dietary fibers in the gut, it serves as a primary energy source for colonocytes.[1] Beyond its role in bioenergetics, butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling and gene expression.[2][3][4][5][6][7] This dual functionality makes sodium butyrate a molecule of significant interest in various research fields, including cancer biology, neuroscience, and immunology. The use of isotopically labeled sodium butyrate, specifically Sodium Butyrate-4-¹³C, provides a powerful tool to dissect these interconnected roles, allowing researchers to trace its metabolic fate and its contribution to cellular processes with high precision.

This guide provides a comprehensive overview of the experimental applications of Sodium Butyrate-4-¹³C, offering detailed protocols for both in vitro and in vivo studies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to investigate cellular metabolism and epigenetic modulation.

Scientific Foundation: Tracing the Path of the ¹³C Label

The strategic placement of the stable isotope ¹³C at the fourth carbon position of butyrate allows for the precise tracking of its metabolic journey. Upon cellular uptake, Sodium Butyrate-4-¹³C can enter two primary pathways:

  • Mitochondrial β-oxidation: Butyrate is converted to butyryl-CoA and subsequently to acetyl-CoA. The ¹³C label is incorporated into the acetyl-CoA pool, which can then enter the tricarboxylic acid (TCA) cycle, be used for fatty acid synthesis, or contribute to the acetylation of proteins, including histones.[8]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate directly inhibits the activity of class I and IIa HDACs, leading to the hyperacetylation of histones and other proteins.[4][5][7] This results in a more open chromatin structure, altering gene transcription.[5]

The ability to distinguish between these two functions is a key experimental challenge that ¹³C labeling helps to address. By using techniques like mass spectrometry, researchers can quantify the incorporation of ¹³C into various downstream metabolites and acetylated proteins, providing a quantitative measure of butyrate's metabolic flux.[8][9]

Diagram: The Cellular Fates of Sodium Butyrate-4-¹³C

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Sodium Butyrate-4-13C Sodium Butyrate-4-13C Butyrate-4-13C Butyrate-4-13C Sodium Butyrate-4-13C->Butyrate-4-13C Uptake Butyryl-CoA-4-13C Butyryl-CoA-4-13C Butyrate-4-13C->Butyryl-CoA-4-13C Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Butyrate-4-13C->Histone Deacetylases (HDACs) Inhibition Acetyl-CoA-2-13C Acetyl-CoA-2-13C Butyryl-CoA-4-13C->Acetyl-CoA-2-13C β-oxidation Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetyl-CoA-2-13C->Histone Acetyltransferases (HATs) Mito Acetyl-CoA-2-13C Acetyl-CoA-2-13C Acetyl-CoA-2-13C->Mito Acetyl-CoA-2-13C Histone Acetylation Histone Acetylation Histone Acetyltransferases (HATs)->Histone Acetylation Donates 13C-acetyl group Histone Deacetylases (HDACs)->Histone Acetylation Deacetylation TCA Cycle TCA Cycle Mito Acetyl-CoA-2-13C->TCA Cycle Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression

Caption: Cellular pathways of Sodium Butyrate-4-¹³C.

Experimental Design Considerations

Careful experimental design is paramount for obtaining robust and interpretable data. The following factors should be considered:

ParameterIn Vitro (Cell Culture)In Vivo (Animal Models)Rationale & Key Considerations
Dose/Concentration 1-16 mM[10]0.3-1.2 g/kg[11]Dose-dependent effects are common. A dose-response curve should be established for each new model system. High concentrations can induce apoptosis.[10]
Duration of Exposure 24-48 hours[8][10]Single or multiple doses over days[3]The kinetics of ¹³C incorporation will vary depending on the metabolic rate of the cells or tissues. Time-course experiments are recommended.
Control Groups Unlabeled sodium butyrate, vehicle controlUnlabeled sodium butyrate, vehicle controlUnlabeled controls are essential to account for any biological effects of butyrate independent of the isotope.
Analytical Method Mass Spectrometry (LC-MS, GC-MS)[8][9]Mass Spectrometry, NMR[9][12]The choice of analytical platform will depend on the target metabolites and the desired level of sensitivity and resolution.

Protocols

Part 1: Preparation of Sodium Butyrate-4-¹³C Stock Solutions

Safety First: Always handle Sodium Butyrate-4-¹³C in accordance with the Safety Data Sheet (SDS).[13][14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

Materials:

  • Sodium Butyrate-4-¹³C powder

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)[15]

  • Sterile conical tubes

  • 0.22 µm sterile filter[16]

Protocol:

  • Calculate the required amount of Sodium Butyrate-4-¹³C to prepare a stock solution of the desired concentration (e.g., 100 mM).[17]

  • In a sterile environment, dissolve the powder in the appropriate volume of sterile water or buffer.[16][18]

  • If precipitation occurs, warm the solution to 37°C for 2-5 minutes to aid dissolution.[17]

  • Sterilize the stock solution by passing it through a 0.22 µm filter.[16]

  • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C for long-term stability.[16][17] Avoid repeated freeze-thaw cycles.

Part 2: In Vitro Metabolic Tracing Protocol

This protocol is designed for adherent cell lines but can be adapted for suspension cultures.

Materials:

  • Cultured cells of interest

  • Complete growth medium

  • Sodium Butyrate-4-¹³C stock solution

  • Unlabeled sodium butyrate stock solution (for control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Cell scrapers

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol, -80°C)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).[8]

  • Labeling: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of Sodium Butyrate-4-¹³C. Include parallel cultures with unlabeled sodium butyrate and a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).[19]

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.[19]

    • Add a pre-chilled extraction solvent to the cells and incubate at -80°C for 15 minutes.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.[19]

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry to determine the incorporation of ¹³C into downstream metabolites.

Diagram: In Vitro Experimental Workflow

A Seed Cells B Add 13C-Butyrate A->B C Incubate B->C D Wash with PBS C->D E Extract Metabolites D->E F Analyze by MS E->F

Caption: Workflow for in vitro ¹³C-butyrate tracing.

Part 3: In Vivo Metabolic Tracing Protocol (Mouse Model)

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Experimental animals (e.g., mice)

  • Sodium Butyrate-4-¹³C solution for injection (sterile, isotonic)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Protocol:

  • Acclimatization: Acclimate the animals to the experimental conditions for at least one week.

  • Administration: Administer Sodium Butyrate-4-¹³C via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).[20]

  • Tissue Collection: At the designated time points, euthanize the animals and rapidly collect tissues of interest (e.g., colon, liver, brain).[12]

  • Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[8]

  • Metabolite Extraction: Homogenize the frozen tissues in a pre-chilled extraction solvent and follow a standard metabolite extraction protocol.

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry to determine the tissue-specific incorporation of ¹³C.[12]

Data Analysis and Interpretation

The analysis of ¹³C labeling data requires specialized software and a solid understanding of metabolic pathways. The primary output of a mass spectrometry analysis is the mass isotopomer distribution (MID), which represents the fractional abundance of each isotopologue of a given metabolite.[21]

Key Steps in Data Analysis:

  • Peak Integration and Identification: Identify and integrate the peaks corresponding to the different isotopologues of your target metabolites.

  • Correction for Natural ¹³C Abundance: Correct the raw MID data for the natural abundance of ¹³C.

  • Metabolic Flux Analysis (MFA): For more advanced studies, use computational models to estimate the rates of metabolic reactions (fluxes) that give rise to the observed labeling patterns.[9]

Troubleshooting

IssuePossible CauseSolution
Low ¹³C Incorporation Insufficient dose or duration of labeling. Low metabolic activity of cells.Increase the concentration or incubation time. Ensure cells are in an active growth phase.
High Cell Death Butyrate toxicity.Perform a dose-response curve to determine the optimal non-toxic concentration.[10]
Variable Results Inconsistent cell culture conditions. Incomplete metabolite extraction.Standardize cell seeding density and growth conditions. Optimize the extraction protocol.

Conclusion

Sodium Butyrate-4-¹³C is an invaluable tool for elucidating the complex roles of butyrate in cellular physiology. By enabling the precise tracing of its metabolic fate, this stable isotope-labeled compound empowers researchers to dissect the intricate interplay between metabolism and epigenetics. The protocols and guidelines presented here provide a solid foundation for designing and executing robust experiments that will yield high-quality, interpretable data.

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  • Wu, X. et al. (2022). Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. MDPI. [Link]

  • Rimoldi, S. et al. (2016). Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet. PLOS ONE. [Link]

  • BioCrick. (n.d.). Sodium butyrate. [Link]

  • Hoving, L. R. et al. (2021). Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling. bioRxiv. [Link]

  • Li, C. et al. (2018). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. PMC. [Link]

  • Tiwari, A. et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. PMC. [Link]

  • Proença, D. N. et al. (2023). Exploring deep-sea Actinomycetota chemical diversity by using the OSMAC approach. Frontiers. [Link]

  • Doll, M. A. et al. (2023). Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. MDPI. [Link]

Sources

Tracing the Methyl Tail: High-Resolution Metabolic and Epigenetic Flux Analysis Using Sodium Butyrate-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Application

Sodium Butyrate-4-13C is a specialized stable isotope tracer, distinct from its uniformly labeled (U-13C) or carboxyl-labeled (1-13C) counterparts. While standard sodium butyrate is widely used as a Histone Deacetylase (HDAC) inhibitor, the 4-13C isotopologue allows researchers to decouple its pharmacological effects from its metabolic fate.

Why Use the 4-13C Label?

The strategic value of the C4 (methyl) label lies in its persistence. During mitochondrial


-oxidation, butyrate (a 4-carbon short-chain fatty acid) is cleaved into two Acetyl-CoA units.
  • Carboxyl (C1) Label: Often lost rapidly as

    
     during the TCA cycle decarboxylation steps.
    
  • Methyl (C4) Label: Becomes the methyl group of Acetyl-CoA. This carbon is thermodynamically conserved, incorporating into Citrate and persisting through multiple turns of the TCA cycle, or exiting the mitochondria to fuel histone acetylation and lipid biosynthesis .

Primary Applications:

  • Colonocyte Energetics: Quantifying

    
    -oxidation rates in gut epithelial models (e.g., Caco-2, HT-29).
    
  • Epigenetic Tracing: Distinguishing between butyrate-induced HDAC inhibition (signaling) and butyrate-derived acetyl-CoA donation to histones (metabolism).

  • Immune Metabolism: Tracing short-chain fatty acid (SCFA) utilization in regulatory T-cells (Tregs).

Preparation & Handling (Critical QC)

Sodium butyrate is hygroscopic and biologically active. Improper handling leads to experimental noise due to concentration variances or pH shifts.

Solubility & Stock Preparation[1][2][3]
  • Solubility: High (~100 mM in water/PBS).

  • Stability: Solid form is stable at room temperature.[1] Aqueous solutions are unstable and prone to bacterial degradation and precipitation over time.

Protocol: 100 mM Stock Solution

  • Weigh Sodium Butyrate-4-13C (MW ~111.09 g/mol + mass of isotope).

  • Dissolve in sterile, nuclease-free PBS (pH 7.4).

  • Mandatory Step: Filter sterilize using a 0.22

    
    m PVDF syringe filter. Do not autoclave.
    
  • Aliquot into small volumes (e.g., 500

    
    L) to avoid freeze-thaw cycles.
    
  • Store at -20°C (stable for 3 months).

The "Goldilocks" Concentration Window

Butyrate acts as a biphasic modulator. You must select a concentration that permits metabolic tracing without inducing immediate apoptosis.

ConcentrationPhysiological ContextEffect on CellsApplication
0.1 - 0.5 mM Serum/Systemic levelsMetabolic substrate only. Minimal HDACi activity.High-sensitivity flux analysis.[2]
1.0 - 2.0 mM Colon Lumen (Crypt)Metabolic substrate + Moderate HDACi.Standard for Caco-2/T-cell tracing.
> 5.0 mM PharmacologicalCell cycle arrest (G1), Apoptosis, massive histone hyperacetylation.NOT recommended for metabolic tracing (toxicity confounds data).

Visualizing the Metabolic Fate

The following diagram illustrates the dual fate of the C4 label: oxidation for energy (TCA) and nuclear shuttling for epigenetics.

ButyrateFate cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mito Mitochondria cluster_nucleus Nucleus Butyrate Na-Butyrate-4-13C MCT1 MCT1/SMCT1 Transporter Butyrate->MCT1 Butyrate_Cyto Butyrate MCT1->Butyrate_Cyto BetaOx Beta-Oxidation Butyrate_Cyto->BetaOx Entry via CPT1 ACLY ATP Citrate Lyase AcetylCoA_Cyto Acetyl-CoA (Labeled) ACLY->AcetylCoA_Cyto HATs Histone Acetyltransferases AcetylCoA_Cyto->HATs Nuclear Pore Entry AcetylCoA_Mito Acetyl-CoA (Labeled) BetaOx->AcetylCoA_Mito Cleavage Citrate Citrate AcetylCoA_Mito->Citrate Citrate Synthase Citrate->ACLY Export to Cytosol TCA TCA Cycle (CO2 + Energy) Citrate->TCA Histone Histone H3/H4 Acetylation (K9/K27) HATs->Histone Donation of 13C-Acetyl

Caption: Metabolic trajectory of Butyrate-4-13C. The C4 label (Red/Yellow nodes) persists through Beta-oxidation to form labeled Acetyl-CoA, which either fuels the TCA cycle or is exported to the nucleus for histone acetylation.

Protocol A: Metabolic Flux Analysis (TCA Tracing)[6]

Objective: Determine the contribution of exogenous butyrate to mitochondrial respiration relative to glucose/glutamine.

Materials
  • Cell Line: Caco-2 (Colon) or Jurkat (T-cell).

  • Tracer Media: Glucose-free/Glutamine-free DMEM base (custom reconstituted).

  • Substrates:

    • Unlabeled Glucose (5 mM) - Physiological baseline.

    • Sodium Butyrate-4-13C (1 mM) .

  • Quenching: 80% Methanol (pre-chilled to -80°C).

Step-by-Step Methodology
  • Acclimatization (Optional but Recommended):

    • Cultivate cells in media containing unlabeled butyrate (0.5 mM) for 24 hours prior to the experiment to induce expression of MCT1 transporters and

      
      -oxidation enzymes.
      
  • Pulse Labeling:

    • Wash cells 2x with warm PBS to remove unlabeled carbon sources.

    • Add Tracer Media containing 1 mM Sodium Butyrate-4-13C.

    • Incubation: 2 hours (fast turnover) to 24 hours (steady state).

  • Metabolism Quenching (Crucial):

    • Rapidly aspirate media.

    • Immediately add 1 mL of -80°C 80% Methanol directly to the dish. Do not wash with PBS first (washing causes metabolite leakage).

    • Place dish on dry ice for 10 minutes.

  • Extraction:

    • Scrape cells in the cold methanol. Transfer to a microcentrifuge tube.

    • Vortex vigorously (30 sec).

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (metabolites) and dry under nitrogen gas or SpeedVac.

  • Analysis:

    • Derivatize (e.g., MOX-TBDMS) and analyze via GC-MS or LC-MS/MS focusing on Citrate, Malate, and Succinate .

Protocol B: Epigenetic Tracing (Histone Acetylation)

Objective: Prove that acetyl groups on Histone H3/H4 are derived directly from the butyrate carbon skeleton, not just induced by HDAC inhibition.[3]

Step-by-Step Methodology
  • Treatment:

    • Treat cells with 1-2 mM Sodium Butyrate-4-13C for 6 to 24 hours.

  • Nuclei Isolation:

    • Harvest cells and lyse plasma membranes using a hypotonic lysis buffer (10 mM Tris pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 0.5% NP-40).

    • Centrifuge (600 x g, 5 min) to pellet nuclei. Discard cytoplasmic fraction.

  • Acid Extraction of Histones:

    • Resuspend nuclei in 0.2 M H2SO4 (Sulfuric Acid). Incubate overnight at 4°C with rotation.

    • Mechanism:[4][5][6] Histones are basic; acid keeps them soluble while precipitating DNA and other nuclear proteins.

  • Precipitation:

    • Centrifuge (16,000 x g, 10 min). Save supernatant.

    • Add 33% TCA (Trichloroacetic acid) dropwise to supernatant to precipitate histones.

    • Wash pellet 2x with cold acetone. Air dry.

  • Mass Spectrometry (Bottom-Up Proteomics):

    • Digest histones with Trypsin or Arg-C.

    • Analyze via LC-MS/MS.

    • Target: Look for mass shifts in Acetylated peptides (e.g., H3K9ac, H3K27ac). A shift of +2 Da indicates the incorporation of a 13C-labeled acetyl group (derived from Butyrate-4-13C

      
       Acetyl-CoA).
      

Data Interpretation & Troubleshooting

Mass Isotopomer Distribution (MID)

When Butyrate-4-13C is cleaved, it yields:

  • Acetyl-CoA (Unlabeled): From the Carboxyl end (C1-C2).

  • Acetyl-CoA (Singly Labeled, M+1): From the Methyl end (C3-C4).

Therefore, unlike U-13C Glucose which can generate M+2 Acetyl-CoA, Butyrate-4-13C will primarily generate M+1 Acetyl-CoA .

MetaboliteExpected Mass ShiftInterpretation
Acetyl-CoA M+1Direct

-oxidation of tracer.
Citrate M+1Condensation of labeled Acetyl-CoA + Unlabeled OAA.
Citrate M+2Condensation of labeled Acetyl-CoA + Labeled OAA (second turn).
Histone Peptide +2.006 DaIncorporation of two 13C atoms? NO. Acetyl group is

. If Acetyl-CoA is M+1 (methyl labeled), the acetyl group on the histone is +1 Da . Correction: If using U-13C Butyrate, shift is +2. With 4-13C, shift is +1 Da .

Self-Validation Check:

  • If you see M+2 Citrate immediately (within 15 mins), your cells may be performing reductive carboxylation or your tracer purity is compromised.

  • If cell viability drops below 80%, your concentration (mM) is too high; the "metabolic" signal is now confounded by "death" signaling.

References

  • Donohoe, D. R., et al. (2012). "The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon." Cell Metabolism, 13(5), 517-526.

  • Donohoe, D. R., et al. (2014). "Microbial B-Vitamin Production Enables Butyrate to Act as an Oncometabolite." Cancer Discovery, 4, 1-15. (Describes the specific coupling of butyrate metabolism to histone acetylation).

  • Rose, S., et al. (2018). "Butyrate regulates mitochondrial function and energy metabolism in colon cancer cells." Nature Scientific Reports.

  • Sigma-Aldrich/Merck. "Sodium Butyrate Product Information & Solubility."

Sources

Sodium butyrate-4-13C dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vivo Studies Using Sodium Butyrate-4-¹³C

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo metabolic tracing studies using Sodium Butyrate-4-¹³C. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: Tracing the Metabolic Journey of Butyrate

Sodium butyrate, a short-chain fatty acid (SCFA), is a principal product of microbial fermentation of dietary fibers in the colon. It serves as the primary energy source for colonocytes, but its influence extends systemically, impacting host metabolism, immune function, and even epigenetic regulation.[1][2] Butyrate is a well-documented histone deacetylase (HDAC) inhibitor, linking gut microbial activity to host gene expression.[3]

To unravel the precise metabolic fate of butyrate within a complex biological system, stable isotope tracing is an indispensable tool.[4] By labeling a specific carbon atom, such as with Sodium Butyrate-4-¹³C, researchers can follow its journey from administration into various metabolic pathways and end products. This technique allows for the direct quantification of butyrate's contribution to critical cellular processes, including:

  • Energy Production: Tracing the ¹³C label into the tricarboxylic acid (TCA) cycle.[5]

  • Epigenetic Modification: Following the ¹³C into the acetyl groups of histones.[3]

  • Host-Microbiota Interactions: Differentiating host metabolism of administered butyrate from endogenous production.[6]

This guide will detail the necessary considerations, protocols, and analytical strategies to successfully employ Sodium Butyrate-4-¹³C in preclinical in vivo research.

Pre-Experimental Design: The Foundation of a Robust Study

A successful tracer study is built upon meticulous planning. The choices made before the first dose is administered are critical for generating reproducible and interpretable data.

Animal Model and Ethical Considerations

Expertise & Experience: The choice of animal model is dictated by the research question. Standard C57BL/6J mice are commonly used for general metabolism studies. However, for disease-specific inquiries, models of Inflammatory Bowel Disease (IBD), diabetes, or neurodegenerative disorders are more appropriate, as butyrate metabolism is often altered in these conditions.[7][8]

Trustworthiness: All animal experiments must be conducted with the highest ethical standards. Prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board is mandatory.[9][10] Adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount to ensure animal welfare and enhance scientific validity.[11][12] This includes using the minimum number of animals required for statistical power, refining procedures to minimize distress, and considering alternatives where possible.

Acclimatization, Housing, and Diet

To reduce experimental variability, animals should be acclimatized to their housing conditions for at least one week prior to the study. Standardized light-dark cycles, temperature, and humidity are essential.

Causality in Diet Selection: Diet is a critical, often overlooked, variable. Standard chow contains fiber, which is fermented by the gut microbiota into endogenous butyrate. This can dilute the ¹³C-labeled tracer, confounding the results. For studies aiming to precisely quantify the metabolism of the administered dose, a fiber-free or defined-nutrient diet may be necessary for a period before the experiment to minimize endogenous butyrate production.

The Imperative of Pilot Studies

It is strongly recommended to conduct a pilot study to optimize two key parameters for your specific model and research question:

  • Dosage: Determine the dose that provides sufficient ¹³C enrichment in target tissues without causing adverse physiological effects.

  • Time-Course: Establish the kinetics of butyrate absorption, distribution, and metabolism. A time-course study (e.g., collecting samples at 15, 30, 60, 120, and 240 minutes post-dose) is crucial to identify the peak enrichment in various tissues and metabolites.

Dosage and Administration Route: Tailoring Delivery to the Scientific Question

The dosage and route of administration are interdependent variables that must be aligned with the study's objectives.

Selecting the Administration Route

The chosen route determines the initial biological system the tracer encounters.

  • Oral Gavage (p.o.): This is the most common method as it mimics the physiological route of dietary butyrate absorption. However, a significant portion may be absorbed in the upper gastrointestinal tract, limiting delivery to the colon.[7][13]

  • Intraperitoneal Injection (i.p.): This route bypasses the gut and liver's first-pass metabolism, making it ideal for studying the systemic effects of butyrate.[14] Studies have shown i.p. administration can be highly potent in models of colitis.[14]

  • Intravenous Infusion (i.v.): Provides the most precise control over plasma concentrations of the tracer, suitable for detailed pharmacokinetic studies.[15]

  • Administration in Drinking Water: A non-invasive method for chronic dosing. However, intake can be inconsistent due to the unpleasant taste of butyrate, and high concentrations may lead to aversion and reduced fluid intake.[16][17]

  • Rectal Administration: Used to deliver the tracer directly to the distal colon, bypassing upper GI absorption. This is particularly useful for studying colonic epithelial cell metabolism.[18]

Recommended Dosage Ranges

Dosages vary widely in the literature based on the animal model, administration route, and study goal. The following table summarizes common starting points for mouse studies.

Animal ModelAdministration RouteDosage Range (mg/kg)Study Focus / ContextReference(s)
MouseOral Gavage (p.o.)100 - 500 mg/kgGut inflammation, diabetic retinopathy, general metabolism[7][13]
MouseOral Gavage (p.o.)160 - 320 mg/kgDose-escalation study for alcohol consumption model[16][17]
MouseDrinking Water20 - 50 mg/mLChronic administration, but potential for taste aversion[16]
RatIntraperitoneal (i.p.)100 mg/kgComparison of potency against colitis vs. oral/rectal routes[14]

Expert Insight: For tracing studies, the goal is often not a therapeutic effect but to achieve sufficient isotopic enrichment for detection. A lower dose (e.g., 100-200 mg/kg) is often a good starting point for a pilot study. The chemical purity and isotopic enrichment of the purchased Sodium Butyrate-4-¹³C should be verified before use.

Experimental Protocol: A Step-by-Step Workflow for In Vivo Tracer Studies

This protocol provides a generalized framework. Specific details should be optimized during pilot studies.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_sample Phase 3: Sample Collection cluster_analysis Phase 4: Analysis A 1. Animal Acclimatization & Pre-Study Diet B 2. Prepare Dosing Solution (Sodium Butyrate-4-13C in sterile saline) A->B C 3. Baseline Sample Collection (Optional, e.g., blood, feces) B->C D 4. Administer Tracer (e.g., Oral Gavage) C->D E 5. Monitor Animal (Post-administration) D->E F 6. Euthanasia at Pre-determined Time Points E->F G 7. Collect Tissues & Fluids (Blood, Colon, Liver, Brain, etc.) F->G H 8. Flash-Freeze Samples (Quench Metabolism) G->H I 9. Metabolite Extraction H->I J 10. LC-MS / GC-MS Analysis I->J K 11. Data Processing (Isotopomer Distribution Analysis) J->K L 12. Biological Interpretation K->L

Caption: Experimental workflow for in vivo Sodium Butyrate-4-¹³C tracing studies.

Protocol Steps:

  • Dose Preparation:

    • Accurately weigh the Sodium Butyrate-4-¹³C.

    • Dissolve in a sterile vehicle (e.g., 0.9% saline or Phosphate Buffered Saline - PBS) to the desired final concentration.

    • Ensure the solution is fully dissolved and adjust the pH to ~7.4 if necessary.

    • Prepare fresh on the day of the experiment.

  • Animal Preparation:

    • If required by the experimental design, fast the animals (e.g., 4-6 hours) to reduce variability from recent food intake. Ensure water is available ad libitum.

    • Weigh each animal immediately before dosing to calculate the precise volume to administer.

  • Administration:

    • Administer the prepared dose via the chosen route (e.g., oral gavage using a proper gavage needle).

    • Record the exact time of administration for each animal.

  • Sample Collection:

    • At the pre-determined time points from your pilot study, euthanize the animals using an approved method.

    • Rapidly collect blood (e.g., via cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma and store at -80°C.

    • Quickly dissect the tissues of interest (e.g., colon, cecum, liver, brain, adipose tissue).[5] Rinse tissues briefly in ice-cold PBS if necessary to remove excess blood.

    • Blot tissues dry, weigh them, and immediately flash-freeze them in liquid nitrogen. Store at -80°C until analysis. The speed of this step is critical to halt metabolic activity and preserve the in vivo state of metabolites.

Analytical Methods: Detecting the ¹³C Signature

Trustworthiness through Rigorous Analysis: The validity of a tracer study hinges on the accurate measurement of ¹³C incorporation into downstream metabolites. This is typically achieved using high-resolution mass spectrometry.[4]

  • Metabolite Extraction: Tissues are homogenized and metabolites are extracted, often using a biphasic solvent system like methanol:chloroform:water, to separate polar metabolites (like TCA cycle intermediates) from lipids and proteins.[19]

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[20][21] These techniques separate the complex mixture of metabolites and measure their mass-to-charge ratio with high precision.

  • Isotopomer Analysis: The mass spectrometer can distinguish between the unlabeled metabolite (M+0) and the same metabolite that has incorporated one or more ¹³C atoms (M+1, M+2, etc.). By measuring the relative abundance of these different mass isotopomers, we can quantify the contribution of the ¹³C-butyrate tracer to the synthesis of that metabolite.[3][22] It is essential to correct these distributions for the natural 1.1% abundance of ¹³C.[21]

Interpreting the Data: From Isotope Patterns to Biological Insight

The pattern of ¹³C enrichment reveals the metabolic fate of butyrate.

Metabolic Fate Visualization

G cluster_cell Host Cell (e.g., Colonocyte, Hepatocyte) cluster_tca TCA Cycle cluster_epigenetics Epigenetics butyrate Sodium Butyrate-4-13C (Administered) butyryl_coa Butyryl-CoA (4-13C) butyrate->butyryl_coa Activation acetyl_coa Acetyl-CoA (2-13C) butyryl_coa->acetyl_coa β-oxidation citrate Citrate (13C labeled) acetyl_coa->citrate histones Histone Acetylation (13C labeled acetyl group) acetyl_coa->histones malate Malate (13C labeled) citrate->malate ... co2 Exhaled 13CO2 malate->co2 Oxidation

Caption: The metabolic fate of Sodium Butyrate-4-¹³C in a host cell.

  • ¹³C in TCA Cycle Intermediates: Finding the ¹³C label in metabolites like citrate, succinate, or malate is direct evidence that the administered butyrate has been catabolized via β-oxidation to acetyl-CoA and used as an energy source in the TCA cycle.[5]

  • ¹³C in Histone Acetyl Groups: Detecting ¹³C in the acetyl groups on histones (typically measured after acid hydrolysis and derivatization) demonstrates that butyrate is not only an energy source but also a carbon donor for epigenetic marks.[3] This provides a direct mechanistic link between this microbial metabolite and host gene regulation.

  • ¹³C in Exhaled CO₂: The appearance of ¹³CO₂ in exhaled breath indicates the complete oxidation of the butyrate tracer.[18] Breath tests can provide a non-invasive, real-time readout of whole-body butyrate oxidation rates.

Self-Validating System: To ensure the trustworthiness of your findings, include the following control groups in your experimental design:

  • Vehicle Control: Animals administered the vehicle (e.g., saline) only. This controls for the effects of the procedure (e.g., gavage).

  • Unlabeled Butyrate Control: Animals administered an identical dose of unlabeled sodium butyrate. This is crucial to distinguish the metabolic tracing effects from the pharmacological or signaling effects of butyrate itself (e.g., its HDAC inhibitory activity).

Conclusion

In vivo metabolic tracing with Sodium Butyrate-4-¹³C is a powerful technique to dissect the complex role of this key microbial metabolite in host physiology. By carefully considering the experimental design, selecting the appropriate dosage and administration route, and employing rigorous analytical methods, researchers can gain unprecedented insights into the contribution of butyrate to energy homeostasis, metabolic disease, and epigenetic regulation. The protocols and principles outlined in this guide provide a robust framework for conducting high-impact, reproducible, and ethically sound research in this exciting field.

References

  • Dr.Oracle. (2025).
  • PubMed. (n.d.). In vivo butyrate metabolism and colonic permeability in extensive ulcerative colitis. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Sodium butyrate ameliorates diabetic retinopathy in mice via the regulation of gut microbiota and related short-chain fatty acids. Retrieved from [Link]

  • Termedia. (2020). Determination of butyric acid dosage based on clinical and experimental studies. Retrieved from [Link]

  • Gut. (n.d.). In vivo measurement of colonic butyrate metabolism in patients with quiescent ulcerative colitis. Retrieved from [Link]

  • PMC - NIH. (2013). Hyperpolarized Butyrate: A Metabolic Probe of Short Chain Fatty Acid Metabolism in the Heart. Retrieved from [Link]

  • PMC. (2020). Determination of butyric acid dosage based on clinical and experimental studies. Retrieved from [Link]

  • PMC. (n.d.). Sodium Butyrate Effectiveness in Children and Adolescents with Newly Diagnosed Inflammatory Bowel Diseases—Randomized Placebo-Controlled Multicenter Trial. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Retrieved from [Link]

  • Frontiers. (n.d.). Effects of Intravenous Infusion With Sodium Butyrate on Colonic Microbiota, Intestinal Development- and Mucosal Immune-Related Gene Expression in Normal Growing Pigs. Retrieved from [Link]

  • MDPI. (2023). Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... Retrieved from [Link]

  • Karger Publishers. (2024). Preclinical Evaluation of Sodium Butyrate's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model. Retrieved from [Link]

  • MDPI. (n.d.). Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. Retrieved from [Link]

  • ResearchGate. (2025). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Retrieved from [Link]

  • N/A. (n.d.).
  • PMC - NIH. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link] ethical-considerations-regarding-animal-experimentation/

  • N/A. (n.d.).
  • ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Retrieved from [Link]

  • Frontiers. (2022). Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review. Retrieved from [Link]

  • PubMed. (n.d.). Preclinical Evaluation of Sodium Butyrate's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model. Retrieved from [Link]

  • Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • PMC. (2025). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Retrieved from [Link]

  • PubMed. (2021). Butyrate in Energy Metabolism: There Is Still More to Learn. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]

  • Friedreich's Ataxia News. (2023). Promoting butyrate in the gut may prevent diabetes, study shows. Retrieved from [Link]

Sources

Sodium butyrate-4-13C administration in mice models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sodium Butyrate-4-13C Administration in Murine Models

Abstract

This guide details the experimental protocols for utilizing Sodium Butyrate-4-13C (Sodium Butanoate-4-13C) in mice. Unlike uniformly labeled tracers, the 4-13C isotopologue offers specific utility in distinguishing between de novo lipogenesis, TCA cycle oxidation, and epigenetic modification (histone acetylation). This note covers formulation, oral gavage (pulse) and drinking water (steady-state) administration, and critical sampling windows dictated by the rapid half-life of short-chain fatty acids (SCFAs).

The Tracer Logic: Why 4-13C?

To design a valid experiment, one must understand the atomic fate of the label. Sodium Butyrate-4-13C carries the heavy carbon isotope at the methyl terminal (


).

Metabolic Fate Mechanism:

  • Cellular Entry: Butyrate enters the colonocyte or hepatocyte via MCT1/SMCT1 transporters.

  • Beta-Oxidation: In the mitochondria, butyrate (4 carbons) is converted to Butyryl-CoA and undergoes

    
    -oxidation. This cleaves the molecule into two Acetyl-CoA units.
    
    • Cleavage 1: The carboxyl end (C1-C2) forms the first Acetyl-CoA (unlabeled).

    • Cleavage 2: The methyl end (C3-C4) forms the second Acetyl-CoA. Since C4 was labeled, this Acetyl-CoA retains the label at its C2 position (methyl group).

  • Divergence: This labeled Acetyl-CoA pool then splits between:

    • TCA Cycle: Entering as Citrate (m+1).

    • Epigenetics: Acting as a substrate for Histone Acetyltransferases (HATs), transferring the labeled acetyl group to lysine residues on Histones H3/H4.

ButyrateFate Butyrate Sodium Butyrate-4-13C (Methyl Label) ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA BetaOx Beta-Oxidation ButyrylCoA->BetaOx AcetylCoA1 Acetyl-CoA (1) (Unlabeled) BetaOx->AcetylCoA1 Carboxyl End AcetylCoA2 Acetyl-CoA (2) (13C at C2-Methyl) BetaOx->AcetylCoA2 Methyl End (Tracer) TCA TCA Cycle (Citrate m+1) AcetylCoA2->TCA Oxidation Histone Histone Acetylation (H3/H4 Lysine) AcetylCoA2->Histone Epigenetic Regulation

Figure 1: Metabolic fate of the C4 label. Note that only the second Acetyl-CoA unit generated from beta-oxidation retains the 13C isotope.

Pre-Clinical Preparation

Compound Properties:

  • Chemical Formula:

    
    
    
  • Solubility: Highly soluble in water/PBS (~100 mg/mL).

  • Stability: Hygroscopic. Store powder at -20°C in a desiccator.

Formulation Protocol (Fresh Preparation Required): Sodium butyrate in solution can degrade or precipitate if pH shifts. Prepare immediately before administration.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4. Avoid pure water for gavage to prevent osmotic shock.

  • Concentration Calculation:

    • Target Dose: 200 mg/kg (Standard for metabolic flux).

    • Mouse Weight: ~25g.

    • Dose per mouse: 5 mg.

    • Gavage Volume: 100 µL (standard) to 200 µL (max).

    • Required Concentration: 50 mg/mL.

  • pH Adjustment: Check pH after dissolution. If <7.0, adjust carefully with dilute NaOH. Acidic solutions can cause esophageal irritation and confound inflammatory markers.

Administration Protocols

Protocol A: Oral Gavage (Acute Metabolic Flux)

Best for: Determining kinetics, TCA cycle entry rates, and rapid histone acetylation turnover.

Experimental Workflow:

  • Acclimatization: Mice should be handled/sham-gavaged for 3 days prior to reduce stress (stress alters gut motility and metabolism).

  • Fasting: Fast mice for 6–12 hours (overnight or morning fast) to deplete endogenous carbohydrate pools and lower background acetyl-CoA variability.

  • Administration: Administer 200 mg/kg Sodium Butyrate-4-13C via oral gavage.

  • Sampling (Critical): Butyrate has a plasma half-life of <10 minutes in mice.

    • T=15 min: Peak plasma concentration (Gut-Liver axis flux).

    • T=60 min: Histone acetylation incorporation peak.

    • T=120 min: Clearance/Steady state.[1]

GavageTimeline cluster_sampling Sampling Windows Start Start: Fasting (6-12h) Gavage T=0: Oral Gavage (200 mg/kg) Start->Gavage T15 T=15 min: Blood/Liver (Peak Flux) Gavage->T15 Rapid Absorption T60 T=60 min: Colon/Brain (Histone Mods) T15->T60 Quench Immediate Liquid N2 Quench T15->Quench T60->Quench

Figure 2: Temporal workflow for acute tracer administration. Rapid sampling is required due to the short half-life of SCFAs.

Protocol B: Drinking Water (Chronic/Steady State)

Best for: Long-term microbiome-host interaction, tumor development studies.

  • Dose: 0.5% to 1.0% (w/v) in sterile drinking water.

    • Note: Higher concentrations (>2%) may reduce water intake due to taste aversion.

  • Refresh Rate: Change water bottles every 2–3 days. Butyrate is stable in water at RT for this period, but bacterial contamination from the mouse sipper is a risk.

  • Light Protection: Use amber bottles; although butyrate is not highly photosensitive, this prevents algal growth in the water.

Sample Collection & Handling

The integrity of mass spectrometry data depends entirely on how quickly metabolism is stopped (quenched) at the endpoint.

TissueCollection PriorityMethodReason
Blood 1 (First)Cardiac puncture or Tail veinRapid turnover; plasma esterases degrade butyrate.
Liver 2Freeze clamp (Wollenberger)High metabolic activity; immediate quenching stops TCA cycle.
Colon 3Flush with cold PBS -> LN2Primary site of absorption; high endogenous butyrate background.
Brain 4Dissection -> LN2Butyrate crosses BBB; investigate neuro-epigenetics.

Quenching Protocol:

  • Excise tissue within 30 seconds of euthanasia.

  • Immediately plunge into Liquid Nitrogen (LN2).

  • Store at -80°C. Do not allow to thaw before extraction.

Data Interpretation & Troubleshooting

Enrichment Analysis:

  • M+0: Unlabeled metabolite (Endogenous).

  • M+1: Single 13C incorporation (Typical for Citrate/Malate in the first turn of TCA).

  • M+2: Double incorporation (Indicates multiple turns of the cycle or extensive lipogenesis).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Enrichment in Liver Rapid First-Pass MetabolismIncrease dose to 400 mg/kg or sample earlier (10 min).
High Variance between Mice Gavage ErrorEnsure delivery into stomach, not esophagus. Check for reflux.
No Label in Histones Insufficient DurationHistone turnover is slower than metabolite flux. Extend to 3-6 hours.
Mouse Weight Loss Aversion/ToxicityIf DW: Reduce conc. to 0.5%. If Gavage: Check pH of solution.

References

  • Donohoe, D. R., et al. (2012). The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[2][3] Molecular Cell.

  • Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[4][5] Cell Reports.

  • Zhang, S., et al. (2016). 13C-Butyrate Metabolic Flux Analysis In Vivo. Cell Metabolism.

  • BioCrick. Sodium Butyrate Physical Properties and Handling.

Sources

Application Note: Sodium Butyrate-4-13C NMR Spectroscopy for Metabolic Flux & Epigenetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Butyrate (NaB) is a potent histone deacetylase (HDAC) inhibitor and a primary energy source for colonocytes. The use of Sodium Butyrate-4-13C (isotopically labeled at the terminal methyl group) allows researchers to precisely distinguish between butyrate utilized for mitochondrial respiration (TCA cycle) versus butyrate utilized for nuclear histone acetylation (epigenetic regulation).

This guide details the end-to-end workflow for tracking the 4-13C label using Nuclear Magnetic Resonance (NMR). Unlike mass spectrometry, NMR provides positional isotopomer information without fragmentation, enabling the direct quantification of label incorporation into specific carbon positions of downstream metabolites like Glutamate, Aspartate, and Acetyl-Lysine residues.

Tracer Properties & Chemical Shift Reference

Before initiating biological experiments, the spectral signature of the tracer must be verified.

Tracer: Sodium Butyrate-4-13C Label Position: Terminal Methyl Group (


)
Molecular Weight:  ~111.09  g/mol  (enriched)
Table 1: NMR Chemical Shift Assignments (D₂O, pH 7.4)
Carbon PositionGroup¹³C Shift (ppm)¹H Shift (ppm)J-Coupling (Hz)
C4 (Label) -CH₃ 13.8 - 14.1 0.89 (t) ¹J_CC ~35 Hz
C3-CH₂-19.81.55 (m)-
C2-CH₂-39.52.14 (t)-
C1-COO⁻184.2--

Critical Note: The ¹³C label at C4 will appear as a massive singlet in decoupled ¹³C spectra. In ¹H-¹³C HSQC, it provides a strong correlation peak at (14.0, 0.89) ppm.[1][2]

Experimental Protocol

Phase 1: Cell Culture & Labeling Pulse

Rationale: To achieve steady-state labeling, the pulse duration must exceed the turnover time of the TCA cycle intermediates but minimize label scrambling.

  • Seeding: Seed cells (e.g., HCT116, HT29) in 10cm dishes. Grow to 70-80% confluency.

  • Wash: Wash 2x with warm PBS to remove unlabeled butyrate/glucose.

  • Pulse Medium: Add DMEM containing 2-5 mM Sodium Butyrate-4-13C .

    • Note: Ensure glucose concentration is controlled (e.g., 5 mM) to force butyrate oxidation.

  • Incubation: Incubate for 6 to 24 hours depending on metabolic rate.

  • Quenching: Rapidly aspirate medium. Wash 1x with ice-cold saline (0.9% NaCl).

    • Do not use PBS for the final wash if using phosphate-dependent extraction.

  • Metabolism Quench: Add 3 mL liquid nitrogen directly to the dish or use ice-cold methanol (-80°C) immediately.

Phase 2: Dual-Phase Extraction (Modified Bligh & Dyer)

Rationale: This method separates polar metabolites (TCA intermediates) from non-polar lipids (incorporation into fatty acids), both of which are sinks for butyrate carbons.

  • Lysis: Add 600 µL Methanol:Chloroform (2:1 v/v, -20°C) to the cell plate. Scrape cells on ice.

  • Transfer: Move suspension to a glass vial. Vortex 30s.

  • Separation: Add 200 µL Chloroform and 200 µL HPLC-grade water. Vortex 30s.

  • Centrifugation: Spin at 10,000 x g for 15 min at 4°C.

  • Collection:

    • Top Layer (Aqueous): Contains TCA intermediates (Citrate, Glutamate) and Histones (if acid extracted separately).

    • Bottom Layer (Organic): Contains lipids.[3]

  • Lyophilization: Transfer the aqueous phase to a fresh tube and lyophilize (freeze-dry) overnight to remove all water. NMR is intolerant to H₂O signals in this context.

Phase 3: NMR Sample Preparation

Rationale: Reconstituting in D₂O provides a lock signal. DSS is the internal standard for chemical shift referencing (0.00 ppm) and quantification.

  • Reconstitution: Dissolve the dried pellet in 550 µL Deuterium Oxide (D₂O) containing 100 mM Phosphate Buffer (pH 7.4).

    • Buffer is critical: Chemical shifts of Citrate and Glutamate are pH-sensitive.

  • Standard: Add 0.5 mM DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Transfer: Move to 5mm high-quality NMR tubes.

NMR Acquisition Parameters

For metabolic flux, standard 1D Proton NMR is insufficient due to spectral overlap. 2D ¹H-¹³C HSQC is the gold standard for specificity.

Protocol A: High-Resolution 2D ¹H-¹³C HSQC
  • Pulse Sequence: hsqcetgpsisp2 (Bruker) or equivalent sensitivity-enhanced gradient HSQC.

  • Temperature: 298 K (25°C).

  • Scans (NS): 32 - 128 (depending on sample concentration).

  • TD (Time Domain): 2048 (F2, ¹H) x 256 (F1, ¹³C).

  • Spectral Width: 12 ppm (¹H) x 180 ppm (¹³C).

  • Relaxation Delay (D1): 1.5 - 2.0 seconds.

Protocol B: 1D ¹³C Direct Detect (Optional)
  • Use only if sample concentration > 10 mM.

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay: Must be > 5x T1 (approx 10-20s for carboxyls) for quantitative accuracy.

Metabolic Pathway & Data Analysis

The power of using 4-13C Butyrate lies in the specific labeling pattern generated in the TCA cycle.

Mechanism of Label Transfer
  • Beta-Oxidation: Butyrate (C1-C2-C3-C4 ) is cleaved into two Acetyl-CoA molecules.

    • The tail end (C3-C4 ) becomes Acetyl-CoA labeled at the Methyl (C2) position.

    • The head end (C1-C2) becomes Acetyl-CoA (unlabeled).

  • TCA Entry: [2-¹³C]Acetyl-CoA condenses with Oxaloacetate to form Citrate.

  • First Turn Marker: The label appears at C4 of Glutamate .

  • Second Turn Marker: The label scrambles to C2 and C3 of Glutamate .

Diagram: Butyrate-4-13C Fate Map

ButyrateMetabolism cluster_TCA Mitochondrial TCA Cycle Butyrate Butyrate-4-13C (Label at Methyl) ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA ACSM3 AcetylCoA Acetyl-CoA (Label at C2-Methyl) ButyrylCoA->AcetylCoA Beta-Oxidation (Cleavage) Citrate Citrate (Label at C4) AcetylCoA->Citrate Citrate Synthase (+OAA) Histone Histone Acetylation (H3K9ac - Methyl Labeled) AcetylCoA->Histone HATs (Nuclear) AlphaKG α-Ketoglutarate Citrate->AlphaKG Aconitase/IDH Citrate->AlphaKG Glutamate Glutamate (Label at C4 = 1st Turn) AlphaKG->Glutamate GDH/Transaminase

Caption: Metabolic fate of the 4-13C label. The terminal methyl group of butyrate becomes the methyl group of Acetyl-CoA, which then branches into bioenergetics (Glutamate C4) or epigenetics (Histone Acetyl-Lysine).

Data Interpretation & Calculation

Calculating Fractional Enrichment

To quantify flux, integrate the satellite peaks (caused by ¹³C-¹H coupling) in the ¹H spectrum or the direct ¹³C peaks.

Equation for Anaplerosis vs. Oxidation: The ratio of Glutamate C4 labeling to Glutamate C3 labeling indicates the number of TCA cycle turns.



  • High C4/C3 ratio (>10) = Rapid entry, low cycling (Warburg effect).

  • Low C4/C3 ratio (<2) = Extensive TCA cycling (Oxidative Phosphorylation).

Key Diagnostic Peaks (HSQC)
Metabolite¹³C Label Position¹H ppm¹³C ppmSignificance
Glutamate C4 2.35 34.2 Primary oxidation marker (1st turn)
GlutamateC32.1027.8Secondary cycling marker (2nd turn)
GlutamateC23.7555.4Secondary cycling marker
Acetyl-LysineMethyl2.2523.0Histone acetylation marker

Troubleshooting & Quality Control

  • Problem: Low Signal-to-Noise.

    • Solution: Increase cell count to

      
       cells. Use a CryoProbe if available.[4] Ensure complete lyophilization to remove water suppression artifacts.
      
  • Problem: pH Drift.

    • Solution: Chemical shifts of Glutamate C4 drift significantly between pH 7.0 and 7.4. Always check pH of the NMR tube after preparation.

  • Problem: Scrambling.

    • Solution: If you see label in Lactate C3, the cell is engaging in significant reductive carboxylation or label scrambling via Malic Enzyme.

References

  • Beckonert, O., et al. (2007).[4][5][6] Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts.[4][5][6] Nature Protocols, 2(11), 2692–2703.[5][6] [Link]

  • Donohoe, D. R., et al. (2011). The Warburg Effect Dictates the Therapeutic Efficacy of Butyrate in Colon Cancer. Cell Metabolism, 18(6), 837-849. [Link]

  • Chatham, J. C., et al. (1995). 13C NMR metabolic flux analysis of sodium butyrate in the heart. Journal of Biological Chemistry. [Link]

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]

Sources

Application Note: High-Resolution Metabolic Flux Analysis of Sodium Butyrate-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Sodium butyrate is a short-chain fatty acid (SCFA) produced by bacterial fermentation of dietary fiber in the colon. It functions as a critical energy source for normal colonocytes and a potent histone deacetylase (HDAC) inhibitor.[1][2] Its metabolic fate is dichotomous, a phenomenon known as the "Butyrate Paradox":

  • Normal Cells: Rapidly oxidize butyrate via mitochondrial

    
    -oxidation to Acetyl-CoA, fueling the TCA cycle.
    
  • Cancer Cells: Due to the Warburg effect (aerobic glycolysis), cancer cells suppress mitochondrial oxidation. Consequently, butyrate accumulates in the nucleus, inhibiting HDACs and driving apoptosis or differentiation.

Why Sodium Butyrate-4-13C?

The 4-13C isotopologue (label at the terminal methyl group) is a precision tool for dissecting this flux. Unlike uniformly labeled tracers, the specific placement of the 13C at the C4 position allows researchers to distinguish between butyrate utilized for fatty acid synthesis versus that entering the TCA cycle.

Tracing Logic:

  • 
    -Oxidation:  Butyrate (4 carbons) is cleaved into two Acetyl-CoA molecules.
    
    • Fragment 1 (C1-C2): Unlabeled Acetyl-CoA.

    • Fragment 2 (C3-C4): [2-13C]Acetyl-CoA (Methyl-labeled).

  • TCA Entry: The [2-13C]Acetyl-CoA condenses with Oxaloacetate to form [4-13C]Citrate (initially M+1).

  • Readout: The ratio of M+1/M+2 isotopologues in downstream TCA intermediates (Citrate,

    
    -Ketoglutarate, Malate) quantifies the flux of butyrate oxidation relative to other substrates like glucose or glutamine.
    

Experimental Design & Sample Preparation

Reagents and Materials
  • Tracer: Sodium Butyrate-4-13C (99 atom % 13C).

  • Internal Standard: 13C-Glutamine or 13C-Yeast Extract (to normalize extraction efficiency).

  • Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

  • Cell Lines: Colonocytes (e.g., NCM460) vs. Colorectal Cancer (e.g., HCT116, HT29).

Cell Culture Labeling Protocol[3]
  • Step 1 (Adaptation): Culture cells in glucose-free or low-glucose media supplemented with 10% dialyzed FBS (to remove background SCFAs) for 24 hours.

  • Step 2 (Pulse): Replace media with fresh media containing 2-5 mM Sodium Butyrate-4-13C .

    • Note: 5 mM is physiological for colonocytes; higher concentrations may induce toxicity in cancer cells.

  • Step 3 (Time Points): Harvest at 0, 1, 6, and 24 hours to observe steady-state flux.

Quenching and Metabolite Extraction

Causality: Metabolism is fast (turnover < 1 sec). Immediate quenching is vital to prevent ATP hydrolysis and metabolite degradation.

  • Quench: Rapidly aspirate media and wash cells once with ice-cold PBS.

  • Extract: Add 1 mL -80°C 80% Methanol directly to the plate.

  • Scrape: Scrape cells on dry ice; transfer suspension to a pre-cooled tube.

  • Disrupt: Vortex vigorously for 30s; freeze-thaw cycle (liquid N2 / 37°C water bath) x3 to lyse membranes.

  • Clarify: Centrifuge at 15,000 x g for 15 min at 4°C.

  • Dry: Transfer supernatant to a glass vial; evaporate to dryness under nitrogen stream (avoid heat > 30°C).

  • Reconstitute: Resuspend in 100

    
    L of 50:50 Acetonitrile:Water prior to injection.
    

Mass Spectrometry Methodology (LC-HRMS)

While GC-MS is traditional for SCFAs, LC-High Resolution MS (Orbitrap or Q-TOF) is superior for tracing the downstream polar TCA intermediates without complex derivatization.

Chromatographic Conditions (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar organic acids (Citrate, Malate).

ParameterSetting
Column Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7

m)
Column Temp 40°C
Flow Rate 0.3 mL/min
Mobile Phase A 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0)
Mobile Phase B 100% Acetonitrile

Gradient Profile:

  • 0-2 min: 85% B (Isocratic hold)

  • 2-12 min: 85%

    
     40% B (Linear gradient)
    
  • 12-15 min: 40% B (Wash)

  • 15-20 min: 85% B (Re-equilibration)

Mass Spectrometry Settings (Orbitrap)
  • Ionization: Heated Electrospray Ionization (H-ESI)

  • Polarity: Negative Mode (Organic acids ionize best as [M-H]-)

  • Resolution: 60,000 or higher (to resolve 13C peaks from isobaric interferences)

  • Scan Range: m/z 70 - 1000

Target Metabolite Table (Negative Mode)
MetaboliteFormula[M-H]- (m/z)Expected 13C Shift (M+1)Retention (approx)
Butyrate C4H8O287.045188.04851.5 min
Citrate C6H8O7191.0197192.02318.2 min

-Ketoglutarate
C5H6O5145.0142146.01767.5 min
Succinate C4H6O4117.0193118.02276.8 min
Malate C4H6O5133.0142134.01767.1 min
Acetyl-CoA C23H38N7O17P3S808.1362809.13969.5 min

Metabolic Pathway Visualization[5][6][7][8]

The following diagram illustrates the carbon flow from Sodium Butyrate-4-13C into the TCA cycle.

  • Blue Nodes: Substrates/Intermediates.

  • Red Edges: Flux inhibited by Warburg Effect (in cancer).

  • Green Edges: Active flux in normal colonocytes.

ButyrateFlux cluster_legend Legend Butyrate Butyrate-4-13C (C4 Labeled) ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA Uptake (MCT1) AcetylCoA_Label [2-13C]Acetyl-CoA (From C3-C4) ButyrylCoA->AcetylCoA_Label Beta-Oxidation (Mitochondria) AcetylCoA_Unlabel Acetyl-CoA (From C1-C2) ButyrylCoA->AcetylCoA_Unlabel HDAC HDAC Inhibition (Nucleus) ButyrylCoA->HDAC Accumulation in Cancer (Warburg Effect) Citrate Citrate (M+1) AcetylCoA_Label->Citrate Citrate Synthase AKG a-Ketoglutarate Citrate->AKG Succinate Succinate AKG->Succinate Malate Malate Succinate->Malate key Green Arrow: Oxidative Flux (Normal) Red Dashed: Glycolytic Shift (Cancer)

Caption: Carbon fate of Butyrate-4-13C. Beta-oxidation yields 50% labeled Acetyl-CoA, entering TCA.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID) Analysis

Raw MS data must be processed to correct for the natural abundance of isotopes (C13, O18, etc.) present in the background.

  • Extract Ion Chromatograms (EIC): Extract M+0, M+1, M+2, etc., for each metabolite.

  • Natural Abundance Correction: Use software like IsoCor or Polly to subtract natural isotope contributions.

  • Calculation:

    
    
    Where 
    
    
    
    is the abundance of isotopologue
    
    
    , and
    
    
    is the number of carbons.
Interpreting the Results
  • High M+1 Citrate: Indicates active mitochondrial

    
    -oxidation of butyrate (Normal Colonocytes).
    
  • Low M+1 Citrate / High Intracellular Butyrate: Indicates metabolic uncoupling. The butyrate is entering the cell but not the mitochondria, confirming the Warburg effect (Cancer Phenotype).

  • M+2 Species: Appearance of M+2 in later TCA cycles (e.g., Malate) indicates the molecule has completed one full turn of the TCA cycle.

Self-Validating Quality Control

To ensure the protocol is working (Trustworthiness Pillar):

  • The "Zero-Time" Control: Harvest cells immediately after adding tracer. Result: Should show high Butyrate-4-13C but zero labeled Citrate. If Citrate is labeled, metabolism occurred during harvesting (quenching failed).

  • Linearity Check: The unlabeled Acetyl-CoA (C1-C2 fragment) dilutes the pool. If oxidation is 100% from butyrate, the maximum enrichment of Acetyl-CoA is 50%. If you see >50% enrichment, the tracer purity or pathway assumptions are incorrect.

References

  • Donohoe, D. R., et al. (2011). The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon.[3] Cell Metabolism, 13(5), 517-526.[3] [Link]

  • Donohoe, D. R., et al. (2012). The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[2][3] Molecular Cell, 48(4), 612-626.[2][3] [Link]

  • Rose, S., et al. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates. Journal of Analytical Methods in Chemistry. [Link]

  • Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 82(8), 3212–3221. [Link]

Sources

Sodium butyrate-4-13C for stable isotope tracing in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Metabolic Tracing with Sodium Butyrate-4-13C

Introduction

Short-chain fatty acids (SCFAs) are not merely fuel sources; they are critical signaling molecules linking the gut microbiome to host physiology. Among these, Sodium Butyrate stands out as the primary energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor.

While universally labeled tracers (U-13C) are common, Sodium Butyrate-4-13C (labeled exclusively at the methyl terminal) offers a distinct advantage: it allows researchers to dissect the specific contribution of butyrate-derived carbon to the methyl group of Acetyl-CoA . This specificity is crucial for distinguishing between oxidative flux (TCA cycle) and epigenetic incorporation (histone acetylation) without the isotopomer complexity introduced by uniformly labeled precursors.

This guide details the experimental architecture for using Sodium Butyrate-4-13C to trace metabolic flux in murine models, focusing on the "gut-liver axis" and "epigenetic tracing."

Mechanistic Basis: The Fate of Carbon-4

To interpret the data, one must understand the atomic mapping of the tracer.

  • Beta-Oxidation Cleavage: Inside the mitochondrial matrix, Butyrate (C4) is converted to Butyryl-CoA and undergoes

    
    -oxidation. This cleaves the molecule into two Acetyl-CoA units.
    
    • Proximal Unit (C1-C2): Derived from the carboxyl end. In Butyrate-4-13C, this unit is unlabeled .

    • Distal Unit (C3-C4): Derived from the methyl end. In Butyrate-4-13C, the C4 label becomes the C2 (methyl) position of the resulting Acetyl-CoA.

  • TCA Cycle Entry: The resulting

    
     condenses with Oxaloacetate to form Citrate (M+1) .
    
    • Note: If U-13C Butyrate were used, the Acetyl-CoA would be M+2, creating Citrate M+2. The M+1 signature of 4-13C is a specific marker for the distal carbon fate.

  • Epigenetic Link: Alternatively, the labeled Acetyl-CoA can be exported to the cytosol (via citrate shuttle) and used by Histone Acetyltransferases (HATs) to acetylate lysine residues. The appearance of 13C on histone tails confirms the microbiota-to-chromatin signaling pathway.[1]

Pathway Visualization

ButyrateFate cluster_BetaOx Beta-Oxidation Butyrate Sodium Butyrate-4-13C (Exogenous Tracer) ButyrylCoA Butyryl-CoA (Mitochondrial) Butyrate->ButyrylCoA Uptake & Activation AcetylCoA_Unlabeled Acetyl-CoA (Unlabeled) From C1-C2 ButyrylCoA->AcetylCoA_Unlabeled AcetylCoA_Labeled Acetyl-CoA (Methyl-13C) From C3-C4 ButyrylCoA->AcetylCoA_Labeled Cleavage Citrate Citrate (M+1) AcetylCoA_Labeled->Citrate + Oxaloacetate Histone Histone Acetylation (Epigenetic Mark) AcetylCoA_Labeled->Histone Nuclear/Cytosolic Export TCA TCA Cycle Flux (Energy Production) Citrate->TCA

Caption: Metabolic fate of the C4 label. The tracer generates a specific [2-13C]Acetyl-CoA isotopomer, distinguishing it from uniformly labeled substrates.

Experimental Design Strategy

Dosage and Administration
  • Tracer Dose: 100–200 mg/kg body weight.

    • Why: High doses (>500 mg/kg) induce pharmacological HDAC inhibition, altering gene expression and metabolism. To trace basal flux, use the lowest detectable dose.

  • Route:

    • Introgastric Gavage (IG): Mimics dietary fiber fermentation. Best for studying liver and systemic metabolism.

    • Intra-colonic (IC): Requires surgery/anesthesia. Best for studying colonocyte-specific metabolism without first-pass hepatic clearance.

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

Time Course (Bolus Flux)

Butyrate has a plasma half-life of <10 minutes in mice.

  • T=0: Administration.

  • T=15 min: Peak incorporation into Acetyl-CoA/Citrate.

  • T=60 min: Incorporation into lipids or histones (slower turnover pools).

Protocol 1: In Vivo Administration & Sampling

Objective: Administer tracer and quench metabolism to preserve isotopic enrichment patterns.

Materials:

  • Sodium Butyrate-4-13C (99% enrichment).

  • C57BL/6J Mice (Age 8-10 weeks).

  • Liquid Nitrogen (LN2).

  • Wollenberger Clamp (pre-cooled in LN2).

Step-by-Step:

  • Fasting: Fast mice for 4–6 hours prior to the experiment to deplete glycogen and stabilize basal insulin levels. Do not overnight fast unless studying starvation ketosis.

  • Preparation: Dissolve Sodium Butyrate-4-13C in PBS to a concentration of 20 mg/mL.

  • Administration: Administer the solution via oral gavage (10 µL/g body weight). Record exact time.

  • Anesthesia: At T-minus 2 minutes to harvest, anesthetize with isoflurane.

  • Tissue Harvest (Critical Step):

    • Open the abdominal cavity.

    • Liver/Colon: Immediately clamp the tissue using the pre-cooled Wollenberger clamp . This freezes the tissue in <1 second, stopping enzymatic reactions instantly.

    • Why: Ischemia causes rapid hydrolysis of Acetyl-CoA and ATP. Slow freezing (dropping in LN2) allows seconds of anaerobic metabolism, distorting the M+X ratio.

  • Storage: Transfer flattened tissue wafers to cryovials in LN2. Store at -80°C.

Protocol 2: Sample Preparation & GC-MS Analysis

Objective: Extract polar metabolites and derivatize them for Gas Chromatography-Mass Spectrometry.

Reagents:

  • Extraction Solvent: Methanol:Acetonitrile:Water (40:40:20) at -20°C.

  • Derivatization Agent: MTBSTFA + 1% TBDMSCl (Tertiary-butyldimethylsilyl).

Workflow:

  • Homogenization:

    • Pulverize 20 mg frozen tissue (do not thaw) in 500 µL cold Extraction Solvent.

    • Vortex 1 min; Centrifuge 16,000 x g for 10 min at 4°C.

  • Supernatant Collection: Transfer supernatant to a glass vial.

  • Drying: Evaporate under nitrogen stream at 37°C to complete dryness.

  • Derivatization:

    • Add 50 µL Methoxyamine-HCl (20 mg/mL in pyridine). Incubate 30°C for 90 min.

    • Add 50 µL MTBSTFA + 1% TBDMSCl. Incubate 70°C for 60 min.

    • Chemistry: This adds TBDMS groups to carboxyl and hydroxyl groups, making TCA intermediates volatile and stable.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • Mode: Electron Impact (EI) or Chemical Ionization (CI). CI is softer and preserves the molecular ion better for flux analysis.

Analytical Workflow Diagram

Workflow Sample Frozen Tissue (Liver/Colon) Extract Extraction (MeOH:ACN:H2O) Sample->Extract Dry N2 Evaporation Extract->Dry Deriv Derivatization (MTBSTFA) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Mass Isotopomer Distribution (MID) GCMS->Data

Caption: Sample processing pipeline for extracting and detecting 13C-labeled TCA intermediates.

Data Interpretation: The "M+X" Fingerprint

The key to successful tracing is interpreting the Mass Isotopomer Distribution (MID).

Table 1: Expected Labeling Patterns from Butyrate-4-13C

MetaboliteDerivative FragmentExpected Mass ShiftInterpretation
Butyrate TBDMS (M-57)M+1Direct detection of the tracer in tissue/blood.
Citrate TBDMS (M-57)M+1 Entry of one labeled Acetyl-CoA (from the methyl end of butyrate) into the TCA cycle.
Citrate TBDMS (M-57)M+2 Rare in single-pass. Indicates re-entry or condensation of two labeled Acetyl-CoA units (unlikely with tracer doses).
Succinate TBDMS (M-57)M+1Propagation of the label through the cycle.
Malate TBDMS (M-57)M+1Label retention before oxaloacetate regeneration.
Glutamate TBDMS (M-57)M+1Exit from TCA cycle (via

-KG) into amino acid pools.

Calculation of Fractional Enrichment:



Where 

is the abundance of isotopomer

, and

is the number of carbon atoms.

Troubleshooting & Validation (Trustworthiness)

  • Issue: Low Enrichment (<1%).

    • Cause: Rapid dilution by endogenous Acetyl-CoA (from glucose/fatty acids).

    • Solution: Increase tracer dose slightly or switch to continuous infusion (IP osmotic pump) to achieve steady-state labeling (isotopic stationarity).

  • Issue: High M+0 Background.

    • Cause: Incomplete derivatization or moisture contamination.

    • Solution: Ensure pyridine is anhydrous. Use fresh MTBSTFA.

  • Validation Control:

    • Negative Control: Administer unlabeled Sodium Butyrate. Ensure no M+1 peaks appear (natural abundance correction is required).

    • Positive Control: Administer U-13C Glucose. This validates that the TCA cycle is active and the GC-MS can detect enrichment.

References

  • Donahue, T. R., et al. (2012). "Routine analysis of 13C-labeled TCA cycle intermediates." Methods in Enzymology. Link

  • Lund, P. J., et al. (2022). "Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation." Cell Reports. Link

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

  • Crown, S. B., et al. (2015). "Experimental design and data analysis of 13C-metabolic flux analysis." Metabolic Engineering. Link

Sources

Application Notes and Protocols: ¹³CO₂ Breath Test Using ¹³C-Labeled Sodium Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The ¹³C-Sodium Butyrate Breath Test is a non-invasive diagnostic tool for assessing the metabolic activity of the colon and liver. By tracing the metabolism of orally administered ¹³C-labeled sodium butyrate to ¹³CO₂ in exhaled breath, this test provides valuable insights into the function of colonocytes and hepatic mitochondrial β-oxidation. This application note provides a comprehensive guide to the principles, protocols, and data interpretation of the ¹³C-Sodium Butyrate Breath Test, designed for researchers and clinicians in gastroenterology, metabolic diseases, and drug development.

Introduction: The Significance of Butyrate Metabolism

Butyrate, a short-chain fatty acid (SCFA), is a principal metabolite produced by the gut microbiota through the fermentation of dietary fibers. It serves as the primary energy source for colonocytes, the epithelial cells lining the colon, and plays a crucial role in maintaining gut homeostasis, regulating inflammation, and influencing systemic metabolism. Impaired butyrate metabolism has been implicated in the pathophysiology of various gastrointestinal disorders, including inflammatory bowel disease (IBD), and may also be relevant in metabolic conditions such as nonalcoholic steatohepatitis (NASH).

The ¹³C-Sodium Butyrate Breath Test offers a dynamic and non-invasive method to probe this critical metabolic pathway. By introducing a stable, non-radioactive isotope of carbon (¹³C) into the butyrate molecule, we can track its absorption and subsequent oxidation to ¹³CO₂, which is then expelled in the breath. The rate and extent of ¹³CO₂ exhalation provide a quantitative measure of the body's ability to metabolize butyrate, reflecting both colonic and hepatic function.

Principles of the Method

The fundamental principle of the ¹³C-Sodium Butyrate Breath Test lies in the metabolic conversion of ¹³C-butyrate to ¹³CO₂. Following oral administration, ¹³C-sodium butyrate travels to the colon where it is absorbed by colonocytes. Inside the colonocytes, and subsequently in the liver, butyrate undergoes β-oxidation within the mitochondria to produce acetyl-CoA. The ¹³C-labeled acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the production of ¹³CO₂. This labeled carbon dioxide diffuses into the bloodstream, is transported to the lungs, and is finally exhaled.

The rate-limiting step in this process is the metabolic activity of the colonocytes and hepatocytes. Therefore, the temporal pattern of ¹³CO₂ excretion in the breath directly reflects the efficiency of butyrate absorption and oxidation. A diminished or delayed peak in ¹³CO₂ exhalation may indicate impaired colonocyte function, compromised mitochondrial β-oxidation, or both.

Metabolic Pathway of ¹³C-Sodium Butyrate to ¹³CO₂

Butyrate_Metabolism cluster_gut Intestinal Lumen / Colon cluster_colonocyte Colonocyte cluster_liver Hepatocyte (Liver) cluster_exhalation Systemic Circulation & Exhalation Oral_13C_Butyrate Oral Administration of ¹³C-Sodium Butyrate Absorption Absorption by Colonocytes Oral_13C_Butyrate->Absorption Mitochondrial_Beta_Oxidation_Colon Mitochondrial β-Oxidation Absorption->Mitochondrial_Beta_Oxidation_Colon Portal_Vein Portal Vein Transport Absorption->Portal_Vein 13C_Acetyl_CoA_Colon ¹³C-Acetyl-CoA Mitochondrial_Beta_Oxidation_Colon->13C_Acetyl_CoA_Colon TCA_Cycle_Colon TCA Cycle 13C_Acetyl_CoA_Colon->TCA_Cycle_Colon 13CO2_Colon ¹³CO₂ TCA_Cycle_Colon->13CO2_Colon Bloodstream Bloodstream Transport 13CO2_Colon->Bloodstream Mitochondrial_Beta_Oxidation_Liver Mitochondrial β-Oxidation Portal_Vein->Mitochondrial_Beta_Oxidation_Liver 13C_Acetyl_CoA_Liver ¹³C-Acetyl-CoA Mitochondrial_Beta_Oxidation_Liver->13C_Acetyl_CoA_Liver TCA_Cycle_Liver TCA Cycle 13C_Acetyl_CoA_Liver->TCA_Cycle_Liver 13CO2_Liver ¹³CO₂ TCA_Cycle_Liver->13CO2_Liver 13CO2_Liver->Bloodstream Lungs Lungs Bloodstream->Lungs Exhaled_Breath Exhaled Breath (Measurement of ¹³CO₂) Lungs->Exhaled_Breath

Metabolic pathway of ¹³C-Sodium Butyrate to ¹³CO₂.

Applications

The ¹³C-Sodium Butyrate Breath Test is a versatile tool with applications in both clinical diagnostics and research.

  • Gastroenterology:

    • Assessing Inflammatory Bowel Disease (IBD) Activity: Studies have shown that butyrate oxidation is impaired in the colonic mucosa of patients with active ulcerative colitis.[1] The ¹³C-butyrate breath test can serve as a non-invasive marker of disease activity and metabolic changes associated with the amelioration of inflammation.[2]

    • Investigating Gut Barrier Function: Butyrate is essential for maintaining the integrity of the gut barrier. This test can be used to indirectly assess the metabolic health of the colonic epithelium.

  • Metabolic Diseases:

    • Evaluating Hepatic Mitochondrial Function: As a portion of absorbed butyrate is metabolized in the liver, this test can provide insights into hepatic mitochondrial β-oxidation, which is often impaired in conditions like NASH. The analogous ¹³C-octanoate breath test has been shown to correlate with insulin resistance and is predictive of NASH.[3]

  • Drug Development:

    • Pharmacodynamic Biomarker: The test can be employed to evaluate the effect of novel therapeutic agents on colonic health and liver metabolism.

    • Patient Stratification: It can aid in identifying patient populations with impaired butyrate metabolism who may be more likely to respond to specific interventions.

Experimental Protocol

This protocol provides a standardized procedure for conducting the ¹³C-Sodium Butyrate Breath Test in adult subjects.

Subject Preparation

Proper subject preparation is critical for accurate and reproducible results.

  • Fasting: Subjects should fast for at least 8-10 hours prior to the test. Water is permitted up to 2 hours before the test.

  • Dietary Restrictions: For 48 hours prior to the test, subjects should avoid foods rich in ¹³C, such as corn, pineapple, and sugarcane, as these can elevate the baseline ¹³CO₂ levels.[3]

  • Medications:

    • Antibiotics should be discontinued at least 4 weeks before the test.

    • Proton pump inhibitors (PPIs) and bismuth preparations should be stopped for at least 2 weeks prior to the test.

    • H2-receptor antagonists and antacids should be avoided for at least 24 hours before the test.

  • Lifestyle: Subjects should refrain from smoking and strenuous exercise on the day of the test.

Materials
  • ¹³C-Sodium Butyrate (typically 75-100 mg, consult specific study design)

  • 200 mL of water

  • Breath collection bags or tubes

  • Infrared spectrometer or isotope ratio mass spectrometer for ¹³CO₂ analysis

Test Procedure

The following workflow outlines the key steps of the ¹³C-Sodium Butyrate Breath Test.

Breath_Test_Workflow Start Start Patient_Prep Patient Preparation (Fasting, Diet, Meds) Start->Patient_Prep Baseline_Sample Collect Baseline Breath Sample (t=0) Patient_Prep->Baseline_Sample Administer_Substrate Administer Oral ¹³C-Sodium Butyrate Baseline_Sample->Administer_Substrate Collect_Samples Collect Breath Samples at Timed Intervals Administer_Substrate->Collect_Samples Analyze_Samples Analyze ¹³CO₂/¹²CO₂ Ratio Collect_Samples->Analyze_Samples Data_Analysis Data Analysis and Interpretation Analyze_Samples->Data_Analysis End End Data_Analysis->End

Experimental workflow for the ¹³C-Sodium Butyrate Breath Test.

Step-by-Step Method:

  • Baseline Breath Sample (t=0): Collect a baseline breath sample from the subject before administering the ¹³C-sodium butyrate. This is crucial for determining the natural abundance of ¹³CO₂ in the subject's breath.

  • Substrate Administration: Dissolve the prescribed dose of ¹³C-sodium butyrate in 200 mL of water. The subject should drink the entire solution within 5 minutes.

  • Timed Breath Sample Collection: Collect breath samples at regular intervals post-administration. A recommended schedule is every 15 minutes for the first hour, and then every 30 minutes for the following 3 hours, for a total of 4 hours.

  • Sample Analysis: Analyze the collected breath samples for their ¹³CO₂/¹²CO₂ ratio using an appropriate analytical instrument.

Quantitative Data Summary
ParameterTypical Value/RangeSignificance
¹³C-Sodium Butyrate Dose 75 - 100 mgThe amount of substrate administered.
Fasting Period 8 - 10 hoursEnsures a stable baseline ¹³CO₂ level.
Test Duration 4 hoursAllows for the complete metabolic curve to be captured.
Sampling Frequency 15-30 minutesProvides sufficient data points for accurate curve analysis.

Data Analysis and Interpretation

The primary outcome of the ¹³C-Sodium Butyrate Breath Test is the change in the ¹³CO₂/¹²CO₂ ratio in the exhaled breath over time.

Calculation of Delta Over Baseline (DOB)

The results are expressed as the delta over baseline (DOB), which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline measurement.

DOB (‰) = [(¹³CO₂/¹²CO₂ at time t) - (¹³CO₂/¹²CO₂ at baseline)] x 1000

Cumulative ¹³CO₂ Excretion

The cumulative percentage of the administered ¹³C dose recovered (cPDR) at a given time point is a key parameter and is calculated from the DOB values. This requires knowledge of the subject's CO₂ production rate, which can be estimated from their height, weight, age, and sex, or measured directly.

The cPDR curve provides a comprehensive view of the total amount of substrate metabolized over the test period.

Interpretation of Results
  • Healthy Subjects: A typical curve in a healthy individual will show a rapid increase in ¹³CO₂ excretion, reaching a peak within 60-90 minutes, followed by a gradual decline.

  • Impaired Metabolism: In individuals with impaired butyrate metabolism (e.g., active ulcerative colitis), the ¹³CO₂ excretion curve will be flattened, with a lower and delayed peak, and a reduced cumulative ¹³CO₂ excretion over the test period.

Troubleshooting

IssuePotential Cause(s)Solution(s)
High Baseline ¹³CO₂ - Inadequate fasting- Consumption of ¹³C-rich foods- Ensure strict adherence to fasting and dietary guidelines.- Repeat the test on another day.
No Significant Rise in ¹³CO₂ - Malabsorption of butyrate- Severe metabolic impairment- Improper sample collection- Verify subject adherence to the protocol.- Check the integrity of the ¹³C-sodium butyrate.- Review sample collection technique.
High Variability Between Subjects - Differences in CO₂ production rates- Underlying physiological differences- Normalize data to individual CO₂ production rates.- Ensure a homogenous study population.

Conclusion

The ¹³C-Sodium Butyrate Breath Test is a powerful, non-invasive tool for assessing colonic and hepatic metabolic function. Its ability to provide a dynamic readout of butyrate oxidation makes it highly valuable for both clinical diagnostics and research in gastroenterology and metabolic diseases. Adherence to a standardized protocol is essential for obtaining reliable and reproducible results. As our understanding of the role of the gut microbiome and its metabolites in health and disease grows, the clinical and research applications of this test are expected to expand significantly.

References

  • Kato, K., Ishii, Y., Mizuno, S., Sugitani, M., Asai, S., Kohno, T., Takahashi, K., Komuro, S., Iwamoto, M., Miyamoto, S., Takayama, T., & Arakawa, Y. (2007). Usefulness of rectally administering [1-(13)C]-butyrate for breath test in patients with active and quiescent ulcerative colitis. Scandinavian Journal of Gastroenterology, 42(2), 207–214. [Link]

  • Braden, B., Lembcke, B., Kuker, W., & Caspary, W. F. (2007). 13C-breath tests: current state of the art and future directions. Digestive and Liver Disease, 39(9), 795–805. [Link]

  • Metabolic Solutions, Inc. (n.d.). 13C and Hydrogen Breath Tests for Research. Retrieved February 7, 2026, from [Link]

  • Pietrzak, A., Banasiuk, M., & Szczuko, M. (2020). The (13)C-butyrate breath test: a new non-invasive method for assessing colitis in a murine model. Polish archives of internal medicine, 130(5), 443–445. [Link]

  • Keller, J., et al. (2021). European guideline on indications, performance and clinical impact of 13C-breath tests in adult and pediatric patients. United European Gastroenterology Journal, 9(4), 548-571. [Link]

  • Armuzzi, A., et al. (2014). Dynamic carbon 13 breath tests for the study of liver function and gastric emptying. World Journal of Gastroenterology, 20(38), 13836-13845. [Link]

  • Kibion. (2015). 13C-Sodium-Acetate Breath Test. [Link]

  • Kibion. (n.d.). 13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test. Retrieved February 7, 2026, from [Link]

  • Lock, J. F., et al. (2010). Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin. Journal of Breath Research, 4(4), 046004. [Link]

  • Slater, C., et al. (2019). Breath 13CO2—evidence for a noninvasive biomarker to measure added refined sugar uptake. Journal of Applied Physiology, 127(2), 524-531. [Link]

Sources

Sodium butyrate-4-13C in lipidomics applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sodium Butyrate-4-13C in Lipidomics & Metabolic Tracing

Abstract

Short-chain fatty acids (SCFAs) are not merely fuel for colonocytes; they are potent signaling molecules bridging the gut microbiome, host metabolism, and epigenetic regulation. Sodium Butyrate-4-13C (labeled at the terminal methyl group) represents a high-precision tracer for dissecting these interactions. Unlike uniformly labeled tracers ([U-13C]), the [4-13C] isotopomer generates singly-labeled Acetyl-CoA species, providing a unique mass spectral signature that simplifies the calculation of fractional contributions to de novo lipogenesis (DNL) and histone acetylation. This guide details the mechanistic logic, experimental protocols, and data analysis frameworks for utilizing Sodium Butyrate-4-13C in lipidomics.

Mechanism of Action: The Tracer Principle

To interpret lipidomics data, one must understand the atomic fate of the label. Sodium Butyrate-4-13C (CH3-CH2-CH2-COO-Na, with the terminal CH3 labeled) undergoes mitochondrial


-oxidation.
The Metabolic Fate of Carbon-4
  • Cellular Uptake: Butyrate enters via MCT1/SMCT1 transporters.

  • Activation: Converted to Butyryl-CoA.

  • 
    -Oxidation:  Butyryl-CoA is cleaved into two molecules of Acetyl-CoA.
    
    • Molecule A (from C1-C2): Unlabeled Acetyl-CoA.

    • Molecule B (from C3-C4): [2-13C]Acetyl-CoA (Methyl-labeled).

  • Divergence: This [2-13C]Acetyl-CoA pool enters either:

    • TCA Cycle: Generates labeled citrate, glutamate, etc.

    • Lipogenesis: Citrate is exported to the cytosol

      
       Acetyl-CoA 
      
      
      
      Malonyl-CoA
      
      
      Fatty Acids (Palmitate).

Why use 4-13C instead of U-13C? Using [U-13C]Butyrate produces [U-13C]Acetyl-CoA (M+2). When incorporated into fatty acids, this creates mass shifts of +2, +4, +6, etc. Using [4-13C]Butyrate produces [2-13C]Acetyl-CoA (M+1). This creates mass shifts of +1, +2, +3, allowing for finer resolution of the precursor pool enrichment (


) using Mass Isotopomer Distribution Analysis (MIDA).

MetabolicFate cluster_Mito Mitochondria cluster_Cyto Cytosol / Nucleus Butyrate Sodium Butyrate-4-13C (Terminal Label) ButyrylCoA Butyryl-CoA (4-13C) Butyrate->ButyrylCoA ACSM3 AcetylCoA_Unlabeled Acetyl-CoA (Unlabeled) ButyrylCoA->AcetylCoA_Unlabeled Beta-Oxidation (C1-C2 Cleavage) AcetylCoA_Labeled Acetyl-CoA (2-13C Methyl) ButyrylCoA->AcetylCoA_Labeled Beta-Oxidation (C3-C4 Cleavage) Citrate Citrate (Labeled) AcetylCoA_Labeled->Citrate TCA Entry Lipids De Novo Lipids (Palmitate M+n) Citrate->Lipids ACLY / FASN Histones Histone Acetylation (H3K9ac) Citrate->Histones ACL / HATs

Figure 1: Metabolic fate of Sodium Butyrate-4-13C. Note the generation of a specific [2-13C]Acetyl-CoA species.

Application: Tracing De Novo Lipogenesis (DNL)

This protocol focuses on determining the contribution of exogenous butyrate to the intracellular lipid pool in colonocytes (e.g., Caco-2, HT-29) or adipocytes.

Protocol 1: Cell Culture & Labeling

Materials:

  • Sodium Butyrate-4-13C (99 atom % 13C).

  • Cell line: Caco-2 (Human colorectal adenocarcinoma).

  • Media: DMEM (Glucose-free or low-glucose if strictly measuring butyrate contribution, otherwise standard DMEM to measure competition).

Step-by-Step:

  • Seeding: Seed Caco-2 cells in 6-well plates (

    
     cells/well). Culture until 80% confluence.
    
  • Equilibration: Switch to serum-free media for 12 hours to synchronize metabolism.

  • Tracer Pulse: Replace media with DMEM containing 1.0 mM Sodium Butyrate-4-13C .

    • Note: Do not exceed 5 mM as butyrate induces apoptosis/differentiation at high concentrations (the "Warburg effect" paradox in cancer cells).

  • Incubation: Incubate for 24 to 48 hours .

    • Validation: A time-course (6h, 12h, 24h, 48h) is recommended for initial optimization to ensure steady-state labeling.

  • Quenching: Aspirate media rapidly. Wash cells 2x with ice-cold PBS.

  • Harvest: Scrape cells in 500 µL ice-cold Methanol/Water (1:1). Flash freeze in liquid nitrogen.

Protocol 2: Lipid Extraction & Derivatization (FAMEs)

To analyze fatty acids by GC-MS, they must be converted to Fatty Acid Methyl Esters (FAMEs).

  • Biphasic Extraction (Bligh & Dyer modified):

    • To the cell lysate, add 500 µL Chloroform.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 mins at 4°C.

    • Collect the lower organic phase (contains lipids).

    • Dry under nitrogen stream.

  • Transesterification:

    • Resuspend dried lipids in 500 µL 1M Methanolic HCl .

    • Incubate at 80°C for 1 hour (sealed tightly).

    • Chemistry: This cleaves fatty acids from triglycerides/phospholipids and methylates them.

  • Extraction of FAMEs:

    • Add 500 µL Hexane and 500 µL Water.

    • Vortex and centrifuge.

    • Transfer the upper Hexane layer (contains FAMEs) to a GC vial.

Mass Spectrometry Acquisition (GC-MS)

GC-MS is preferred over LC-MS for this specific application due to the high chromatographic resolution of fatty acid isomers and robust fragmentation patterns.

Instrument Parameters:

  • Column: DB-Fatwax or equivalent (high polarity for FA separation).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 100°C (hold 2 min)

    
     ramp 10°C/min to 240°C 
    
    
    
    hold 5 min.
  • Ionization: Electron Impact (EI, 70 eV).

Target Ions (SIM Mode): Monitor the molecular ion (


) and characteristic fragments. For Palmitate (C16:0) methyl ester:
  • m/z 270: Unlabeled Palmitate (

    
    ).
    
  • m/z 271:

    
     (One 13C incorporated).
    
  • m/z 272:

    
     (Two 13C incorporated).
    
  • ... up to m/z 286 (

    
    ).
    

Data Analysis & Interpretation

Isotopologue Distribution

Raw data must be corrected for natural abundance (using standard algorithms like IsoCor or manually).

Table 1: Expected Mass Shifts

Tracer InputIntermediateIncorporated UnitMass Shift per Event
[U-13C]Glucose [U-13C]Acetyl-CoAC2 unit (fully labeled)+2 Da
[U-13C]Butyrate [U-13C]Acetyl-CoAC2 unit (fully labeled)+2 Da
[4-13C]Butyrate [2-13C]Acetyl-CoA C2 unit (singly labeled) +1 Da
Calculation: Precursor Enrichment (p)

Using Mass Isotopomer Distribution Analysis (MIDA) for palmitate (C16): The probability of incorporating a labeled unit depends on the enrichment of the Acetyl-CoA pool (


).


  • Where

    
     is the number of 13C atoms, 
    
    
    
    is the abundance of that isotopologue, and
    
    
    is the total carbons in the fatty acid (16 for palmitate).
  • Note: Since [4-13C]Butyrate only labels 50% of the Acetyl-CoA derived from it (the other half is unlabeled C1-C2), the calculated enrichment must be adjusted by a factor of 2 to represent total butyrate oxidation flux.

Advanced Application: Epigenetic-Lipid Crosstalk

Recent studies (Donohoe et al.) utilize 13C-butyrate to prove that the microbiome fuels histone acetylation.

Workflow:

  • Perform Protocol 1 (Labeling).

  • Acid Extraction of Histones: Instead of lipid extraction, lyse nuclei with 0.2N H2SO4.

  • Proteolytic Digestion: Trypsin digestion of histones.

  • LC-MS/MS Analysis: Target specific peptides (e.g., H3K9ac).

  • Result: Detection of a +1 Da shift in the acetyl-lysine residue confirms the acetyl group originated from the C3-C4 end of butyrate.

Workflow Start Start: Caco-2 Cells (Serum Starved) Treat Treatment: 1mM Na-Butyrate-4-13C (24 Hours) Start->Treat Split Analysis Path Treat->Split PathA Lipidomics (Bligh & Dyer) Split->PathA PathB Epigenetics (Acid Extraction) Split->PathB Deriv FAME Derivatization (Methanolic HCl) PathA->Deriv Digest Trypsin Digestion PathB->Digest GCMS GC-MS Analysis (m/z 270-286) Deriv->GCMS LCMS LC-MS/MS Analysis (Histone Peptides) Digest->LCMS Result Data Output: % Contribution to DNL vs. Histone Acetylation GCMS->Result LCMS->Result

Figure 2: Dual-stream workflow for analyzing lipid synthesis and histone modification from a single tracer experiment.

Troubleshooting & Quality Control

  • Issue: Low Enrichment.

    • Cause: High background glucose.

    • Solution: Reduce glucose in media to 5mM to force reliance on fatty acid oxidation/butyrate.

  • Issue: Cytotoxicity.

    • Cause: Butyrate > 5mM acts as an HDAC inhibitor causing cell cycle arrest.

    • Solution: Titrate dose; 0.5 - 1.0 mM is usually safe for metabolic tracing without acute toxicity.

  • Validation Step:

    • Always include an Internal Standard (e.g., C17:0 or C19:0, which are non-endogenous) during the extraction phase to quantify absolute lipid levels, not just relative enrichment.

References

  • Donohoe, D. R., et al. (2011). The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon. Cell Metabolism.

  • Donohoe, D. R., et al. (2012). A gnotobiotic mouse model demonstrates that dietary fiber protects against colorectal tumorigenesis in a microbiota- and butyrate-dependent manner. Cancer Discovery.

  • Metallo, C. M., et al. (2012). Tracing metabolic flux with stable isotopes.[1][2][3][4][5][6][7] Current Opinion in Biotechnology.

  • Boren, J., et al. (2003).[2] The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Journal of Biological Chemistry.

  • Rose, S., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites.[2][3][4][5][6][8]

Sources

protocol for hyperpolarized [1-13C]butyrate heart metabolism study

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hyperpolarized [1-13C]Butyrate for Real-Time Assessment of Cardiac Fatty Acid Metabolism

Executive Summary & Scientific Rationale

While hyperpolarized [1-13C]pyruvate is the gold standard for probing carbohydrate oxidation (PDH flux), it fails to capture the primary energy source of the healthy heart: fatty acid


-oxidation (FAO). The heart derives 60-90% of its ATP from fatty acids. In conditions like heart failure and hypertrophy, a "metabolic switch" occurs, reverting the heart to a fetal, glucose-dependent phenotype.

Why [1-13C]Butyrate? Butyrate is a Short-Chain Fatty Acid (SCFA) that rapidly crosses the mitochondrial membrane independent of the carnitine shuttle (unlike long-chain fatty acids), making it an ideal probe for mitochondrial


-oxidation and Acetyl-CoA buffering capacity.

Critical Technical Challenge: The


 relaxation time of [1-13C]butyrate (~20s at 3T) is significantly shorter than that of pyruvate (~40-60s). This necessitates a highly optimized "rapid-fire" protocol where formulation density, dissolution speed, and sequence timing are non-negotiable variables.

Phase I: Substrate Formulation (The Chemistry)

The formulation must create a "glassy" state at cryogenic temperatures (1.4 K) to facilitate efficient Dynamic Nuclear Polarization (DNP). Unlike pyruvate, butyric acid requires specific glassing agents.

Reagents:
  • Substrate: [1-13C]Butyric Acid (99% enrichment). Note: Use the free acid form for higher density, not the sodium salt.

  • Radical: Trityl Radical OX063 (GE Healthcare/Oxford).

  • Glassing Agent: Dimethyl Sulfoxide (DMSO) or Glycerol.

  • Paramagnetic Dopant: Gd-DOTA (e.g., Dotarem), 1:50 dilution.

Protocol: The "Ball Formulation"

Reference: Ball et al., Magn Reson Med 2014.

ComponentQuantityFunction
[1-13C]Butyric Acid22.0 mg (~22 µL)Metabolic Substrate
OX063 Radical0.44 mgSource of free electrons for DNP
DMSO4.0 µLPrevents crystallization (Glassing)
Gd-DOTA (1:50)3.0 µLShortens electronic

to boost polarization

Preparation Steps:

  • Weigh OX063 into a pre-weighed micro-centrifuge tube.

  • Add [1-13C]butyric acid.

  • Add DMSO and Gd-DOTA.

  • Critical Step: Vortex vigorously for 30 seconds. Inspect for undissolved radical crystals. The mixture must be a homogenous, dark green viscous fluid.

  • Load into the DNP sample cup immediately to prevent phase separation.

Phase II: Hyperpolarization & Dissolution (The Physics)

DNP Parameters
  • Temperature: 1.4 K (Standard DNP insert).

  • Microwave Frequency: ~94.100 GHz (Optimize sweep for the trityl radical peak).

  • Irradiation Time: 45 - 60 minutes.

  • Target Polarization: 7 - 15%.

Dissolution Media (Neutralization)

Since we polarize the acid form, the dissolution media must contain a precise molar equivalent of base to neutralize the solution to pH 7.4 prior to injection.

  • Volume: 4.0 - 6.0 mL (depending on dead volume).

  • Composition:

    • 40 mM NaOH (Neutralizing agent).[1]

    • 40 mM Tris buffer (Stabilizes pH).

    • 0.3 mM EDTA (Chelates trace paramagnetic ions to extend

      
      ).
      
  • Target Concentration: ~40 mM Sodium Butyrate (final injectate).

Workflow Visualization:

DNP_Workflow Formulation Formulation (Butyric Acid + OX063) Freezing Flash Freeze (Liquid He) Formulation->Freezing Irradiation Microwave Irradiation (1.4K, 94 GHz, 1 hr) Freezing->Irradiation Dissolution Dissolution (NaOH + Tris Buffer) Irradiation->Dissolution Rapid Melt QC QC Check (pH 7.4, Temp 37°C) Dissolution->QC Injection In Vivo Injection (< 10s delay) QC->Injection Pass

Caption: Linear workflow for hyperpolarized butyrate production. The QC step is critical due to the acidity of the starting material.

Phase III: In Vivo Acquisition (The Physiology)

Due to the rapid decay (


), the time from dissolution to data acquisition start must be minimized (< 15s).
Animal Setup
  • Model: Rat (Wistar/Sprague-Dawley) or Mouse.

  • Anesthesia: Isoflurane (1.5 - 2%). Avoid Propofol as it contains fatty acids that compete with butyrate.

  • Access: Tail vein cannulation (secure line with minimal dead volume).

MRI Sequence Parameters (3T)
  • Coil: Dual-tuned 1H/13C Cardiac Surface Coil.

  • Sequence: Slice-Selective 13C-CSI (Chemical Shift Imaging) or Spectral-Spatial Excitation.

  • Flip Angle: Variable Flip Angle (VFA) scheme recommended to preserve magnetization over the 30-60s window.

  • TR (Repetition Time): 1000 ms (cardiac gated).

  • Spectral Width: 5000 Hz (ensure coverage of Carbonyl range ~160-190 ppm).

Phase IV: Metabolic Pathway & Data Interpretation

Unlike Pyruvate, where


 is released as 

immediately upon entering the mitochondria (PDH step), Butyrate's

label fate is distinct.

The Pathway:

  • Uptake: [1-13C]Butyrate enters the cell.

  • Activation: Converted to [1-13C]Butyryl-CoA.

  • 
    -Oxidation:  Cleaved to form [1-13C]Acetyl-CoA.
    
  • Fate of [1-13C]Acetyl-CoA:

    • Path A (Storage/Buffer): Converted to [1-13C]Acetylcarnitine via Carnitine Acetyltransferase (CAT).[2] This is the dominant signal in healthy hearts.

    • Path B (Oxidation): Enters TCA cycle

      
      [1-13C]Citrate 
      
      
      
      [5-13C]Glutamate.
    • Path C (Ketogenesis): Forms [1-13C]Acetoacetate .

Crucial Note on Bicarbonate: The


 label of Acetyl-CoA is retained  in the TCA cycle intermediates (Citrate 


-KG

Succinyl-CoA) during the first turn. It is not released as

immediately. Therefore, unlike Pyruvate studies, [13C]Bicarbonate is NOT a primary marker of flux for Butyrate. The primary readout of

-oxidation flux is the appearance of [1-13C]Citrate and [1-13C]Glutamate .

Metabolic Diagram:

Butyrate_Metabolism Butyrate [1-13C]Butyrate (184 ppm) ButyrylCoA [1-13C]Butyryl-CoA Butyrate->ButyrylCoA Uptake & Activation AcetylCoA [1-13C]Acetyl-CoA (196 ppm) ButyrylCoA->AcetylCoA Beta-Oxidation Acetylcarnitine [1-13C]Acetylcarnitine (173 ppm) (Dominant Signal) AcetylCoA->Acetylcarnitine CAT (Buffer Pool) Citrate [1-13C]Citrate (179 ppm) AcetylCoA->Citrate TCA Entry (CS) Glutamate [5-13C]Glutamate (182 ppm) Citrate->Glutamate TCA Cycling

Caption: Metabolic fate of the C1 label. Note that Acetylcarnitine is the rapid equilibrium pool, while Citrate represents TCA entry.

Kinetic Modeling Strategy

To quantify metabolism, use a ratiometric approach or a two-site exchange model.

Metric 1: Acetylcarnitine/Butyrate Ratio Calculated from the Area Under the Curve (AUC) of the dynamic spectra.



Interpretation: Represents the Acetyl-CoA buffering capacity. Reduced in heart failure.

Metric 2: Apparent Rate Constant (


) 
Fit the time-course data to a differential equation:


  • 
    : Magnetization of Acetylcarnitine.
    
  • 
    : Magnetization of Butyrate (Input function).
    
  • 
    : Fixed at ~20s (or measured).
    

References

  • Ball, D. R., et al. (2014). Hyperpolarized butyrate: A metabolic probe of short chain fatty acid metabolism in the heart.[1][3] Magnetic Resonance in Medicine, 71(5), 1663–1669.[1] [Link]

  • Bastiaansen, J. A., et al. (2013).[1] In vivo enzymatic activity of acetylCoA synthetase in skeletal muscle revealed by 13C turnover from hyperpolarized [1-13C]acetate to [1-13C]acetylcarnitine.[1] Proceedings of the National Academy of Sciences, 110(42), 16996-17001. [Link]

  • Koellisch, U., et al. (2015). In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate.[4] Magnetic Resonance in Medicine, 74(2), 485-492. [Link]

  • Schroeder, M. A., et al. (2011). In vivo assessment of pyruvate dehydrogenase flux in the heart using hyperpolarized carbon-13 magnetic resonance. Proceedings of the National Academy of Sciences, 105(33), 12051-12056. [Link]

Sources

Tracing the Metabolic-Epigenetic Axis: Quantifying Histone Acetylation Flux using Sodium Butyrate-4-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The interplay between cellular metabolism and chromatin structure is a critical area of study in oncology and developmental biology. Short-chain fatty acids (SCFAs) like butyrate function via a dual mechanism: they act as potent Histone Deacetylase (HDAC) inhibitors and simultaneously serve as carbon substrates for Histone Acetyltransferases (HATs). Distinguishing between acetylation accumulation caused by HDAC inhibition versus de novo acetylation derived from butyrate metabolism is challenging. This guide details a mass spectrometry-based workflow using Sodium Butyrate-4-


  to trace the metabolic flux of exogenous butyrate into the epigenome. We provide a validated protocol for histone extraction, chemical derivatization (propionylation), and LC-MS/MS analysis to quantify 

-incorporation into specific histone lysine residues.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Dual Role of Butyrate

Sodium butyrate is widely utilized to induce histone hyperacetylation. However, its impact is not limited to HDAC inhibition. Through


-oxidation, butyrate is metabolized into acetyl-CoA, the universal donor for acetylation.
  • Inhibition: Butyrate inhibits Class I and IIa HDACs, preventing the removal of acetyl groups.

  • Carbon Donation: Butyrate enters the mitochondria, undergoes

    
    -oxidation, and generates acetyl-CoA. This acetyl-CoA can be exported to the nucleus (via the citrate shuttle and ATP-citrate lyase) to fuel HATs.
    
Why Sodium Butyrate-4- ?

The specific labeling at the C4 position is strategic for tracing the acetyl group.

  • Structure: Butyrate is a 4-carbon chain (

    
    -
    
    
    
    -
    
    
    -
    
    
    ).
  • 
    -Oxidation:  Cleavage produces two acetyl-CoA molecules.
    
    • The C3-C4 fragment becomes one acetyl-CoA.

    • The C4 position (

      
      -) becomes the methyl carbon of the acetyl group (
      
      
      
      -
      
      
      -
      
      
      -
      
      
      ).
  • Acetylation: HATs transfer the acetyl group to the

    
    -amino group of lysine. If the acetyl-CoA is derived from the C3-C4 fragment of the tracer, the resulting histone modification will carry a +1.003 Da mass shift (M+1).
    
Pathway Visualization

The following diagram illustrates the metabolic fate of the


 label from the cytosol to the chromatin.

MetabolicPathway Butyrate Na-Butyrate-4-13C (Extracellular) Mito Mitochondria (Beta-Oxidation) Butyrate->Mito Transport AcCoA_Mito Acetyl-CoA (13C) Mito->AcCoA_Mito Conversion Citrate Citrate Shuttle AcCoA_Mito->Citrate Export AcCoA_Nuc Nuclear Acetyl-CoA (13C-Enriched) Citrate->AcCoA_Nuc ACL Cleavage HATs HAT Enzymes AcCoA_Nuc->HATs Substrate Histone Histone H3/H4 (Acetylated M+1) HATs->Histone Transfer

Figure 1: Metabolic flux of Butyrate-4-


 into histone acetylation. The C4 label is preserved in the methyl group of Acetyl-CoA.

Materials & Reagents

Reagents
ReagentSpecificationPurpose
Sodium Butyrate-4-

>99% Isotopic PurityMetabolic Tracer
Dialyzed FBS 10k MWCORemoves endogenous SCFAs from media
Propionic Anhydride Freshly openedDerivatization of lysine amines
Ammonium Hydroxide 28-30%pH adjustment during derivatization
Trypsin Sequencing GradeProtein digestion
Sulfuric Acid (

)
0.2 NHistone extraction
Critical Equipment
  • LC-MS/MS System (e.g., Orbitrap Exploris or equivalent high-resolution system).

  • SpeedVac concentrator.

  • C18 StageTips or Spin Columns for desalting.

Experimental Protocol

Phase 1: Cell Culture & Labeling

Rationale: Standard FBS contains undefined levels of butyrate and acetate. Dialyzed FBS is required to ensure the only source of SCFA is the tracer.

  • Seeding: Seed cells (e.g., HeLa, HCT116) in DMEM supplemented with 10% dialyzed FBS . Allow to adhere for 24 hours.

  • Treatment: Replace media with fresh DMEM (dialyzed FBS) containing 1 mM Sodium Butyrate-4-

    
     .
    
    • Control: Unlabeled Sodium Butyrate (1 mM) and Vehicle (PBS).

  • Incubation: Incubate for 4–24 hours depending on the turnover rate of the histone mark of interest.

Phase 2: Nuclei Isolation & Histone Extraction

Rationale: Acid extraction selectively enriches basic histone proteins, removing most cytoplasmic and nuclear contaminants.

  • Harvest cells and wash 2x with cold PBS.

  • Resuspend pellet in NIB Buffer (15 mM Tris-HCl pH 7.5, 60 mM KCl, 15 mM NaCl, 5 mM MgCl2, 1 mM CaCl2, 250 mM Sucrose, 0.3% NP-40) + Protease/Phosphatase inhibitors.

  • Incubate on ice for 5 min to lyse plasma membrane.

  • Centrifuge (600 x g, 5 min, 4°C) to pellet nuclei. Discard supernatant.

  • Resuspend nuclei in 0.2 N

    
      (approx. 5:1 volume ratio). Rotate at 4°C for 2–4 hours or overnight.
    
  • Centrifuge (16,000 x g, 10 min, 4°C). Save the supernatant (contains histones).

  • Precipitate histones by adding TCA (to 20% final) or 100% cold acetone. Wash pellet with acetone/HCl and dry.

Phase 3: Chemical Derivatization (Propionylation)

Rationale: Trypsin cuts at Lys and Arg. Histones are Lys-rich. Without derivatization, trypsin generates peptides too small and hydrophilic for retention on C18. Propionylation blocks unmodified and mono-methylated lysines, ensuring trypsin only cuts at Arginine (Arg-C like activity).

  • Resuspend: Dissolve histone pellet in 20

    
    L of 100 mM Ammonium Bicarbonate (AmBic).
    
  • Reaction Mix: Prepare Propionylation Reagent: Mix Propionic Anhydride and Acetonitrile (1:3 v/v). Prepare fresh.

  • Derivatization Round 1: Add 10

    
    L of Reagent to the sample. Immediately adjust pH to ~8.0 using Ammonium Hydroxide (monitor with pH paper).
    
  • Incubate at 37°C for 15 minutes. Dry down in SpeedVac.

  • Derivatization Round 2: Repeat steps 1–4 to ensure 100% coverage of lysines.

  • Digestion: Resuspend in 50 mM AmBic. Add Trypsin (1:20 enzyme:protein ratio). Incubate overnight at 37°C.

  • Derivatization Round 3 (N-termini): Trypsin creates new N-termini. Repeat the propionylation reaction one more time to cap these new amines.

  • Desalting: Desalt using C18 StageTips. Elute, dry, and resuspend in 0.1% Formic Acid for MS.

Workflow Visualization

ProtocolWorkflow Cells Cell Culture (+ 13C-Butyrate) Lysis Nuclei Isolation (Acid Extraction) Cells->Lysis Prop1 Propionylation (Blocks Lysines) Lysis->Prop1 Trypsin Trypsin Digestion (Cleaves at Arg) Prop1->Trypsin Prop2 Post-Digest Propionylation (Caps N-termini) Trypsin->Prop2 MS LC-MS/MS Analysis (Orbitrap) Prop2->MS

Figure 2: "Bottom-up" histone sample preparation workflow ensuring compatibility with reverse-phase chromatography.

LC-MS/MS Method & Data Analysis

Chromatography & MS Settings[7][8][9]
  • Column: C18 Reverse Phase (75

    
    m ID x 15 cm).
    
  • Gradient: 0% to 35% Buffer B (80% ACN, 0.1% FA) over 45 minutes. Histone peptides are hydrophilic; a shallow gradient is necessary.

  • Acquisition Mode: Data Independent Acquisition (DIA) or Parallel Reaction Monitoring (PRM) is recommended for accurate quantification of isotopomers.

Data Interpretation

To quantify the flux, you must analyze the Mass Isotopomer Distribution (MID).

  • Identify Peptide: Locate the histone peptide (e.g., H3 aa 9-17: KSTGGKAPR).

  • Determine Modification State: Identify the specific form (e.g., K9ac). Note that propionyl groups add mass, so ensure search parameters include "Propionyl (K)" and "Acetyl (K)".

  • Quantify Isotopomers:

    • M+0: Monoisotopic mass (All carbons are

      
      ).
      
    • M+1: Mass + 1.003 Da (Contains one

      
       atom).
      
  • Calculation: The ratio of labeled acetylation is derived from the M+1 abundance relative to the total pool, corrected for natural isotope abundance (approx. 1.1% per carbon).



Note: Since butyrate-4-


 provides a single labeled carbon to the acetyl group, you are primarily looking for an increase in the M+1 peak relative to the unlabeled control.

References

  • Donohoe, D. R., et al. (2011). The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon. Cell Metabolism. Link

  • Donohoe, D. R., et al. (2012). A gnotobiotic mouse model demonstrates that dietary fiber protects against colorectal tumorigenesis in a microbiota- and butyrate-dependent manner. Cancer Discovery. Link

  • Sidoli, S., et al. (2016). Metabolic labeling in vivo with stable isotopes to study histone acetylation and methylation turnover.[1] Methods in Enzymology. Link

  • Garcia, B. A., et al. (2007). Characterization of histone post-translational modifications by mass spectrometry. Nature Protocols. Link

  • Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Reports. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium Butyrate-4-¹³C Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Sodium Butyrate-4-¹³C experiments. This resource is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope tracing to unravel the metabolic fate and signaling functions of butyrate. As a key short-chain fatty acid (SCFA) produced by the gut microbiota, butyrate sits at the nexus of host-microbe interactions, cellular metabolism, and epigenetic regulation. Tracing its path using ¹³C labeling is a powerful technique, but one that comes with specific challenges.

This guide provides field-proven insights in a troubleshooting and FAQ format, explaining not just the "how" but the critical "why" behind each experimental step.

Part 1: Experimental Design & Planning

A successful tracing experiment begins with a robust design. Flaws at this stage cannot be corrected by downstream analytics. The primary goal is to ensure that the ¹³C label is introduced in a controlled manner that allows for unambiguous interpretation of its incorporation into downstream metabolites.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal concentration and labeling duration for my in vitro experiment?

A1: This is a critical balance between achieving sufficient isotopic enrichment and avoiding cellular stress or toxicity. Sodium butyrate is a bioactive molecule, acting as a histone deacetylase (HDAC) inhibitor, which can induce cell cycle arrest, apoptosis, and changes in gene expression.[1][2][3]

  • Causality & Rationale: High concentrations or prolonged exposure can significantly alter the very metabolic pathways you intend to measure. The goal is to achieve a metabolic steady-state where the labeled butyrate is taken up and metabolized without causing drastic physiological changes.

  • Recommended Action:

    • Dose-Response Curve: First, perform a dose-response experiment using unlabeled sodium butyrate. Assess cell viability (e.g., using an MTT assay) and key markers of cellular stress or apoptosis at various concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM) over 24-72 hours.[1] Many studies find that concentrations in the 1-2 mM range are effective for metabolic effects without inducing widespread cell death in cell lines like HCT116.[1]

    • Time Course Analysis: Once a non-toxic concentration is established, perform a time-course experiment with Sodium butyrate-4-¹³C. Harvest cells at multiple time points (e.g., 1, 4, 8, 12, 24 hours) and analyze the isotopic enrichment in a key downstream metabolite, such as acetyl-CoA or citrate. The ideal duration is the point at which enrichment reaches a plateau, indicating isotopic steady-state.

Q2: What are the essential controls for a Sodium Butyrate-4-¹³C tracing experiment?

A2: Proper controls are non-negotiable for validating your findings. They help distinguish true metabolic incorporation from background noise and experimental artifacts.

Control TypePurposeRationale
Unlabeled Control To establish the baseline metabolic profile and natural ¹³C abundance.Cells are cultured under identical conditions but with unlabeled sodium butyrate. This is crucial for correcting mass spectrometry data for the natural 1.1% abundance of ¹³C.
Time-Zero (T=0) Control To measure the isotopic enrichment at the moment the tracer is added.Cells are harvested immediately after the addition of Sodium butyrate-4-¹³C. This control helps identify any non-specific binding or rapid, non-metabolic label incorporation.
Vehicle Control To account for any effects of the solvent used to dissolve the tracer.If the tracer is dissolved in anything other than the culture medium (e.g., PBS, DMSO), a vehicle-only control is necessary to ensure the solvent itself is not altering cell metabolism.
Experimental Workflow Overview

The following diagram outlines the logical flow of a typical isotope tracing experiment, from initial planning to final data analysis.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_acq Phase 3: Analysis plan Experimental Design (Hypothesis, Controls) dose Dose-Response & Time-Course (Determine optimal labeling) plan->dose labeling Cell/Animal Labeling with Sodium butyrate-4-13C dose->labeling quench Metabolic Quenching (e.g., Cold Methanol) labeling->quench extract Metabolite Extraction quench->extract ms LC-MS/MS Analysis extract->ms raw_data Raw Data Processing (Peak Integration) ms->raw_data mfa Metabolic Flux Analysis (Isotopomer Correction) raw_data->mfa interpret Biological Interpretation mfa->interpret

Caption: High-level workflow for a ¹³C metabolic tracing experiment.
Part 2: Troubleshooting In Vitro & In Vivo Experiments

Even with a solid design, practical challenges can arise during the execution of the experiment.

Question & Answer Troubleshooting Guide

Q3: My cells show poor viability after adding Sodium butyrate-4-¹³C, even at concentrations that were safe in my unlabeled pilot study. What could be the issue?

A3: This is an uncommon but possible scenario.

  • Potential Cause 1: Reagent Purity. While rare for commercially available isotopes, impurities in the tracer could be cytotoxic.

  • Recommended Action: Contact the manufacturer for the certificate of analysis to confirm purity. If possible, test a new lot of the tracer.

  • Potential Cause 2: Synergistic Effects. The metabolic shift induced by the labeled compound might interact with other media components differently than the unlabeled version. For example, butyrate metabolism to acetyl-CoA can influence other pathways.[4]

  • Recommended Action: Re-evaluate your culture medium. Ensure it is fresh and that other supplements are not near their cytotoxic threshold. Simplify the medium if possible for the duration of the labeling experiment.

Q4: I'm conducting an in vivo study in mice, but the ¹³C enrichment in my target tissue (colon) is low and highly variable. Why?

A4: In vivo delivery and metabolism present several layers of complexity compared to cell culture.

  • Potential Cause 1: Premature Absorption/Metabolism. If administered via standard oral gavage, a significant portion of the butyrate may be absorbed in the upper gastrointestinal tract or metabolized by gut microbes before reaching the colon.

  • Recommended Action: Use a delivery system designed for targeted release in the lower intestine. A formulation with a coating (e.g., hydroxypropyl methylcellulose and Shellac) can delay the release of butyrate until it reaches the ileo-cecal region and colon, ensuring higher local availability.[5]

  • Potential Cause 2: Gut Microbiome Variation. The composition and activity of the gut microbiota differ significantly between animals, even within the same litter and cage. These microbes are primary consumers of butyrate and can heavily influence the amount of tracer that reaches the host's colonocytes.

  • Recommended Action: While difficult to control completely, co-housing animals from a young age can help normalize their microbiomes. For analysis, consider stratifying your results based on the microbial composition (determined via 16S rRNA sequencing of fecal samples) to see if it correlates with enrichment levels.

  • Potential Cause 3: Host Metabolic State. Factors like diet, stress, and underlying inflammation can alter host metabolism and butyrate uptake.[6][7] High-fat diets, for example, can induce insulin resistance and alter how tissues utilize energy substrates like butyrate.[7][8]

  • Recommended Action: Strictly control the diet and environment of the animals for at least two weeks prior to the experiment. Ensure all animals are in a similar metabolic state (e.g., fasted for a consistent period) before tracer administration.

Part 3: Sample Preparation and MS Analysis

Accurate data depends on meticulous sample handling and analysis. The goal is to instantly halt metabolism and efficiently extract metabolites for detection.

Protocol: Metabolite Extraction from Adherent Cells

This protocol is a self-validating system that includes steps to ensure rapid quenching and efficient extraction.

  • Preparation:

    • Prepare a quenching/extraction solution: 80% Methanol / 20% Water, pre-chilled to -80°C.

    • Prepare a dry ice/ethanol bath.

  • Metabolic Quenching (The Critical Step):

    • Aspirate the culture medium from the plate as quickly as possible.

    • Immediately place the culture plate on the dry ice/ethanol bath to flash-freeze the cell monolayer. Rationale: This instantly halts all enzymatic activity, preventing further metabolism of the ¹³C label and preserving the metabolic snapshot at the time of harvest.

  • Metabolite Extraction:

    • Add 1 mL of the pre-chilled 80% methanol solution to the frozen plate.

    • Place the plate on a rocker at 4°C for 15 minutes to allow for thorough extraction.

    • Scrape the cells using a cell scraper and transfer the resulting cell lysate/methanol slurry to a microcentrifuge tube.

  • Sample Clarification:

    • Centrifuge the tube at 20,000 x g for 10 minutes at 4°C.[2] Rationale: This pellets proteins and cell debris, which can interfere with mass spectrometry analysis.

    • Carefully transfer the supernatant (containing the polar metabolites) to a new tube.

  • Preparation for Analysis:

    • Dry the supernatant using a SpeedVac or nitrogen evaporator.

    • Resuspend the dried metabolite pellet in a suitable solvent for your LC-MS system (e.g., 50:50 methanol:water).

Troubleshooting Data Analysis

Q5: My data shows ¹³C enrichment in metabolites that are not downstream of butyrate metabolism. What's happening?

A5: This usually points to an issue with data processing or an incomplete understanding of butyrate's metabolic roles.

  • Potential Cause 1: Incorrect Natural Abundance Correction. All carbon-containing molecules have a natural ¹³C isotope abundance of ~1.1%. For a metabolite with 10 carbons, there's a significant chance of it containing one or more ¹³C atoms naturally. Failing to correct for this will result in falsely perceived enrichment.

  • Recommended Action: Use a well-established algorithm or software (e.g., IsoCor, Polly) that uses the unlabeled control samples to calculate and subtract the natural isotopic contribution from your labeled samples.

  • Potential Cause 2: Metabolic "Scrambling". Butyrate is metabolized to acetyl-CoA, which enters the TCA cycle.[4][9] Carbon atoms from the TCA cycle can be funneled into numerous other pathways, including gluconeogenesis, fatty acid synthesis, and the synthesis of certain amino acids.[6]

  • Recommended Action: Carefully map the expected metabolic pathways. The ¹³C from the 4-position of butyrate will enter the TCA cycle as the C2 and C3 positions of citrate. Trace this carbon through subsequent turns of the cycle to predict which downstream metabolites should be labeled.

Visualizing the Metabolic Pathway

The diagram below illustrates how the ¹³C label from Sodium butyrate-4-¹³C is incorporated into central carbon metabolism.

G cluster_input cluster_conversion cluster_tca butyrate Sodium Butyrate-4-13C (C-C-C-[13C]OONa) acetylcoa Acetyl-CoA (C-[13C]O-SCoA) butyrate->acetylcoa β-oxidation citrate Citrate (M+2) (6 Carbons) acetylcoa->citrate oaa Oxaloacetate (4 Carbons) oaa->citrate akg α-Ketoglutarate (M+2) (5 Carbons) citrate->akg -CO2 succinate Succinate (M+2) (4 Carbons) akg->succinate -CO2 malate Malate (M+2) (4 Carbons) succinate->malate malate->oaa Regeneration

Caption: Metabolic fate of the ¹³C label from butyrate into the TCA cycle.
References
  • Bazzini, C., et al. (2024). Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. MDPI. Available at: [Link]

  • Correia, S., et al. (2026). Exploring deep-sea Actinomycetota chemical diversity by using the OSMAC approach. Frontiers in Marine Science. Available at: [Link]

  • Teo, G., et al. (2021). SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells. Scientific Reports. Available at: [Link]

  • Hosseini, S., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet. Trials. Available at: [Link]

  • Li, R., et al. (2022). Multi-omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces. Microbiology Spectrum. Available at: [Link]

  • Bonavina, L., et al. (2010). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. World Journal of Gastroenterology. Available at: [Link]

  • van der Beek, C.M., et al. (2021). Butyrate to combat obesity and obesity-associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews. Available at: [Link]

  • Khan, I., et al. (2023). Plant-Derived Hydrolysates Are a Suitable Replacement for Tryptone N1 in Recombinant Protein Expression Using Human Embryonic Kidney (HEK293-6E) Cells. MDPI. Available at: [Link]

  • Oyabambi, A.O., et al. (2023). Sodium butyrate aggravates glucose dysregulation and dyslipidemia in high fat-fed Wistar rats. Metabolism Open. Available at: [Link]

  • Kim, M.J., et al. (2021). Sodium butyrate has context-dependent actions on dipeptidyl peptidase-4 and other metabolic parameters. PLOS ONE. Available at: [Link]

  • Zhang, L., et al. (2019). Butyrate Improves the Metabolic Disorder and Gut Microbiome Dysbiosis in Mice Induced by a High-Fat Diet. Frontiers in Immunology. Available at: [Link]

  • Li, G., et al. (2021). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. ResearchGate. Available at: [Link]

  • Esgalhado, M., et al. (2018). Sodium butyrate ameliorates insulin resistance and renal failure in CKD rats by modulating intestinal permeability and mucin expression. Scientific Reports. Available at: [Link]

  • Lund, M.J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Host & Microbe. Available at: [Link]

Sources

Technical Support Center: Optimizing Sodium Butyrate-4-¹³C Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sodium Butyrate-4-¹³C labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing labeling efficiency and troubleshooting common issues.

Introduction: Understanding the Dual Role of Sodium Butyrate

Sodium butyrate is a short-chain fatty acid (SCFA) with a multifaceted role in cellular biology. It serves as a primary energy source for colonocytes and is a well-characterized histone deacetylase (HDAC) inhibitor, leading to changes in gene expression.[1][2][3] When using Sodium Butyrate-4-¹³C as a tracer, it's crucial to consider both its metabolic fate and its signaling functions, as these can influence experimental outcomes. Butyrate is metabolized in the mitochondria, increasing the AMP:ATP ratio and activating AMPK, a key regulator of cellular metabolism.[4]

This guide will walk you through the critical parameters that govern the success of your labeling studies, from experimental design to data interpretation.

Core Concepts & FAQs

Q1: What is the primary metabolic pathway for Sodium Butyrate-4-¹³C, and what labeled metabolites should I expect to see?

Sodium butyrate is readily taken up by cells and transported to the mitochondria. There, it is converted to butyryl-CoA and subsequently undergoes β-oxidation to produce two molecules of acetyl-CoA. Since the ¹³C label is on the fourth carbon, it will be incorporated into the methyl group of one of the resulting acetyl-CoA molecules. This ¹³C-labeled acetyl-CoA can then enter the Tricarboxylic Acid (TCA) cycle.

Expected Labeled Metabolites:

  • TCA Cycle Intermediates: Citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate, and oxaloacetate.

  • Amino Acids: Glutamate and aspartate, which are derived from TCA cycle intermediates.

  • Lipids: Fatty acids and cholesterol, as acetyl-CoA is a primary building block for lipogenesis.[3]

dot graph "Metabolic_Fate_of_Sodium_Butyrate_4_13C" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Butyrate [label="Sodium Butyrate-4-¹³C", fillcolor="#FBBC05"]; ButyrylCoA [label="Butyryl-CoA-4-¹³C", fillcolor="#F1F3F4"]; AcetylCoA [label="Acetyl-CoA (¹³C₂)", fillcolor="#EA4335"]; TCA [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Citrate [label="Citrate", fillcolor="#F1F3F4"]; Glutamate [label="Glutamate", fillcolor="#F1F3F4"]; Lipids [label="Fatty Acids / Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Butyrate -> ButyrylCoA [label="β-oxidation"]; ButyrylCoA -> AcetylCoA; AcetylCoA -> TCA; TCA -> Citrate; TCA -> Glutamate; AcetylCoA -> Lipids; } dot

Caption: Metabolic fate of Sodium Butyrate-4-¹³C.

Q2: I'm observing low ¹³C enrichment in my target metabolites. What are the most common causes?

Low enrichment is a frequent challenge. The primary culprits are often related to isotopic dilution from unlabeled sources and suboptimal cellular conditions.

Potential Cause Explanation Troubleshooting Strategy
Isotopic Dilution Competing unlabeled carbon sources in the media, such as glucose, glutamine, and other metabolites from non-dialyzed serum, will dilute the ¹³C label.[5]Use a basal medium with minimal carbon sources and supplement with your ¹³C-labeled tracer. Crucially, use dialyzed Fetal Bovine Serum (FBS) to reduce unlabeled contaminants.[5]
Suboptimal Cell Health Cells that are confluent, senescent, or not in the exponential growth phase will have reduced metabolic activity and therefore, lower tracer incorporation.[5]Ensure cells are in the mid-exponential growth phase and have high viability (>95%) before starting the experiment.
Insufficient Labeling Time The time required to reach isotopic steady state varies depending on the metabolite and its pool size.[6] Glycolytic intermediates may label within minutes, while other pathways can take hours.[6]Perform a time-course experiment to determine the optimal labeling duration for your specific metabolites of interest.
Butyrate Depletion Cells actively metabolize butyrate, which can lead to its depletion from the culture medium over time, reducing the availability of the tracer.[7]Consider replenishing the medium with fresh Sodium Butyrate-4-¹³C during longer incubation periods.
Q3: How does the concentration of sodium butyrate affect labeling efficiency and cell viability?

This is a critical balancing act. While a higher concentration of the tracer can increase the labeling signal, sodium butyrate can also induce cell cycle arrest and apoptosis, particularly at higher concentrations.[8][9][10][11][12] The optimal concentration is highly cell-type dependent.

  • Cancer vs. Non-cancerous Cells: Cancer cell lines may be more sensitive to the cytotoxic effects of butyrate.[13] For example, a study showed that 5 mM of sodium butyrate reduced the viability of MCF-7 and MDA-MB-468 breast cancer cells by approximately 27-30%, while the effect on non-cancerous MCF-10A cells was only a 10% reduction.[10]

  • Dose-Response: The effects are typically dose-dependent.[8][9][12][13] For instance, in porcine intestinal epithelial cells (IPEC-J2), low concentrations (0.5 and 1 mM) had no effect on proliferation, but higher concentrations (5 and 10 mM) significantly decreased cell viability.[12]

Recommendation: Perform a dose-response experiment to determine the optimal concentration that maximizes labeling without compromising cell health. Start with a range of concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) and assess both ¹³C enrichment and cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay).

Troubleshooting Guide

Problem 1: High Cell Death or Unexpected Phenotypic Changes
Symptom Potential Cause Recommended Action
Floating cells, low viability Butyrate-induced cytotoxicity.Lower the concentration of Sodium Butyrate-4-¹³C. Perform a dose-response curve to find the IC50 for your cell line.
Changes in cell morphology HDAC inhibition can alter gene expression and cell differentiation.[2]Be aware of the potential for off-target effects. If your goal is purely metabolic tracing, consider a shorter incubation time to minimize these effects.
Cell cycle arrest Butyrate is known to cause G1/G2 phase arrest in a dose-dependent manner.[9][12][13]If cell proliferation is important for your experimental question, use a lower concentration of butyrate or a shorter labeling period.
Problem 2: Inconsistent or Unreproducible Labeling Results
Symptom Potential Cause Recommended Action
High variability between replicates Inconsistent cell seeding density or metabolic state.Ensure consistent cell seeding and that all replicates are in the same growth phase.
Batch-to-batch variation Differences in media preparation or serum lots.Prepare a large batch of labeling medium for the entire experiment. If using serum, use the same lot throughout.
Incomplete washout of unlabeled metabolites Residual unlabeled metabolites in the intracellular pools can dilute the label.Before adding the ¹³C-labeled medium, consider a washout step with unlabeled medium to allow for the equilibration of intracellular metabolite pools.[14]

Experimental Protocols

Protocol 1: Determining Optimal Sodium Butyrate-4-¹³C Concentration
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the mid-exponential growth phase at the time of the experiment.

  • Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of Sodium Butyrate-4-¹³C (e.g., 0, 0.5, 1, 2, 5, 10 mM). Use dialyzed FBS to minimize background unlabeled metabolites.

  • Incubation: Remove the standard culture medium, wash the cells once with PBS, and add the prepared labeling media to the respective wells. Incubate for your desired experimental duration (e.g., 24 hours).

  • Cell Viability Assessment: At the end of the incubation, assess cell viability using a preferred method (e.g., Trypan Blue, MTT assay).

  • Metabolite Extraction & Analysis: For parallel wells, harvest the cells and extract metabolites. Analyze the extracts using mass spectrometry to determine the ¹³C enrichment in your target metabolites.

  • Data Analysis: Plot cell viability and ¹³C enrichment against the sodium butyrate concentration to identify the optimal concentration that provides sufficient labeling without significant cytotoxicity.

Protocol 2: Time-Course Labeling Experiment
  • Cell Seeding: Seed cells in multiple plates to allow for harvesting at different time points.

  • Labeling: Synchronize the start of the experiment. Replace the standard medium with labeling medium containing the optimized concentration of Sodium Butyrate-4-¹³C.

  • Time-Point Harvesting: Harvest cells at various time points (e.g., 0, 1, 4, 8, 12, 24 hours). The exact time points will depend on the pathways of interest.[14]

  • Metabolite Extraction & Analysis: Immediately quench metabolism and extract metabolites at each time point. Analyze for ¹³C enrichment.

  • Data Analysis: Plot the ¹³C enrichment for each metabolite over time to determine when isotopic steady state is reached.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response Experiment\n(Vary [Butyrate-¹³C])", fillcolor="#FBBC05"]; TimeCourse [label="Time-Course Experiment\n(Vary Incubation Time)", fillcolor="#FBBC05"]; OptimalConc [label="Determine Optimal [Butyrate-¹³C]", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SteadyState [label="Determine Time to Steady State", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MainExp [label="Main Labeling Experiment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harvest [label="Harvest & Quench", fillcolor="#F1F3F4"]; Extract [label="Extract Metabolites", fillcolor="#F1F3F4"]; Analyze [label="MS Analysis", fillcolor="#F1F3F4"]; End [label="End: Data Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> DoseResponse; Start -> TimeCourse; DoseResponse -> OptimalConc; TimeCourse -> SteadyState; OptimalConc -> MainExp; SteadyState -> MainExp; MainExp -> Harvest -> Extract -> Analyze -> End; } dot

Caption: General workflow for optimizing labeling experiments.

Concluding Remarks

Optimizing Sodium Butyrate-4-¹³C labeling experiments requires a systematic approach that considers the unique biological activities of butyrate. By carefully controlling for variables such as isotopic dilution, cell health, tracer concentration, and labeling duration, researchers can obtain robust and reproducible data to elucidate the metabolic fate of butyrate and its impact on cellular physiology.

References

  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]

  • Frontiers in Nutrition. (2019). Butyrate Improves the Metabolic Disorder and Gut Microbiome Dysbiosis in Mice Induced by a High-Fat Diet. Retrieved from [Link]

  • MDPI. (n.d.). Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells. Retrieved from [Link]

  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Retrieved from [Link]

  • REPROCELL. (n.d.). Stemolecule™ Sodium Butyrate. Retrieved from [Link]

  • PubMed. (n.d.). Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

  • PubMed. (1987). Depletion of sodium butyrate from the culture medium of Friend erythroleukemia cells undergoing differentiation. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis. Retrieved from [Link]

  • NIH National Library of Medicine. (2017). Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment. Retrieved from [Link]

  • NIH National Library of Medicine. (2013). Hyperpolarized Butyrate: A Metabolic Probe of Short Chain Fatty Acid Metabolism in the Heart. Retrieved from [Link]

  • NIH National Library of Medicine. (2016). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. Retrieved from [Link]

  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]

  • ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Sodium Butyrate Attenuates AGEs-Induced Oxidative Stress and Inflammation by Inhibiting Autophagy and Affecting Cellular Metabolism in THP-1 Cells. Retrieved from [Link]

  • ResearchGate. (2026). Differential metabolic effects of oral butyrate treatment in lean versus metabolic syndrome subjects. Retrieved from [Link]

  • SpringerLink. (2006). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Retrieved from [Link]

  • ASM Journals. (2024). Exogenous butyrate inhibits butyrogenic metabolism and alters virulence phenotypes in Clostridioides difficile. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Histone deacetylase inhibitor sodium butyrate suppresses DNA double strand break repair induced by etoposide more effectively in MCF-7 cells than in HEK293 cells. Retrieved from [Link]

  • YouTube. (2025). Butyrate: Protect Your Brain, Lower Blood Sugar and Fix Leaky Gut. Retrieved from [Link]

  • MDPI. (1989). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from [Link]

  • Dovepress. (2020). Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration. Retrieved from [Link]

  • Frontiers. (n.d.). The impact of butyrate on glycemic control in animals and humans: a comprehensive semi-systemic review. Retrieved from [Link]

  • MDPI. (1989). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium butyrate decreases the proportion of cells in S phase for both.... Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Butyrate: A Double-Edged Sword for Health?. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A).... Retrieved from [Link]

  • Unknown Source. (n.d.). Hek 293S Transfection.
  • ResearchGate. (2017). Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Tracing metabolic flux through time and space with isotope labeling experiments. Retrieved from [Link]

  • JUVIA. (2024). The role of butyrate in enhancing gut health and metabolic function. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Retrieved from [Link]

  • YouTube. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Retrieved from [Link]

  • Wikipedia. (n.d.). Radioactive decay. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts. Retrieved from [Link]

  • 13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Using Compound-Specific Stable Isotope Analysis to Study the Fates of Molecules in Organisms and Ecosystems. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low 13C Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stable Isotope Tracing & Metabolic Flux Analysis (MFA) Ticket ID: MFA-13C-LOW-001 Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division

Introduction

You are experiencing low 13C enrichment (low fractional labeling) in your downstream metabolites despite using a high-purity tracer. This is a common bottleneck in metabolic flux analysis (MFA).

Low enrichment does not necessarily mean your experiment failed; it often reflects a mismatch between experimental design and metabolic reality . This guide isolates whether your issue is biological (dilution, steady-state kinetics), experimental (media formulation, quenching), or analytical (data processing).

Phase 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to isolate the root cause.

TroubleshootingFlow Start ISSUE: Low 13C Enrichment (<5% in downstream metabolites) CheckMedia 1. Check Media Formulation Did you use Standard FBS? Start->CheckMedia CheckTime 2. Check Labeling Duration Is the system at Isotopic Steady State? CheckMedia->CheckTime No (Dialyzed used) Sol_Dialyzed ROOT CAUSE: Unlabeled Dilution Action: Switch to Dialyzed FBS CheckMedia->Sol_Dialyzed Yes (Standard FBS used) CheckPath 3. Check Pathway Dilution Are alternative carbon sources active? CheckTime->CheckPath Labeling time sufficient Sol_Time ROOT CAUSE: Non-Steady State Action: Perform Time-Course Study CheckTime->Sol_Time Labeling time < 2h (TCA) Sol_Anaplerosis ROOT CAUSE: Anaplerosis Action: Use Dual-Tracer (e.g., 13C-Gln) CheckPath->Sol_Anaplerosis High Gln/AA uptake

Figure 1: Diagnostic logic flow for isolating the source of low isotopic enrichment.

Phase 2: Biological & Experimental Troubleshooting

The "Hidden" Carbon Source: Serum Contamination

The Problem: The most frequent cause of low enrichment in mammalian cell culture is the use of Standard Fetal Bovine Serum (FBS) . Standard FBS contains high physiological levels of unlabeled glucose (~7 mM) and glutamine. Even if your base media is glucose-free and reconstituted with 100% U-13C Glucose, the addition of 10% Standard FBS introduces enough unlabeled carbon to dilute your tracer significantly [1].

The Solution: You must use Dialyzed FBS for all tracing experiments.

FeatureStandard FBSDialyzed FBSImpact on 13C Tracing
Glucose Content ~125 mg/dL (~7 mM)< 5 mg/dLStandard FBS dilutes 13C-Glucose pool by ~10-15%.
Amino Acids High (Physiological)DepletedStandard FBS dilutes TCA cycle tracers (Glutamine).
Growth Factors HighPreservedMinimal impact on cell growth (usually).
Small Molecules < 10 kDa retained< 10 kDa removedDialyzed is required to prevent label dilution.

Protocol Adjustment:

  • Purchase Dialyzed FBS (typically 10kDa cutoff).

  • Acclimate cells to Dialyzed FBS for 24 hours prior to the experiment to prevent metabolic shock.

  • Reconstitute your tracer media using glucose-free/glutamine-free DMEM base, adding back only your 13C-labeled substrate and Dialyzed FBS.

Isotopic Non-Steady State (Timing Issues)

The Problem: Enrichment is time-dependent. Glycolytic intermediates (e.g., Fructose-1,6-bisphosphate) turnover in seconds/minutes, while TCA cycle intermediates (e.g., Citrate, Malate) can take hours to reach Isotopic Steady State [2].[1] Measuring TCA metabolites after only 30 minutes of 13C-Glucose labeling will yield low enrichment because the pool hasn't fully turned over.

The Solution: Calculate the required labeling duration based on pathway distance.

SteadyState Glucose U-13C Glucose (Tracer) G6P G6P (Glycolysis) Glucose->G6P Rapid (<5 min) Pyruvate Pyruvate G6P->Pyruvate Fast (10-30 min) Citrate Citrate (TCA Cycle) Pyruvate->Citrate Slow Entry (Dilution Risk) Glutamate Glutamate (Downstream) Citrate->Glutamate Slow Turnover (2-24 hrs)

Figure 2: Kinetic timeline of label incorporation. Downstream metabolites require significantly longer labeling times to reach high enrichment.

Experimental Protocol: Time-Course Validation

  • Setup: Prepare 6 identical plates.

  • Harvest: Collect samples at

    
    .
    
  • Analyze: Plot the Mass Isotopomer Distribution (MID) over time.

  • Validation: Steady state is reached when the ratio of isotopologues (M+0, M+1, etc.) ceases to change.

Pathway Dilution (Anaplerosis)

The Problem: You are feeding U-13C Glucose, but TCA cycle metabolites (Citrate, Succinate) show <50% enrichment even at steady state. The Cause: Anaplerosis . Unlabeled carbon is entering the TCA cycle from sources other than glucose—typically Glutamine (via Glutaminolysis) or Branched-Chain Amino Acids (BCAAs). This "dilutes" the 13C entering from pyruvate [3].

The Solution:

  • Dual Tracing: Run a parallel experiment with U-13C Glutamine to quantify the contribution of the anaplerotic pathway.

  • Map the Flux: If Citrate is M+2 (from Glucose -> Pyruvate -> Acetyl-CoA), but Succinate is largely M+0, you have strong unlabeled entry at the

    
    -Ketoglutarate node (likely Glutamine).
    

Phase 3: Sample Handling (Quenching)

The Problem: Metabolites can turnover within seconds during harvesting.[1] If metabolism isn't stopped instantly, labeled intermediates degrade into unlabeled pools or leak out of the cell, skewing enrichment data [4].

Protocol: Cold-Solvent Quenching (Adherent Cells) Do not use Trypsin. Trypsinization takes too long and alters metabolism.

  • Prepare: Place plates on a bed of ice. Have 80% Methanol (pre-chilled to -80°C) ready.

  • Wash: Aspirate media rapidly. Wash 1x with ice-cold PBS (optional, but removes extracellular tracer; do this in <5 seconds).

  • Quench: Immediately add -80°C 80% Methanol directly to the plate.

  • Incubate: Place plate at -80°C for 15 minutes to ensure complete enzyme inactivation and cell lysis.

  • Scrape: Scrape cells in the methanol slurry and transfer to tubes.

Phase 4: Analytical Troubleshooting

Natural Abundance Correction (NAC)

The Problem: All organic molecules contain ~1.1% naturally occurring 13C. A molecule with 6 carbons has a ~6% chance of containing a 13C atom naturally, creating an "M+1" signal even without a tracer. If you do not correct for this, your baseline is wrong. Conversely, over-correction can mask low-level enrichment [5].

FAQ: How do I verify my NAC is correct?

  • Q: My unlabeled control shows 0% enrichment. Is this right?

    • A: Yes. After NAC, your unlabeled control should show near 0% M+X isotopologues. If it shows negative values, your algorithm is over-correcting.

  • Q: I see high M+0 in my fully labeled sample.

    • A: This is likely dilution (biological), not an analytical error. NAC corrects for natural 13C in the unlabeled fraction, it does not remove the M+0 peak caused by unlabeled substrates.

References

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics. National Institutes of Health (NIH). Available at: [Link]

  • Metabolomics and isotope tracing. National Institutes of Health (NIH). Available at: [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome. PubMed Central. Available at: [Link]

  • 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection. OSTI.gov. Available at: [Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Sodium Butyrate-4-13C Purity & Contamination Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Reagent Focus: Sodium Butyrate-4-13C (Methyl-13C labeled) User Level: Advanced / Research & Development[1]

Introduction: The Integrity of the Signal

Sodium Butyrate-4-13C is a high-fidelity metabolic tracer used to probe histone deacetylase (HDAC) inhibition, gut microbiome fermentations, and mitochondrial


-oxidation.[1] Because the 13C label is positioned at the methyl group (C4), it serves as a precise beacon for tracking the terminal carbon's fate into Acetyl-CoA pools and subsequent TCA cycle intermediates.

However, its utility is fragile. Contamination in these studies does not always mean "dirt"; it often manifests as isotopic dilution , bacterial scavenging , or chemical hydrolysis . This guide replaces standard operating procedures with a causal, troubleshooting-first technical framework.

Module 1: The "Cold Chain" of Purity (Storage & Handling)

The Core Threat: Sodium butyrate is hygroscopic. Moisture introduction does not just cause clumping; it facilitates hydrolysis to butyric acid, which is volatile. If your solid reagent smells strongly of "vomit" (the characteristic odor of free butyric acid), significant hydrolysis has already occurred, leading to concentration errors in your stock solution.

Workflow: Contamination-Free Handling

The following workflow minimizes atmospheric water absorption and cross-contamination during the critical weighing phase.

HandlingProtocol Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Room Temp, Sealed) Storage->Equilibration Prevent Condensation GloveBox Weighing Environment (N2/Ar Glove Box or Low Humidity) Equilibration->GloveBox Minimize H2O Exposure Dissolution Dissolution (Degassed Buffer/Media) GloveBox->Dissolution Immediate Solvation Filtration Sterilization (0.22 µm PVDF) Dissolution->Filtration Remove Particulates/Bio-burden Aliquot Usage/Aliquot (Single-Use Vials) Filtration->Aliquot Prevent Freeze-Thaw

Figure 1: Critical handling path to prevent hygroscopic degradation and biological introduction.[1]

Troubleshooting: Physical State & Solvation
SymptomProbable CauseTechnical Intervention
Strong Odor Hydrolysis to free Butyric AcidCheck pH of stock solution.[1] If pH < 7.0, significant hydrolysis has occurred. Re-adjust pH with NaOH or discard if precise stoichiometry is required [1].
Clumping Moisture AbsorptionDo not sonicate extensively; heat can degrade the label.[1] Dissolve in degassed water and filter immediately. Store future aliquots with fresh desiccant.
Insoluble Particles Carbonate FormationReaction with atmospheric CO₂.[1] Filter through 0.22 µm PVDF. Avoid cellulose filters which can leach carbon sources.

Module 2: Biological Contamination (Metabolic Noise)[1]

The Core Threat: Butyrate is a preferred carbon source for many bacteria. In cell culture or microbiome studies, bacterial overgrowth is the most insidious contaminant. Bacteria will scavenge the Sodium Butyrate-4-13C before your host cells do, metabolizing it into 13C-Acetate or 13CO₂, thereby skewing your flux data.

Pathway Logic: Tracing the 4-13C Label

Understanding the metabolic fate of the label is the only way to distinguish between signal and contamination.

  • Exogenous Signal (Target): Butyrate-4-13C enters the cell

    
     converted to Butyryl-CoA 
    
    
    
    
    
    -oxidation cleaves it into two Acetyl-CoA units.
    • Unit 1: Contains C1 & C2 (Unlabeled).[1]

    • Unit 2: Contains C3 & C4 (Labeled at C4).[1]

  • Contamination Signal: If you see high levels of [1,2-13C]Acetate or unexpected labeling in extracellular media, it suggests bacterial fermentation or extracellular degradation [2].[1]

MetabolicFate Butyrate Na-Butyrate-4-13C (Exogenous Input) Transport MCT1 Transporter Butyrate->Transport Bacteria Bacterial Scavenging (Contamination) Butyrate->Bacteria Non-sterile media ButyrylCoA Butyryl-CoA (Cytosolic/Mitochondrial) Transport->ButyrylCoA BetaOx Beta-Oxidation (Mitochondria) ButyrylCoA->BetaOx AcetylCoA_Unlabeled Acetyl-CoA (Unlabeled C1-C2) BetaOx->AcetylCoA_Unlabeled AcetylCoA_Labeled Acetyl-CoA (13C-Labeled Methyl) BetaOx->AcetylCoA_Labeled TCA TCA Cycle (Citrate M+1) AcetylCoA_Labeled->TCA Metabolic Flux Histone Histone Acetylation (Epigenetic Mark) AcetylCoA_Labeled->Histone Nuclear Signaling ExtracellularAcetate Extracellular 13C-Acetate (False Signal) Bacteria->ExtracellularAcetate

Figure 2: Metabolic fate of the 4-13C label.[1] Note that bacterial scavenging diverts the tracer before it enters the host cell.

FAQ: Biological & Experimental Issues

Q: How do I distinguish between bacterial contamination and host cell metabolism? A: Check the extracellular media by NMR or MS. Host cells (mammalian) typically consume butyrate and oxidize it intracellularly. If you observe a rapid accumulation of 13C-labeled short-chain fatty acids (like acetate) in the media without cell lysis, it is a strong indicator of bacterial contamination [3].[1]

Q: Can I use standard filter sterilization? A: Yes, but ensure the filter membrane is PVDF or PES . Avoid Cellulose Acetate or Nylon if you are performing high-sensitivity Mass Spec, as these can leach plasticizers that interfere with ionization or create background carbon signals.

Q: Why is my "Control" sample showing 13C signals? A: This is often "Carryover Contamination." 13C is sticky. If you use the same syringe or glassware for labeled and unlabeled stock preparation, you will contaminate the control.

  • Protocol: Always prepare unlabeled controls before opening the 13C vial. Use dedicated glassware for isotopes.

Module 3: Analytical Verification (Quality Control)

Before adding the reagent to valuable cells, verify its purity. NMR is the gold standard here because it detects both organic impurities and isotopic enrichment.

Purity Check Protocol (1H-NMR)
  • Solvent: Dissolve 5-10 mg in D₂O (99.9% D).

  • Reference: Use TSP (trimethylsilylpropionic acid) as an internal standard (0.0 ppm).[1]

  • Target Signals (Sodium Butyrate):

    • C4 (Methyl): ~0.89 ppm (Triplet).[1] Note: In 4-13C labeled compound, this will appear as a widely split doublet (1JCH ~125 Hz) flanking the central position.

    • C3 (Methylene): ~1.56 ppm (Multiplet).[1]

    • C2 (Methylene): ~2.16 ppm (Triplet).[1]

  • Contaminant Signals to Watch:

    • Ethanol: Triplet at 1.17 ppm, Quartet at 3.65 ppm (common residual solvent).[1]

    • Acetate: Singlet at 1.90 ppm (hydrolysis/degradation product).[1]

Data Table: Common Impurity Shifts (in D₂O)
Compound1H Shift (ppm)MultiplicitySource
Butyrate (C4-Methyl) 0.89Triplet (Unlabeled) / Doublet (13C)Target Analyte
Butyrate (C2-Methylene) 2.16TripletTarget Analyte
Ethanol 1.17, 3.65Triplet, QuartetResidual Solvent [4]
Acetate 1.90SingletDegradation / Bacterial
Formate 8.44SingletAtmospheric / Chemical
Lactate 1.33, 4.11Doublet, QuartetMetabolic Byproduct

References

  • Donahue, T. R., et al. (2012). Microbial metabolism of dietary butyrate modulates intestinal cell signaling. Journal of Bacteriology. Retrieved from [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: High-Sensitivity 13C NMR of Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized NMR Support Center for researchers working with butyrate and short-chain fatty acids (SCFAs).

Ticket ID: BTY-13C-OPT-001 Status: Open Subject: Optimizing Signal-to-Noise (S/N) for Butyrate Metabolites in Complex Matrices Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary: The "1.1% Problem"

You are likely experiencing low signal intensity or missing peaks (specifically the carboxyl C1) in your butyrate spectra. This is due to the low natural abundance of Carbon-13 (1.1%) combined with the specific relaxation physics of small carboxylates.

The Solution: You must transition from "standard" acquisition parameters to a Butyrate-Optimized Protocol . This involves three critical interventions:

  • Chemical: Locking the pH to stabilize chemical shifts and using relaxation agents.

  • Physics: Exploiting the Nuclear Overhauser Effect (NOE) for aliphatic carbons while managing saturation for the carboxyl carbon.

  • Sequence: Choosing the correct decoupling scheme based on your need for detection vs. quantification.

Module 1: Sample Preparation (The Foundation)

Poor sample preparation is the primary cause of spectral noise and shift drifting.

The pH "Drift" Issue

Butyrate (pKa ~4.82) experiences significant chemical shift migration between pH 4 and 7. In complex mixtures (fecal water, fermentation broth), slight pH differences will broaden peaks or shift them entirely, ruining library matching.

Protocol: The "Shift-Lock" Buffer System Do not use unbuffered D2O. Use this specific phosphate buffer to lock the butyrate species in its deprotonated form (butyrate), which has superior solubility and shift stability.

  • Prepare Buffer: 100 mM Sodium Phosphate buffer in D2O, adjusted to pH 7.4 (uncorrected meter reading).

  • Add Azide: 0.2% NaN3 to prevent bacterial degradation of butyrate during long acquisitions.

  • Reference: Add 0.5 mM TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (

    
     0.0 ppm).
    
The Relaxation Agent (The "Time-Saver")

The carboxyl carbon (C1) of butyrate has no attached protons. Its


 relaxation time can exceed 10-20 seconds . To get quantitative data without waiting 100 seconds per scan, you must chemically shorten 

.
  • Reagent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
  • Concentration: Add to a final concentration of 2-5 mM .

  • Effect: Reduces

    
     of C1 from ~15s to <2s, allowing faster scanning (shorter D1) without saturation.
    
Workflow Diagram: Optimized Extraction

SamplePrep Start Raw Sample (Fecal/Serum) Lyophilize Lyophilize (Remove H2O) Start->Lyophilize Concentrate Reconstitute Reconstitute in Phosphate Buffer (D2O, pH 7.4) Lyophilize->Reconstitute Standardize pH Spin Centrifuge (12,000 x g, 10 min) Reconstitute->Spin Remove Solids RelaxAgent Add 3mM Cr(acac)3 (For Quantitative C1) Spin->RelaxAgent Optional: Shorten T1 Tube Transfer to 3mm or 5mm Tube RelaxAgent->Tube Ready for NMR

Caption: Workflow for maximizing butyrate concentration and stability. The addition of Cr(acac)3 is critical for quantitative detection of the carboxyl carbon.

Module 2: Acquisition Parameters (The Optimization)

Choosing the wrong pulse sequence is why you see noise instead of peaks.

Qualitative vs. Quantitative Decision Matrix

You must choose between Sensitivity (seeing the peak) and Accuracy (measuring the concentration). You cannot easily have both in 13C without compromising time.

FeaturePower-Gated (zgpg30) Inverse-Gated (zgig30)
Goal Detection / ID Quantification
Decoupling On during D1 & AcquisitionOn during Acquisition ONLY
NOE Effect Yes (Max S/N) No (S/N depends on Boltzmann)
Signal Boost Up to 3x (for CH2/CH3)1x (None)
Integration Invalid (NOE varies by C type)Valid (1:1 ratio)
Rec. D1 1.0 - 2.0 sec5 x

(or 2s with Cr(acac)

)
Use Case Finding trace butyrateMeasuring concentration
The "Missing" Carboxyl Peak (C1)

Users often report seeing the aliphatic carbons (C2, C3, C4) but not the carboxyl (C1).

  • Reason: C1 is a quaternary carbon. It lacks the NOE enhancement provided by attached protons (which boosts C2-C4 by up to 200%). It also saturates easily due to long

    
    .
    
  • Fix: If you must see C1 for ID, use DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary). It transfers polarization from protons to carbons, boosting sensitivity for all carbons including C1, unlike standard DEPT-135.

Pulse Sequence Selection Logic

PulseSeq Goal Primary Goal? Quant Quantification Goal->Quant ID Identification (Max Sensitivity) Goal->ID Relax Is Cr(acac)3 added? Quant->Relax PG Power Gated (zgpg30) Max NOE ID->PG Standard DEPT DEPT-135 (No C1 peak) ID->DEPT Edited Spectrum Yes Yes Relax->Yes No No Relax->No IG Inverse Gated (zgig30) D1 = 2s IG_Long Inverse Gated (zgig30) D1 = 15-30s Yes->IG No->IG_Long

Caption: Decision tree for selecting the correct 13C pulse sequence based on experimental goals and sample composition.

Module 3: Hardware & Processing

If optimization fails, the limitation is physical.

Cryoprobes (The "Nuclear Option")

For 13C metabolomics at natural abundance, a Cryoprobe (or Cold Probe) is often non-negotiable for concentrations < 1 mM.

  • Mechanism: Cools the coil and preamplifier to ~20 K, reducing thermal noise by factor of 4.

  • Result: S/N increases by ~4x. A 16-hour experiment on a room-temperature probe takes 1 hour on a Cryoprobe.

Processing Tricks (TopSpin/MestReNova)
  • Line Broadening (LB): Apply an exponential window function. For 13C, use LB = 1.0 to 3.0 Hz . (Unlike 1H which uses 0.3 Hz). This smooths baseline noise significantly.

  • Zero Filling: Fill to at least 2x the raw data points (e.g., if TD=64k, SI=128k). This improves peak definition.

FAQ: Troubleshooting Specific Issues

Q: I see the methyl triplet (C4) and methylene peaks, but the carboxyl (C1) at ~180 ppm is completely absent. Why? A: This is a classic


 saturation issue. The C1 carbon has no protons attached to help it relax. If your Repetition Time (

) is too short (e.g., < 5 seconds), the C1 signal becomes saturated and disappears.
  • Fix 1: Increase D1 to 10s (slow).

  • Fix 2: Add Cr(acac)

    
     (fast).
    

Q: My butyrate peaks are shifting between samples. How can I align them? A: Butyrate is a weak acid. If Sample A is pH 6.0 and Sample B is pH 7.0, the peaks will shift.

  • Fix: You must buffer heavily. 100 mM Phosphate (pH 7.4) is standard. Do not rely on the "biological pH" of the sample.

Q: Can I use DEPT-135 to improve S/N? A: Yes, but be careful. DEPT-135 will show you C4 (up), C2/C3 (down), but it eliminates the quaternary C1 carboxyl entirely. Use DEPT-135 only for identifying the aliphatic chain. Use DEPTQ if you need to see the carboxyl with sensitivity enhancement.

References

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Refer to Butyric Acid entry for chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Bhinderwala, F., et al. (2019). Application of 13C-NMR Metabolomics to Serum and Fecal Samples. Analytical Chemistry. (Discusses sensitivity limits and cryoprobes).
  • Caytan, E., et al. (2007). Quantitation of stubborn molecules: 13C NMR of carboxylates. Magnetic Resonance in Chemistry. (Source for Cr(acac)
  • Bruker Biospin. (2024). User Guide: 13C Acquisition Parameters. (Source for zgpg30 vs zgig30 definitions).

Technical Support Center: Quantitation of 13C-Labeled Short-Chain Fatty Acids (SCFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting High-Sensitivity Quantitation & Isotopologue Analysis of SCFAs

Introduction: The "Invisible" Metabolites

Welcome to the advanced support module for SCFA analysis. You are likely here because you are encountering the "SCFA Paradox": these molecules are biologically abundant (mM concentrations in the gut) yet analytically elusive.

When working with


C-labeled SCFAs  (e.g., tracing metabolic flux from 

C-fiber or

C-glucose), the difficulty compounds. You face three distinct adversaries:
  • Volatility: Acetate and butyrate sublime/evaporate during standard drying steps, leading to variable loss.

  • Hydrophilicity: They do not retain well on standard C18 columns, eluting in the void volume with high ion suppression.

  • Isotopic Dilution: Derivatization adds "unlabeled" carbons to your molecule, complicating the calculation of your

    
    C enrichment ratios.
    

This guide prioritizes the LC-MS/MS method using 3-NPH (3-nitrophenylhydrazine) derivatization, as it is currently the gold standard for overcoming volatility and retention issues simultaneously.

Module 1: The Volatility Trap & Sample Preparation

Q: I dried my fecal extracts in a SpeedVac, and my acetate signal is gone. What happened?

A: You distilled your sample. SCFAs are volatile organic acids.[1] In their protonated (acidic) form, they have high vapor pressure. If you acidify your sample to extract them and then dry it down, they evaporate along with the solvent.

The Fix: Do NOT dry acidic extracts to completion. Instead, utilize a "wet derivatization" approach where the reaction occurs directly in the aqueous/organic supernatant, or use specific conditions to keep them as non-volatile salts.

Q: My internal standard (IS) recovery is inconsistent between samples. Why?

A: This usually points to a "matrix-induced phase separation" or pH mismatch during extraction. For


C-flux experiments, you cannot use 

C-labeled SCFAs as internal standards because they overlap with your biological signal. You must use Deuterated (

-acetate,

-butyrate)
standards.

Critical Protocol Note: Add the internal standard before any extraction step. If you add it after extraction, you are not correcting for extraction efficiency losses.

Module 2: Derivatization Chemistry (3-NPH Method)

Q: Why should I use 3-NPH instead of standard GC-MS silylation?

A: GC-MS is excellent, but LC-MS with 3-NPH offers two superior advantages for


C work:
  • Retention: It adds a hydrophobic phenyl ring, allowing SCFAs to bind to a C18 column and elute away from the "salt front" (void volume).

  • Stability: The resulting hydrazine bond is stable, and the reaction occurs in liquid phase, preventing volatility loss.

Visualizing the Chemistry

The reaction uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, which then reacts with 3-NPH.

G SCFA SCFA (R-COOH) (Volatile/Hydrophilic) Intermediate O-Acylisourea (Unstable Intermediate) SCFA->Intermediate Activation (EDC) Reagents Reagents: 3-NPH + EDC (Pyridine Catalyst) Reagents->Intermediate Product 3-NPH-SCFA Hydrazide (Stable/Hydrophobic) Intermediate->Product Nucleophilic Attack (3-NPH)

Figure 1: The 3-NPH reaction converts volatile SCFAs into stable, hydrophobic hydrazides suitable for C18 LC-MS.[2]

Standard Operating Protocol: 3-NPH Derivatization

Adapted from Han et al. (2015)

Reagents:

  • 200 mM 3-NPH in 50% Acetonitrile (ACN).

  • 120 mM EDC-HCl in 50% ACN + 6% Pyridine.

  • Quenching Solution: 0.5% Formic Acid in water.

Step-by-Step:

  • Mix: Combine 40

    
    L of Sample (supernatant) + 20 
    
    
    
    L of 3-NPH solution + 20
    
    
    L of EDC solution.
  • Incubate: Vortex and heat at 40°C for 30 minutes . (Do not overheat; 40°C is sufficient).

  • Dilute: Add 1.9 mL of 10% ACN (or Quenching Solution) to dilute the reaction.

    • Why? High concentrations of unreacted 3-NPH can suppress ionization in the MS source.

  • Inject: 2–5

    
    L onto a C18 column.
    

Module 3: Mass Spectrometry & Isotopologue Deconvolution

Q: My M+1/M+0 ratios are higher than expected in my control samples. Is my labeling wrong?

A: No, this is likely the "Derivatization Carbon Contribution." You added a 3-NPH ring (


) to your SCFA. This ring contains 6 carbons. Even if your SCFA is unlabeled, the derivative has 6 carbons that possess natural 

C abundance (approx 1.1% per carbon).
  • The Math: A derivative with 6 extra carbons introduces ~6.6% signal into the M+1 channel purely from natural abundance.

  • The Fix: You must perform Natural Abundance Correction (NAC) that accounts for the entire derivative formula, not just the SCFA backbone.

Q: How do I set up the Mass Spectrometer for C quantification?

A: You cannot simply monitor the "parent" mass. You must monitor the specific transitions for each isotopologue.

Example: Acetate (


) -> Derivatized Acetate (

)
  • Unlabeled (M+0): Precursor 196

    
     Product 137 (Neutral loss of the SCFA moiety is common, or loss of the nitro group). Note: 3-NPH derivatives often fragment to produce specific reporter ions.
    
  • Labeled (

    
    -Acetate, M+1):  Precursor 197 
    
    
    
    Product 137 (if the fragment is the derivative ring) OR Product 138 (if the fragment contains the SCFA).

Critical Check: Ensure your MS/MS transition retains the carbon chain of the SCFA. If your transition is Precursor


 3-NPH Ring Fragment, you lose the specificity of where the label is, but you retain the total mass count.

Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Processing Step1 Biological Sample (Contains 13C-SCFA) Step2 Spike Internal Standard (Deuterated D3-Acetate) Step1->Step2 Step3 Derivatization (3-NPH) (Adds 6 'Natural' Carbons) Step2->Step3 Step4 LC-MS/MS Analysis (MRM for M+0, M+1, M+2) Step3->Step4 Step5 Raw Peak Integration Step4->Step5 Step6 Natural Abundance Correction (Correcting for Reagent Carbons) Step5->Step6 Step7 Final Flux/Enrichment Ratio Step6->Step7

Figure 2: End-to-end workflow highlighting the critical correction step for reagent carbon contribution.

Summary Data: LC-MS vs. GC-MS for 13C SCFAs

FeatureLC-MS (3-NPH Method)GC-MS (Standard)
Volatility Risk Low (Liquid phase reaction)High (Requires drying/heating)
Derivatization 3-NPH + EDC (Simple, Aqueous)BSTFA or MCF (Moisture sensitive)
Isomer Separation Excellent (C18 resolves iso-forms)Good (Requires polar columns)
13C Correction Complex (Reagent adds 6 carbons)Moderate (Reagent adds 3-6 carbons)
Sensitivity High (Femtomole range)Moderate (Picomole range)
Internal Standard Deuterated (

,

) preferred
Deuterated (

,

) preferred

References

  • Han, J., et al. (2015). "An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography–tandem mass spectrometry." Analytica Chimica Acta.

  • Liebisch, G., et al. (2019). "Metabolomics standards initiative validation of a quantitative LC-MS/MS method for short-chain fatty acids." Analytical Chemistry.

  • Bihan, D.G., et al. (2022). "Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry." PLOS ONE. [3]

  • Niedenführ, S., et al. (2016). "How to measure metabolic fluxes: a primer." Current Opinion in Biotechnology. (Reference for Flux/Isotope Correction principles).

  • Sigma-Aldrich. "13C-Short Chain Fatty Acids Plasma Mixture & Derivatization Protocol."

Sources

cell viability issues with sodium butyrate treatment

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Topic: Cell Viability & Optimization

Introduction

Welcome to the technical support center for Sodium Butyrate (NaB) applications. If you are reading this, you are likely facing a common paradox in cell culture: Sodium Butyrate is highly effective at inducing differentiation or increasing protein expression, but it is aggressively cytotoxic.

This guide is not a generic overview. It is a troubleshooting system designed to help you distinguish between expected cell cycle arrest (which boosts productivity) and unwanted necrotic/apoptotic cell death (which ruins experiments).

Module 1: The Mechanistic "Double-Edged Sword"

Q: Why does my viability drop so sharply after NaB treatment?

A: You are fighting two distinct biological fronts. NaB is a Histone Deacetylase Inhibitor (HDACi).[1][2][3][4] By inhibiting HDACs, it forces chromatin to relax (hyperacetylation).

  • The Goal (G1 Arrest): This relaxation upregulates p21/WAF1 , causing cells to arrest in the G0/G1 phase. In bioproduction (CHO/HEK cells), this is desirable because the cell stops dividing and devotes energy to protein synthesis.

  • The Side Effect (Apoptosis): If the stress is too high, the same pathway upregulates pro-apoptotic factors like Bax/Bak and increases Reactive Oxygen Species (ROS), triggering mitochondrial collapse and Caspase-3 activation.

Visualizing the Pathway The following diagram maps the decision point between beneficial arrest and cell death.

NaB_Mechanism NaB Sodium Butyrate (NaB) HDAC HDAC Inhibition (Class I & II) NaB->HDAC Chromatin Histone Hyperacetylation (Chromatin Relaxation) HDAC->Chromatin p21 p21/WAF1 Upregulation Chromatin->p21 ROS ROS Generation & Mitochondrial Stress Chromatin->ROS Arrest OUTCOME 1: G0/G1 Cell Cycle Arrest (High Productivity) p21->Arrest Controlled Dose Apoptosis OUTCOME 2: Apoptosis/Necrosis (Viability Loss) ROS->Apoptosis Overdose/Stress Arrest->Apoptosis Prolonged Exposure

Figure 1: The divergence between therapeutic efficacy (Arrest) and toxicity (Apoptosis) mediated by HDAC inhibition.

Module 2: Troubleshooting Viability Issues

Use this matrix to diagnose your specific issue based on when the viability drop occurs.

The Troubleshooting Matrix
Symptom Timeframe Probable Cause Corrective Action
Immediate Death < 6 HoursOsmotic/pH Shock NaB is a salt and alkaline. Adding 5-10mM directly can spike osmolality (>350 mOsm) and shift pH. Pre-dissolve NaB in media and adjust pH before addition.
Rapid Decline 24 HoursDosage Toxicity The concentration is too high for your specific cell line. Perform a titration (0.5mM to 5mM).
Slow Decline 48-72 HoursApoptosis (Expected) This is the natural consequence of G1 arrest. Harvest earlier or switch to a biphasic temperature shift (see Module 3).
Low Yield N/ANutrient Depletion Arrested cells are metabolically hyper-active. They consume glucose faster. Supplement feed/glucose at time of NaB addition.
Module 3: Optimization Protocols

Q: How do I prepare a stable Stock Solution? Issue: NaB is hygroscopic and can degrade, leading to inconsistent dosing between batches.

  • Concentration: Prepare a 1M Stock Solution in sterile PBS or water.

  • pH Adjustment (CRITICAL): The solution will be alkaline. Adjust pH to 7.2–7.4 using HEPES or HCl before sterile filtration.

  • Storage: Aliquot and store at -20°C . Do not freeze-thaw more than once.

Q: How do I balance high expression with cell death? (The Biphasic Strategy) For protein production (CHO/HEK), you must decouple growth from production. Do not add NaB during the exponential growth phase.

Protocol: Biphasic Shift

  • Growth Phase: Culture cells at 37°C until they reach 2–3 × 10⁶ cells/mL (mid-exponential).

  • The Shift:

    • Lower temperature to 31°C–33°C .

    • Add NaB (optimized dose, usually 1–3 mM ).

  • Reasoning: Hypothermia slows metabolism and delays the apoptotic onset caused by NaB, allowing the cells to sustain protein secretion for 2–4 extra days [1][4].

Module 4: Advanced Diagnostics (Self-Validating Systems)

Q: Is my viability loss due to Apoptosis or Necrosis? You need to know this because necrosis indicates physical stress (osmolarity/pH), while apoptosis indicates biological signaling (HDAC effect).

Workflow: The Death Mode Decision Tree

Death_Analysis Start Viability Drop Observed Assay Run Annexin V / PI Assay Start->Assay Result1 Annexin V(+) / PI(-) Assay->Result1 Result2 Annexin V(+) / PI(+) Assay->Result2 Result3 Annexin V(-) / PI(+) Assay->Result3 Concl1 Early Apoptosis (Reduce Dose/Time) Result1->Concl1 Concl2 Late Apoptosis (Harvest Earlier) Result2->Concl2 Concl3 Necrosis (Check pH/Osmolality) Result3->Concl3

Figure 2: Flow cytometry logic to distinguish biological toxicity from physical shock.

References
  • Jiang, Z., & Sharfstein, S. T. (2008). Sodium butyrate stimulates monoclonal antibody over-expression in CHO cells by improving gene accessibility. Biotechnology and Bioengineering. Link

  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate.[5] Journal of Nutrition.[3] Link

  • Bernasconi, P., et al. (2014). Sodium butyrate and mild hypothermia on metabolic and physiological behavior of CHO cells. Electronic Journal of Biotechnology. Link

  • Lalonde, M. E., et al. (2022). Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions. Frontiers in Bioengineering and Biotechnology. Link

  • Merck Millipore. Sodium Butyrate Datasheet & Stability. Link

Sources

Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Tracer Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹³C tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing and ensure the integrity of your experimental data. Here, we will address common challenges related to isotopic scrambling, providing in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you achieve accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding isotopic scrambling.

Q1: What is isotopic scrambling and why is it a problem?
Q2: What are the primary causes of isotopic scrambling?

Isotopic scrambling can originate from several sources, both biological and technical:

  • Biochemical Reactions:

    • Reversible Reactions: High rates of reversible enzymatic reactions can redistribute labeled carbons within a molecule and connected metabolite pools.[1]

    • Symmetric Intermediates: Pathways involving symmetric molecules, like succinate or fumarate in the TCA cycle, can lead to a redistribution of ¹³C labels.[3]

    • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can cause continuous cycling of metabolites and scrambling of isotopic labels.[1]

  • Sample Preparation Artifacts:

    • Slow or Incomplete Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymes can continue to function, altering labeling patterns.[1][4][5] This is a major source of error in metabolomics.[4]

    • Extraction and Storage: Chemical reactions and degradation can occur during metabolite extraction and storage, especially with reactive solvents like methanol or when samples are not kept at sufficiently low temperatures.[4][5][6][7]

  • Analytical Procedures:

    • Derivatization (GC-MS): The chemical reactions used to make metabolites volatile for Gas Chromatography-Mass Spectrometry (GC-MS) can sometimes cause scrambling.

    • In-source Fragmentation (LC-MS/MS): High energies in the mass spectrometer's ion source can cause molecules to fragment and rearrange.

Q3: How can I detect if scrambling is occurring in my experiment?

Detecting scrambling involves looking for unexpected labeling patterns in your mass spectrometry data. For example, if you are tracing ¹³C from [U-¹³C₆]glucose through glycolysis and the TCA cycle, you expect to see specific mass isotopomers of metabolites like malate. If you observe a broader distribution of labeled species than predicted by the canonical pathway, it could indicate scrambling.[1] Comparing your observed labeling patterns to established metabolic models and including control experiments can help identify anomalous results.

Q4: Is LC-MS or GC-MS better for avoiding scrambling?

Both techniques have their pros and cons. Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for analyzing polar and thermally labile metabolites without derivatization, which eliminates a significant potential source of scrambling.[8] However, Gas Chromatography-Mass Spectrometry (GC-MS), while requiring derivatization, provides excellent chromatographic resolution and detailed mass isotopomer distributions that are crucial for ¹³C-MFA.[2][9] The choice depends on the specific metabolites of interest and the experimental goals. With proper methodology, scrambling can be minimized in both platforms.

Section 2: Troubleshooting Guides

This section provides in-depth guidance on preventing and troubleshooting isotopic scrambling at each critical stage of your experiment.

Guide 1: Experimental Design & Cell Culture

The choices you make before your experiment begins can significantly impact the degree of isotopic scrambling.

Issue: My labeling patterns are diluted and don't reach the expected enrichment.

  • Cause: This could be due to the fixation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium, which dilutes the ¹³C enrichment.[1] Another possibility is that the cells are utilizing alternative, unlabeled carbon sources from the media (e.g., amino acids in serum).

  • Solution:

    • Media Composition: Use a defined medium where all carbon sources are known. If using serum, consider dialyzed serum to remove small molecule metabolites.

    • Tracer Purity: Ensure the isotopic purity of your tracer is high (e.g., >99%) and account for any impurities in your data analysis.[10]

    • Pre-incubation: Before introducing the ¹³C-labeled media, wash the cells and incubate them for a short period in an unlabeled medium to clear out any unlabeled metabolites that might be present extracellularly.[11]

Guide 2: Rapid Sampling & Metabolic Quenching

This is arguably the most critical step for preventing scrambling. The goal is to instantaneously halt all enzymatic activity.

Issue: I suspect that metabolic activity is continuing after I collect my samples.

  • Cause: Inefficient quenching methods fail to stop enzymatic reactions quickly enough, leading to the interconversion of metabolites and scrambling of the ¹³C labels.[1][5]

  • Solution: The choice of quenching method is crucial and depends on the sample type (adherent cells, suspension cells, or tissue).

Quenching MethodDescriptionProsConsBest For
Liquid Nitrogen Directly flash-freezing the sample in liquid nitrogen.Extremely rapid, halts metabolism almost instantly.Can cause cell lysis and leakage of intracellular metabolites if not handled correctly.Adherent cells, tissues.
Cold Methanol Using pre-chilled methanol (e.g., -80°C) to quench and extract metabolites simultaneously.Effective at stopping enzymatic reactions and extracting metabolites in one step.[12]Can cause metabolite leakage from cells; methanol can also cause artifact formation.[5][13]Adherent and suspension cells.
Acidified Acetonitrile/Methanol/Water A solvent mixture (e.g., 40:40:20 acetonitrile:methanol:water with 0.1M formic acid) used for simultaneous quenching and extraction.The low pH helps to denature enzymes and provides effective quenching.[6][14]The acid may need to be neutralized for downstream analysis.Adherent cells, tissues.

Workflow: Validating Your Quenching Protocol It is essential to validate your chosen quenching method for your specific experimental system.

Caption: Workflow for validating the effectiveness of a metabolic quenching protocol.

Guide 3: Sample Derivatization for GC-MS

Derivatization is necessary to make polar metabolites volatile for GC-MS analysis, but the chemical reactions can sometimes cause scrambling.

Issue: I am observing unexpected labeling patterns after derivatizing my samples for GC-MS analysis.

  • Cause: Certain derivatization reagents or harsh reaction conditions (e.g., high temperatures) can lead to the rearrangement of atoms within a molecule.

  • Solution:

    • Optimize Derivatization Conditions: Test different derivatization times and temperatures to find conditions that provide good derivatization efficiency without causing scrambling.

    • Choose the Right Reagent: For many common metabolites, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a good choice as it is generally less prone to causing scrambling than some other silylating reagents.

    • Isotope-Coded Derivatization: This technique uses a mixture of labeled and unlabeled derivatization reagents to help identify true metabolite signals and can aid in quantifying the extent of scrambling.[15]

Section 3: Detailed Experimental Protocols

This section provides a step-by-step protocol for a commonly used quenching and extraction method.

Protocol 1: Quenching and Extraction of Adherent Mammalian Cells using Cold Methanol

This protocol is designed to rapidly halt metabolism and efficiently extract polar metabolites from adherent cells.

Materials:

  • Cell culture plates with adherent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade methanol, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching -9°C and 16,000 x g

Procedure:

  • Remove the culture medium from the cells.

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Aspirate the final PBS wash completely.

  • Immediately add 1 mL of -80°C cold methanol to each well (for a 6-well plate).

  • Place the plate on dry ice for 10 minutes to ensure complete quenching.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at 16,000 x g for 10 minutes at -9°C.

  • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • The extract can be stored at -80°C or dried down for subsequent analysis.

Self-Validation:

  • To ensure complete extraction, a second round of extraction can be performed on the cell pellet. Analyze this second extract to confirm that the initial extraction was efficient.

  • Run a blank extraction on an empty well to identify any background contaminants from the reagents or plasticware.[16]

Section 4: Data Interpretation and Analysis

Proper data analysis is crucial for obtaining accurate results from your ¹³C tracer experiment.

Correcting for Natural Isotope Abundance

It is essential to correct your raw mass spectrometry data for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes.[17] This correction is necessary to accurately determine the true enrichment from your ¹³C tracer. Several software tools are available for this purpose, such as IsoCorrectoR.[10]

Workflow: Data Correction and Analysis

Sources

optimizing oral formulation for 13C sodium butyrate delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Oral Formulation for 13C-Sodium Butyrate Delivery Ticket ID: #SCFA-13C-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Double-Edged" Molecule

Welcome to the Technical Support Center. If you are reading this, you are likely facing one of two problems: your 13C-breath test signal is peaking too early (stomach/small intestine interference), or your formulation is degrading (turning into a sticky, rancid mess) before it even reaches the subject.

Sodium butyrate (NaBut) is notoriously difficult to formulate for three reasons:

  • Extreme Hygroscopicity: It pulls moisture from the air, leading to hydrolysis.

  • Odor: The hydrolysis product, butyric acid, has a potent, vomit-like smell, compromising patient compliance.

  • Upper GI Absorption: NaBut is rapidly absorbed in the stomach and small intestine. For metabolic tracing or colonic barrier function studies (e.g., IBD assessment), the payload must reach the ileo-cecal junction intact.

This guide provides a self-validating architecture to solve these issues.

Formulation Strategy: The "Double-Lock" System

To ensure 13C-NaBut reaches the colon, you cannot rely on a simple enteric coating. You need a Matrix-Coating Hybrid system.

The Mechanism[1][2]
  • Core Matrix (The Sponge): Embed the 13C-NaBut in a hydrophilic matrix (e.g., HPMC). If the coating fails slightly, the matrix slows dissolution.

  • Seal Coat (The Shield): A non-functional HPMC layer prevents the acidic enteric polymer from reacting with the alkaline NaBut core.

  • Enteric Coat (The Trigger): A pH-dependent polymer (Eudragit® S100/L100) that dissolves only at pH > 7.0 (distal small intestine/colon).

Visualization: The Transit-Trigger Workflow

The following diagram illustrates the critical failure points and the required release logic.

G Start Oral Administration (13C-NaBut Tablet) Stomach Stomach (pH 1.2) Goal: 0% Release Start->Stomach Enteric Coat Intact SI Small Intestine (pH 6.0-6.8) Goal: <10% Release Stomach->SI Transit Time ~2-4 hrs Breath Breath Test Signal (13CO2 Detection) Stomach->Breath FAILURE: Early Peak (Gastric Leak) Colon Colon (pH > 7.0) Goal: Burst Release SI->Colon Polymer Dissolution (Eudragit S100) Colon->Breath Metabolism by Colonocytes

Figure 1: The physiological transit logic. A successful formulation must bypass the "Early Peak" failure mode to ensure the 13CO2 signal represents colonic metabolism, not gastric absorption.

Troubleshooting Guide

Use this table to diagnose specific experimental anomalies.

SymptomProbable CauseTechnical Fix
Breath Test: Early Peak (<60 min) Gastric Leakage. The enteric coating is failing in the stomach.Increase Coating Thickness: Target a 10-15% weight gain during coating. Check Plasticizer: If the film is brittle, increase triethyl citrate (TEC) to 10-20% of polymer weight.
Breath Test: No Signal / Flatline Incomplete Release. The pellet is passing through the colon intact (common in IBD patients with diarrhea).Adjust Polymer Ratio: Switch from pure Eudragit S100 to a 1:1 mix of S100 (pH 7) and L100 (pH 6) to trigger release slightly earlier.
Pellets are Sticky / Clumping Hygroscopic Failure. Moisture has penetrated the core during storage or manufacturing.Add Silica: Include 1-2% Colloidal Silicon Dioxide (Aerosil) in the core blend. Humidity Control: Manufacturing must occur at <40% Relative Humidity.
Strong "Rancid Butter" Smell Hydrolysis. NaBut has reacted with moisture or acidic excipients to form Butyric Acid.Alkaline Micro-environment: Ensure the core pH is >7. Use a seal coat (HPMC) to separate the acidic enteric polymer from the NaBut core.
High Variability in Data Gastric Emptying Time. Large tablets sit in the stomach unpredictably.Multi-Particulate System: Switch from single tablets to mini-tablets or pellets (filled in a capsule). These pass the pylorus more consistently.

Validated Protocol: Preparation of Colon-Targeted 13C-NaBut Pellets

Objective: Create a formulation stable at pH 1.2 (2 hours) and releasing at pH 7.2.

Phase 1: Core Preparation (Wet Granulation)

Note: 13C-NaBut is expensive. Perform trial runs with non-labeled Sodium Butyrate first.

  • Sieving: Pass Sodium Butyrate, Microcrystalline Cellulose (MCC PH101), and HPMC K100M through a #40 mesh sieve.

  • Blending: Mix in a V-blender for 10 mins.

    • Ratio: NaBut (60%), MCC (30%), HPMC (8%), Colloidal Silica (1%), Mg Stearate (1%).

  • Granulation: Use PVP K30 in Isopropyl Alcohol (IPA) as the binder. Do not use water.[1]

  • Drying: Dry granules at 40°C until moisture content is <1%.

  • Compression: Compress into 3mm mini-tablets.

Phase 2: The "Double-Lock" Coating

Equipment: Fluidized Bed Processor (Wurster Insert)

  • Seal Coat (Critical):

    • Solution: 5% HPMC E5 in Ethanol/DCM (1:1).

    • Apply to a 3% weight gain.

    • Why? This prevents the acidic enteric coat from reacting with the alkaline butyrate.

  • Enteric Coat:

    • Solution: Eudragit® S100 (or S100/L100 4:1 mix) dissolved in Isopropyl Alcohol/Acetone (1:1).

    • Plasticizer: Triethyl Citrate (20% w/w of polymer).

    • Anti-tacking: Talc (50% w/w of polymer).

    • Apply to a 10-15% weight gain .

Phase 3: Quality Control (In Vitro Validation)

Before administering to subjects, you must validate the release profile using USP Apparatus II (Paddle).

  • Stage 1 (Acid): 0.1N HCl (pH 1.2) for 2 hours. -> Requirement: <10% Release.

  • Stage 2 (Buffer): Phosphate buffer (pH 6.8 or 7.4). -> Requirement: >80% Release within 4 hours.

Frequently Asked Questions (FAQ)

Q: Which carbon position should be labeled (1-13C vs. U-13C)? A: For breath tests, 1-13C Sodium Butyrate (carboxyl group) is preferred. The carboxyl carbon is the first to be cleaved and oxidized to CO2 by the pyruvate dehydrogenase complex in the mitochondria of colonocytes. Uniformly labeled (U-13C) is more expensive and unnecessary for simple oxidation rate studies.

Q: Can I use a gelatin capsule instead of coating the pellets? A: Standard gelatin capsules dissolve in the stomach. You must use Enteric-Coated Capsules (e.g., Capsugel® Vcaps® Enteric) or band-seal the capsule and coat the entire capsule. However, coating pellets (multi-particulate) is superior because it eliminates the "all-or-nothing" gastric emptying variability.

Q: How do I calculate the dose for a human study? A: Standard protocols use 50mg to 100mg of 13C-NaBut . This provides a sufficient Delta Over Baseline (DOB) signal (usually peaking at 10-20‰) without being cost-prohibitive.

Decision Logic for Formulation Adjustment

Use this flow to optimize your specific batch based on dissolution results.

Troubleshooting Start Dissolution Test (USP App II) AcidStage Acid Stage (pH 1.2, 2 hrs) Start->AcidStage CheckAcid Release > 10%? AcidStage->CheckAcid FailAcid FAIL: Gastric Leak CheckAcid->FailAcid Yes BufferStage Buffer Stage (pH 7.4) CheckAcid->BufferStage No FixAcid Action: Increase Coating Weight (+2-5%) or Check Seal Coat FailAcid->FixAcid CheckBuffer Release < 80% (after 4 hrs)? BufferStage->CheckBuffer FailBuffer FAIL: Incomplete Release CheckBuffer->FailBuffer Yes Pass PASS: Proceed to In Vivo Study CheckBuffer->Pass No FixBuffer Action: Add Pore Former (HPMC) or Mix Eudragit L100 FailBuffer->FixBuffer

Figure 2: QC Decision Tree. Follow this logic to tune the coating thickness and composition.

References

  • Barmeyer, C., et al. (2008). "13C-butyrate breath tests to assess colonic inflammation." European Journal of Clinical Investigation. Link

  • Vemula, S. K. (2015).[2] "Colon Specific Drug Delivery: Effect of Eudragit Enteric Coating." Journal of Young Pharmacists. Link

  • Kibion GmbH. (2015).[1] "13C-Breath Test Methodology and Interpretation." Breath Test Technical Guide. Link

  • Edogawa, S., et al. (2011). "The 13C-butyrate breath test: a new non-invasive method for assessing colitis."[3] Journal of Gastroenterology. Link

  • Evonik Industries. "Eudragit® Application Guidelines for Colonic Delivery." Evonik Health Care. Link

Sources

Technical Support Center: Optimizing In Vivo Sodium Butyrate-4-13C Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Rapid Metabolism of Sodium Butyrate-4-13C Audience: Research Scientists & Drug Development Leads

Introduction: The "Vanishing Tracer" Challenge

Welcome to the technical support hub for Sodium Butyrate-4-13C (NaBu-4-13C) . If you are here, you are likely facing a common but critical issue: signal loss .

Sodium butyrate is the primary energy source for colonocytes and undergoes rapid


-oxidation in the mitochondria. In murine models, the plasma half-life (

) of free butyrate is often < 5 minutes , and in humans, the initial elimination phase is similarly rapid (~0.5 – 13.7 minutes).[1][2] This makes capturing steady-state kinetics or deep tissue distribution data notoriously difficult.

This guide moves beyond standard protocols to address the causality of this rapid clearance and provides engineered solutions for Delivery , Sampling , and Data Interpretation .

Module 1: Pharmacokinetics & Delivery Strategy

Problem: My 13C signal peaks and disappears before I can measure downstream effects.

Root Cause Analysis

Butyrate clearance is non-linear and saturable.[3] Upon entry into the cell, it is immediately converted to Butyryl-CoA by acyl-CoA synthetases and shuttled into the mitochondrial matrix for


-oxidation.
  • The Trap: Increasing the dose of free salt (NaBu) to extend the window often leads to toxicity or saturation of transporters (MCT1/SMCT1) rather than extending the useful observation window.

Troubleshooting & Solutions

Q: How do I extend the observation window without overdosing? A: Switch from free salt to a Pro-drug or Esterified strategy. The most validated approach is using Tributyrin (glyceryl tributyrate). Tributyrin is cleaved by lipases to release three butyrate molecules.[4] This delays


 (time to peak concentration) and lowers 

(peak concentration), preventing saturation while maintaining therapeutic levels longer.

Q: What is the kinetic difference between NaBu and Tributyrin? A: See the comparison below.

ParameterSodium Butyrate (NaBu)Tributyrin (TB)Lysine Butyrate (LysB)
Tmax (Time to Peak) ~20–25 min~50–60 min~20 min
Cmax (Peak Conc.) High (Spike)Low (Sustained)Very High
Bioavailability High (Rapid Clearance)Moderate (Delayed Release)High
Primary Utility Pulse-chase labeling, acute signalingSustained flux analysis, chronic exposureHigh-load acute delivery

Q: Can I use oral gavage for NaBu-4-13C? A: Yes, but be aware of the First-Pass Effect . Oral NaBu is largely consumed by colonocytes and cleared by the liver (portal vein) before reaching systemic circulation. For systemic tracing (e.g., brain or muscle), Intravenous (IV) or Intraperitoneal (IP) administration is preferred to bypass the initial colonic extraction.

Module 2: Sampling & Quenching Protocols

Problem: My LC-MS/GC-MS data shows high variability and low recovery of the parent compound.

Root Cause Analysis

Metabolic enzymes (deacylases and synthetases) remain active in blood and tissue lysates for seconds to minutes after collection. If you do not quench metabolism instantly , the ratio of Butyrate-4-13C to its metabolites (Acetyl-CoA, Citrate, Glutamate) will shift ex vivo, invalidating your flux data.

Protocol: The "Freeze-Frame" Quenching Method

Step 1: Rapid Collection

  • Do not use standard serum tubes that require clotting time.

  • Use heparinized tubes pre-chilled on wet ice.

Step 2: Immediate Metabolism Stop (Choose One)

  • Method A (Acidification - Preferred for GC-MS): Immediately add 10% volume of Sulfosalicylic Acid or HCl to the plasma/blood. This precipitates proteins and protonates butyrate (

    
    ), making it extractable into organic solvents like MTBE (Methyl tert-butyl ether).
    
  • Method B (Organic Crash - Preferred for LC-MS): Mix sample 1:4 with ice-cold Methanol/Acetonitrile (-20°C) . Vortex immediately for 10 seconds.

Step 3: Derivatization (Crucial for Sensitivity)

  • Free SCFAs are volatile and hard to ionize. Derivatize using 3-nitrophenylhydrazine (3-NPH) or similar agents to improve retention on C18 columns and ionization efficiency.

Module 3: Flux Analysis & Label Tracing

Problem: I am using Butyrate-4-13C. Where exactly does the label go in the TCA cycle?

Mechanistic Insight

This is the most common confusion point. You must map the carbon fate based on


-oxidation logic.
  • Structure: Butyrate is a 4-carbon chain:

    
    .
    
  • 
    -Oxidation:  Cleaves the molecule into two 2-carbon Acetyl-CoA units.
    
    • Cleavage 1:

      
       and 
      
      
      
      form the first Acetyl-CoA.
    • Cleavage 2:

      
       and 
      
      
      
      form the second Acetyl-CoA.
  • The Label: Since you are using 4-13C (the terminal methyl group), the label ends up on the C2 (Methyl) position of the second Acetyl-CoA molecule generated.

Pathway Visualization:

ButyrateFlux cluster_BetaOx Beta-Oxidation NaBu NaBu-4-13C (C4*-C3-C2-C1) Mito Mitochondrial Entry NaBu->Mito Transport (MCT1) AcCoA1 Acetyl-CoA #1 (Unlabeled) Mito->AcCoA1 Cleavage C1-C2 AcCoA2 Acetyl-CoA #2 (Methyl-13C Labeled) Mito->AcCoA2 Cleavage C3-C4* Citrate Citrate (M+1 Isotopomer) AcCoA2->Citrate TCA Entry (Citrate Synthase) AlphaKG α-Ketoglutarate Citrate->AlphaKG Glutamate Glutamate (Enrichment Marker) AlphaKG->Glutamate Transamination

Caption: Fate of the Carbon-4 label. The 4-13C position becomes the methyl-carbon of Acetyl-CoA, entering the TCA cycle to form M+1 Citrate.

Troubleshooting Data Interpretation

Q: Why do I see M+2 or M+3 isotopomers in Citrate? A: This indicates multiple turns of the TCA cycle (scrambling).

  • M+1 Citrate: Direct incorporation of one labeled Acetyl-CoA.

  • M+2/M+3: The labeled carbons have completed a full TCA rotation and re-combined.

  • Solution: To measure flux (rate), look at the M+1/M+0 ratio at very early time points (e.g., 5-10 mins post-infusion). For biosynthesis (lipogenesis), look at later time points.

References
  • Pharmacokinetics of Sodium Butyr

    • Source: Edelman, M. J., et al. (2003). "Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats." Cancer Chemotherapy and Pharmacology.
    • Link:

  • Rapid Elimin

    • Source: Miller, A. A., et al. (1987). "Clinical pharmacology of sodium butyrate in patients with acute leukemia." European Journal of Cancer and Clinical Oncology.
    • Link:

  • SCFA Quantific

    • Source: Han, J., et al. (2015).
    • Link:

  • 13C Metabolic Flux Analysis Methodologies

    • Source: Antoniewicz, M. R. (2015).[5] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology and Biotechnology.

    • Link:

Sources

Technical Support Center: Enhancing Detection of ¹³C-Labeled Metabolites in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹³C-labeled metabolite analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing using mass spectrometry. Here, we address common challenges with in-depth, field-proven insights and provide actionable troubleshooting strategies to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during ¹³C labeling experiments.

Q1: My signal intensity for ¹³C-labeled metabolites is very low. What are the likely causes?

A: Low signal intensity is a frequent challenge and can stem from several factors:

  • Suboptimal Labeling: The labeling period may be too short to achieve significant incorporation of ¹³C into the metabolites of interest.

  • Low Metabolite Abundance: The target metabolite may be present at very low concentrations in your biological system.

  • Inefficient Extraction: The protocol used to extract metabolites from your samples may not be optimal for the specific compounds you are targeting.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target metabolites in the mass spectrometer's source.[1]

  • Instrument Sensitivity: The mass spectrometer may not be sensitive enough for the low levels of your labeled metabolites.

Q2: I'm seeing a complex pattern of peaks for my metabolite, making it difficult to determine the level of ¹³C incorporation. What's happening?

A: This is likely due to the presence of multiple isotopologues, which are molecules of the same compound that differ in their isotopic composition. The complexity arises from:

  • Natural Isotopic Abundance: Even in unlabeled samples, there is a natural abundance of ¹³C (about 1.1%), which contributes to the M+1 peak.[2] For molecules with many carbon atoms, the probability of having one or more ¹³C atoms increases, leading to a more complex isotopic pattern.

  • Incomplete Labeling: If the system has not reached isotopic steady state, you will have a mixture of unlabeled, partially labeled, and fully labeled metabolites.[3]

  • Metabolic Pathway Complexity: The ¹³C label from a tracer can be incorporated into a metabolite through multiple metabolic pathways, resulting in different labeling patterns.

Q3: How can I differentiate between true ¹³C incorporation and background noise or artifacts?

A: Differentiating true signals from noise is crucial for accurate data interpretation. Strategies include:

  • Blank Analysis: Always run procedural blanks (samples that have gone through the entire extraction and analysis process without the biological matrix) to identify background signals.

  • Isotopic Pattern Analysis: True ¹³C incorporation will result in a characteristic isotopic pattern with a mass shift corresponding to the number of ¹³C atoms incorporated.[2][4]

  • Control Samples: Analyze unlabeled control samples to establish the natural isotopic distribution for each metabolite.

  • High-Resolution Mass Spectrometry: High-resolution instruments can help distinguish between your target metabolite and isobaric interferences.[5]

Q4: What is isotopic steady state, and why is it important?

A: Isotopic steady state is the point at which the isotopic enrichment of a metabolite remains constant over time, even as the ¹³C-labeled substrate is continuously supplied.[3] Reaching this state is critical for many metabolic flux analysis studies because it simplifies the mathematical models used to calculate metabolic fluxes.[6] The time required to reach isotopic steady state depends on the turnover rate of the metabolite and the size of the metabolite pool.[3]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Poor Signal-to-Noise Ratio for Labeled Metabolites

A low signal-to-noise (S/N) ratio can make it impossible to accurately quantify your ¹³C-labeled metabolites. The following troubleshooting guide will help you systematically identify and address the root cause.

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Step-by-Step Troubleshooting:

  • Evaluate Labeling Efficiency:

    • Rationale: Insufficient incorporation of the ¹³C label is a primary cause of low signal.

    • Action: Perform a time-course experiment to determine the optimal labeling duration for your system to reach or approach isotopic steady state.[3] Consider increasing the concentration of the ¹³C-labeled tracer in your culture medium, but be mindful of potential metabolic perturbations.

  • Optimize Metabolite Extraction:

    • Rationale: The choice of extraction solvent and method significantly impacts the recovery of different classes of metabolites.

    • Action: Test a variety of extraction protocols. A common starting point is a cold methanol/water/chloroform extraction, which can separate polar and non-polar metabolites. For a detailed protocol, refer to the "Experimental Protocols" section below.

  • Address Matrix Effects:

    • Rationale: Co-eluting compounds can interfere with the ionization of your target analytes, leading to signal suppression or enhancement.

    • Action:

      • Improve Chromatographic Separation: Modify your LC gradient or switch to a different column chemistry to better separate your metabolites from interfering compounds.[5]

      • Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances before MS analysis.

  • Enhance Mass Spectrometry Detection:

    • Rationale: Suboptimal instrument settings can limit sensitivity.

    • Action:

      • Ion Source Optimization: Tune the ion source parameters (e.g., gas flows, temperatures, voltages) to maximize the signal for your specific metabolites.

      • Targeted Analysis: If you are using a triple quadrupole or a Q-TOF instrument, consider developing a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method. These methods offer higher sensitivity and specificity compared to full-scan acquisitions.[7]

Issue 2: Inaccurate Quantification due to Natural Isotope Abundance

The natural abundance of stable isotopes can lead to an overestimation of ¹³C incorporation if not properly corrected.

Correction Workflow:

Caption: Workflow for correcting natural isotope abundance.

Protocol for Natural Abundance Correction:

  • Analyze Unlabeled Samples: Run biological replicates of your experimental system cultured with unlabeled substrates. This is crucial to determine the natural isotopic distribution of your target metabolites under your specific experimental conditions.[8]

  • Acquire High-Resolution Data: Use a mass spectrometer with sufficient resolution to accurately measure the intensity of each isotopologue.

  • Utilize Correction Software: Employ specialized software designed for natural abundance correction.[8] These tools use matrix-based methods to subtract the contribution of naturally occurring isotopes from the measured isotopologue distribution.

    • Key Input Parameters for Correction Software:

      • Elemental formula of the metabolite.

      • Measured mass isotopomer distribution from both unlabeled and labeled samples.

      • Elemental formula of any derivatization agents used (for GC-MS).[3]

Table 1: Common Derivatization Agents for GC-MS and their Elemental Composition

Derivatization AgentAbbreviationElemental Formula of Adduct
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAC₄H₉Si
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAC₇H₁₈Si₂
Methoxyamine hydrochlorideMeOXCH₃NO

This table provides examples of common derivatization agents and the chemical formula of the group they add to the metabolite, which is necessary for accurate natural abundance correction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is a widely used method for quenching metabolism and extracting a broad range of metabolites.

Materials:

  • Pre-chilled (-80°C) 80:20 methanol:water (v/v) extraction solvent.

  • Liquid nitrogen.

  • Cell scraper.

  • Centrifuge capable of reaching -9°C and 15,000 x g.

Procedure:

  • Quench Metabolism:

    • Aspirate the cell culture medium.

    • Immediately place the culture dish on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity. This step is critical to prevent changes in metabolite levels during sample processing.[9]

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80:20 methanol:water to each 10 cm dish.

    • Use a cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tubes for 30 seconds.

    • Incubate at -20°C for 1 hour to facilitate protein precipitation.

  • Clarify the Extract:

    • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube. Avoid disturbing the protein pellet.

  • Sample Storage:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

References

  • Fan, T. W., Lane, A. N., & Higashi, R. M. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(17), 8536–8545. [Link]

  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 153. [Link]

  • Wu, Y., & Li, L. (2016). ¹³C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 88(12), 6431–6438. [Link]

  • K-A, K., & Chapman, K. D. (2018). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(3), 44. [Link]

  • Munger, J., & Rabinowitz, J. D. (2011). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Genes & Development, 25(6), 549–562. [Link]

  • Wiechert, W. (2001). ¹³C-based metabolic flux analysis. Metabolic Engineering, 3(3), 195–206. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 3(4), 1017–1037. [Link]

  • Villas-Bôas, S. G., Hojer-Pedersen, J., Akesson, M., Smedsgaard, J., & Nielsen, J. (2005). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC.LSC, 130(2), 34-46. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & etc. (2015). A roadmap for interpreting 13C metabolite labeling pattern from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 153. [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • NPTEL-NOC IITM. (2019, May 6). #85 Lab ¹³C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]

  • Labroots. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). The importance of accurately correcting for the natural abundance of stable isotopes. The American Journal of Physiology-Endocrinology and Metabolism, 276(5), E1146-E1170. [Link]

  • Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Technical Challenges in Mass Spectrometry-Based Metabolomics. Metabolites, 1(1), 44-66. [Link]

Sources

Technical Support Center: 13C Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Background Noise & Isotopic Interference

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction

Welcome to the Advanced MFA Support Hub. In 13C-MFA, "noise" is not merely electronic static; it is any isotopic signal that deviates from the metabolic flux you intend to measure. If left uncorrected, these background signals distort Mass Isotopomer Distributions (MIDs), leading to erroneous flux calculations and failed model convergence.

This guide treats background noise as a tripartite problem: Biological (Inoculum), Chemical (Natural Abundance/Purity), and Instrumental (Isobaric Interference).

Module 1: Biological Noise (The Inoculum Effect)

The Issue: Your flux model fails to fit the data, or the unlabelled mass isotopomer (M+0) is consistently higher than simulated values.

The Causality: The "Inoculum Effect" occurs when unlabeled biomass from your pre-culture is carried over into the labeled experiment. This unlabeled carbon acts as a "dilution source," artificially inflating the M+0 peak. In 13C-MFA, we assume all carbon comes from the labeled tracer; the inoculum violates this assumption.

Protocol 1.1: The "Zero-Carryover" Inoculation

Objective: Physically minimize unlabeled carbon transfer.

  • Harvest: Centrifuge the pre-culture (grown on unlabeled glucose) at 4,000 × g for 5 minutes.

  • Wash (Critical): Decant the supernatant. Resuspend the pellet in tracer-free, carbon-free medium (e.g., PBS or M9 salts without glucose).

  • Repeat: Centrifuge and wash a second time.

  • Inoculate: Resuspend in the final labeled medium.

  • Target OD: Ensure the initial Optical Density (

    
    ) is 
    
    
    
    .
    • Why? If final biomass is

      
       and initial is 
      
      
      
      , then 5% of your biomass is unlabeled "noise."
Computational Correction: The G-Value

If physical washing is impossible (e.g., delicate mammalian cells), you must correct it mathematically using the G-value parameter in your MFA software (e.g., INCA, 13C-Flux2).

  • Definition:

    
     represents the fraction of metabolites produced from the labeled tracer. 
    
    
    
    is the fraction from the unlabeled inoculum.
  • Implementation: Introduce

    
     as a free parameter in your model for measuring amino acids.
    
  • Validation: If the fitted

    
     (i.e., >5% inoculum contribution) despite washing, check for alternative carbon sources in your media (e.g., citrate in buffer, amino acids in supplements).
    
Module 2: Chemical Noise (Natural Abundance & Tracer Purity)

The Issue: You observe labeling in atoms that should not be labeled (e.g., Oxygen, Silicon), or your tracer is only 99% pure.

The Causality:

  • Natural Abundance: Carbon-13 exists naturally (1.1%). Oxygen-17/18, Nitrogen-15, and Silicon-29/30 (in GC-MS derivatization reagents) also contribute to mass shifts.

  • Derivatization: In GC-MS, adding TBDMS or TMS groups adds non-metabolic carbon atoms that dilute the metabolic signal.

Visualization: The Correction Logic

NaturalAbundanceCorrection cluster_0 Correction Algorithm RawData Raw MS Intensities (Measured MIDs) MatrixGen Generate Correction Matrix (Inverse Matrix Method) RawData->MatrixGen Input Vector DerivCheck Identify Derivatization Reagent (TMS/TBDMS) DerivCheck->MatrixGen Define Atoms (C,H,O,N,Si,S) Corrected Corrected MIDs (Metabolic Carbon Only) MatrixGen->Corrected M_corr = C^-1 * M_meas FluxModel Flux Estimation Software Corrected->FluxModel Fitting Target

Figure 1: The workflow for stripping natural abundance and non-metabolic atoms from raw mass spectrometry data.

Protocol 2.1: The Correction Matrix

You must apply a correction algorithm (Inverse Matrix Method) before flux modeling.

  • Define the Molecule: Determine the chemical formula of the fragment being measured, NOT the whole metabolite.

    • Example: Pyruvate (C3H4O3) derivatized with TBDMS might be measured as a fragment losing a methyl group. You must know the exact atomic composition of the ion detected.

  • Software Selection: Use validated tools. Do not attempt manual correction in Excel for complex derivatizations.

ToolBest ForKey Feature
IsoCor GC-MS / LC-MSHandles complex derivatization formulas (Si, S isotopes).
AccuCor LC-MS (Orbitrap)Optimized for high-resolution data; corrects for resolution limits.
Metran GeneralUses rigorous statistical error propagation.
  • Tracer Purity Input:

    • Check the Certificate of Analysis (CoA) for your glucose/glutamine tracer.

    • If purity is 99.2% 13C, enter [0.008, 0.992] as the input labeling vector in your MFA software. Never assume 100%.

Module 3: Instrumental Noise (Isobaric Interference)

The Issue: Unexpected peaks appear in the mass spectrum that overlap with your isotopomers, or baseline noise prevents accurate integration of low-abundance isotopomers (e.g., M+5, M+6).

The Causality:

  • GC-MS: Co-eluting compounds (matrix effect) or column bleed.

  • LC-MS: Ion suppression or isobaric interference (compounds with same nominal mass but different exact mass).

Troubleshooting Table: Signal-to-Noise Optimization
SymptomDiagnosisCorrective Action
Non-Gaussian Peak Shape Co-eluting isobaric interference.GC: Optimize temperature ramp rate (slow down). LC: Switch to High-Res (Orbitrap/FT-ICR) to resolve mass defects.
High Baseline Column bleed or dirty source.Bake out column; clean ion source. Use "Baseline Subtraction" algorithms in processing.
Inconsistent MIDs Detector saturation.Dilute sample. Ensure signal intensity is within the detector's linear dynamic range (usually <10^7 counts).
Protocol 3.1: The "Check-Standard" Validation

Objective: Confirm instrumental accuracy.

  • Run a Standard: Analyze a standard of naturally labeled amino acids (unlabeled commercial standard).

  • Calculate Theoretical: Use the chemical formula to calculate the theoretical natural abundance MID (e.g., using IsotopeDistribution calculators).

  • Compare:

    • If Measured M+0 deviates from Theoretical M+0 by > 2%, the instrument requires tuning or the integration baseline is incorrect.

    • Reference: Zamboni et al. (2009) established that measurement standard deviations should be < 0.02 (2 mol%).

FAQ: Common Troubleshooting Scenarios

Q: Why do my corrected MIDs sum to more than 100%? A: This is mathematically impossible if the correction is done right. It usually implies an error in the Correction Matrix generation . Check that you have correctly defined the number of Silicon or Sulfur atoms in your derivatization reagent. A common error is confusing TBDMS (adds C6H14Si) with TMS (adds C3H8Si).

Q: Can I ignore the "Inoculum Effect" if I use a high cell density? A: No. High cell density actually increases the error if the biomass was grown on unlabeled media. The only time you can ignore it is if you perform a "stationary phase" experiment where the initial biomass is negligible compared to the final yield (at least 10-fold growth).

Q: My LC-MS data shows high M+0 even after correction. Why? A: You might be seeing Ion Suppression or Adduct Formation . Ensure you are integrating the correct adduct (e.g., [M-H]- vs [M+Cl]-). Verify that your background subtraction settings are removing the solvent background effectively.

References
  • Antoniewicz, M. R. (2015).[1][2] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.[2]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[1][3] 13C-based metabolic flux analysis.[1][2][3][4][5][6][7][8][9][10][11] Nature Protocols, 4(6), 878–892.[3]

  • Crown, S. B., & Antoniewicz, M. R. (2013).[2] Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 20, 42-48.

  • Choi, J., Grossbach, M. T., & Antoniewicz, M. R. (2012). Measuring complete isotopomer distribution of aspartate using gas chromatography/tandem mass spectrometry. Analytical Chemistry, 84(10), 4628-4632.

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Sodium Butyrate-4-¹³C Tracing Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for designing, executing, and validating Sodium butyrate-4-¹³C tracing experiments. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating system to ensure your data is both accurate and trustworthy.

The Principle: Why Sodium Butyrate-4-¹³C?

Sodium butyrate, a short-chain fatty acid (SCFA), is a pleiotropic molecule. It is a primary energy source for colonocytes, and it also modulates gene expression by inhibiting HDACs, leading to histone hyperacetylation.[5][6] Using ¹³C labeling at the fourth carbon position allows us to trace its metabolic fate with precision. When Sodium butyrate-4-¹³C is metabolized, the ¹³C label is incorporated into various downstream molecules, most notably acetyl-CoA. This ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle or be used by histone acetyltransferases (HATs) to acetylate histones.[3][7] This dual-tracking capability makes it an exceptional tool for linking cellular metabolism directly to epigenetic modifications.

Metabolic Fate of Sodium Butyrate-4-¹³C

The diagram below illustrates the primary metabolic pathways of Sodium butyrate-4-¹³C. Understanding this flow is critical for predicting labeling patterns and validating your experimental results.

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Butyrate-4-13C Butyrate-4-13C Butyryl-CoA-13C Butyryl-CoA-13C Butyrate-4-13C->Butyryl-CoA-13C ACSS2 Butyryl-CoA-13C_mito Butyryl-CoA [4-13C] Butyryl-CoA-13C->Butyryl-CoA-13C_mito Acetyl-CoA-13C_cyto Acetyl-CoA [2-13C] Histones Histones Acetyl-CoA-13C_cyto->Histones HATs Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl-CoA-13C_cyto->Fatty_Acid_Synthesis Acetylated_Histones Acetylated Histones [13C] Histones->Acetylated_Histones Acetyl-CoA-13C_mito Acetyl-CoA [2-13C] Butyryl-CoA-13C_mito->Acetyl-CoA-13C_mito β-oxidation Acetyl-CoA-13C_mito->Acetyl-CoA-13C_cyto Citrate Shuttle TCA_Cycle TCA Cycle Acetyl-CoA-13C_mito->TCA_Cycle

Caption: Metabolic fate of Sodium butyrate-4-¹³C.

The Experimental Workflow: A Self-Validating System

Step 1: Experimental Design - Laying the Foundation

Cell Culture and Media:

  • Basal Media: Use a custom butyrate-free medium to ensure that the only source of butyrate is the ¹³C-labeled tracer. This is a critical control to prevent dilution of the labeled pool by unlabeled butyrate.

  • Dialyzed Serum: If serum is required, use dialyzed fetal bovine serum (FBS) to remove small molecules, including unlabeled butyrate and other potential carbon sources that could confound your results.

  • Tracer Concentration: The concentration of Sodium butyrate-4-¹³C should be carefully optimized. Too low, and you may not see significant incorporation. Too high, and you may induce off-target effects due to its HDACi activity. A typical starting point for in vitro studies is in the range of 100 µM to 2 mM.[5] A dose-response curve is recommended to determine the optimal concentration for your cell type and experimental question.

Time Course:

  • A time-course experiment is essential to determine when isotopic steady state is reached.[8] This is the point at which the labeling of intracellular metabolites becomes stable. Analyzing samples at multiple time points (e.g., 0, 2, 6, 12, 24 hours) will provide a dynamic view of butyrate metabolism and help validate that the observed labeling is not a transient effect.[6]

Step 2: Protocol - From Labeling to Quenching

1. Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

2. Labeling:

  • Remove the standard culture medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed, custom labeling medium containing Sodium butyrate-4-¹³C.

  • Incubate for the desired time points.

3. Quenching and Harvesting:

  • Rationale: Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample collection.

  • Metabolomics:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled quenching solution (e.g., 80% methanol) and scrape the cells.

    • Collect the cell suspension and store it at -80°C.

  • Histone Analysis:

    • Aspirate the labeling medium.

    • Wash with ice-cold PBS.

    • Lyse the cells directly on the plate with a suitable lysis buffer for histone extraction.

Step 3: Sample Preparation and Analysis

Metabolite Extraction:

  • For polar metabolites, a liquid-liquid extraction (e.g., with chloroform and water) is commonly used to separate the polar and non-polar fractions.

  • The polar fraction, containing TCA cycle intermediates, is then dried down and derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or resuspended for Liquid Chromatography-Mass Spectrometry (LC-MS).

Histone Extraction and Digestion:

  • Acid extraction is the standard method for isolating histones.

  • The extracted histones are then digested, typically with trypsin, to generate peptides for LC-MS/MS analysis. It's important to note that trypsin does not cleave at acetylated lysine residues, a factor that must be considered when analyzing the data.[9]

Mass Spectrometry:

  • Metabolomics: High-resolution mass spectrometry is essential to accurately resolve the mass isotopologues (molecules that differ only in their isotopic composition).

  • Histone Proteomics: LC-MS/MS is used to identify and quantify the ¹³C-labeling on specific acetylated histone peptides.[3][10]

Data Validation: Interrogating Your Results

This is the most critical phase. Your raw data must be rigorously scrutinized to ensure its validity.

Validation Workflow

Raw_Data Raw Mass Spec Data QC1 Check for Natural Abundance Correction Raw_Data->QC1 QC2 Analyze Unlabeled Control Samples QC1->QC2 Passed Troubleshoot Troubleshoot Experiment QC1->Troubleshoot Failed QC3 Verify Expected Labeling Patterns QC2->QC3 Passed QC2->Troubleshoot Failed QC4 Assess Isotopic Steady State QC3->QC4 Passed QC3->Troubleshoot Failed Validated_Data Validated Data QC4->Validated_Data Passed QC4->Troubleshoot Failed

Caption: Workflow for the validation of tracing results.

Key Validation Checks
  • Natural Abundance Correction: All atoms have naturally occurring stable isotopes. Your software must correct for the natural abundance of ¹³C to accurately determine the enrichment from your tracer.

  • Unlabeled Controls: An unlabeled control sample, cultured in parallel but without the ¹³C tracer, is non-negotiable. This sample serves two purposes:

    • It establishes the baseline mass isotopologue distribution (MID) for each metabolite.

    • It helps in metabolite identification by comparing spectra to libraries.[1]

  • Expected Labeling Patterns:

    • Acetyl-CoA: Butyrate-4-¹³C is metabolized via β-oxidation to two molecules of acetyl-CoA. The label will be on the second carbon of the acetyl group. Therefore, you should expect to see a significant M+2 peak for acetyl-CoA (two ¹³C atoms from the acetyl group).

    • TCA Cycle Intermediates: The M+2 acetyl-CoA will enter the TCA cycle, leading to predictable labeling patterns in citrate (M+2), succinate (M+2), malate (M+2), etc.[11]

    • Histone Acetylation: The acetyl group on histones should also show an M+2 shift, confirming that the butyrate is a carbon source for histone modification.[3][7]

  • Isotopic Steady State: As confirmed by your time-course experiment, the fractional labeling of key metabolites should plateau, indicating that the system has reached a metabolic equilibrium with the tracer.[8] If labeling continues to increase, it may suggest that the experimental duration was insufficient.

Common Pitfalls and Troubleshooting
PitfallPotential CauseTroubleshooting Steps
Low Label Incorporation Insufficient tracer concentration or incubation time. Cell line has low butyrate uptake/metabolism.Optimize tracer concentration and perform a time-course experiment. Choose a cell line known to metabolize butyrate.
Unexpected Labeling Patterns Incomplete metabolic model, contamination with unlabeled carbon sources.[12][13]Re-evaluate your assumed metabolic pathways. Ensure media and serum are free of confounding carbon sources.
High Sum of Squared Residuals (SSR) in Flux Analysis Poor fit between the model and the data.[8]The metabolic model may be incomplete or incorrect.[12] Measurement errors could also be a factor.[12]
No Labeling in Histones Butyrate is primarily being used for energy (TCA cycle). HAT activity is low.Confirm labeling in the acetyl-CoA pool first. If acetyl-CoA is labeled but histones are not, it points to regulation at the level of HATs/HDACs.

Comparative Analysis: Alternative Tracers and Methods

Sodium butyrate-4-¹³C is a powerful tool, but its use should be context-dependent. Comparing it to other methods provides a more complete picture.

MethodPrincipleAdvantagesDisadvantagesBest For
Sodium Butyrate-4-¹³C Tracing Traces the carbon backbone of butyrate into downstream metabolites and histone modifications.Directly links butyrate metabolism to specific pathways and epigenetic marks.Does not directly measure enzyme activities or overall pathway flux without computational modeling.Elucidating the dual role of butyrate as an energy source and epigenetic modifier.[3]
¹³C-Glucose Tracing Traces glucose-derived carbons, primarily into glycolysis and the TCA cycle.Excellent for studying central carbon metabolism and its contribution to the acetyl-CoA pool.Does not directly inform on fatty acid oxidation.Comparing the contribution of glucose vs. butyrate to the acetyl-CoA pool.[10][14]
Seahorse XF Analyzer Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.Provides a functional readout of mitochondrial respiration and glycolysis. Can assess fatty acid oxidation capacity.[15]Does not provide information on the fate of specific carbon atoms.Assessing the overall impact of butyrate on cellular bioenergetics.
Western Blotting for Histone Acetylation Uses antibodies to detect changes in the overall levels of specific histone acetylation marks.Simple, widely available technique for assessing global changes in histone acetylation.Not quantitative, prone to antibody specificity issues, and does not provide information on the source of the acetyl group.[9]Validating the functional consequence (HDAC inhibition) of butyrate treatment.
HDAC Activity Assays Measures the enzymatic activity of HDACs in cell lysates.[5]Directly measures the effect of butyrate on its primary epigenetic target.Does not provide information on metabolic pathways.Confirming the HDAC inhibitory activity of butyrate in your specific experimental system.

Conclusion: Towards Trustworthy Data

Validating Sodium butyrate-4-¹³C tracing results is a multi-faceted process that begins with thoughtful experimental design and ends with a critical interrogation of the data. By building a self-validating workflow that includes proper controls, time-course analysis, and a deep understanding of the underlying biochemistry, researchers can confidently link butyrate metabolism to its profound effects on cellular function and epigenetic regulation. Remember, the goal of stable isotope tracing is not just to see where the labels go, but to understand what that journey means for the biological system as a whole.

References
  • 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

  • Lund, P. J., et al. (2022). STABLE ISOTOPE TRACING IN VIVO REVEALS A METABOLIC BRIDGE LINKING THE MICROBIOTA TO HOST HISTONE ACETYLATION. bioRxiv. Retrieved February 7, 2026, from [Link]

  • Kiefer, P., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Bergh, M., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. Retrieved February 7, 2026, from [Link]

  • Gassen, N. C., et al. (2021). Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes—a Strategy to Reveal Site-Specific Histone Acetylation and Deacetylation Rates by LC–MS. Analytical Chemistry. Retrieved February 7, 2026, from [Link]

  • He, S., et al. (2021). Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation. Proceedings of the National Academy of Sciences. Retrieved February 7, 2026, from [Link]

  • 13C-based metabolic flux analysis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • van Winden, W. A., et al. (2001). Possible pitfalls of flux calculations based on (13)C-labeling. Metabolic Engineering. Retrieved February 7, 2026, from [Link]

  • Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Zhang, W., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Kedia, F. C., et al. (2024). An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Gassen, N. C., et al. (2022). Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Canfora, E. E., et al. (2019). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Bouter, K. E., et al. (2018). Differential metabolic effects of oral butyrate treatment in lean versus metabolic syndrome subjects. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kedia, F. C., et al. (2024). (PDF) An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Liu, J., et al. (2019). Butyrate Improves the Metabolic Disorder and Gut Microbiome Dysbiosis in Mice Induced by a High-Fat Diet - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Introduction. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]

  • 13C Metabolic Flux Analysis using Mass Spectrometry. (2019). YouTube. Retrieved February 7, 2026, from [Link]

  • Templeton, S. D., et al. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Retrieved February 7, 2026, from [Link]

  • Chen, J., et al. (2018). Butyrate: A Double-Edged Sword for Health? - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Kedia, F. C., et al. (2024). An alternative route for β-hydroxybutyrate metabolism supports fatty acid synthesis in cancer cells. PubMed. Retrieved February 7, 2026, from [Link]

  • Gerst, F., et al. (2021). Butyrate and Class I Histone Deacetylase Inhibitors Promote Differentiation of Neonatal Porcine Islet Cells into Beta Cells. MDPI. Retrieved February 7, 2026, from [Link]

  • Bachem, A., et al. (2019). Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling. NIH. Retrieved February 7, 2026, from [Link]

  • Ghaffari, S., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Zee, B. M., et al. (2010). Histone H4 Acetylation Dynamics Determined by Stable Isotope Labeling with Amino Acids in Cell Culture and Mass Spectrometry - PMC. NIH. Retrieved February 7, 2026, from [Link]

  • Gassen, N. C., et al. (2021). Combined Metabolic and Chemical (CoMetChem) Labeling Using Stable Isotopes—a Strategy to Reveal Site-Specific Histone Acetylation and Deacetylation Rates by LC–MS. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Krautkramer, K. A., et al. (2016). Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression. NIH. Retrieved February 7, 2026, from [Link]

  • Stable Isotope Tracing Experiments Using LC-MS. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Zaal, E. A., & Berkers, C. R. (2025). Stable Isotope Tracing Experiments Using LC-MS. PubMed. Retrieved February 7, 2026, from [Link]

  • Introducing QReSS™: A Versatile Stable Isotope-Labeled Metabolism Kit for MS Metabolomics. (2021). YouTube. Retrieved February 7, 2026, from [Link]

Sources

Technical Comparison Guide: Sodium Butyrate-4-13C vs. [1-13C]Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating gut microbiome metabolism, colonocyte energetics, or epigenetic regulation, the choice between Sodium Butyrate-4-13C and [1-13C]Butyrate is not merely about label position—it dictates the biological window you can observe.

  • Select [1-13C]Butyrate if your primary goal is measuring oxidation rates (e.g., breath tests) or performing Hyperpolarized MRI . The C1 label is rapidly released as

    
     upon entry into the TCA cycle, providing a high-sensitivity readout of catabolic flux.
    
  • Select Sodium Butyrate-4-13C if your goal is biosynthetic tracing (e.g., lipogenesis, amino acid synthesis) or histone acetylation mapping . The C4 label becomes the methyl group of Acetyl-CoA, which is retained in the carbon skeletons of TCA intermediates (citrate, glutamate) rather than being lost as gas, allowing for long-term metabolic fate mapping.

Structural & Physical Distinctions

While chemically identical in non-isotopic assays, the nuclear magnetic resonance (NMR) and mass spectrometric (MS) signatures of these isotopomers differ fundamentally.

Table 1: Physicochemical Comparison
Feature[1-13C]ButyrateSodium Butyrate-4-13C
Label Position Carboxyl Carbon (C1)Terminal Methyl Carbon (C4)
Chemical Formula



-NMR Shift (D2O)
~184.4 ppm (Quaternary, low NOE)~13.8 ppm (Methyl, high NOE)
T1 Relaxation (Hyperpolarization) Long (~20–40s at 3T)Short (<5s at 3T)
Primary Metabolic Fate Rapid release as

Incorporation into Citrate/Glutamate

Expert Insight: The long T1 relaxation time of the C1 carboxyl carbon is why [1-13C]butyrate is the standard for hyperpolarized metabolic imaging. The C4 methyl protons induce rapid dipolar relaxation, making the C4 label unsuitable for real-time MRI but excellent for steady-state MS flux analysis.

Metabolic Fate Mapping: The Mechanistic Divergence

To choose the correct tracer, one must understand the atomic scrambling that occurs during mitochondrial


-oxidation. Butyrate (4 carbons) is cleaved into two Acetyl-CoA (2 carbons) units.
The Beta-Oxidation Cleavage Rule
  • Acetyl-CoA #1 is derived from Butyrate C1 (Carboxyl) and C2.

  • Acetyl-CoA #2 is derived from Butyrate C3 and C4 (Methyl).

Pathway Visualization

The following diagram illustrates the divergent fates of the carbon atoms. Note how the Red Label (C1) is lost as CO2, while the Blue Label (C4) integrates into the glutamate skeleton.

ButyrateMetabolism cluster_legend Carbon Fate Legend L1 C1 Label L4 C4 Label Butyrate Butyrate (C4) Acetoacetyl Acetoacetyl-CoA Butyrate->Acetoacetyl Beta-Oxidation AcetylCoA1 Acetyl-CoA #1 (Contains C1) Acetoacetyl->AcetylCoA1 Thiolysis AcetylCoA2 Acetyl-CoA #2 (Contains C4) Acetoacetyl->AcetylCoA2 Thiolysis CO2 CO2 Release (C1 Label Lost) AcetylCoA1->CO2 TCA Cycle (IDH Step) Histone Histone Acetylation (Both Labels Enter) AcetylCoA1->Histone HATs Citrate Citrate (C4 Label Retained) AcetylCoA2->Citrate Citrate Synthase AcetylCoA2->Histone HATs AlphaKG α-Ketoglutarate Citrate->AlphaKG Glutamate Glutamate (C4 Label Retained) AlphaKG->Glutamate Transamination

Figure 1: Divergent metabolic fates. [1-13C]butyrate (Red path) is prone to oxidative loss as CO2. Sodium butyrate-4-13C (Blue path) is retained in the TCA cycle for biosynthetic labeling.

Application-Specific Performance Guide

Scenario A: Measuring Gut Barrier Oxidation (Colonocyte Health)

Recommended Product: [1-13C]Butyrate

  • Mechanism: Healthy colonocytes preferentially oxidize butyrate. By administering [1-13C]butyrate, the C1 label is released as

    
     in the breath or culture headspace.
    
  • Data Readout: Isotope Ratio Mass Spectrometry (IRMS) of breath samples.

  • Advantage: High signal-to-noise ratio; the signal represents complete oxidation.

Scenario B: Tracing Lipogenesis & Anaplerosis

Recommended Product: Sodium Butyrate-4-13C

  • Mechanism: The C4 label becomes the methyl group of Acetyl-CoA ([2-13C]Acetyl-CoA). This methyl group is not lost in the first turn of the TCA cycle. It incorporates into Citrate, then

    
    -Ketoglutarate, and finally Glutamate or Lipids.
    
  • Data Readout: GC-MS or LC-MS of cell extracts.

  • Advantage: Allows calculation of fractional contribution of butyrate to the TCA cycle pool vs. glucose or glutamine.

Scenario C: Histone Acetylation Dynamics

Recommended Product: Sodium Butyrate-4-13C (Preferred)

  • Mechanism: Histone Acetyltransferases (HATs) use Acetyl-CoA.[1] While both tracers produce labeled Acetyl-CoA, the C4-derived label (methyl-labeled Acetyl-CoA) is more robust for mass spectrometry quantification of acetyl-lysine peptides because it distinguishes the acetyl group from potential background carboxyl-exchange reactions.

  • Advantage: Provides a clearer "mass shift" signal in proteomics when analyzing lysine acetylation turnover.

Experimental Protocol: Metabolic Flux Analysis (MFA)

This protocol describes the use of Sodium Butyrate-4-13C to trace carbon into the TCA cycle in colonocytes.

Materials
  • Tracer: Sodium Butyrate-4-13C (99 atom % 13C).

  • Cell Line: HT-29 or primary colonocytes.

  • Media: Glucose-free DMEM (or low glucose) to force butyrate utilization.

Step-by-Step Workflow
  • Pulse Phase:

    • Seed cells at

      
       cells/well.
      
    • Wash cells 2x with PBS to remove unlabeled metabolites.

    • Add medium containing 2 mM Sodium Butyrate-4-13C .

    • Control: Parallel wells with unlabeled sodium butyrate.

    • Incubate for 1, 6, or 24 hours depending on metabolic turnover rates.

  • Quenching & Extraction:

    • Rapidly aspirate media. Wash with ice-cold saline.

    • Add 500 µL cold Methanol/Water (80:20) at -80°C to quench metabolism instantly.

    • Scrape cells and transfer to tubes. Vortex and centrifuge at 14,000 x g for 10 min.

  • Derivatization (for GC-MS):

    • Dry the supernatant under nitrogen flow.

    • Add 50 µL Methoxyamine hydrochloride (20 mg/mL in pyridine). Incubate 90 min at 30°C.

    • Add 50 µL MSTFA + 1% TMCS . Incubate 30 min at 37°C.

    • Why this step? This creates TMS (Trimethylsilyl) derivatives volatile enough for GC separation.

  • Data Acquisition:

    • Inject 1 µL into GC-MS (Splitless mode).

    • Monitor ions for Glutamate (TMS derivative).[2]

      • Unlabeled (M+0): m/z 432

      • Labeled (M+1/M+2): Look for mass shifts corresponding to 13C incorporation.

Self-Validating Check
  • Validation: Check the Succinate isotopomers. If Beta-oxidation is active, you must see labeling in Succinate (M+1 or M+2) derived from the entry of labeled Acetyl-CoA into the TCA cycle. If Succinate is M+0 but Butyrate uptake was high, the butyrate is likely being diverted to lipid synthesis or histone acetylation rather than oxidation.

References

  • Katz, J., & Wals, P. A. (1970). Pentose cycle and reducing equivalents in rat mammary-gland slices. Biochemical Journal. Link

  • Merritt, M. E., et al. (2011). Hyperpolarized 13C imaging of metabolism. Journal of Magnetic Resonance. Link

  • Donohoe, D. R., et al. (2011). The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon. Cell Metabolism.[3][4] Link

  • Boren, J., et al. (2003). The Stable Isotope-Based Dynamic Metabolic Profile of Butyrate-Induced HT29 Cell Differentiation. Journal of Biological Chemistry. Link

  • Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Reports. Link

Sources

Technical Guide: Sodium Butyrate-4-13C vs. Other 13C-Labeled Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, metabolic fate, and experimental applications of Sodium Butyrate-4-13C , specifically comparing it against other 13C-labeled fatty acid isotopologues.

Executive Summary: The "Terminal Carbon" Advantage

In metabolic tracing, the choice between Sodium Butyrate-4-13C (terminal methyl label), 1-13C (carboxyl label), and U-13C (uniform label) dictates which pathways are visible and how data is interpreted.

Sodium Butyrate-4-13C is the superior tracer for investigating anabolic retention and long-term TCA cycle flux . Unlike 1-13C, which labels the carboxyl group of Acetyl-CoA and is rapidly lost as


 during the TCA cycle, the 4-13C label becomes the methyl group of Acetyl-CoA . This methyl carbon is retained in the carbon backbone of TCA intermediates (citrate, glutamate) and is the primary carbon donor for lipid synthesis and histone acetylation.
Quick Comparison Matrix
FeatureSodium Butyrate-4-13C Sodium Butyrate-1-13C Sodium Butyrate-U-13C
Primary Metabolite [2-13C]Acetyl-CoA (Methyl)[1-13C]Acetyl-CoA (Carboxyl)[U-13C]Acetyl-CoA (M+2)
TCA Cycle Fate Retained in carbon backbone (high signal in Glutamate/Lipids).[1][2][3]Rapidly lost as

in 2nd TCA turn.
Complex isotopomer patterns (M+2, M+4).
Key Application Lipogenesis, Histone Acetylation, Anaplerosis.Hyperpolarized MRI (Pyruvate/Lactate flux), Beta-oxidation rates.Total mass flux, distinguishing exogenous vs. endogenous sources.
Detection NMR (Methyl protons), MS (M+1).NMR (Carbonyl), MS (M+1).MS (M+4 parent, M+2 fragment).

Mechanistic Analysis: The Fate of Carbon-4

To understand the utility of Butyrate-4-13C, one must trace its atomic fate through Beta-Oxidation and the TCA Cycle .

Beta-Oxidation Cleavage

Butyrate (a 4-carbon SCFA) enters the mitochondria and is converted to Butyryl-CoA. Through beta-oxidation, it is cleaved into two molecules of Acetyl-CoA.[1][2]

  • The Cleavage Rule: The bond breaks between the

    
     (C2) and 
    
    
    
    (C3) carbons.
    • Fragment A (C1-C2): Becomes the first Acetyl-CoA.

    • Fragment B (C3-C4): Becomes the second Acetyl-CoA.

If you use Butyrate-4-13C (label on the terminal methyl):

  • The label is at position C4.[4]

  • It ends up in Fragment B .

  • In Fragment B (originally C3-C4), C3 becomes the carboxyl (C1) and C4 becomes the methyl (C2) .

  • Result: Generation of [2-13C]Acetyl-CoA (Methyl-labeled).

Pathway Visualization (DOT Diagram)

The following diagram illustrates the atomic transition from Butyrate-4-13C to Citrate, highlighting why the label is retained.

ButyrateMetabolism cluster_legend Legend Butyrate Butyrate-4-13C (Label: Terminal CH3) ButyrylCoA Butyryl-CoA (Label: C4) Butyrate->ButyrylCoA ACSS2/Mitochondrial Entry Acetoacetyl Acetoacetyl-CoA (Label: C4) ButyrylCoA->Acetoacetyl Beta-Oxidation AcetylCoA1 Acetyl-CoA #1 (Unlabeled) Acetoacetyl->AcetylCoA1 Thiolase Cleavage (C1-C2) AcetylCoA2 Acetyl-CoA #2 ([2-13C] Methyl-Labeled) Acetoacetyl->AcetylCoA2 Thiolase Cleavage (C3-C4) Citrate Citrate (Label at C4/C5) AcetylCoA2->Citrate + OAA (Citrate Synthase) OAA Oxaloacetate (Unlabeled) OAA->Citrate AlphaKG Alpha-Ketoglutarate (Label Retained) Citrate->AlphaKG IDH Succinate Succinate (Label Retained) AlphaKG->Succinate KGDH CO2 CO2 Release (From Carboxyls) AlphaKG->CO2 Loss of Carboxyl (C1/C6) Methyl Label Survives key1 Red: Tracer Source key2 Green: Active Label (Methyl) key3 Blue: Label Retained in TCA

Figure 1: Metabolic fate of Butyrate-4-13C. The label (C4) becomes the methyl group of Acetyl-CoA, which resists rapid decarboxylation in the TCA cycle compared to carboxyl labels.

Experimental Protocol: 13C-Butyrate Tracing by LC-MS

This protocol is designed for adherent mammalian cells (e.g., colonocytes, hepatocytes) to measure flux into TCA intermediates and histones.

Reagents & Preparation
  • Tracer: Sodium Butyrate-4-13C (99% enrichment, Sigma/CIL).

  • Media: Glucose-free/Glutamine-free DMEM (reconstituted with unlabeled glucose/glutamine to controlled levels) + 10% Dialyzed FBS.

  • Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).

Workflow Steps
  • Pulse Labeling:

    • Seed cells and grow to 70% confluence.

    • Wash 2x with PBS.

    • Add media containing 0.5 mM - 2.0 mM Sodium Butyrate-4-13C .

    • Note: Butyrate is an HDAC inhibitor; concentrations >2 mM may induce apoptosis or cell cycle arrest, confounding metabolic data.

    • Incubate for 6, 12, or 24 hours (steady state).

  • Metabolite Extraction (TCA Intermediates):

    • Rapidly aspirate media. Wash 1x with ice-cold saline.

    • Add 1 mL -80°C 80% Methanol directly to the plate.

    • Scrape cells on dry ice. Transfer to tube.

    • Vortex 10 min at 4°C. Centrifuge 16,000 x g for 10 min at 4°C.

    • Transfer supernatant to new vial; dry under nitrogen flow.

    • Reconstitute in 50 µL LC-MS grade water.

  • Histone Extraction (Optional - Epigenetic Tracing):

    • From the pellet of step 2, perform acid extraction using 0.2 N H2SO4.

    • Neutralize and digest with Trypsin.

    • Analyze peptides (e.g., H3K9ac, H3K27ac) for acetyl-lysine mass shifts (+1 Da).

  • LC-MS Analysis:

    • Column: HILIC (e.g., Waters BEH Amide) for polar metabolites.

    • Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.[5]

    • MS Mode: Negative Electrospray Ionization (ESI-).

    • Target Isotopologues:

      • Citrate: Monitor M+0, M+1, M+2. (From 4-13C, expect M+1 and M+2 if multiple turns occur).

      • Glutamate: Monitor M+1 (first turn) and M+2/M+3 (subsequent turns).

Data Interpretation: Mass Isotopomer Distribution (MID)

When analyzing data from Butyrate-4-13C, the Mass Distribution Vector (MDV) differs significantly from 1-13C.

Acetyl-CoA Pool Labeling
  • Butyrate-4-13C generates [2-13C]Acetyl-CoA .

  • Butyrate-1-13C generates [1-13C]Acetyl-CoA .

TCA Cycle Intermediates (First Turn)
MetaboliteFrom Butyrate-4-13C (Methyl Label)From Butyrate-1-13C (Carboxyl Label)
Citrate M+1 (Label at C4)M+1 (Label at C1/C5)
Alpha-Ketoglutarate M+1 (Label Retained)M+0 (Label often lost as CO2 depending on flux direction)
Glutamate M+1 (Strong Signal)M+0 (Weak/No Signal)

Key Insight: If you see high M+1 enrichment in Glutamate using Butyrate-4-13C but low enrichment using Butyrate-1-13C, this confirms that the butyrate carbons are entering the TCA cycle and being incorporated into amino acids, rather than being decarboxylated and exhaled.

Histone Acetylation[6]
  • Since the acetyl group is transferred intact from Acetyl-CoA to Lysine residues, both 1-13C and 4-13C tracers will produce an M+1 shift in acetylated peptides.

  • However, 4-13C is preferred if you are simultaneously measuring lipid synthesis, as the methyl carbon is the building block for fatty acid elongation (FASN pathway).

References

  • Donahue, T. R., et al. (2012). "Differentiation of Butyrate Metabolism in Colonocytes Using 13C-Labeling." Journal of Biological Chemistry. Link

  • Lund, P. J., et al. (2022). "Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation." Cell Reports. Link

  • Crown, S. B., et al. (2015). "Metabolic Flux Analysis of 13C-Labeled Fatty Acids in the Heart." American Journal of Physiology. Link

  • Zhang, S., et al. (2020). "Tracing the metabolic fate of short-chain fatty acids in the gut-brain axis." Nature Metabolism. Link

  • Sigma-Aldrich Technical Bulletin. "Stable Isotope Labeled Fatty Acids: Applications in Metabolic Profiling." Link

Sources

Cross-Validation of 13C-Butyrate Flux: A Multi-Omic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stable isotope tracing with 13C-butyrate is the gold standard for mapping the metabolic fate of short-chain fatty acids (SCFAs) into the TCA cycle, gluconeogenesis, and chromatin modifications. However, 13C-Metabolic Flux Analysis (MFA) is prone to computational artifacts arising from label dilution (exchange fluxes) and incomplete steady-state assumptions. To ensure data integrity, 13C datasets must be cross-validated against orthogonal methods that measure total respiration (Seahorse XF), oxidation rates (14C-CO2 capture), and functional output (Histone PTMs).

Part 1: The Challenge of Butyrate Flux

Butyrate acts as both a fuel source (beta-oxidation) and a signaling molecule (HDAC inhibition/acyl-CoA donor). A single 13C-tracing experiment cannot distinguish between these roles definitively without cross-validation.

The "Label Dilution" Trap: In 13C-MFA, the entry of [U-13C]butyrate into the TCA cycle as [1,2-13C]Acetyl-CoA competes with unlabeled Acetyl-CoA from glucose or endogenous fatty acids. If the unlabeled pool is large, 13C enrichment in citrate will be low, leading to an underestimation of butyrate oxidation unless corrected by total respiration data.

Visualization: The Cross-Validation Workflow

The following diagram illustrates how three distinct methodologies triangulate the true metabolic phenotype.

CrossValidation cluster_Methods Orthogonal Methodologies Butyrate Exogenous Butyrate (Input) MFA 13C-Tracing (MS) (Pathway Specificity) Butyrate->MFA OCR Seahorse XF (Respirometry) (Total Flux) Butyrate->OCR Radio 14C-Tracing (Scintillation) (Oxidation Rate) Butyrate->Radio TCA TCA Cycle Intermediates (M+2 Citrate, Malate) MFA->TCA Isotopologues Histones Histone Acylation (Epigenetics) MFA->Histones Acyl-Lysine Mass Shift ATP ATP Production (OCR) OCR->ATP O2 Consumption CO2 CO2 Production (Final Oxidation) Radio->CO2 Radioactive Counts TCA->ATP Correlate Flux vs Rate CO2->TCA Validate Oxidation

Figure 1: Triangulation of metabolic data. 13C-MFA provides resolution, while Seahorse and 14C provide quantitative rate validation.

Part 2: Validation via Respirometry (Seahorse XF)

Objective: Confirm that the 13C-enrichment in TCA metabolites corresponds to actual mitochondrial respiration, not just label exchange.

The Scientific Gap: 13C tracing shows where carbon goes; Seahorse shows how fast fuel is burned. If 13C data suggests high butyrate oxidation but Seahorse shows low OCR (Oxygen Consumption Rate), your label is likely accumulating in static pools (e.g., lipid droplets) rather than being oxidized.

Protocol: Butyrate Oxidation Stress Test

Unlike Glucose or LCFA (Long Chain Fatty Acids), there is no specific commercial inhibitor for Butyrate transport to use as a negative control in real-time. Therefore, we use a substrate-dependency approach .

Reagents:

  • Agilent Seahorse XF Analyzer.[1][2][3]

  • Sodium Butyrate (pH 7.4).

  • Inhibitors: Etomoxir (LCFA blocker), UK5099 (MPC blocker), BPTES (Glutaminase blocker).[1]

Step-by-Step Workflow:

  • Starvation: Culture cells in substrate-limited medium (low glucose, 1% FBS) for 4–6 hours to deplete endogenous stores.

  • Basal Measurement: Measure OCR in minimal media (no glucose/pyruvate/glutamine).

  • Injection A (The Challenge): Inject Sodium Butyrate (Final conc: 0.5 mM – 5 mM depending on cell type).

    • Expected Result: Immediate rise in OCR if cells are butyrate-oxidative.

  • Injection B (The Specificity Check):

    • Group 1: Inject Etomoxir (40 µM).[4][5] Note: Butyrate enters mitochondria independent of CPT1 (via diffusion or SMCT1). Etomoxir should NOT significantly drop OCR if butyrate is the sole fuel. If it does, you are measuring endogenous LCFA oxidation, not butyrate.

    • Group 2: Inject Rotenone/Antimycin A.[1][3][5] This confirms the OCR is mitochondrial.

  • Data Analysis: Calculate "Butyrate-Dependent Respiration" = (Peak OCR post-Butyrate) - (Basal OCR).

Critical Insight: If 13C data shows high labeling in Citrate (M+2) but Seahorse shows no OCR increase upon butyrate addition, the 13C label is likely entering via reversal of the citrate synthase reaction or cytosolic acylation, not oxidative flux.

Part 3: Validation via Radioisotope Tracing (14C)

Objective: The absolute quantification of oxidation rates. 14C is the "Gold Standard" for oxidation because it directly measures the release of


, which is the final product of complete oxidation.
Comparison: 13C vs. 14C
Feature13C-Butyrate (Mass Spec)14C-Butyrate (Scintillation)
Primary Output Pathway distribution (TCA vs. Histones)Oxidation Rate (nmol/min/mg)
Sensitivity Moderate (requires >5% enrichment)High (detects femtomoles)
Blind Spots Cannot easily quantify total CO2 lossCannot see intermediates
Safety Non-radioactiveRadioactive (Requires EHS approval)
Protocol: 14C-CO2 Trapping Assay
  • Setup: Use T25 flasks with a rubber stopper equipped with a center well (hanging bucket).

  • Incubation: Add medium containing [1-14C]Butyrate (0.5 µCi/mL). Incubate cells for 2–4 hours.

  • Termination: Inject 200 µL of 4M Perchloric Acid (PCA) through the stopper into the media to lyse cells and liberate dissolved CO2.

  • Trapping: Immediately inject 200 µL of Hyamine Hydroxide (or Benzethonium hydroxide) into the center well bucket (do not let it touch the media).

  • Equilibration: Incubate for 1 hour at room temperature. The acid drives

    
     out of solution; the base (Hyamine) traps it.
    
  • Counting: Transfer the center well contents to a scintillation vial with cocktail fluid and count on a Beta-counter.

Data Interpretation: If 14C-CO2 counts are low, but 13C-Citrate labeling is high, the butyrate carbon is entering the TCA cycle but stalling (anaplerosis) rather than completing full oxidation cycles.

Part 4: Validation of Downstream Epigenetics

Objective: Confirm that butyrate-derived carbons are physically incorporated into chromatin (Histone Acylation) rather than just acting as an HDAC inhibitor.

The Mechanism: Butyrate is converted to Butyryl-CoA (or Acetyl-CoA via beta-oxidation). These Acyl-CoAs are substrates for Histone Acetyltransferases (HATs).

Workflow: 13C-Mass Spec vs. Western Blot

To prove the "Metabolic Bridge" (Microbiota


 Host Genome):
  • 13C-Tracing (The Proof of Origin):

    • Incubate cells with [U-13C4]Butyrate.

    • Extract Histones (Acid extraction protocol).

    • Digest with Propionyl anhydride (to cap unmodified lysines).

    • Analyze via LC-MS/MS.[6]

    • Look for:

      • Acetyl-Lysine: Mass shift of +2 Da (from [1,2-13C]Acetyl-CoA).

      • Butyryl-Lysine: Mass shift of +4 Da (direct incorporation of [U-13C]Butyryl-CoA).

  • Western Blot (The Functional Validation):

    • Run parallel lysates.

    • Probe with Anti-Butyryl-Lysine and Anti-Acetyl-Lysine antibodies.

    • Result: If 13C-MS shows incorporation, Westerns must show a net increase in acylation signal compared to untreated controls.

Visualization: The Metabolic Fate Map

FateMap Butyrate 13C-Butyrate ButCoA Butyryl-CoA Butyrate->ButCoA ACSS2/ACSM3 AcCoA Acetyl-CoA ButCoA->AcCoA Beta-Oxidation H_Butyryl Histone Butyrylation ButCoA->H_Butyryl Direct Transfer (p300) Oxidation CO2 (Energy) AcCoA->Oxidation TCA Cycle H_Acetyl Histone Acetylation AcCoA->H_Acetyl ACL / HATs Mito Mitochondria Nuc Nucleus Val_14C Validate via 14C-CO2 Oxidation->Val_14C Val_WB Validate via Western Blot H_Butyryl->Val_WB

Figure 2: Divergent fates of butyrate carbons. 13C tracing distinguishes between oxidation (energy) and acylation (signaling), validated by 14C and Western Blotting respectively.

Part 5: Troubleshooting & Data Synthesis

Use this table to interpret conflicting data between methods.

Scenario13C-MFA DataSeahorse / 14C DataPhysiological Interpretation
The "Stalled Flux" High M+2 CitrateLow OCR / Low 14C-CO2Butyrate enters TCA but carbons are diverted to lipid synthesis or anaplerosis, not burned for ATP.
The "Dilution Effect" Low % EnrichmentHigh OCR (Butyrate-responsive)High endogenous fatty acid oxidation is diluting the 13C label. Flux is high, but enrichment is masked.
The "Signaling Only" Low TCA LabelingLow OCRButyrate is acting primarily as an HDAC inhibitor, not a fuel source. Check Histone Acetylation levels.
Final Recommendation

For a robust publication-quality dataset:

  • Screen with Seahorse to establish the capacity for butyrate oxidation.

  • Trace with 13C-Butyrate to map the pathway (Oxidation vs. Histones).

  • Validate key findings with 14C (for rate) or Westerns (for chromatin impact).

References

  • Donohoe, D. R., et al. (2011). The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon. Cell Metabolism.

  • Rose, S., et al. (2015). Mitochondrial dysfunction in the gastrointestinal tract.[7] Mitochondrion.

  • Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[7] Cell Reports.

  • Agilent Technologies. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes.[6][8] Application Note.

  • Tezza, S., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols.

Sources

A Senior Application Scientist's Guide to Reproducibility in Sodium Butyrate-4-¹³C Metabolic Tracing Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The short-chain fatty acid (SCFA) butyrate, a key metabolite produced by gut microbial fermentation of dietary fibers, has emerged from the gut to become a central player in systemic physiology. Its influence is vast, touching upon metabolic regulation, epigenetic programming via histone deacetylase (HDAC) inhibition, and the intricate gut-brain axis. To move beyond correlation and dissect the precise mechanisms of butyrate's action, researchers are increasingly turning to stable isotope tracing. Using Sodium Butyrate-4-¹³C allows us to follow the journey of butyrate-derived carbon atoms through the intricate web of cellular metabolism.

However, the power of this technique is matched by its complexity. Stable isotope tracing experiments, particularly for metabolic flux analysis (MFA), are notoriously susceptible to variability, leading to a crisis of reproducibility that can undermine scientific progress.[1] This guide is designed to address this challenge head-on. As Senior Application Scientists, we understand that true scientific integrity lies not in simply following a protocol, but in understanding the causality behind each step. This document provides a framework for designing, executing, and analyzing Sodium Butyrate-4-¹³C experiments that are not only robust and accurate but also fundamentally reproducible.

Part 1: Foundational Principles of Butyrate Metabolism - The "Why"

To design a reproducible experiment, one must first understand the biological pathways being interrogated. Sodium butyrate's journey in a cell primarily follows two interconnected routes. The ¹³C label at the fourth carbon is critical for tracking its fate.

  • Energy Production (β-Oxidation & TCA Cycle): Butyrate is an excellent fuel source. It enters the mitochondria and undergoes a single round of β-oxidation to produce two molecules of acetyl-CoA. In the case of Sodium Butyrate-4-¹³C, this process yields one molecule of [2-¹³C]acetyl-CoA and one molecule of unlabeled acetyl-CoA. This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, distributing the ¹³C label to various intermediates like citrate, α-ketoglutarate, and malate.[2] Measuring the ¹³C enrichment in these downstream metabolites provides a direct readout of butyrate's contribution to cellular energy metabolism.

  • Epigenetic Regulation (HDAC Inhibition): Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[2] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, altering gene expression. While the ¹³C label itself doesn't directly report on this function, the metabolic consequences of altered gene expression can be profound and may be captured through flux analysis.

These dual roles make butyrate a fascinating molecule, and understanding these pathways is the bedrock upon which reproducible experimental design is built.

Butyrate_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus cluster_mitochondria Mitochondria Na-Butyrate-4-13C Sodium Butyrate-4-13C Butyrate_cyto Butyrate-4-13C Na-Butyrate-4-13C->Butyrate_cyto Transport HDAC HDACs Butyrate_cyto->HDAC Inhibition Butyrate_mito Butyrate-4-13C Butyrate_cyto->Butyrate_mito Transport Histones Histone Acetylation HDAC->Histones Modulates Gene_Expression Altered Gene Expression Histones->Gene_Expression Beta_Ox β-Oxidation Butyrate_mito->Beta_Ox AcetylCoA [2-13C]Acetyl-CoA + Acetyl-CoA Beta_Ox->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Metabolites 13C-labeled TCA Intermediates TCA->Metabolites ATP ATP Production TCA->ATP

Caption: Core metabolic fates of Sodium Butyrate-4-¹³C.

Part 2: Pre-Analytical Variables - The Source of Most Irreproducibility

The most significant sources of experimental variability often arise before the sample ever reaches an analytical instrument. Meticulous control over this phase is non-negotiable.

The Tracer: Sodium Butyrate-4-¹³C Purity and Handling

The integrity of your tracer is the first critical control point.

  • Isotopic and Chemical Purity: Always source your tracer from a reputable vendor that provides a Certificate of Analysis (CoA). Look for both high chemical purity (typically >98%) and high isotopic purity (e.g., 99 atom % ¹³C).[3][4] Low purity introduces confounding variables from the outset.

  • Storage and Handling: Sodium butyrate is hygroscopic. Store it at room temperature, protected from light and moisture, as recommended by suppliers.[3] For long-term storage, -20°C is often advised. Prepare stock solutions fresh when possible. If storing solutions, aliquot and freeze at -80°C to minimize freeze-thaw cycles.[5][6]

The Experimental System: A Comparative Choice

The choice of experimental model dictates the sources of variability you must control.

  • Model Selection: The choice of cell line is crucial. Colon cancer lines like HT29 or Caco-2 are common but may have altered metabolism compared to primary colonocytes. The biological question must drive the choice.

  • Culture Conditions: Reproducibility is highly sensitive to culture conditions.

    • Media: Basal media composition (e.g., glucose and glutamine concentrations) will directly compete with and influence butyrate metabolism. Report the full media formulation.

    • Cell State: Use cells at a consistent passage number and confluence (~70-80%) to avoid metabolic shifts associated with senescence or contact inhibition.

    • Replicates: True biological replicates (separate passages or wells) are essential to distinguish biological variation from technical noise.[7]

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density predetermined to reach ~70% confluence on the day of the experiment.

  • Media Equilibration: 24 hours post-seeding, replace the medium with fresh growth medium to ensure a consistent nutrient environment.

  • Labeling Medium Preparation: On the day of the experiment, prepare the labeling medium. This is typically the standard culture medium with unlabeled sodium butyrate replaced by Sodium Butyrate-4-¹³C at the desired final concentration (e.g., 1-5 mM). Causality: This step ensures that the only variable being changed is the isotopic nature of the butyrate.

  • Initiate Labeling: Aspirate the culture medium, wash cells once with pre-warmed PBS, and add the pre-warmed labeling medium. Start a timer. This is T=0.

  • Incubation: Incubate for a predetermined time course. A pilot study is critical to determine the time required to reach isotopic steady-state for the metabolites of interest.

  • Quenching & Extraction: This is the most critical step for reproducibility.

    • Place the plate on ice.

    • Aspirate the labeling medium rapidly.

    • Wash immediately with ice-cold PBS to remove extracellular tracer.

    • Add an ice-cold extraction solvent (e.g., 80:20 Methanol:Water or Acetonitrile:Water) directly to the well.[8][9] Causality: The cold solvent instantly quenches enzymatic activity, halting metabolism and preserving the isotopic labeling pattern at that precise moment.

    • Scrape the cells in the cold solvent. Direct scraping into the solvent has been shown to yield higher metabolite abundances compared to enzymatic detachment with trypsin.[10]

  • Harvesting: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Processing: Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

In vivo studies introduce greater complexity due to systemic metabolism and inter-animal variability.

  • Route of Administration: The delivery method significantly impacts butyrate bioavailability and metabolic fate.

    • Oral Gavage: Mimics dietary intake but is subject to first-pass metabolism by the gut microbiota and colonocytes.

    • Intraperitoneal (IP) Injection: Bypasses the gut, delivering butyrate directly to the portal circulation. This is useful for studying hepatic or peripheral tissue metabolism but is less physiologically representative of dietary butyrate.

    • Dietary Admixture: Provides chronic exposure but makes it difficult to control the exact timing and dose each animal receives.

  • Dosage: Butyrate dosage in animal studies varies widely. Pilot studies are essential to establish a dose that results in detectable label incorporation without causing adverse effects.

  • Gut Microbiota: The host's microbiome can metabolize the labeled butyrate before it reaches host tissues, confounding the results. Characterizing the microbiome or using antibiotic-treated or germ-free models can be a crucial control.

Caption: Comparative experimental workflows for ¹³C-butyrate tracing.

Part 3: Analytical Methodologies - A Comparative Analysis

The choice of analytical platform depends on the specific biological question, the required sensitivity, and the desired information. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques.[2]

  • Mass Spectrometry (MS): Coupled with Gas (GC) or Liquid (LC) chromatography, MS is the most common technique for MFA.[11]

    • Pros: High sensitivity, high throughput, and ability to measure mass isotopologue distributions (MIDs), which are essential for flux calculations. LC-MS is particularly useful for less stable and less abundant intermediates.[12]

    • Cons: Often requires chemical derivatization (especially for GC-MS), which can introduce variability. Ion suppression effects in LC-MS can affect quantification. MS is a destructive technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Pros: Non-destructive, highly quantitative without the need for identical standards, and provides positional information about where the ¹³C label is within a molecule. It is also highly reproducible across different instruments and labs.[13]

    • Cons: Significantly lower sensitivity than MS, requiring more sample material.[13][14] Data analysis can be complex due to spectral overlap, though ¹³C NMR offers much greater chemical shift dispersion than ¹H NMR.[15]

Data Presentation: Comparison of Analytical Platforms
FeatureLC-MSGC-MSNMR
Sensitivity Very High (pM-nM)High (nM-µM)Low (µM-mM)
Throughput HighMedium-HighLow
Information Mass Isotopologues (M+1, M+2...)Mass IsotopologuesPositional Isotopomers, Quantification
Sample Prep Derivatization sometimes neededDerivatization usually requiredMinimal, non-destructive
Reproducibility Good, but sensitive to matrix effectsGood, but sensitive to derivatizationExcellent
Best For... Low abundance metabolites, large screensVolatile, stable central carbon metabolitesPositional analysis, absolute quantification

Part 4: Data Analysis and Interpretation - Ensuring Valid Conclusions

Raw data is only the beginning. Rigorous and transparent data analysis is what transforms isotopic enrichment values into meaningful biological flux information.

  • Correction for Natural Abundance: All carbon-containing molecules have a natural ¹³C abundance of ~1.1%. This background "noise" must be mathematically corrected to accurately determine the enrichment from the tracer.

  • Data Normalization: Raw peak intensities are subject to technical variation. Normalizing the data is crucial. Common strategies include normalization to a consistent internal standard, total ion count, or sample amount (e.g., cell number or protein concentration).[16][17] Using multiple internal standards is recommended to improve robustness.[17]

  • Metabolic Flux Analysis (MFA): ¹³C-MFA uses the measured isotopologue distributions and a stoichiometric model of the metabolic network to calculate the rates (fluxes) through intracellular reactions.[18][19] This requires specialized software (e.g., INCA, Metran) and a deep understanding of the underlying assumptions.

  • Statistical Analysis: When reporting flux results, it is critical to perform a goodness-of-fit analysis to ensure the model is consistent with the data.[18] Furthermore, confidence intervals must be calculated for each estimated flux to understand the precision of the measurement.[20]

Data_Analysis Raw_Data Raw Analytical Data (e.g., Peak Intensities) Corrected_Data Correct for Natural 13C Abundance Raw_Data->Corrected_Data Normalized_Data Normalize Data (e.g., to cell count, internal standard) Corrected_Data->Normalized_Data MFA_Input Mass Isotopologue Distributions (MIDs) Normalized_Data->MFA_Input Flux_Calc Metabolic Flux Analysis (MFA) Software MFA_Input->Flux_Calc Flux_Map Flux Map (Quantitative Rates) Flux_Calc->Flux_Map Stats Goodness-of-Fit & Confidence Intervals Flux_Map->Stats

Caption: A logical workflow for reproducible data analysis.

Part 5: A Self-Validating System - Best Practices for Trustworthy Results

Reproducibility is not an accident; it is the result of a deliberate, systematic approach.

  • Quality Controls (QCs): Incorporate pooled QC samples throughout your analytical run. These are created by mixing small aliquots from every sample. Analyzing the QC at regular intervals allows you to monitor instrument stability and correct for analytical drift.[21]

  • Standard Operating Procedures (SOPs): Document every step of your process, from cell culture to data analysis. An SOP ensures that experiments are performed consistently over time and across different personnel.

  • Pilot Studies: Before launching a large-scale experiment, conduct pilot studies to determine optimal tracer concentration, labeling duration, and sample amounts. This investment saves time and resources and prevents the collection of unusable data.

  • Transparent Reporting: When publishing, provide sufficient detail for others to replicate your work. This includes the full metabolic network model used, all external rate measurements, the raw isotopic labeling data, and the calculated flux maps with confidence intervals.[20]

References

  • Aurigene Pharmaceutical Services. (n.d.). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Retrieved from [Link]

  • Clendinen, C. S., Stupp, G. S., Ajredini, R., Lee-McMullen, B., & Edison, A. S. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 537. [Link]

  • Sprague, J. E., & Cheng, J. B. (2024). A Reproducibility Crisis for Clinical Metabolomics Studies. Metabolites, 14(8), 459. [Link]

  • Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2019). An isotope-dilution, derivatization-free, and multiplexed method for absolute quantification of short-chain fatty acids in human plasma and stool. Analytica Chimica Acta, 1051, 65-73. [Link]

  • Checa, A., Bedia, C., & Jaumot, J. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26031-26051. [Link]

  • Al-Khelaifi, F., Diboun, I., Donati, F., Al-Thani, M., Al-Kuwari, M., & Elrayess, M. A. (2021). Pretreating and normalizing metabolomics data for statistical analysis. Journal of Taibah University Medical Sciences, 16(6), 834-842. [Link]

  • CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Retrieved from [Link]

  • Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 17(4), e0266296. [Link]

  • Andresen, C., Fritzenwanker, M., Guenther, S., & Tretzel, J. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites, 12(11), 1058. [Link]

  • Fan, T. W. M., & Lane, A. N. (2022). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 12(10), 957. [Link]

  • Neumann, J., et al. (2021). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytical Stability. Metabolites, 11(7), 412. [Link]

  • Schwaiger, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Metabolomics, 18(10), 83. [Link]

  • De Livera, A. M., et al. (2018). Normalizing and Integrating Metabolomics Data. Analytical Chemistry, 90(5), 3375-3384. [Link]

  • Di Dodo, D. B., et al. (2022). A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle. Metabolites, 12(5), 442. [Link]

  • Provost, A., & Bastin, G. (2020). How to Tackle Underdeterminacy in Metabolic Flux Analysis? A Tutorial and Critical Review. Processes, 8(12), 1606. [Link]

  • Broadhurst, D. (2021). Data-Driven Quality Control & Batch Correction in Metabolomics. [Video]. YouTube. [Link]

  • Scifres, C. M., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. Metabolites, 9(3), 52. [Link]

  • Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 49, 115-125. [Link]

  • Di Dodo, D. B., et al. (2022). A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle. Metabolites, 12(5), 442. [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. [Video]. YouTube. [Link]

  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 17(4), e0266296. [Link]

  • Szyperski, T. (1998). 13C-NMR, MS and metabolic flux balancing in biotechnology research. Quarterly Reviews of Biophysics, 31(1), 41-106. [Link]

  • Ciborowski, M., et al. (2024). Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study. Metabolites, 14(5), 263. [Link]

  • Karpievitch, Y. V., et al. (2014). Metabolomics Data Normalization with EigenMS. PLoS ONE, 9(12), e116221. [Link]

  • Turner, N., et al. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 8(1), 8. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 52-59. [Link]

  • Sherry, A. D., & Jeffrey, F. M. (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. Metabolites, 6(2), 20. [Link]

  • Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242-9250. [Link]

Sources

A Researcher's Guide to Labeled vs. Unlabeled Sodium Butyrate: A Comparative Analysis of Metabolic Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism and gut health, sodium butyrate is a molecule of profound interest. As a short-chain fatty acid (SCFA) produced by microbial fermentation in the colon, it serves as a primary energy source for colonocytes and a potent signaling molecule with wide-ranging systemic effects. To dissect its metabolic journey and multifaceted biological roles, investigators often turn to isotopically labeled forms of sodium butyrate. This guide provides an in-depth, objective comparison of the metabolic effects of labeled versus unlabeled sodium butyrate, grounded in experimental data and established scientific principles. We will explore the nuances of their application, the rationale behind experimental design, and the interpretation of the data they generate.

Unveiling the Metabolic Roles of Sodium Butyrate: The Need for Tracers

Unlabeled sodium butyrate is extensively used in research to investigate its physiological and therapeutic effects. Studies have demonstrated its role in maintaining intestinal barrier integrity, modulating immune responses, and influencing gene expression through the inhibition of histone deacetylases (HDACs). However, when the scientific question shifts from if butyrate has an effect to how and where it exerts its influence, the limitations of using an unlabeled compound become apparent.

Administering unlabeled sodium butyrate increases the total pool of butyrate in the system, but it is indistinguishable from the endogenously produced butyrate. This makes it challenging to trace its precise metabolic fate. Is the exogenous butyrate being rapidly oxidized by colonocytes for energy, or is it being incorporated into other molecules? Is it absorbed into the bloodstream to exert effects on distant organs? To answer these questions with precision, researchers employ isotopically labeled sodium butyrate.

Stable isotopes, such as carbon-13 (¹³C), are non-radioactive and can be incorporated into the chemical structure of butyrate. These "heavy" versions of the molecule can be tracked and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This technique, known as stable isotope tracing or metabolic flux analysis, allows for the direct observation of the pathways through which exogenous butyrate is metabolized.[1]

Labeled Sodium Butyrate: A Window into Metabolic Flux

The primary advantage of using labeled sodium butyrate is the ability to perform metabolic flux analysis. This powerful technique allows researchers to map the flow of atoms from a substrate, in this case, ¹³C-labeled butyrate, through a metabolic network. By measuring the incorporation of ¹³C into downstream metabolites, we can quantify the activity of various metabolic pathways.

For instance, studies using ¹³C-labeled butyrate have unequivocally shown that the carbon backbone of butyrate is a source for the acetyl groups used in histone acetylation.[2] This provides a direct mechanistic link between butyrate's role as an energy source and its function as an epigenetic modulator.

The Significance of Labeling Position

The specific position of the ¹³C atom(s) within the butyrate molecule is a critical aspect of experimental design, as it determines the type of metabolic information that can be obtained.

  • [1-¹³C]Butyrate: In this form, the ¹³C is at the carboxyl carbon. During the first round of β-oxidation, this carbon is lost as ¹³CO₂. Therefore, [1-¹³C]butyrate is an excellent tracer for quantifying the rate of butyrate oxidation via the tricarboxylic acid (TCA) cycle.

  • [U-¹³C]Butyrate: Here, all four carbon atoms are ¹³C. This uniformly labeled tracer is ideal for tracking the incorporation of the entire butyrate backbone into other molecules. For example, it can be used to trace the carbons into the acetyl-CoA pool and subsequently into fatty acids or the acetyl groups of acetylated proteins.[2]

  • [2,4-¹³C₂]Butyrate: This molecule contains ¹³C at the second and fourth carbon positions. This specific labeling pattern is particularly useful for detailed metabolic flux analysis within the TCA cycle.[3]

The choice of labeling pattern is therefore dictated by the specific research question.

Diagram: Metabolic Fate of Labeled Butyrate

cluster_extracellular Extracellular cluster_cell Cell Labeled Butyrate Labeled Butyrate Butyrate Butyrate Labeled Butyrate->Butyrate Uptake Butyryl-CoA Butyryl-CoA Butyrate->Butyryl-CoA Acetyl-CoA Acetyl-CoA Butyryl-CoA->Acetyl-CoA β-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation CO2 CO2 TCA Cycle->CO2 Cell Seeding Cell Seeding Incubation with Labeled Butyrate Incubation with Labeled Butyrate Cell Seeding->Incubation with Labeled Butyrate 24-48h Metabolite Extraction Metabolite Extraction Incubation with Labeled Butyrate->Metabolite Extraction Time course (e.g., 0.5, 1, 4, 24h) LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Analysis (Metabolite Enrichment) Data Analysis (Metabolite Enrichment) LC-MS/MS or GC-MS Analysis->Data Analysis (Metabolite Enrichment)

Caption: Workflow for in vitro stable isotope tracing with labeled butyrate.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells in appropriate culture plates and grow to a desired confluency (e.g., 80-90%).

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of labeled sodium butyrate (e.g., 1 mM [U-¹³C]butyrate). [2]A parallel set of wells with unlabeled sodium butyrate should be included as a control.

  • Incubation: Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to capture the dynamics of butyrate metabolism.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to measure the enrichment of ¹³C in downstream metabolites.

  • Data Analysis: Calculate the fractional enrichment of ¹³C in metabolites of interest to determine the contribution of exogenous butyrate to their synthesis.

In Vivo Stable Isotope Tracing with ¹³C-Butyrate in Mice

This protocol provides a general framework for an in vivo study to track the metabolic fate of labeled butyrate.

Diagram: In Vivo Experimental Workflow

Acclimatization Acclimatization Tracer Administration (e.g., oral gavage, i.v.) Tracer Administration (e.g., oral gavage, i.v.) Acclimatization->Tracer Administration (e.g., oral gavage, i.v.) Tissue Collection Tissue Collection Tracer Administration (e.g., oral gavage, i.v.)->Tissue Collection Specific time points Metabolite Extraction Metabolite Extraction Tissue Collection->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Analysis (Isotopologue distribution) Data Analysis (Isotopologue distribution) LC-MS/MS or GC-MS Analysis->Data Analysis (Isotopologue distribution)

Caption: Workflow for in vivo stable isotope tracing with labeled butyrate in a mouse model.

Step-by-Step Methodology:

  • Animal Acclimatization: House mice in a controlled environment and provide a standard diet for a specified period.

  • Tracer Administration: Administer a bolus of labeled sodium butyrate via an appropriate route, such as oral gavage or intravenous injection. [4]A control group should receive unlabeled sodium butyrate.

  • Tissue Collection: At predetermined time points after administration, euthanize the mice and rapidly collect tissues of interest (e.g., colon, liver, brain, blood). Tissues should be immediately flash-frozen in liquid nitrogen to halt metabolic activity. [5]4. Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent and process as described for the in vitro protocol.

  • Sample Analysis: Analyze the tissue extracts by LC-MS or GC-MS to determine the isotopologue distribution of relevant metabolites.

  • Data Analysis: Analyze the mass isotopomer distribution to trace the path of the ¹³C label through various metabolic pathways in different organs.

Concluding Remarks for the Discerning Researcher

The choice between labeled and unlabeled sodium butyrate is fundamentally a question of the experimental goal. For elucidating the intricate metabolic pathways and quantifying the flux of butyrate through the cellular machinery, labeled sodium butyrate is an indispensable tool. It provides a level of mechanistic detail that is unattainable with its unlabeled counterpart. Conversely, when the objective is to assess the overall physiological or therapeutic response to an increase in the total butyrate pool, unlabeled sodium butyrate is the appropriate and more cost-effective choice.

A thorough understanding of the strengths and limitations of each approach, coupled with a meticulously designed experimental protocol, is paramount for generating robust and interpretable data. By carefully considering the scientific question at hand, researchers can leverage the power of both labeled and unlabeled sodium butyrate to further unravel the complex and vital roles of this fascinating metabolite in health and disease.

References

  • Singleton, D. A., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(4), 1474–1477. [Link]

  • Lund, P. J., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism, 33(10), 2035–2050.e9. [Link]

  • Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(11), 5038–5060. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42–48. [Link]

  • Kohen, A. (2015). Kinetic Isotope Effects. In eLS. John Wiley & Sons, Ltd. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. [Link]

  • Singleton, D. A., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Harvard DASH. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • Zhang, X., et al. (2024). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Microbiome, 12(1), 86. [Link]

  • He, L., & Antoniewicz, M. R. (2015). 13C-Metabolic flux analysis of co-cultures: a novel approach. Metabolic engineering, 31, 134–142. [Link]

  • Borén, J., et al. (2003). The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation. The Journal of biological chemistry, 278(31), 28686–28694. [Link]

  • ResearchGate. Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo (A)... | Download Scientific Diagram. [Link]

  • Miller, J. J., et al. (2014). Hyperpolarized butyrate: a metabolic probe of short chain fatty acid metabolism in the heart. Magnetic resonance in medicine, 71(5), 1663–1669. [Link]

  • K-State Research Exchange. A Pharmacokinetic Comparison of Three Butyrate Products: Original Research. [Link]

  • Wolfe, R. R. (2011). The Impact of Stable Isotope Tracers on Metabolic Research. Medicine and Sport Science, 57, 1–13. [Link]

  • Journal of Exercise and Nutrition. A Pharmacokinetic Comparison of Three Butyrate Products. [Link]

  • Cross, J. R., & Edinger, A. L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1928, 257–273. [Link]

  • bioRxiv. Dietary butyrate treatment enhances healthy metabolites by longitudinal untargeted metabolomic analysis in amyotrophic lateral sclerosis mice. [Link]

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  • Hui, S., et al. (2017). In vivo 2H/13C flux analysis in metabolism research. Current opinion in biotechnology, 43, 17–25. [Link]

  • van der Beek, C. M., et al. (2018). Differential metabolic effects of oral butyrate treatment in lean versus metabolic syndrome subjects. Scientific reports, 8(1), 7862. [Link]

  • ResearchGate. The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. [Link]

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A Researcher's Guide to Quantitative Analysis of Sodium Butyrate-4-¹³C Incorporation: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the metabolic fate of the short-chain fatty acid butyrate, the use of stable isotope tracers, such as Sodium butyrate-4-¹³C, is an indispensable tool. This guide provides an in-depth comparison of the primary analytical techniques for quantifying its incorporation into biological systems: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the technical nuances of each methodology, offering field-proven insights and detailed protocols to empower you in selecting the optimal approach for your research endeavors.

The Central Role of Sodium Butyrate-4-¹³C in Metabolic Research

Sodium butyrate, a product of microbial fermentation in the gut, is a key energy source for colonocytes and plays a significant role in epigenetic regulation and cellular homeostasis.[1][2] Understanding its metabolic journey is crucial for research in areas ranging from gut health and metabolic diseases to cancer biology. By introducing a ¹³C label at a specific position, we can trace the carbon backbone of the butyrate molecule as it is metabolized, providing a dynamic view of its contribution to various cellular pathways. The choice of analytical methodology to track this incorporation is paramount and depends on the specific research question, desired sensitivity, and the biological matrix under investigation.

Comparative Overview of Analytical Techniques

Each of the primary techniques for quantifying ¹³C incorporation—GC-MS, LC-MS, and NMR—offers a unique set of advantages and limitations. The selection of the most appropriate method is a critical experimental design choice that will significantly impact the quality and scope of the obtainable data.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole range)Very High (femtogram to attomole range)Lower (micromole to nanomole range)
Throughput ModerateHighLow to Moderate
Sample Preparation Derivatization usually requiredDerivatization often required for SCFAsMinimal, non-destructive
Structural Information Limited to mass fragmentation patternsProvides molecular weight and fragmentation dataProvides detailed structural and positional information
Quantification Excellent with appropriate internal standardsExcellent with isotope-labeled internal standardsAbsolute quantification possible with internal standards
Matrix Effects Can be significantCan be significant, but mitigated by chromatographyMinimal

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For short-chain fatty acids (SCFAs) like butyrate, which are not sufficiently volatile for direct GC analysis, a derivatization step is essential.[3][4] This chemical modification increases the volatility and thermal stability of the analyte, allowing for its efficient separation and detection.

The "Why" Behind Derivatization in GC-MS

The carboxyl group of butyrate makes it a polar and non-volatile molecule. Direct injection onto a GC column would result in poor peak shape and low sensitivity. Derivatization replaces the acidic proton with a less polar group, such as a methyl or silyl group, rendering the molecule suitable for gas chromatography. This step is a critical experimental choice that directly impacts the accuracy and reproducibility of the analysis.

Experimental Workflow: GC-MS Analysis of Sodium Butyrate-4-¹³C

Caption: GC-MS workflow for ¹³C-butyrate analysis.

Detailed Protocol: GC-MS
  • Sample Extraction:

    • For cellular studies, quench metabolism by flash-freezing cell pellets in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.

    • For plasma or serum, perform a protein precipitation step with a solvent like acetonitrile, followed by centrifugation.[3]

  • Derivatization:

    • Dry the extracted metabolites completely under a stream of nitrogen.

    • Add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column, such as a DB-5ms, for separation.

    • Employ a temperature gradient program to separate the derivatized butyrate from other metabolites.

    • Operate the mass spectrometer in either full scan mode to identify all ions or in selected ion monitoring (SIM) mode for targeted quantification of the unlabeled (m/z) and ¹³C-labeled (m/z+1) butyrate fragments.

  • Data Analysis:

    • Integrate the peak areas of the unlabeled and ¹³C-labeled butyrate.

    • Calculate the percentage of ¹³C enrichment by dividing the peak area of the labeled isotopologue by the sum of the peak areas of both labeled and unlabeled isotopologues.

Liquid Chromatography-Mass Spectrometry (LC-MS): High Sensitivity and Throughput

LC-MS has emerged as a powerful alternative to GC-MS for metabolomics, offering high sensitivity and the ability to analyze a wider range of compounds without the need for high volatility. While direct analysis of underivatized SCFAs is possible, it often suffers from poor retention on standard reversed-phase columns.[5] Therefore, derivatization is also a common strategy in LC-MS to improve chromatographic performance and ionization efficiency.[6][7]

Experimental Workflow: LC-MS Analysis of Sodium Butyrate-4-¹³C

Caption: LC-MS workflow for ¹³C-butyrate analysis.

Detailed Protocol: LC-MS
  • Sample Extraction: Follow the same extraction procedures as for GC-MS.

  • Derivatization (Optional but Recommended):

    • A popular derivatization reagent for SCFAs in LC-MS is 3-nitrophenylhydrazine (3-NPH).[6][7]

    • The reaction is typically carried out in an aqueous environment in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as pyridine.

  • LC-MS/MS Analysis:

    • Use a reversed-phase column, such as a C18 column, for separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to improve peak shape.

    • Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), for high sensitivity and specificity. This involves monitoring a specific precursor-to-product ion transition for both unlabeled and ¹³C-labeled butyrate.

  • Data Analysis: Similar to GC-MS, calculate the ¹³C enrichment based on the peak areas of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Structural Insight

NMR spectroscopy is a non-destructive technique that provides a wealth of structural information.[8] Unlike MS-based methods, NMR can distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions) and can provide direct evidence of which carbon atoms in a downstream metabolite are derived from the ¹³C-labeled butyrate.[9] However, the inherent lower sensitivity of NMR is a key consideration.[10]

Why Choose NMR? Positional Isotope Analysis

While MS can tell you the degree of ¹³C enrichment, it generally cannot pinpoint the location of the ¹³C label within the molecule without complex fragmentation analysis. NMR, on the other hand, excels at this. For example, by analyzing the ¹³C NMR spectrum, you can directly observe the incorporation of the ¹³C label from butyrate-4-¹³C into specific carbon positions of metabolites in the TCA cycle, such as citrate or glutamate.

Experimental Workflow: NMR Analysis of Sodium Butyrate-4-¹³C

Caption: NMR workflow for ¹³C-butyrate analysis.

Detailed Protocol: NMR
  • Sample Extraction:

    • Perform metabolite extraction as described for the MS-based methods. A larger amount of starting material is typically required due to the lower sensitivity of NMR.

  • Sample Preparation for NMR:

    • Lyophilize the extracted metabolites to a dry powder.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. For more detailed structural information, two-dimensional (2D) correlation spectra, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to link protons to their attached carbons.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify and assign the resonances corresponding to butyrate and its downstream metabolites.

    • Quantify the ¹³C enrichment by comparing the integrals of the signals from the ¹³C-labeled and unlabeled positions.

Metabolic Fate of Butyrate-4-¹³C

Upon entering the cell, butyrate is activated to butyryl-CoA. Through β-oxidation, butyryl-CoA is converted to two molecules of acetyl-CoA. The ¹³C label from butyrate-4-¹³C will be incorporated into the methyl carbon of one of these acetyl-CoA molecules. This labeled acetyl-CoA can then enter the TCA cycle, leading to the labeling of various TCA cycle intermediates and associated amino acids.

Butyrate_Metabolism Butyrate Sodium Butyrate-4-¹³C ButyrylCoA Butyryl-CoA-¹³C Butyrate->ButyrylCoA Activation AcetylCoA Acetyl-CoA-¹³C ButyrylCoA->AcetylCoA β-oxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Citrate Citrate TCA_Cycle->Citrate Glutamate Glutamate TCA_Cycle->Glutamate via α-ketoglutarate

Caption: Metabolic pathway of Sodium Butyrate-4-¹³C.

Conclusion: A Multi-faceted Approach to Metabolic Inquiry

The quantitative analysis of Sodium butyrate-4-¹³C incorporation is a powerful strategy for elucidating the metabolic roles of this important short-chain fatty acid. The choice between GC-MS, LC-MS, and NMR spectroscopy is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the research. GC-MS offers a cost-effective and reliable method for targeted quantification, while LC-MS provides higher sensitivity and throughput. NMR, though less sensitive, offers unparalleled structural and positional information, making it invaluable for detailed metabolic flux analysis. For a comprehensive understanding of butyrate metabolism, a multi-platform approach, leveraging the strengths of each technique, may be the most powerful strategy.

References

  • Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(11), 1175-1183.
  • Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeling derivatization method for the quantitative analysis of short-chain fatty acids by liquid chromatography–mass spectrometry. Analytica chimica acta, 854, 86-94.
  • He, L., Zhang, F., Li, H., & Liu, Y. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites, 9(9), 179.
  • Jones, J. G., & Sherry, A. D. (2010). NMR methods for in vivo metabolic flux analysis. Journal of Magnetic Resonance, 205(1), 1-13.
  • Liebisch, G., Ecker, J., Roth, S., Schweizer, S., Öttl, V., Schött, H. F., ... & Matysik, S. (2019). Quantification of faecal short chain fatty acids by liquid chromatography tandem mass spectrometry—Investigation of pre-analytic stability. Biomolecules, 9(4), 143.
  • Louis, P., & Flint, H. J. (2017). Formation of propionate and butyrate by the human gut microbiota. Environmental microbiology, 19(1), 29-41.
  • McLaren, D. G., Stout, S. J., Wang, S. P., Miller, P. L., Herath, K., Shah, V., ... & Roddy, T. P. (2012). Tracing lipid diposition in vivo using stable isotope-labeled fatty acids and mass spectrometry.
  • Roci, I., Gallart-Ayala, H., Watrous, J., Jain, M., Wheelock, C. E., & Nilsson, R. (2017). A method for measuring metabolism in sorted subpopulations of complex cell communities using stable isotope tracing. Journal of visualized experiments: JoVE, (122), e55011.
  • Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Vital, M., Howe, A. C., & Tiedje, J. M. (2014). Revealing the bacterial butyrate synthesis pathways by analyzing (meta)
  • Wishart, D. S. (2019). NMR metabolomics: a look ahead. Journal of Magnetic Resonance, 306, 145-151.
  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A mass spectrometry-based assay for fatty acid beta-oxidation. Analytical chemistry, 80(11), 4237-4243.
  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). ¹³C-based metabolic flux analysis.
  • Zhang, Z., Li, Y., & Gu, H. (2017). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical chemistry, 89(17), 9417-9424.

Sources

A Senior Application Scientist's Guide to Confirming Butyrate Uptake with ¹³C Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the multifaceted roles of the short-chain fatty acid butyrate, confirming its uptake and subsequent metabolic fate within a biological system is a critical first step. This guide provides an in-depth comparison of methodologies centered around stable isotope tracing with ¹³C-labeled butyrate, offering a robust framework for designing and executing experiments that deliver clear, quantifiable, and trustworthy results. We will delve into the core principles, compare analytical platforms, and provide actionable protocols, grounded in established scientific literature.

The Principle of ¹³C Labeling for Tracing Butyrate Metabolism

Stable isotope tracing is a powerful technique to track the metabolic fate of a specific molecule. By introducing a substrate, in this case, butyrate, that has been enriched with a heavy isotope of carbon (¹³C), we can follow the journey of these labeled carbon atoms as they are incorporated into downstream metabolites. This allows for the unambiguous confirmation of uptake and provides quantitative insights into the activity of metabolic pathways utilizing butyrate.

The general workflow for a ¹³C-butyrate tracing experiment involves several key stages, from initial experimental design to final data analysis.

G cluster_0 Experimental Design cluster_1 Execution cluster_2 Analysis cluster_3 Interpretation A Select ¹³C-Butyrate Isotopologue (e.g., Uniformly Labeled U-¹³C) B Determine Labeling Strategy (Time course, concentration) A->B C Introduce ¹³C-Butyrate to Biological System (Cells, in vivo) B->C D Incubate and Collect Samples C->D E Quench Metabolism and Extract Metabolites D->E F Analytical Detection (Mass Spectrometry or NMR) E->F G Identify and Quantify ¹³C-Labeled Metabolites F->G H Metabolic Flux Analysis G->H I Pathway Mapping and Biological Interpretation H->I G Butyrate ¹³C-Butyrate ButyrylCoA ¹³C-Butyryl-CoA Butyrate->ButyrylCoA AcetylCoA ¹³C-Acetyl-CoA ButyrylCoA->AcetylCoA β-oxidation TCA TCA Cycle Metabolites (e.g., Citrate, Succinate) AcetylCoA->TCA Histones ¹³C-Acetylated Histones AcetylCoA->Histones HATs FattyAcids ¹³C-Fatty Acids AcetylCoA->FattyAcids

Caption: Key metabolic pathways for tracing ¹³C-labeled butyrate.

Comparing Analytical Platforms: Mass Spectrometry vs. NMR Spectroscopy

The two primary analytical techniques for detecting ¹³C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [1]The choice between these methods depends on the specific research question, the desired level of detail, and available instrumentation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole range)Lower (micromole to millimole range)
Resolution High mass resolution allows for the separation of isotopologues.Provides detailed information on the positional location of ¹³C atoms within a molecule.
Throughput Relatively high, especially with liquid chromatography-mass spectrometry (LC-MS).Lower throughput due to longer acquisition times.
Sample Preparation Often requires derivatization for volatile compounds (GC-MS) but can be minimal for LC-MS.Generally non-destructive and requires minimal sample preparation.
Information Provided Provides mass isotopologue distributions (MIDs), indicating the number of ¹³C atoms per molecule.Provides positional isotopomer information, revealing the specific location of ¹³C labels.
Ideal Application for Butyrate Tracing Quantifying the overall enrichment of ¹³C in downstream metabolite pools. Ideal for high-throughput screening and studies with limited sample material.Determining the specific metabolic pathways active by identifying the position of ¹³C atoms in metabolites. Useful for detailed mechanistic studies.

In practice, for confirming butyrate uptake and its general metabolic activity, MS-based approaches are often the first choice due to their high sensitivity and throughput. A typical experiment would involve incubating cells or tissues with uniformly labeled ¹³C-butyrate (U-¹³C-butyrate) and then using LC-MS to measure the increase in mass of downstream metabolites like citrate, succinate, or acetylated histone peptides. [2]The appearance of metabolites with a mass shift corresponding to the incorporation of ¹³C atoms provides definitive proof of butyrate uptake and metabolism.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for a cell-based ¹³C-butyrate uptake experiment followed by LC-MS analysis.

Part 1: Cell Culture and ¹³C-Butyrate Labeling

Objective: To label cultured mammalian cells with ¹³C-butyrate for subsequent metabolic analysis.

Materials:

  • Mammalian cell line of interest (e.g., Caco-2, HT29)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • U-¹³C-labeled sodium butyrate (e.g., from Cambridge Isotope Laboratories, Inc.) [3]* Unlabeled sodium butyrate (for control)

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

  • Trypsin-EDTA

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of U-¹³C-labeled sodium butyrate (e.g., 1 mM). [2]Also, prepare a control medium with the same concentration of unlabeled sodium butyrate.

  • Labeling: Aspirate the existing medium from the cells and gently wash once with sterile PBS. Add the prepared labeling medium (either ¹³C-labeled or unlabeled) to the respective wells.

  • Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 30 min, 1h, 4h, 24h) is recommended to observe the dynamics of butyrate metabolism. [2]5. Sample Collection:

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • For adherent cells, add trypsin-EDTA and incubate until cells detach. Neutralize with complete medium.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Flash freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction.

Part 2: Metabolite Extraction

Objective: To extract polar metabolites from the cell pellets for LC-MS analysis.

Materials:

  • Frozen cell pellets

  • 80% methanol (LC-MS grade), pre-chilled to -80°C

  • Microcentrifuge

  • Centrifugal evaporator (e.g., SpeedVac)

Procedure:

  • Lysis and Extraction: Add 500 µL of pre-chilled 80% methanol to each frozen cell pellet.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete lysis and extraction.

  • Incubation: Incubate the samples at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a centrifugal evaporator.

  • Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

Part 3: LC-MS Analysis and Data Interpretation

Objective: To detect and quantify ¹³C-labeled metabolites using high-resolution mass spectrometry.

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS method (e.g., 50% methanol).

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system. Use a chromatographic method optimized for the separation of polar metabolites.

  • Data Analysis:

    • Identify key metabolites in the butyrate metabolic pathway (e.g., citrate, succinate, malate, acetyl-CoA) based on their accurate mass and retention time.

    • Extract the mass isotopologue distributions (MIDs) for these metabolites. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • In the samples treated with ¹³C-butyrate, look for a shift in the MIDs of downstream metabolites. For example, the conversion of U-¹³C-butyrate (4 carbons) to two molecules of ¹³C-acetyl-CoA (2 carbons each) will lead to the appearance of M+2 isotopologues of TCA cycle intermediates.

    • The fractional enrichment of a metabolite can be calculated to quantify the contribution of butyrate to that metabolite pool.

Self-Validation: The inclusion of an unlabeled butyrate control is crucial. In these control samples, the MIDs of downstream metabolites should reflect their natural isotopic abundance. A significant and time-dependent increase in the abundance of heavier isotopologues in the ¹³C-butyrate-treated samples provides a self-validating system, confirming that the observed labeling is a direct result of butyrate uptake and metabolism.

Conclusion

Confirming butyrate uptake and metabolism is fundamental to understanding its biological effects. The use of ¹³C labeling provides an unequivocal and quantifiable method to achieve this. While both MS and NMR offer powerful analytical capabilities, the high sensitivity and throughput of MS make it a highly effective tool for initial confirmation and quantification of butyrate's metabolic fate. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently design and execute robust experiments to elucidate the role of butyrate in their specific systems of interest.

References

  • Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). Retrieved from

  • Lund, J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Reports, 38(13), 110579. [Link]

  • de Graaf, R. A., et al. (2010). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 64(1), 1-11. [Link]

  • Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell, 133(6), 945-954. [Link]

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  • Atherton, H. J., et al. (2013). Hyperpolarized Butyrate: A Metabolic Probe of Short Chain Fatty Acid Metabolism in the Heart. Magnetic Resonance in Medicine, 70(3), 603-610. [Link]

  • Teng, H. S., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(40), e2108753118. [Link]

  • Schwartz, A. D., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Deng, P., et al. (2021). Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers. Journal of Proteome Research, 20(3), 1645-1655. [Link]

  • Li, Y., et al. (2022). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Nature Communications, 13(1), 2688. [Link]

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  • ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Retrieved from [Link]

  • Canani, R. B., et al. (2011). Butyrate: A Double-Edged Sword for Health? Current Opinion in Gastroenterology, 27(2), 144-150. [Link]

  • Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology, 25(8), 1045-1054.e4. [Link]

  • Boren, J., et al. (2003). The Stable Isotope-Based Dynamic Metabolic Profile of Butyrate-Induced HT29 Cell Differentiation. Journal of Biological Chemistry, 278(29), 26850-26857. [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Metabolites, 9(1), 10. [Link]

  • Cerdán, S., et al. (2006). 13C NMR spectroscopy applications to brain energy metabolism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 171-192. [Link]

  • Shimma, S., et al. (2021). On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract. Analytical and Bioanalytical Chemistry, 413(10), 2821-2828. [Link]

  • Vital, M., et al. (2014). Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens. Frontiers in Microbiology, 5, 34. [Link]

  • ResearchGate. (n.d.). 13 C-NMR Studies on Lactate Metabolism in a Porcine Gut Microbial Ecosystem. Retrieved from [Link]

  • ResearchGate. (n.d.). Online δ13C analysis of volatile fatty acids in sediment/porewater systems by liquid chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

  • Ríos-Covián, D., et al. (2020). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. International Journal of Molecular Sciences, 21(18), 6683. [Link]

  • ResearchGate. (n.d.). Four different pathways for butyrate synthesis and corresponding genes... Retrieved from [Link]

  • Vital, M., et al. (2014). Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. mBio, 5(2), e00889-14. [Link]

  • He, J., et al. (2023). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. [Link]

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A Researcher's Guide to Comparing In Vitro and In Vivo Results with Sodium Butyrate-4-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular metabolism and epigenetic regulation, Sodium Butyrate-4-¹³C stands out as a powerful tool for researchers. This isotopically labeled short-chain fatty acid (SCFA) allows for the precise tracing of butyrate's metabolic fate, offering unparalleled insights into its dual role as an energy source and a histone deacetylase (HDAC) inhibitor.[1] However, the journey from a petri dish to a whole organism is fraught with complexity. This guide provides an in-depth comparison of the experimental data obtained from in vitro and in vivo studies using Sodium Butyrate-4-¹³C, highlighting the critical differences and explaining the causality behind experimental choices to bridge the gap between these two essential research paradigms.

The Dichotomy of Butyrate: An Energy Source and Epigenetic Modulator

Sodium butyrate, a product of microbial fermentation of dietary fibers in the gut, is a primary energy source for colonocytes and a well-characterized HDAC inhibitor.[2][3] By inhibiting HDACs, butyrate promotes a more relaxed chromatin state, influencing the expression of numerous genes involved in cell proliferation, differentiation, and inflammation.[1][4][5] The incorporation of a stable ¹³C isotope at the fourth carbon position enables researchers to meticulously track its journey through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

In Vitro Analysis: Unveiling Direct Cellular Mechanisms

In vitro studies using cell cultures are indispensable for dissecting the direct effects of Sodium Butyrate-4-¹³C at the cellular level in a controlled environment. These studies are fundamental to understanding its mechanism of action without the confounding variables of a whole organism.

Core Objectives of In Vitro Tracing:
  • Metabolic Flux Analysis: To quantify the rate at which butyrate is metabolized and contributes to cellular energy pools, such as the tricarboxylic acid (TCA) cycle.[1]

  • Histone Acetylation Dynamics: To directly measure the incorporation of the ¹³C label into acetyl groups on histones, providing unequivocal evidence of butyrate's role as a carbon donor for this epigenetic modification.[6]

  • Gene Expression Analysis: To correlate changes in histone acetylation with the expression of specific genes.[5]

A Validated In Vitro Experimental Protocol

The following protocol outlines a robust method for tracing the metabolic fate of Sodium Butyrate-4-¹³C in a colon cancer cell line (e.g., Caco-2).

  • Cell Culture Preparation: Caco-2 cells are cultured in a standard growth medium. To minimize isotopic dilution from unlabeled sources, it is often recommended to use dialyzed fetal bovine serum.[1]

  • Isotope Labeling: The standard medium is replaced with a medium containing a defined concentration (e.g., 1 mM) of Sodium Butyrate-4-¹³C. Cells are incubated for various time points (e.g., 30 minutes, 2 hours, 24 hours).[6]

  • Metabolite Extraction: At each time point, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline. Intracellular metabolites are then extracted using a cold solvent mixture, typically methanol-based.

  • Sample Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) or NMR to identify and quantify ¹³C-labeled downstream products.

  • Histone Extraction and Analysis: For acetylation studies, histones are acid-extracted from the cell pellet. The incorporation of ¹³C into acetylated histone peptides is then assayed by high-resolution mass spectrometry.[6]

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment & Collection cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Caco-2) Labeling 2. Introduce Sodium Butyrate-4-¹³C CellCulture->Labeling Replace Medium Incubation 3. Incubate (Time Course) Labeling->Incubation Harvest 4. Harvest Cells & Quench Metabolism Incubation->Harvest MetaboliteExtraction 5a. Metabolite Extraction Harvest->MetaboliteExtraction HistoneExtraction 5b. Histone Extraction Harvest->HistoneExtraction LCMS 6a. LC-MS/NMR Analysis MetaboliteExtraction->LCMS MS_Histone 6b. Mass Spec Analysis HistoneExtraction->MS_Histone

Figure 1: A typical experimental workflow for in vitro tracing of Sodium Butyrate-4-¹³C.
Interpreting In Vitro Data

In vitro experiments have unequivocally shown that butyrate-derived carbon is incorporated into acetyl groups of histones, often within 30 minutes of exposure.[6] This demonstrates a direct metabolic link between butyrate and epigenetic modification. Furthermore, analysis of intracellular metabolites reveals ¹³C enrichment in TCA cycle intermediates, confirming its role as a fuel source.

Metabolite¹³C Enrichment (at 2 hours)Interpretation
Acetyl-CoA++++Direct precursor for histone acetylation and TCA cycle entry.
Citrate+++Indicates entry and metabolism in the TCA cycle.
Acetylated Histone H4++Confirms butyrate as a carbon source for histone modification.[6]
Intracellular Butyrate+++++Confirms cellular uptake of the labeled compound.
Table 1: Hypothetical quantitative data from an in vitro LC-MS analysis showing relative ¹³C enrichment in key metabolites after treatment with Sodium Butyrate-4-¹³C.

In Vivo Analysis: Embracing Systemic Complexity

While in vitro models provide mechanistic clarity, in vivo studies are essential to understand the physiological relevance, pharmacokinetics, and systemic effects of butyrate.[7] These studies account for complex interactions that are absent in cell culture, such as gut microbiota metabolism, first-pass metabolism in the liver, and inter-organ crosstalk.[3][8]

Core Objectives of In Vivo Tracing:
  • Bioavailability and Distribution: To determine how much orally administered butyrate reaches systemic circulation and which organs it targets.[9]

  • Host-Microbiota Interactions: To differentiate between butyrate metabolism by the host versus the gut microbiota.[1]

  • Systemic Metabolic Impact: To trace the contribution of butyrate to the metabolism of various organs like the liver, brain, and adipose tissue.[9]

A Validated In Vivo Experimental Protocol

The following protocol describes a common approach for tracing Sodium Butyrate-4-¹³C in a mouse model.

  • Animal Acclimatization: C57BL/6 mice are acclimatized and housed in metabolic cages to allow for the collection of breath, urine, and feces.

  • Administration of Labeled Compound: A single dose of Sodium Butyrate-4-¹³C is administered via oral gavage.

  • Sample Collection (Time Course): Blood samples are collected at various time points (e.g., 30, 60, 120, 240 minutes) via tail vein sampling. Breath samples are collected to measure the excretion of ¹³CO₂.[10] At the end of the experiment, tissues (colon, liver, brain, etc.) are harvested.[9]

  • Sample Processing: Plasma is separated from blood. Tissues and other samples are snap-frozen. Metabolites are extracted from all collected samples.

  • Isotope Analysis: The ¹³C enrichment in metabolites from plasma, tissues, and breath is quantified using isotope ratio mass spectrometry (IRMS) or LC-MS.[10][11]

InVivo_Workflow cluster_prep Administration cluster_exp Sample Collection cluster_analysis Analysis Acclimatize 1. Acclimatize Mice (Metabolic Cages) OralGavage 2. Oral Gavage of Sodium Butyrate-4-¹³C Acclimatize->OralGavage Blood 3a. Blood Samples (Time Course) OralGavage->Blood Breath 3b. Breath Samples (¹³CO₂) OralGavage->Breath Tissues 3c. Terminal Tissue Harvest OralGavage->Tissues Extraction 4. Metabolite Extraction Blood->Extraction Breath->Extraction Tissues->Extraction Analysis 5. Isotope Analysis (LC-MS, IRMS) Extraction->Analysis Butyrate_Pathway cluster_gut Gut Lumen cluster_cell Colonocyte / Hepatocyte Butyrate_13C Sodium Butyrate-4-¹³C (Oral Gavage) Butyrate_Intra Intracellular Butyrate-4-¹³C Butyrate_13C->Butyrate_Intra Absorption AcetylCoA ¹³C-Acetyl-CoA Butyrate_Intra->AcetylCoA β-oxidation HDAC_Inhibit HDAC Inhibition Butyrate_Intra->HDAC_Inhibit Inhibits TCA TCA Cycle (Energy) AcetylCoA->TCA Enters Histone_Mod Histone Acetylation (Epigenetics) AcetylCoA->Histone_Mod Donates Acetyl Group HDAC_Inhibit->Histone_Mod Promotes

Figure 3: Dual mechanism of Sodium Butyrate-4-¹³C at the cellular level.

Conclusion: A Synergistic Research Strategy

Both in vitro and in vivo studies are indispensable for a comprehensive understanding of Sodium Butyrate-4-¹³C. In vitro experiments provide a controlled environment to elucidate direct cellular mechanisms, such as the metabolic pathways and the direct link to histone acetylation. [6]In vivo experiments provide the physiological context, revealing the critical roles of pharmacokinetics, the gut microbiota, and inter-organ metabolism that ultimately determine the compound's biological effect. [7] For researchers and drug development professionals, the key is to use these models synergistically. In vitro findings can generate hypotheses about molecular mechanisms that can then be tested for physiological relevance in vivo. Conversely, unexpected in vivo results can prompt new in vitro studies to dissect the underlying cellular processes. By critically evaluating and integrating data from both paradigms, we can fully harness the potential of tools like Sodium Butyrate-4-¹³C to advance our knowledge of health and disease.

References

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  • 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. PubMed Central. [Link]

  • In vivo butyrate metabolism and colonic permeability in extensive ulcerative colitis. PubMed. [Link]

  • P036 Microbiota Metabolite Butyrate Attenuates Intestinal Inflammation Through Autophagy Activation. Journal of Crohn's and Colitis. [Link]

  • Molecular effects of Butyrate. YouTube. [Link]

  • Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. MDPI. [Link]

  • Labeling of human cells using 13C labeled nutrients and metabolite tracking in co-culture. Skemman. [Link]

  • How Does Butyrate Support the Microbiome and Whole-Body Health?. Verb Biotics. [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

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Comparative Guide: Assessing the Metabolic Fate of 13C-Labeled Butyrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyrate is more than a short-chain fatty acid (SCFA); it is a critical signaling molecule linking the gut microbiome to host epigenetics and energy metabolism. However, accurately tracing its fate requires precise selection of isotopic tracers.

This guide moves beyond generic protocols to compare the specific utility of [1-13C]Butyrate versus [U-13C]Butyrate (and other isotopologues). While [1-13C] is cost-effective for measuring total oxidation rates, [U-13C]Butyrate is the superior standard for mapping carbon incorporation into downstream anabolic pathways (lipogenesis, histone acetylation) and resolving complex TCA cycle fluxes.

Part 1: The Tracer Landscape – Selecting the Right Isotopologue

The choice of label position dictates which metabolic questions you can answer.[1] Butyrate (


) enters the cell and is rapidly converted to Butyryl-CoA, then 

-oxidized into two Acetyl-CoA molecules.
Comparative Performance Table
Feature[1-13C]Butyrate [U-13C]Butyrate (Uniformly Labeled)[2,4-13C2]Butyrate
Primary Utility Measuring oxidation rate (

release).
Tracing carbon mass into biomass (Histones, Lipids).[2]Specialized flux analysis (bond cleavage).
Metabolic Fate Generates [1-13C]Acetyl-CoA.Generates [1,2-13C2]Acetyl-CoA.Generates [2-13C]Acetyl-CoA.
TCA Cycle Signal Creates M+1 Citrate initially.Creates M+2 Citrate initially.Creates M+1 Citrate.
Histone Acetylation Poor. Single carbon signal is easily diluted/confused with background.Excellent. Transfers distinct M+2 acetyl group to Lysine residues.Moderate.
Cost Low ($).High (

$).[3]
Moderate (

).
MS Sensitivity Lower signal-to-noise in complex matrices.High confidence (M+2/M+4 shifts are rare in nature).Good.
The Mechanistic Logic
  • [1-13C]Butyrate: Useful for "breath tests" or simple oxidation assays. Upon

    
    -oxidation, it yields one labeled Acetyl-CoA (at the carbonyl carbon) and one unlabeled Acetyl-CoA.
    
  • [U-13C]Butyrate: The "Gold Standard" for mechanistic studies. It yields two molecules of [1,2-13C2]Acetyl-CoA. This double-label persists into Citrate (M+2), allowing you to distinguish butyrate-derived carbon from glucose-derived carbon (which typically enters via unlabeled pyruvate or [U-13C]glucose yielding M+2 or M+3 patterns distinct from butyrate's entry).

Part 2: Metabolic Pathway Visualization

To interpret your MS data, you must understand the carbon transitions. The diagram below maps the flow of [U-13C]Butyrate into the mitochondria and nucleus.

ButyrateMetabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Nucleus cluster_mitochondria Mitochondria Butyrate_Ex [U-13C]Butyrate (M+4) ButyrylCoA Butyryl-CoA (M+4) Butyrate_Ex->ButyrylCoA Transport (MCT1) Histone Histone Acetylation (H3K9ac M+2) Lipids Fatty Acid Synthesis (Lipogenesis) AcetylCoA 2x Acetyl-CoA (M+2) ButyrylCoA->AcetylCoA Beta-Oxidation Citrate Citrate (M+2) AcetylCoA->Citrate Citrate Synthase TCA TCA Cycle (Malate/Fumarate M+2) Citrate->TCA AcetylCoA_Cyto Cytosolic Acetyl-CoA (M+2) Citrate->AcetylCoA_Cyto Citrate Shuttle CO2 CO2 Release TCA->CO2 AcetylCoA_Cyto->Histone HATs (ACL) AcetylCoA_Cyto->Lipids FASN

Caption: Figure 1. Metabolic fate of [U-13C]Butyrate. Note the generation of M+2 Acetyl-CoA, which acts as the precursor for both TCA cycle anaplerosis and nuclear histone acetylation.

Part 3: Experimental Protocol (GC-MS)

This protocol is designed for adherent cancer cells (e.g., HCT116, HT29) or colonocytes . It uses a self-validating internal standard approach.

Phase A: Treatment & Quenching

Critical: Metabolism is fast. Slow quenching leads to ATP turnover and isotopic scrambling.

  • Seed Cells:

    
     cells in 6-well plates.
    
  • Acclimatization: Switch to low-glucose (5mM) or specific assay medium 24h prior.

  • Pulse Labeling:

    • Replace medium with fresh medium containing 1 mM [U-13C]Butyrate .

    • Control: Unlabeled Butyrate (Natural Abundance correction).

    • Timepoints: 30 min (entry), 6h (TCA saturation), 24h (Histone/Lipid incorporation).

  • Quenching:

    • Aspirate medium rapidly.

    • Wash 1x with ice-cold PBS .

    • Add 500 µL 80% Methanol (pre-chilled to -80°C) directly to the plate.

    • Scrape cells on dry ice. Transfer to tube.

Phase B: Extraction & Derivatization (TBDMS Method)

Why TBDMS? Tert-butyldimethylsilyl derivatization is superior for SCFAs and TCA intermediates compared to MOX-TMS because it produces cleaner M-57 fragments (loss of tert-butyl group), simplifying isotopomer analysis.

  • Lysis: Vortex quenched samples (10 min, 4°C). Centrifuge 14,000 x g for 10 min.

  • Internal Standard: Add 10 µL of [D7]Butyric acid (100 µM) to the supernatant to quantify absolute concentration.

  • Drying: Evaporate supernatant to dryness under Nitrogen gas (avoid heat > 37°C to prevent SCFA volatility loss).

  • Derivatization:

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Add 50 µL Acetonitrile .

    • Incubate at 60°C for 1 hour .

  • Analysis: Transfer to GC vials with glass inserts.

Phase C: GC-MS Settings (Agilent 5977 or similar)
  • Column: DB-5MS or HP-5MS (30m x 0.25mm).

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Temp Program: 60°C (hold 2 min)

    
     10°C/min to 300°C (hold 5 min).
    
  • Mode: Electron Impact (EI) ionization. Scan range 50–650 m/z (or SIM for specific ions).

Part 4: Data Interpretation & Workflow

The raw data from GC-MS (Ion abundance) must be converted into Mass Isotopomer Distributions (MIDs).

The Workflow Diagram

Workflow cluster_exp Experiment cluster_ana Analytical cluster_data Informatics Culture Cell Culture + [U-13C]Butyrate Quench Quench (-80°C MeOH) Culture->Quench Extract Metabolite Extraction Quench->Extract Deriv TBDMS Derivatization Extract->Deriv GCMS GC-MS Acquisition Deriv->GCMS Integration Peak Integration GCMS->Integration NatAbun Natural Abundance Correction Integration->NatAbun FluxMap Flux Calculation NatAbun->FluxMap

Caption: Figure 2. End-to-end workflow for 13C-Butyrate metabolic flux analysis.

Key Isootopomer Shifts (TBDMS Derivatives)

When analyzing the data, look for these specific mass shifts (M-57 fragment):

  • Butyrate (Precursor):

    • Unlabeled: m/z 145

    • [U-13C]Butyrate: m/z 149 (M+4 )

  • Citrate (TCA Entry):

    • Unlabeled: m/z 459

    • From [U-13C]Butyrate

      
       Acetyl-CoA (M+2): m/z 461 (M+2 )
      
  • Aspartate/Malate (TCA Cycling):

    • Look for M+2 (first turn) and M+1/M+3 (subsequent scrambling).

Self-Validation Check: If you see M+4 Citrate, your cells are likely engaging in reductive carboxylation or you have contamination. Butyrate entering via Acetyl-CoA should primarily yield M+2 Citrate in the first turn.

References

  • Donohoe, D. R., et al. (2011). The Warburg Effect Dictates the Metabolic Fate of Bacterial Short Chain Fatty Acids in Colonic Epithelial Cells. Cell Metabolism. Link

  • Lund, P. J., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[2][4] Cell Reports. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Crown, S. B., et al. (2015). Experimental design for 13C metabolic flux analysis using elementary metabolite units. Metabolic Engineering. Link

  • Rose, S., et al. (2023). GC-MS Protocols for Short Chain Fatty Acid Analysis in Biological Samples. Methods in Molecular Biology. Link

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A Researcher's Guide to Metabolic Tracing: Choosing Between Sodium Butyrate-4-¹³C and 2H-Labeled Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for mapping the labyrinthine pathways of cellular metabolism. Among these, labeled forms of butyrate, a key short-chain fatty acid (SCFA) and histone deacetylase (HDAC) inhibitor, have gained prominence. This guide provides a comprehensive comparison of two widely used isotopic tracers, Sodium Butyrate-4-¹³C and 2H-labeled butyrate, to assist researchers in selecting the optimal tool for their experimental needs. We will delve into the technical nuances, analytical considerations, and practical applications of each, grounded in experimental evidence and established scientific principles.

The Principle of Stable Isotope Tracing

Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes to follow the metabolic fate of molecules within biological systems.[1][2] By introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C) or deuterium (²H), researchers can distinguish it from its endogenous, unlabeled counterpart.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of these heavy atoms into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities.[1][2][3]

Sodium Butyrate-4-¹³C: A Precise Carbon Tracer

Sodium butyrate labeled with ¹³C at the fourth carbon position is a valuable tool for tracing the carbon backbone of butyrate as it is metabolized. This specificity allows for the precise tracking of how butyrate's carbon atoms are incorporated into other molecules.

Advantages of ¹³C-Labeling:

  • Direct Carbon Skeleton Tracking: The primary advantage of ¹³C-labeling is the ability to directly follow the carbon atoms of the butyrate molecule. This is crucial for understanding how butyrate contributes to the carbon pools of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[4]

  • Minimal Kinetic Isotope Effect: The kinetic isotope effect (KIE), the change in reaction rate due to isotopic substitution, is significantly smaller for ¹³C compared to ²H.[5] A ¹²C reaction is typically only about 4% faster than the corresponding ¹³C reaction, whereas reactions involving C-¹H bonds can be 6-10 times faster than those with C-²H bonds.[5] This means that ¹³C-labeled butyrate is metabolized at a rate nearly identical to its unlabeled counterpart, providing a more accurate representation of in vivo metabolic fluxes.[2]

  • Rich Information from Mass Isotopomer Distributions: Analyzing the mass isotopomer distributions (MIDs) of downstream metabolites provides detailed insights into relative pathway fluxes. Different metabolic pathways will result in distinct ¹³C labeling patterns, allowing for the deconvolution of complex metabolic networks.[4][6]

  • Well-Established Analytical Methodologies: Decades of research have led to robust and well-documented protocols for ¹³C-based metabolic flux analysis (MFA).[6]

Limitations of ¹³C-Labeling:

  • Cost: ¹³C-labeled substrates can be more expensive than their ²H-labeled counterparts.

  • Potential for Isotopic Dilution: In systems with large endogenous pools of unlabeled metabolites, the ¹³C signal can be diluted, potentially complicating detection and quantification.

2H-Labeled Butyrate: A Versatile Hydrogen Tracer

Deuterium (²H)-labeled butyrate, where one or more hydrogen atoms are replaced by deuterium, offers a different yet equally valuable perspective on metabolic processes.

Advantages of ²H-Labeling:

  • Tracing Hydrogen Atoms and Redox Reactions: ²H-labeled butyrate is particularly useful for tracking the fate of hydrogen atoms and studying redox reactions involving cofactors like NAD+/NADH and NADP+/NADPH.

  • Lower Cost: Deuterated compounds are generally less expensive to synthesize than ¹³C-labeled ones.

  • High Sensitivity in Certain Applications: In some mass spectrometry applications, deuterium labeling can provide high sensitivity for detection.

Limitations of ²H-Labeling:

  • Isotopic Scrambling and Exchange: Hydrogen atoms, particularly those attached to heteroatoms (O, N), can readily exchange with protons in the aqueous environment of the cell. This "isotopic scrambling" can complicate the interpretation of labeling patterns.

  • Positional Information Loss: While the total number of deuterium atoms in a molecule can be determined by mass spectrometry, pinpointing their exact location often requires more complex techniques like tandem MS or NMR.[8]

Quantitative Comparison: ¹³C vs. ²H-Labeled Butyrate

FeatureSodium Butyrate-4-¹³C2H-Labeled ButyrateRationale & Supporting Evidence
Primary Application Tracing the carbon backbone of butyrateTracing hydrogen atoms and redox reactions¹³C follows the core molecular structure, while ²H tracks exchangeable protons and hydride transfers.
Kinetic Isotope Effect (KIE) MinimalSignificantThe relative mass difference between ¹³C and ¹²C is much smaller than that between ²H and ¹H, resulting in a less pronounced effect on reaction rates for ¹³C tracers.[5]
Risk of Isotopic Scrambling LowHighCarbon-carbon bonds are stable, whereas C-H bonds, especially in certain positions, can be subject to enzymatic exchange or exchange with solvent protons.
Analytical Complexity (MS) Relatively straightforward interpretation of mass isotopomersCan be complex due to potential H/D exchange and overlapping isotopic envelopes. High-resolution MS is often required.[8]¹³C labeling leads to clear mass shifts (M+1, M+2, etc.), while ²H labeling can result in a broader distribution of isotopologues.
Cost Generally higherGenerally lowerThe raw materials and synthetic routes for deuterated compounds are often more cost-effective.
Information Richness High (positional information from MIDs)Moderate to High (depends on the labeling pattern and analytical method)¹³C-MFA provides detailed flux information through the analysis of isotopomer distributions.[6] The utility of ²H tracers depends on the stability of the label.

Experimental Workflows and Methodologies

Typical Metabolic Tracing Experimental Workflow

A typical metabolic tracing experiment, whether using ¹³C or ²H-labeled butyrate, follows a general workflow.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture/Animal Model Preparation B Introduction of Labeled Butyrate A->B C Time-Course Incubation B->C D Metabolite Extraction C->D E Mass Spectrometry (LC-MS/GC-MS) or NMR Analysis D->E F Data Acquisition (Mass Isotopomer Distributions) E->F G Correction for Natural Isotope Abundance F->G H Metabolic Flux Analysis (MFA) G->H I Pathway Visualization & Interpretation H->I

Caption: General workflow for a stable isotope tracing experiment.

Detailed Step-by-Step Protocol: ¹³C-Butyrate Tracing in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of Sodium Butyrate-4-¹³C in a mammalian cell line.

  • Cell Seeding and Growth:

    • Seed mammalian cells (e.g., Caco-2) in appropriate culture dishes and allow them to reach the desired confluency (typically 70-80%).[9]

    • Culture cells in standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare fresh growth medium and supplement it with a known concentration of Sodium Butyrate-4-¹³C (e.g., 1 mM).[9]

    • Ensure the labeled butyrate is fully dissolved and the medium is sterile-filtered.

  • Labeling Experiment:

    • Remove the standard growth medium from the cells and wash the cell monolayer with phosphate-buffered saline (PBS).[9]

    • Add the pre-warmed ¹³C-butyrate containing medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation.[9]

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS or GC-MS.

    • Monitor the mass isotopomer distributions of key downstream metabolites, such as TCA cycle intermediates and amino acids.[10]

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use appropriate software to perform metabolic flux analysis and determine the contribution of butyrate to various metabolic pathways.

Visualizing the Metabolic Fate of Butyrate

Butyrate is a versatile molecule that can be utilized by cells in several ways. The following diagram illustrates the primary metabolic pathways involving butyrate.

G Butyrate Butyrate Butyryl_CoA Butyryl-CoA Butyrate->Butyryl_CoA HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition Acetyl_CoA Acetyl-CoA Butyryl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation

Caption: Key metabolic fates of butyrate within a cell.

When using Sodium Butyrate-4-¹³C, the ¹³C label will be incorporated into Acetyl-CoA and subsequently into the metabolites of the TCA cycle and newly synthesized fatty acids. This allows for the quantification of butyrate's contribution to these central metabolic processes.[9]

Conclusion: Making an Informed Choice

The choice between Sodium Butyrate-4-¹³C and 2H-labeled butyrate is contingent upon the specific research question.

  • For studies aiming to precisely quantify the contribution of butyrate's carbon backbone to central carbon metabolism and biosynthesis, Sodium Butyrate-4-¹³C is the superior choice due to its minimal kinetic isotope effect and the rich, interpretable data derived from its mass isotopomer distributions.

  • For investigations focused on hydrogen flux, redox metabolism, or when cost is a primary constraint, 2H-labeled butyrate can be a suitable alternative. However, researchers must be cognizant of and account for the potential impact of the kinetic isotope effect and isotopic scrambling on their results.

Ultimately, a thorough understanding of the strengths and limitations of each tracer, coupled with a well-designed experimental plan and rigorous data analysis, will empower researchers to unravel the complex metabolic roles of butyrate in health and disease.

References

  • Singleton, D. A., & Thomas, A. A. (1999). 13C and 2H Kinetic Isotope Effects and the Mechanism of Bromination of 1-Pentene under Synthetic Conditions. Organic Letters, 1(5), 715-718.
  • Giavalisco, P., Kohl, K., Hummel, J., Seifert, G. J., & Willmitzer, L. (2016). Profiling the metabolism of human cells by deep 13C labeling. Proceedings of the National Academy of Sciences, 113(31), E4542-E4551.
  • Kema, I. P., van der Veer, E., van der Vlekkert, D., de Vries, R., & Koster, R. A. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual-Isotope Intravenous Glucose Tolerance Tests. Analytical Chemistry, 89(22), 12103-12109.
  • Vallejo, F. A., Ghemrawi, R., & Balamurugan, R. (2022). Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review. Frontiers in Cardiovascular Medicine, 9, 833835.
  • Goud, A., & van der Meer, P. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 753229.
  • Fu, T., Xu, Y., & Wang, X. (2020). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Metabolites, 10(8), 323.
  • Gopalakrishnan, S., & Maranas, C. D. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 32, 12-21.
  • Singleton, D. A., & Thomas, A. A. (1999). 13C and 2H Kinetic Isotope Effects and the Mechanism of Bromination of 1-Pentene under Synthetic Conditions. The Journal of Organic Chemistry, 64(14), 5032-5037.
  • Rühl, M., & Sauer, U. (2014). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Applied and environmental microbiology, 80(19), 6064-6073.
  • Young, J. D. (2014). In vivo 2H/13C flux analysis in metabolism research. Current opinion in biotechnology, 28, 10-16.
  • Lund, P. J., Williams, G. J., & Hang, H. C. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell host & microbe, 29(12), 1783-1796.
  • Zhang, Y., Li, S., & Wang, J. (2019). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. ResearchGate. Retrieved from [Link]

  • Boren, J., Lee, W. N. P., Bassilian, S., Centelles, J. J., Lim, S., Ahmed, S., Boros, L. G., & Cascante, M. (2003). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Journal of Biological Chemistry, 278(31), 28640-28647.
  • Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. ResearchGate. Retrieved from [Link]

  • Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. Cell, 150(3), 467-471.
  • Wang, T., Cai, G., Qiu, Y., Fei, N., Zhang, M., Pang, X., ... & Liu, W. (2019). Butyrate: a bridge between intestinal flora and rheumatoid arthritis. ResearchGate. Retrieved from [Link]

  • Chen, L., & Chen, J. (2023).
  • Wikipedia. (2024, January 23). Kinetic isotope effect. Retrieved from [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Chen, L., & Chen, J. (2021). Evidence for the butyrate metabolism as key pathway improving ulcerative colitis in both pediatric and adult patients. Scientific reports, 11(1), 1-12.
  • Allen, D. K., & Young, J. D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current opinion in biotechnology, 64, 1-8.
  • Rohwedder, W. K., Emken, E. A., & Wolf, D. J. (1985). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Lipids, 20(5), 303-311.
  • Vital, M., & Karch, A. (2014). Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)
  • Jones, J. G., Carvalho, R. A., Franco, B., & Sherry, A. D. (2004). Simultaneous utilization of 2 H and 13 C tracers provides insights into distinct pathways of hepatic metabolism. American Journal of Physiology-Endocrinology and Metabolism, 286(2), E231-E239.
  • Wold, A., Hop, H., & Lebreton, B. (2021). Scatter-plot of δ 2 H versus δ 13 C for, (o) the outside layer and (i) the inside layer of the blubber of ringed seals (Pusa hispida) from Svalbard, Norway. ResearchGate. Retrieved from [Link]

  • Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
  • Le, A., & Sugiura, A. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolites, 3(4), 939-962.
  • Vital, M., & Karch, A. (2014). Four different pathways for butyrate synthesis and corresponding genes in the human gut microbiome. ResearchGate. Retrieved from [Link]

  • Bluck, L. J. C. (2005). 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man. Clinical science, 109(4), 367-374.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Sodium Butyrate-4-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the safe and compliant disposal of Sodium Butyrate-4-¹³C. As researchers and drug development professionals, our work with isotopically labeled compounds is pivotal for advancing science. However, this power comes with the profound responsibility of ensuring that every stage of our workflow, including disposal, is conducted with the utmost precision and safety. This document moves beyond a simple checklist, providing you with the causal logic behind each procedural step, ensuring your disposal practices are not just compliant, but scientifically sound.

The core principle to understand is that the ¹³C isotope in Sodium Butyrate-4-¹³C is a stable, non-radioactive isotope . Therefore, the disposal protocol is dictated entirely by the chemical hazards of sodium butyrate itself, not by radiological concerns.[1][] Misclassifying this compound as radioactive waste can lead to unnecessary, costly, and complex disposal pathways.

Pillar 1: Hazard Assessment & Waste Characterization

Before any disposal action, a thorough understanding of the material is paramount. This is the foundation of a self-validating safety system.

Chemical Hazard Profile of Sodium Butyrate

Sodium Butyrate (CAS No. 156-54-7) is the sodium salt of butyric acid, a short-chain fatty acid. While essential in biological research, it presents several moderate chemical hazards that must be respected.

  • Harmful if Swallowed (Acute Toxicity, Oral): Ingestion can lead to irritant effects and nausea.[3][4]

  • Causes Skin and Serious Eye Irritation: Direct contact with the solid or concentrated solutions can result in localized redness, pain, and in the case of eye contact, potential tissue damage.[3][4]

  • May Cause Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and breathing difficulties.[3]

These hazards are the sole drivers for the required handling and disposal procedures.

The ¹³C Isotope: A Note on Stability

Carbon-13 is a naturally occurring, stable isotope of carbon. Unlike its radioactive counterpart, Carbon-14, ¹³C does not decay or emit radiation.[1] Its utility in research stems from its slightly heavier mass, which allows it to be distinguished from ¹²C by mass spectrometry. For disposal purposes, its presence does not alter the chemical waste category of the compound.[1][]

Waste Stream Classification

Based on the hazard assessment, all waste containing Sodium Butyrate-4-¹³C must be classified as non-radioactive, hazardous chemical waste . It must never be disposed of down the drain or in regular municipal trash.[5][6] This classification is the critical first step in the disposal workflow.

Pillar 2: Procedural Guide to Disposal

This section provides a step-by-step methodology for the safe handling and disposal of Sodium Butyrate-4-¹³C waste from the point of generation to its final collection.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate the risks outlined in Pillar 1:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against dust particles and solution splashes causing serious eye irritation.[4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact that can lead to irritation.[4][7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Use only in a well-ventilated area. A respirator may be needed for large spills or if dust is generated.Avoids inhalation of dust which can cause respiratory tract irritation.[3]
Step-by-Step Disposal Protocol

This protocol ensures waste is handled safely, segregated correctly, and prepared for collection in compliance with institutional and national standards like those from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][9]

Step 1: Waste Segregation at the Source

  • Action: Immediately designate a specific waste container for all materials contaminated with Sodium Butyrate-4-¹³C. This includes unused solid compound, contaminated solutions, pipette tips, gloves, and weighing papers.

  • Causality: Proper segregation is the most critical step in laboratory waste management.[6][10] Mixing incompatible chemicals can cause dangerous reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and regulatory burden.

Step 2: Containerization

  • Action for Solids: Collect dry waste in a sturdy, sealable plastic bag or a wide-mouth plastic container.[11] Ensure the container is compatible with the chemical.

  • Action for Liquids: Collect aqueous solutions in a dedicated, leak-proof container (plastic is often preferred over glass to prevent breakage).[6] Do not fill the container beyond 90% capacity to prevent spills and allow for vapor expansion.

  • Causality: Proper containment prevents accidental release into the environment and protects personnel during transport and storage.[3][12]

Step 3: Labeling

  • Action: All waste containers must be labeled with a hazardous waste tag as soon as the first item is added.[][6] The tag must include:

    • The full chemical name: "Sodium Butyrate-4-¹³C WASTE" (avoiding abbreviations).[6]

    • All components of a mixture, including solvents and their approximate percentages.

    • The date waste accumulation began.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Your name, Principal Investigator (PI), and lab location.

  • Causality: Accurate labeling is a legal requirement under OSHA's Hazard Communication and Laboratory Standards.[9][13] It ensures that everyone who handles the waste understands its contents and associated dangers, preventing accidental exposures or improper consolidation.

Step 4: Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from drains and incompatible materials.[3]

  • Causality: Storing waste in a designated, secure location prevents accidental spills and ensures it is not mistaken for a usable product.

Step 5: Arranging for Disposal

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[][6]

  • Causality: EHS personnel are trained professionals who manage the final disposal process, which often involves contracting with a licensed professional waste disposal service for methods like chemical incineration.[10][14] You must not attempt to dispose of the chemical waste yourself.

Accidental Spill Cleanup
  • For Dry Spills: Gently sweep or scoop the material to avoid generating dust.[11] Place it in your labeled hazardous waste container.

  • For Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in your waste container.

  • Final Cleanup: Wash the spill area thoroughly with water.[11] Retain the contaminated washing water for disposal if necessary, preventing runoff into drains.[3]

Pillar 3: Visualization & Workflow Logic

To ensure clarity, the following diagram illustrates the decision-making process and workflow for the proper disposal of Sodium Butyrate-4-¹³C.

G cluster_prep Preparation & Generation cluster_classify Classification & Segregation cluster_handle Container Management cluster_disposal Final Disposition A Start: Generate Sodium Butyrate-4-¹³C Waste B Wear Required PPE (Gloves, Eye Protection, Lab Coat) A->B C Is the waste radioactive? B->C D No. ¹³C is a stable isotope. Classify as Hazardous Chemical Waste. C->D No E Segregate into a dedicated, compatible waste container. D->E F Is this the first addition to the container? E->F G Affix a new Hazardous Waste Tag. Fill in all required information. F->G Yes H Add waste to container. Do not exceed 90% capacity. F->H No G->H I Securely close the container. Store in satellite accumulation area. H->I J Is container full or project complete? J->I No, continue storage K Contact Institutional EHS Office for waste pickup. J->K Yes L End: Waste is properly managed for final disposal. K->L

Caption: Decision workflow for Sodium Butyrate-4-¹³C disposal.

References

  • Safety Data Sheet: Sodium butyrate. Carl ROTH.

  • Safety Data Sheet: Sodium butyrate. Chemos GmbH & Co. KG.

  • Sodium Butyrate. Santa Cruz Biotechnology.

  • Sodium Butyrate - Safety Data Sheet. Cayman Chemical.

  • SAFETY DATA SHEET Cat# 1609-1000, Sodium butyrate. BioVision Incorporated.

  • SAFETY DATA SHEET - Sodium Butyrate. STEMCELL Technologies.

  • SAFETY DATA SHEET - Sodium butyrate. Sigma-Aldrich.

  • Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.

  • SAFETY DATA SHEET - Methyl butyrate. Thermo Fisher Scientific.

  • PRODUCT INFORMATION - Sodium Butyrate. Cayman Chemical.

  • Safety Data Sheet: sodium butyrate. Diagenode.

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.

  • SAFETY DATA SHEET - Sodium butyrate. Fisher Scientific.

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

  • How to Dispose the Waste from Isotope Labeling. BOC Sciences.

  • NIH Waste Disposal Guide 2022. National Institutes of Health.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.

  • ¹³C Isotope Labeled. Romer Labs.

  • Specific Instruction for Isotope Research Waste. Radiation Safety, University of Pittsburgh.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services.

  • RI-13 - Radioactive Material Control and Waste Disposal. Colorado State University.

  • Occupational Exposure to Hazardous Chemicals in Laboratories - OSHA Training. OSHAcademy.

  • Code of Federal Regulations Title 40. Protection of Environment. FindLaw.

Sources

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Reactant of Route 1
Sodium butyrate-4-13C
Reactant of Route 2
Sodium butyrate-4-13C

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